molecular formula C13H12 B165614 3-Methylbiphenyl CAS No. 643-93-6

3-Methylbiphenyl

Cat. No.: B165614
CAS No.: 643-93-6
M. Wt: 168.23 g/mol
InChI Key: NPDIDUXTRAITDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methylbiphenyl (CAS 643-93-6) is a high-purity, bicyclic aromatic hydrocarbon with the molecular formula C₁₃H₁₂ and a molecular weight of 168.24 g/mol . Also known as m-methylbiphenyl or 3-phenyltoluene, this compound is characterized as a colorless to clear liquid at room temperature, though it may appear red to green in some cases . It has a boiling point of approximately 272 °C and a specific gravity of about 1.01 . Its structure consists of a biphenyl backbone with a methyl group substituted at the meta-position (3-position) of one benzene ring . This compound is a valuable building block in research, particularly in catalytic hydrotreatment studies, forensic volatile organic compound profiling, and geochemical maturity assessments . It is also utilized in the synthesis of more complex organic molecules and is investigated for its applications in the development of high-performance plastics and resins . This compound is typically synthesized via Grignard reactions involving cyclohexanone and aryl magnesium halides, followed by dehydration and dehydrogenation steps, or through modern palladium-catalyzed cross-coupling methods . In terms of handling, it is a liquid with a flash point above 110 °C and is insoluble in water, but demonstrates good solubility in common organic solvents such as alcohol, hexane, and ethyl acetate . This product is intended for research and development purposes only. It is strictly for laboratory use and is not classified as a drug, food additive, or for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

1-methyl-3-phenylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12/c1-11-6-5-9-13(10-11)12-7-3-2-4-8-12/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPDIDUXTRAITDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4060941
Record name 3-Methylbiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4060941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid; mp = 4-5 deg C; [Sigma-Aldrich MSDS]
Record name 3-Methylbiphenyl
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/19943
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Vapor Pressure

0.00796 [mmHg]
Record name 3-Methylbiphenyl
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/19943
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

643-93-6
Record name 3-Methylbiphenyl
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=643-93-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methylbiphenyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000643936
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,1'-Biphenyl, 3-methyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 3-Methylbiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4060941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methylbiphenyl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.010.369
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-METHYLBIPHENYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KFP6EO4J6P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

3-Methylbiphenyl chemical properties and structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-Methylbiphenyl: Chemical Properties, Structure, and Applications

Introduction

This compound, also known by synonyms such as 3-phenyltoluene and m-methylbiphenyl, is a bicyclic aromatic hydrocarbon.[1][2] It belongs to the biphenyl family of organic compounds, which are characterized by two phenyl rings connected by a single carbon-carbon bond.[1] The structure of this compound consists of a biphenyl backbone with a methyl group substituted at the third position of one of the benzene rings.[1][3] At room temperature, it is a colorless to pale yellow liquid with a distinct aromatic odor.[1] This compound is of significant interest to researchers and drug development professionals due to its utility as a versatile building block in organic synthesis and its applications in materials science.[1][3] This guide provides a comprehensive overview of its chemical properties, structure, synthesis, and safe handling protocols.

Chemical Structure and Physicochemical Properties

The molecular formula for this compound is C₁₃H₁₂.[1] The presence of the methyl group at the meta-position of one of the phenyl rings influences its electronic properties and reactivity in chemical transformations. Unlike its isomer, 2-methylbiphenyl, where the methyl group can cause steric hindrance and affect the planarity of the two phenyl rings, this compound is considered to be planar.[4]

Below is a diagram illustrating the chemical structure of this compound.

Caption: Chemical structure of this compound.

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Weight 168.23 g/mol [5][6]
Appearance Colorless to pale yellow liquid[1][7]
Melting Point 4-5 °C[5][8]
Boiling Point 272.7 °C[6][8]
Density ~1.014 g/mL at 20 °C[8][9]
Refractive Index 1.600 - 1.604 at 20 °C[7][8]
Solubility Insoluble in water; soluble in organic solvents like alcohol, hexane, and ethyl acetate.[1][3][6]
Flash Point >110 °C[3][8]
Vapor Pressure 0.00796 mmHg[5]

Spectroscopic Profile

The structural elucidation of this compound is routinely confirmed using a combination of spectroscopic techniques.

  • ¹H NMR Spectroscopy : The proton NMR spectrum of this compound will show characteristic signals for the aromatic protons and the methyl group protons. The aromatic protons will appear as a complex multiplet in the range of δ 7.0-7.6 ppm. The methyl protons will present as a singlet at approximately δ 2.4 ppm.

  • ¹³C NMR Spectroscopy : The carbon NMR spectrum provides information on the carbon framework of the molecule. The spectrum will show distinct signals for the methyl carbon and the various aromatic carbons.[5]

  • Infrared (IR) Spectroscopy : The IR spectrum of this compound will exhibit characteristic absorption bands for C-H stretching of the aromatic rings and the methyl group, as well as C=C stretching vibrations within the aromatic rings.[5][10]

  • Mass Spectrometry (MS) : The mass spectrum will show a molecular ion peak (M+) at an m/z ratio corresponding to its molecular weight (168.23).[11] Fragmentation patterns can provide further structural information.

Synthesis and Reactivity

Synthesis

This compound can be synthesized through various methods, with modern palladium-catalyzed cross-coupling reactions being particularly common and efficient.[3] The Suzuki-Miyaura coupling, which involves the reaction of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base, is a widely used method.

Below is a generalized workflow for the synthesis of this compound via a Suzuki-Miyaura coupling reaction.

G Reactants 3-Bromotoluene + Phenylboronic Acid Reaction Reaction Mixture Reactants->Reaction Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) + Base (e.g., K₂CO₃) Catalyst->Reaction Solvent Solvent (e.g., Toluene/Water) Solvent->Reaction Heating Heating under Inert Atmosphere Reaction->Heating Workup Aqueous Workup (Extraction) Heating->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification Product This compound Purification->Product

Caption: Generalized workflow for the synthesis of this compound.

Experimental Protocol: Suzuki-Miyaura Coupling

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromotoluene (1 equivalent), phenylboronic acid (1.2 equivalents), and a base such as potassium carbonate (2 equivalents).

  • Add a palladium catalyst, for instance, tetrakis(triphenylphosphine)palladium(0) (0.02 equivalents).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add a degassed solvent system, such as a mixture of toluene and water.

  • Heat the reaction mixture to reflux with vigorous stirring for several hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the mixture to room temperature and add water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Reactivity

The biphenyl ring system and the methyl group dictate the reactivity of this compound. It can undergo electrophilic aromatic substitution reactions, such as nitration and halogenation.[4] The directing effects of the existing substituents will influence the position of the incoming electrophile.

Applications in Research and Drug Development

This compound serves as a crucial intermediate in the synthesis of more complex organic molecules.[1] Its structural motif is found in various compounds of interest in medicinal chemistry and materials science. It is also utilized in research for studies related to catalytic hydrotreatment and as a component in the development of high-performance plastics and resins.[3] Suppliers of fine chemicals often provide this compound for research and development purposes, including custom synthesis for the pharmaceutical industry.[8]

Safety, Handling, and Storage

Hazard Identification

  • Health Hazards : this compound may cause skin, eye, and respiratory irritation.[1][5][6] It can be harmful if swallowed and may be fatal if it enters the airways.[12] Some sources indicate it may also cause drowsiness or dizziness.[12] The toxicological properties have not been fully investigated.[6]

  • Environmental Hazards : It is considered very toxic to aquatic life with long-lasting effects.[12]

Handling and Personal Protection

  • Engineering Controls : Use only in a well-ventilated area, such as a chemical fume hood.[6][12]

  • Personal Protective Equipment (PPE) :

    • Eye/Face Protection : Wear appropriate protective eyeglasses or chemical safety goggles.[6]

    • Skin Protection : Wear suitable protective gloves and clothing to prevent skin exposure.[6]

    • Respiratory Protection : If ventilation is inadequate, use a NIOSH-approved respirator.[6]

  • General Hygiene : Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.[6][12]

Storage

Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[6][13]

First Aid Measures

  • Ingestion : If swallowed, do NOT induce vomiting. Immediately call a poison center or doctor.[12]

  • Inhalation : Move the person to fresh air. Get medical attention if symptoms occur.[6]

  • Skin Contact : Wash skin with plenty of soap and water. Get medical aid if irritation develops or persists.[6]

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[6]

Conclusion

This compound is a valuable aromatic hydrocarbon with a well-defined chemical structure and a range of applications, particularly in organic synthesis. A thorough understanding of its chemical properties, spectroscopic profile, and reactivity is essential for its effective and safe use in research and development. Adherence to proper safety and handling protocols is crucial to mitigate potential health and environmental risks associated with this compound.

References

  • National Institutes of Health. (n.d.). This compound. PubChem.
  • Organic Syntheses. (n.d.). Biphenyl, 3,3'-dimethyl-.
  • The Good Scents Company. (n.d.). 3-methyl biphenyl.
  • Stenutz. (n.d.). This compound.
  • Wine, T. P. J. (2021). The Regiochemistry and Relative Reaction Rates of Methylbiphenyl Isomers in Electrophilic Aromatic Substitution Reaction (EAS) Nitrations Suggest a Non-Planar Geometry for 2-Methylbiphenyl while 3- and 4-Methylbiphenyl Remain Planar. Digital Commons @ SPU.
  • precisionFDA. (n.d.). This compound.
  • SIELC Technologies. (2018). This compound.
  • National Institute of Standards and Technology. (n.d.). 1,1'-Biphenyl, 3-methyl-. NIST Chemistry WebBook.
  • The Royal Society of Chemistry. (2013). “Click” dendrimers as efficient nanoreactors in aqueous solvent: Pd nanoparticles stabilization for sub-ppm Pd catalysis of Suzuki- Miyaura reactions of aryl bromides.

Sources

3-Methylbiphenyl molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-Methylbiphenyl: Properties, Synthesis, and Applications

Introduction

This compound, also known by its synonyms 3-phenyltoluene and m-methylbiphenyl, is a bicyclic aromatic hydrocarbon.[1][2] Its structure consists of a biphenyl core with a methyl group substituted at the third position of one of the phenyl rings.[1] This compound presents as a colorless to pale yellow liquid at ambient temperature and is characterized by its solubility in common organic solvents and insolubility in water.[1][3] As a versatile chemical intermediate and building block, this compound is of significant interest to researchers in organic synthesis, materials science, and drug development.[1][4] This guide provides a comprehensive overview of its core physicochemical properties, a representative synthesis methodology, analytical procedures, and key applications relevant to the scientific community.

Physicochemical and Spectroscopic Data

The fundamental properties of this compound are critical for its application in experimental design and chemical synthesis. These data are compiled from authoritative chemical databases and supplier specifications.

PropertyValueSource(s)
Molecular Formula C₁₃H₁₂[1][2][3][5]
Molecular Weight 168.24 g/mol [4][6][7]
Monoisotopic Mass 168.0939 g/mol [5][8]
CAS Registry Number 643-93-6[1][3][5][9]
IUPAC Name 1-methyl-3-phenylbenzene[2][5][7]
Appearance Colorless to light yellow liquid[1][6][10]
Melting Point 4-5 °C[5][6][11]
Boiling Point 272-272.7 °C[3][6][11]
Density ~1.01 g/mL[6][12]
Refractive Index ~1.600 - 1.605 @ 20 °C[10][11]
Flash Point > 110 °C[6][11]

Synthesis Pathway: Palladium-Catalyzed Cross-Coupling

The synthesis of unsymmetrical biaryls like this compound is efficiently achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. This method is favored for its high yields, tolerance of various functional groups, and relatively mild reaction conditions.

The core principle involves the reaction of an aryl halide (or triflate) with an arylboronic acid in the presence of a palladium catalyst and a base. For this compound, this translates to coupling 3-methylphenylboronic acid with a halobenzene (e.g., bromobenzene).

Suzuki_Coupling cluster_catalyst Catalytic Cycle A 3-Methylphenylboronic acid Transmetal Transmetalation A->Transmetal B Bromobenzene Ox_Add Oxidative Addition B->Ox_Add C This compound D Byproducts Catalyst_Start Pd(0) Catalyst Catalyst_Start->Ox_Add Step 1 Ox_Add->Transmetal Step 2 Red_Elim Reductive Elimination Transmetal->Red_Elim Step 3 Red_Elim->C Product Release Red_Elim->Catalyst_Start Catalyst Regeneration

Caption: Suzuki-Miyaura cross-coupling for this compound synthesis.

Analytical Characterization Workflow

To confirm the identity, purity, and quantity of this compound in a sample, a combination of chromatographic and spectroscopic methods is employed. High-Performance Liquid Chromatography (HPLC) is a standard technique for its analysis.[9]

Protocol: Reverse-Phase HPLC Analysis

This protocol describes a typical method for analyzing this compound. The causality behind these choices is rooted in the compound's nonpolar, aromatic nature. A C18 column is selected for its hydrophobic stationary phase, which effectively retains the analyte through hydrophobic interactions. The mobile phase, a mixture of acetonitrile and water, is chosen to elute the compound at a reasonable retention time; acetonitrile acts as the strong organic solvent that disrupts the interaction with the stationary phase, leading to elution.

Objective: To determine the purity of a this compound sample.

Materials:

  • HPLC system with UV detector

  • Newcrom R1 or equivalent C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)[9]

  • Acetonitrile (MeCN), HPLC grade

  • Deionized water, HPLC grade

  • Phosphoric acid or Formic acid (for MS compatibility)[9]

  • This compound standard and sample for analysis

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of 70:30 (v/v) acetonitrile and water. Acidify slightly with phosphoric acid (e.g., to 0.1%) to sharpen peaks by ensuring any ionizable silanols on the silica support are protonated. For mass spectrometry detection, substitute phosphoric acid with a volatile acid like formic acid.[9]

  • Standard Preparation: Accurately weigh a small amount of pure this compound standard and dissolve it in the mobile phase to create a stock solution (e.g., 1 mg/mL). Prepare a working standard by diluting the stock solution to a suitable concentration (e.g., 100 µg/mL).

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase to a concentration similar to the working standard. Filter the sample through a 0.45 µm syringe filter to remove particulates that could damage the column.

  • Instrument Setup:

    • Install the C18 column and equilibrate the system with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.

    • Set the UV detector to a wavelength where this compound has strong absorbance (typically determined via UV-Vis spectrum, often around 254 nm for aromatic compounds).

  • Analysis:

    • Inject a fixed volume (e.g., 10 µL) of the standard solution and record the chromatogram and retention time.

    • Inject the same volume of the prepared sample solution.

    • Purity can be estimated by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Applications in Drug Development and Research

This compound serves as a crucial scaffold and intermediate in several areas of chemical research:

  • Organic Synthesis: It is a fundamental building block for constructing more complex, polycyclic aromatic systems or functionalized biaryl compounds.[4] These larger molecules are often investigated for their potential as active pharmaceutical ingredients (APIs).

  • Materials Science: The biphenyl structure is rigid and planar, making its derivatives candidates for the development of high-performance plastics, liquid crystals, and resins.[4]

  • Catalysis Research: The compound is used as a model substrate in studies of catalytic hydrotreatment and hydrogenation, processes vital in petrochemical refining and fine chemical synthesis.[4]

  • Pharmacokinetic Studies: As a lipophilic molecule (XlogP ~3.9-4.34), it and its derivatives can be used in studies modeling the absorption, distribution, metabolism, and excretion (ADME) of aromatic drug candidates.[5][9]

Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety.

  • Hazard Identification: The compound is known to cause skin and eye irritation and may cause respiratory irritation upon inhalation.[5][13]

  • Personal Protective Equipment (PPE): Always wear appropriate protective gloves (e.g., nitrile), chemical safety goggles conforming to EN166 or OSHA standards, and a lab coat.[3][6]

  • Handling: Use only in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of vapors.[3][13] Avoid all personal contact. Do not eat, drink, or smoke in the handling area.[13]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. Keep away from incompatible substances such as strong oxidizing agents.[3][6]

  • Spill Management: In case of a spill, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable, labeled container for disposal.[13] Prevent entry into drains or waterways.[13]

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12564, this compound.
  • SIELC Technologies (2018). This compound.
  • The Good Scents Company (n.d.). 3-methyl biphenyl.
  • NIST (n.d.). 1,1'-Biphenyl, 3-methyl-. In NIST Chemistry WebBook.
  • Stenutz, R. (n.d.). This compound.
  • Organic Syntheses (n.d.). Biphenyl, 3,3'-dimethyl-.
  • NIST (n.d.). 1,1'-Biphenyl, 3-methyl- IR Spectrum.
  • PubChemLite (n.d.). This compound (C13H12).

Sources

solubility of 3-Methylbiphenyl in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 3-Methylbiphenyl in Organic Solvents

Abstract

This compound (CAS 643-93-6), an aromatic hydrocarbon, is a key intermediate and building block in organic synthesis, materials science, and pharmaceutical research.[1][2] A comprehensive understanding of its solubility profile in various organic solvents is paramount for optimizing reaction conditions, developing purification strategies, and formulating products. This technical guide provides a deep dive into the theoretical and practical aspects of this compound's solubility. While extensive quantitative solubility data is not widely published, this document establishes the foundational principles governing its solubility, presents its expected behavior in a range of common organic solvents, and provides a robust, field-proven experimental protocol for its quantitative determination. This guide is intended for researchers, scientists, and drug development professionals who require a thorough and practical understanding of this compound's solution behavior.

Introduction to this compound

This compound, also known as 3-phenyltoluene, is a derivative of biphenyl.[2] Its structure consists of two phenyl rings linked by a single bond, with a methyl group substituted at the third position of one ring.[2] At room temperature, it is a colorless to light yellow liquid.[2][3] This nonpolar aromatic nature is the primary determinant of its solubility characteristics.[4]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 643-93-6[5]
Molecular Formula C₁₃H₁₂[5]
Molecular Weight 168.24 g/mol [3]
Appearance Colorless to light yellow liquid[2][3]
Melting Point 4 - 5 °C[3]
Boiling Point ~272 °C[3]
Density ~1.014 g/cm³ at 20 °C[6]
Water Solubility Insoluble[1][7]
logP (o/w) ~3.9 - 4.6 (estimated)[5][6]

Core Principles of Solubility

The solubility of a solid in a liquid is governed by the principle "like dissolves like," which relates to the polarity and intermolecular forces of the solute and solvent.[8][9] The dissolution process requires overcoming the solute-solute and solvent-solvent interactions to form new, energetically favorable solute-solvent interactions.

For this compound, a nonpolar molecule, the dominant intermolecular forces are van der Waals forces (specifically London dispersion forces) .[4] The biphenyl ring system provides a large, polarizable electron cloud, leading to significant dispersion forces. The methyl group adds a slight inductive effect but does not introduce strong dipoles or hydrogen bonding capabilities.

Therefore, this compound will dissolve best in solvents that also rely on London dispersion forces for their cohesion. Highly polar solvents, especially those with strong hydrogen-bonding networks like water, are poor solvents for this compound because the strong solvent-solvent interactions (hydrogen bonds) cannot be overcome and replaced by the weaker van der Waals interactions with the solute.[4][7]

Caption: Favorable interactions between this compound and a non-polar solvent.

Expected Solubility Profile

Based on its nonpolar structure and the known solubility of its parent compound, biphenyl, this compound is expected to be readily soluble in a variety of common organic solvents.[10] A qualitative assessment of its expected solubility is presented below. This serves as a practical starting point for solvent selection in experimental work.

Table 2: Expected Qualitative Solubility of this compound in Common Organic Solvents

Solvent ClassExample SolventsExpected SolubilityRationale
Non-Polar Aromatic Toluene, Benzene, XylenesVery High"Like dissolves like"; strong van der Waals interactions between similar aromatic structures.[8]
Non-Polar Aliphatic Hexane, Heptane, CyclohexaneHighSolute-solvent interactions are based on London dispersion forces, which are compatible.[4]
Chlorinated Dichloromethane (DCM), ChloroformHighModerately polar but lack hydrogen bonding; effective at solvating nonpolar compounds.
Polar Aprotic Tetrahydrofuran (THF), Ethyl Acetate, AcetoneModerate to HighPossess dipole moments but no acidic protons. Can solvate the aromatic rings effectively.[1]
Polar Protic Ethanol, Methanol, IsopropanolModerateThe alkyl chains of the alcohols provide nonpolar character, allowing some solvation. Solubility is expected to decrease as the alcohol becomes more polar (e.g., higher in Methanol than Butanol).[6]
Highly Polar Water, AcetonitrileInsoluble to Very LowStrong solvent-solvent interactions (hydrogen bonding in water) prevent effective solvation of the nonpolar solute.[7]

Protocol for Quantitative Solubility Determination

To obtain precise solubility data, the isothermal shake-flask method is a reliable and widely accepted technique. This protocol provides a self-validating system for determining the equilibrium solubility of this compound at a specified temperature.

Causality and Experimental Design

The core principle is to create a saturated solution by agitating an excess of the solute (this compound) in the solvent for a sufficient period to reach thermodynamic equilibrium. By ensuring an excess of solid/liquid solute remains, we can be confident the solution is saturated. Subsequent analysis of the clear supernatant provides the concentration of the dissolved solute, which is its solubility. Temperature control is critical as solubility is highly temperature-dependent.

Materials and Equipment
  • Solute: this compound (>98% purity)

  • Solvents: HPLC-grade or equivalent purity

  • Apparatus:

    • Analytical balance (±0.1 mg)

    • Glass vials or flasks with screw caps (e.g., 20 mL scintillation vials)

    • Thermostatically controlled shaker bath or incubator

    • Syringes (glass, gas-tight)

    • Syringe filters (0.22 µm or 0.45 µm, PTFE or other solvent-compatible material)

    • Volumetric flasks and pipettes

    • Autosampler vials for analysis

    • Analytical instrument (e.g., HPLC-UV, GC-FID, or UV-Vis Spectrophotometer)

Step-by-Step Methodology
  • Preparation:

    • Set the shaker bath to the desired constant temperature (e.g., 25.0 ± 0.5 °C).

    • Prepare a stock solution of this compound in a suitable solvent for creating a calibration curve.

  • Sample Preparation:

    • Add an excess amount of this compound to a pre-weighed vial. The amount should be sufficient to ensure that undissolved solute remains visible after equilibration. A starting point is ~100-200 mg in 10 mL of solvent.

    • Add a precise volume (e.g., 10.0 mL) of the chosen solvent to the vial.

    • Securely cap the vial to prevent solvent evaporation.

    • Prepare at least three replicate samples for each solvent.

  • Equilibration:

    • Place the vials in the temperature-controlled shaker.

    • Agitate the samples at a constant speed. An equilibration time of 24-48 hours is typically sufficient, but this should be verified by taking measurements at different time points (e.g., 24, 48, and 72 hours) to ensure the concentration has plateaued.

  • Sample Withdrawal and Filtration:

    • After equilibration, stop the agitation and allow the vials to stand undisturbed in the bath for at least 2-4 hours to allow the excess solute to settle.

    • Carefully withdraw a sample from the clear supernatant using a syringe.

    • Immediately attach a syringe filter and discard the first portion of the filtrate to saturate the filter material.

    • Filter the remaining sample into a pre-weighed volumetric flask.

  • Analysis:

    • Accurately dilute the filtered sample to a concentration that falls within the linear range of the analytical instrument's calibration curve.

    • Analyze the diluted sample using a pre-validated analytical method (e.g., HPLC-UV).

    • Calculate the concentration in the original supernatant based on the dilution factor. The result is the solubility, typically expressed in mg/mL or mol/L.

Solubility_Workflow A 1. Add Excess Solute (this compound) to Vial B 2. Add Precise Volume of Solvent A->B C 3. Equilibrate in Shaker Bath (e.g., 24-48h at 25°C) B->C D 4. Settle Undissolved Solute (2-4h) C->D E 5. Withdraw Supernatant with Syringe D->E F 6. Filter Sample (0.22 µm PTFE filter) E->F G 7. Dilute Sample for Analysis F->G H 8. Analyze via HPLC/GC against Calibration Curve G->H I 9. Calculate Solubility (mg/mL or mol/L) H->I

Caption: Experimental workflow for quantitative solubility determination.

Factors Influencing Experimental Accuracy

  • Purity of Compound and Solvent: Impurities can significantly alter solubility measurements. Always use high-purity materials.

  • Temperature Control: Solubility is strongly dependent on temperature. A deviation of even 1 °C can cause significant error. Maintain precise and constant temperature control.

  • Equilibration Time: Insufficient time will lead to an underestimation of solubility. It is crucial to experimentally verify that equilibrium has been reached.

  • Filtration: Adsorption of the solute onto the filter membrane can be a source of error. Use low-binding materials like PTFE and discard the initial portion of the filtrate.

  • Analytical Method: The chosen analytical method must be validated for linearity, accuracy, and precision over the expected concentration range.

Safety Precautions

This compound may cause skin, eye, and respiratory irritation.[5] It should be handled in a well-ventilated area, preferably a fume hood.[7] Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.[3][11] Consult the Safety Data Sheet (SDS) for detailed handling and disposal information.[3][7]

Conclusion

While specific quantitative solubility data for this compound is sparse in public literature, a strong predictive understanding can be derived from its molecular structure. It is highly soluble in nonpolar and moderately polar organic solvents and insoluble in water. For applications requiring precise data, the isothermal shake-flask method detailed in this guide provides a reliable and robust framework for its determination. Careful control over experimental parameters, particularly temperature and equilibration time, is essential for generating accurate and reproducible results.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 12564, this compound." PubChem, [Link].
  • The Good Scents Company. "3-methyl biphenyl.
  • Academia.edu.
  • University of California, Los Angeles. "Experiment: Solubility of Organic & Inorganic Compounds." [Link].
  • Stenutz. "this compound." Stenutz, [Link].
  • YouTube. "How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone." [Link].
  • University of Calgary. "Solubility of Organic Compounds." [Link].
  • Chemistry LibreTexts. "1.27: Experiment_727_Organic Compound Functional Groups__1_2_0." [Link].
  • University of Johannesburg. "Volatile Organic Compounds – Biphenyl Thermodynamic Interactions." UJ Content, [Link].
  • ResearchGate. "Solubility of biphenyl in organic nonelectrolyte solvents. Comparison of observed versus predicted values based upon Mobile Order theory." [Link].
  • Australian Government Department of Climate Change, Energy, the Environment and W
  • Wikipedia. "Biphenyl." [Link].

Sources

An In-Depth Technical Guide to Preliminary Studies in 3-Methylbiphenyl Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The biaryl motif is a privileged scaffold in medicinal chemistry, materials science, and agrochemicals.[1] 3-Methylbiphenyl (also known as m-methylbiphenyl or 3-phenyltoluene) is a fundamental building block within this class, characterized by a biphenyl backbone with a methyl group at the 3-position.[2][3] Its synthesis is a critical preliminary study for more complex molecular architectures. This guide provides an in-depth analysis of the primary synthetic strategies for this compound, focusing on the underlying mechanisms, experimental design, and optimization parameters. We offer a comparative look at modern palladium- and nickel-catalyzed cross-coupling reactions, providing researchers, scientists, and drug development professionals with the foundational knowledge to select and execute the most appropriate synthetic route for their objectives.

Strategic Selection of a Synthetic Route

The formation of the carbon-carbon bond between two aryl rings is the central challenge in synthesizing this compound. Modern organic synthesis is dominated by transition-metal catalyzed cross-coupling reactions, which have largely superseded older methods like the Ullmann reaction due to their superior yields, milder conditions, and broader functional group tolerance.[4]

The choice of a specific methodology depends on several factors, including the availability of starting materials, required scale, tolerance for specific functional groups in more complex derivatives, and economic considerations. The most prevalent and robust methods for this transformation are the Suzuki-Miyaura, Kumada-Corriu, and Negishi couplings.

start Define Synthesis Goal (Scale, Purity, Cost) reagent_avail Starting Material Availability & Cost start->reagent_avail fg_tolerance Functional Group Tolerance Required? grignard_ok Grignard-sensitive groups absent? fg_tolerance->grignard_ok High tolerance needed kumada Kumada Coupling (Grignard Reagents) fg_tolerance->kumada Low tolerance acceptable reagent_avail->fg_tolerance Reagents available suzuki Suzuki-Miyaura Coupling (Boronic Acids/Esters) reagent_avail->suzuki Boronic acids readily available grignard_ok->kumada Yes negishi Negishi Coupling (Organozinc Reagents) grignard_ok->negishi No negishi->suzuki Organozinc prep difficult Suzuki_Cycle cluster_cycle center Pd(II) Pd0 Pd(0)L_n OxAdd Ar-Pd(II)-X Pd0->OxAdd Oxidative Addition Trans Ar-Pd(II)-Ar' OxAdd->Trans Transmetalation Trans->Pd0 Reductive Elimination Product Ar-Ar' (this compound) Trans->Product ArX Ar-X (e.g., 3-Bromotoluene) ArX->OxAdd ArB Ar'B(OR)2 (e.g., Phenylboronic Acid) ArB->Trans Base Base (e.g., K2CO3) Base->Trans

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Preliminary Studies & Optimization

Successful Suzuki coupling hinges on the careful selection of four key components:

ComponentRationale & Common Choices
Palladium Catalyst Pre-catalysts like Pd(PPh₃)₄, Pd(OAc)₂, or PdCl₂(dppf) are common. Catalyst loading is typically low (0.5-5 mol%). [5]
Ligand Phosphine ligands (e.g., PPh₃, XPhos) stabilize the Pd(0) species and facilitate oxidative addition and reductive elimination. The choice of ligand can dramatically affect reaction efficiency. [1]
Base Essential for activating the boronic acid. Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are widely used. The choice of base can influence reaction rate and prevent side reactions. [6]
Solvent A mixture of an organic solvent (e.g., Toluene, Dioxane, THF) and an aqueous phase for the base is typical. Aprotic polar solvents are often effective.
Experimental Protocol: Suzuki Synthesis of this compound

This protocol is a representative example. All operations should be performed in a fume hood with appropriate personal protective equipment.

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-bromotoluene (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Inert Atmosphere: Seal the flask with a septum, and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Solvent Addition: Add a degassed solvent mixture, such as Toluene/Ethanol/Water (e.g., in a 4:1:1 ratio), via syringe.

  • Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-3 mol%), to the flask under a positive pressure of inert gas.

  • Reaction: Heat the mixture to reflux (typically 80-100 °C) and stir vigorously. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-12 hours.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the organic phase in vacuo. Purify the crude residue by flash column chromatography on silica gel (using a non-polar eluent like hexanes) to yield this compound as a clear liquid. [3]

The Kumada-Corriu Coupling Route

The Kumada coupling was one of the first catalytic cross-coupling methods developed and remains a powerful, economic choice for C-C bond formation. [7][8]It utilizes a highly reactive Grignard reagent (an organomagnesium halide) and couples it with an organohalide, catalyzed by either nickel or palladium complexes. [9]

Mechanistic Rationale

The Kumada coupling follows a catalytic cycle similar to the Suzuki reaction but is distinguished by the use of the potent organomagnesium nucleophile. [9]1. Oxidative Addition: A low-valent catalyst, typically Ni(0) or Pd(0), inserts into the aryl halide bond (Ar-X). 2. Transmetalation: The Grignard reagent (Ar'-MgX) rapidly transmetalates its aryl group to the metal center, forming a diorganometal complex. 3. Reductive Elimination: The diorganometal complex undergoes reductive elimination to form the biaryl product and regenerate the active catalyst.

The primary drawback of this method is the high reactivity of the Grignard reagent, which is a strong base and nucleophile, making it incompatible with functional groups like esters, ketones, and acidic protons. [9]

Kumada_Cycle cluster_cycle center M(II) M=Ni, Pd M0 M(0)L_n OxAdd Ar-M(II)-X M0->OxAdd Oxidative Addition Trans Ar-M(II)-Ar' OxAdd->Trans Transmetalation Trans->M0 Reductive Elimination Product Ar-Ar' (this compound) Trans->Product ArX Ar-X (e.g., Bromobenzene) ArX->OxAdd ArMgX Ar'-MgX (3-Tolylmagnesium Bromide) ArMgX->Trans

Caption: The catalytic cycle of the Kumada-Corriu coupling reaction.

Core Preliminary Study: Grignard Reagent Synthesis

The success of a Kumada coupling is entirely dependent on the successful formation of the Grignard reagent. This step requires strictly anhydrous (water-free) conditions, as any trace of water will protonate and destroy the reagent. [10] Protocol: Preparation of 3-Tolylmagnesium Bromide

  • Glassware Preparation: All glassware (three-neck flask, dropping funnel, condenser) must be rigorously dried in an oven (e.g., overnight at 120 °C) and assembled hot under a stream of inert gas (Argon or Nitrogen).

  • Setup: Place magnesium turnings (1.1 eq) in the reaction flask. Add a small crystal of iodine to act as an initiator. [11]3. Initiation: In the dropping funnel, place a solution of 3-bromotoluene (1.0 eq) in anhydrous diethyl ether or THF. Add a small amount (approx. 10%) of this solution to the magnesium. Initiation is indicated by the disappearance of the iodine color and gentle refluxing of the ether. Gentle heating or crushing the magnesium may be required to start the reaction. [10][11]4. Addition: Once initiated, add the remaining 3-bromotoluene solution dropwise at a rate that maintains a steady reflux.

  • Completion: After the addition is complete, continue to stir the gray, cloudy solution for an additional 30-60 minutes to ensure all magnesium has reacted. The resulting Grignard reagent is used directly in the subsequent coupling step.

Experimental Protocol: Kumada Synthesis of this compound
  • Catalyst Setup: In a separate, oven-dried Schlenk flask under an inert atmosphere, add the catalyst, such as palladium(II) dimer ([Pd(IPr)]₂Cl₂) or a nickel catalyst like NiCl₂(dppe) (0.5-2 mol%). Add anhydrous THF.

  • Reagent Addition: To the catalyst suspension, add bromobenzene (1.0 eq).

  • Coupling Reaction: Cool the catalyst mixture in an ice bath (0 °C). Slowly add the freshly prepared 3-tolylmagnesium bromide solution (1.1 eq) via cannula or dropping funnel over 30 minutes.

  • Reaction: After addition, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-12 hours, monitoring by GC-MS.

  • Workup: Carefully quench the reaction by slowly adding dilute aqueous HCl (e.g., 1 M) at 0 °C to dissolve the magnesium salts. [11]Extract the aqueous layer with diethyl ether.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the crude product by flash chromatography or distillation to obtain this compound.

Comparative Analysis of Key Synthetic Routes

FeatureSuzuki-Miyaura CouplingKumada-Corriu CouplingNegishi Coupling
Nucleophile Organoboron (Boronic Acid/Ester)Organomagnesium (Grignard Reagent)Organozinc
Key Advantage High functional group tolerance; stable reagents. [1]High reactivity; low-cost reagents. [8]High reactivity and good functional group tolerance. [12][13]
Key Disadvantage Potential for boronic acid homo-coupling.Intolerant of acidic protons and many functional groups. [9]Organozinc reagents are moisture-sensitive and often prepared in situ. [14]
Catalyst PalladiumNickel or Palladium [15]Nickel or Palladium [12]
Additives Requires a base (e.g., K₂CO₃, Cs₂CO₃). [6]No base required.No base required.
Experimental Setup Standard inert atmosphere techniques.Requires strictly anhydrous conditions. [10]Requires strictly anhydrous conditions.

Conclusion

For the preliminary synthesis of the parent this compound structure, both the Suzuki-Miyaura and Kumada-Corriu couplings are excellent and field-proven methods.

  • The Suzuki-Miyaura coupling is the preferred method for general-purpose synthesis, especially when the methodology may later be applied to substrates bearing sensitive functional groups. The stability and commercial availability of the boronic acid reagents make it a reliable and versatile choice. [1]

  • The Kumada coupling offers a more direct and often cheaper route, provided the synthesis does not require functional group compatibility. [8]Its success is critically dependent on the careful preparation of the Grignard reagent under strictly anhydrous conditions.

The Negishi coupling represents a powerful third option, effectively bridging the gap by offering the high reactivity of an organometallic reagent with better functional group tolerance than a Grignard reagent. [12][13]The choice between these core directives will ultimately be guided by the specific goals of the research program, balancing factors of cost, safety, scalability, and chemical versatility.

References

  • The Kumada–Tamao–Corriu Coupling Reaction Catalyzed by Rhodium–Aluminum Bimetallic Complexes. (2022).
  • Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. (2010). Semantic Scholar.
  • Method for preparing 2-methyl-3-biphenylmethyanol through continuous Grignard and hydroxylation reactions. (N.d.).
  • Negishi coupling. (N.d.). Wikipedia.
  • Solvent‐Free Synthesis of 3‐Amino‐2,4‐dicarbonitrile‐5‐methylbiphenyl by a Grinding Method. (N.d.). Taylor & Francis Online.
  • This compound. (N.d.). Benchchem.
  • Kumada coupling. (N.d.). Wikipedia.
  • Kumada Cross-Coupling Reaction. (N.d.). Alfa Chemistry.
  • Kumada Coupling. (N.d.). Organic Chemistry Portal.
  • This compound. (N.d.). CymitQuimica.
  • Negishi Coupling. (N.d.). Organic Chemistry Portal.
  • The Negishi Cross-Coupling Reaction. (N.d.). Denmark Group, UIUC.
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025). YouTube.
  • Mastering Suzuki-Miyaura Coupling with 3-Bromobiphenyl for Complex Biaryl Synthesis. (2026). NINGBO INNO PHARMCHEM CO.,LTD..
  • The Grignard Reaction (Experiment). (2024). Chemistry LibreTexts.
  • A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. (2023). RSC Publishing.
  • Synthesis of biphenyl derivatives via Negishi cross coupling reaction. (N.d.).
  • Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst. (N.d.).
  • Suzuki-Miyaura Cross Coupling Reaction. (N.d.). TCI Chemicals.
  • Application Notes and Protocols for the Grignard Synthesis of 3-Methylbenzophenone. (N.d.). Benchchem.
  • This compound. (N.d.). PubChem.

Sources

3-Methylbiphenyl environmental fate and persistence

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Environmental Fate and Persistence of 3-Methylbiphenyl

Introduction

This compound (CAS 643-93-6), also known as 3-phenyltoluene, is an aromatic hydrocarbon belonging to the biphenyl family.[1] Its structure consists of a biphenyl backbone with a methyl group substituted at the third position of one benzene ring.[1][2] It exists as a colorless to pale yellow liquid at room temperature.[1] While used in organic synthesis and as an intermediate in the production of various chemicals, its structural similarity to polychlorinated biphenyls (PCBs) raises questions about its environmental behavior.[1] PCBs are a class of highly persistent and toxic man-made chemicals that were banned globally due to their adverse environmental and health effects, including widespread contamination and bioaccumulation.[3][4] Understanding the environmental fate and persistence of this compound is therefore crucial for assessing its potential ecological impact.

This guide provides a comprehensive technical overview of the environmental persistence and degradation pathways of this compound, synthesizing available data and drawing logical inferences from closely related, well-studied compounds. It is intended for researchers, environmental scientists, and professionals in drug development who require a detailed understanding of this compound's lifecycle in the environment.

Part 1: Physicochemical Properties Governing Environmental Distribution

The environmental partitioning of a chemical—its tendency to move between air, water, soil, and biota—is governed by its fundamental physicochemical properties. These properties for this compound dictate its mobility, bioavailability, and susceptibility to degradation processes.

The compound's low water solubility and moderate octanol-water partition coefficient (Log K_ow) suggest a tendency to sorb to organic matter in soil and sediment rather than remaining dissolved in water.[1][5] Its vapor pressure indicates that it is a semi-volatile organic compound (SVOC), allowing for potential transport in the atmosphere.[6][7]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₃H₁₂[1][5][6]
Molecular Weight 168.23 g/mol [5][6]
CAS Number 643-93-6[1][6]
Appearance Colorless to pale yellow liquid[1]
Melting Point 4-5 °C[6][7]
Boiling Point ~272 °C[2][5]
Vapor Pressure 0.00796 - 0.01 mmHg @ 25 °C[5][6][7]
Water Solubility Insoluble[2][5]
Log K_ow (Octanol-Water Partition Coefficient) 3.9[6]
Specific Gravity ~1.01 g/cm³ @ 20 °C[2][8]

Part 2: Environmental Degradation Pathways

The persistence of this compound in the environment is determined by its susceptibility to biotic and abiotic degradation processes. While specific studies on this compound are limited, its fate can be inferred from extensive research on biphenyl and its derivatives.[9]

Biodegradation

Biodegradation is a primary mechanism for the breakdown of aromatic hydrocarbons in the environment, mediated by microorganisms.[10] Bacteria, particularly strains from genera like Pseudomonas and Alcaligenes, are known to degrade biphenyl and its chlorinated analogs.[9][11] These organisms typically employ a dioxygenase enzyme to initiate the attack on the aromatic ring.

The proposed aerobic biodegradation pathway for this compound, based on the well-established pathway for biphenyl, is as follows:

  • Initial Dioxygenation: The process begins with the enzymatic incorporation of two oxygen atoms into one of the aromatic rings by a biphenyl dioxygenase, forming a cis-dihydrodiol.

  • Dehydrogenation: The dihydrodiol is then dehydrogenated to form the corresponding dihydroxy-methylbiphenyl.

  • Ring Cleavage: The dihydroxylated ring undergoes meta-cleavage by a dioxygenase, breaking the aromatic structure to form a 2-hydroxy-6-oxo-6-phenylhexa-2,4-dienoic acid (HOPDA)-like intermediate.[9]

  • Hydrolysis & Further Metabolism: This intermediate is subsequently hydrolyzed to yield benzoic acid and a five-carbon aliphatic acid.[9] Benzoic acid can be further mineralized by other microorganisms.[9]

Several bacterial strains isolated from PCB-contaminated soils and sediments, including Alcaligenes xylosoxidans, Pseudomonas stutzeri, Ochrobactrum anthropi, and Pseudomonas veronii, have demonstrated the ability to transform biphenyl into benzoic acid.[9][12] It is highly probable that these or similar strains can also degrade this compound through this pathway.

Biodegradation_Pathway cluster_main Putative Aerobic Biodegradation Pathway of this compound A This compound B cis-2,3-Dihydroxy-1-cyclohexa- 4,6-diene derivative A->B Biphenyl Dioxygenase (BphA) C 2,3-Dihydroxy- methylbiphenyl B->C cis-Biphenyl-dihydrodiol dehydrogenase (BphB) D Ring Cleavage Product (HOPDA derivative) C->D 2,3-Dihydroxybiphenyl 1,2-dioxygenase (BphC) E Benzoic Acid + 2-hydroxypenta-2,4-dienoate D->E Hydrolase (BphD) F Central Metabolism (TCA Cycle) E->F Further Mineralization Workflow_Diagram cluster_workflow Analytical Workflow for this compound in Soil A 1. Soil Sampling (10g homogenized sample) B 2. Surrogate Spiking & Drying (Sodium Sulfate) A->B C 3. Solvent Extraction (PFE or Soxhlet) B->C D 4. Extract Concentration C->D E 5. Solid-Phase Extraction (SPE) Cleanup D->E F 6. Final Concentration & Internal Standard Spiking E->F G 7. GC-MS Analysis (SIM Mode) F->G H 8. Data Quantification & QC Validation G->H

Sources

Toxicological Profile of 3-Methylbiphenyl: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This technical guide provides a comprehensive toxicological overview of 3-Methylbiphenyl (CAS No. 643-93-6), a substituted aromatic hydrocarbon of interest to researchers and drug development professionals. Acknowledging the significant lack of direct toxicological data for this compound, this document employs a surrogate approach, leveraging the extensive data available for its parent compound, biphenyl. This guide synthesizes the known toxicokinetics, acute and chronic toxicity, genotoxicity, carcinogenicity, and reproductive effects of biphenyl to construct a predictive toxicological profile for this compound. Furthermore, a comprehensive, tiered toxicological testing strategy is proposed, adhering to internationally recognized OECD guidelines, to address the existing data gaps and enable a thorough risk assessment.

Introduction to this compound

This compound is an organic compound characterized by a biphenyl structure with a methyl group substituent.[1] It is a colorless to pale yellow liquid at room temperature and sees use in organic synthesis and as a chemical intermediate.[1] As with many small molecule intermediates in drug discovery and development, a thorough understanding of its toxicological profile is paramount for ensuring the safety of researchers and for regulatory submissions. The current body of literature, however, presents a significant void in specific toxicological data for this compound.[2][3][4] This guide aims to bridge this gap by providing a detailed analysis of the toxicology of the structurally related compound, biphenyl, and outlining a clear, scientifically rigorous pathway for the comprehensive toxicological evaluation of this compound.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding its potential environmental fate, transport, and routes of exposure.

PropertyValueSource
CAS Number 643-93-6[1]
Molecular Formula C₁₃H₁₂[1]
Molecular Weight 168.24 g/mol [5]
Appearance Colorless to pale yellow liquid[1]
Melting Point 4-5 °C[4]
Boiling Point 272 °C[3]
Flash Point >110 °C[2]
Water Solubility Low[1]
Vapor Pressure 0.00796 mm Hg[4]

Existing Toxicological Data on this compound: A Critical Gap

A thorough review of the scientific literature and regulatory databases reveals a significant lack of specific toxicological studies on this compound. Safety Data Sheets (SDS) for the compound suggest potential for skin, eye, and respiratory irritation, but these are general precautionary statements and not based on empirical data.[4][5] There are no publicly available studies on the toxicokinetics, acute, sub-chronic, or chronic toxicity, genotoxicity, carcinogenicity, or reproductive and developmental toxicity of this compound. This data gap necessitates a surrogate-based assessment to inform preliminary risk and to design an appropriate testing strategy.

Toxicological Profile of Biphenyl as a Surrogate for this compound

Given the structural similarity, the toxicological profile of biphenyl (CAS No. 92-52-4) serves as the most relevant surrogate for predicting the potential hazards of this compound. Biphenyl has been more extensively studied, and its data provides a basis for a preliminary risk assessment.[6][7][8]

Toxicokinetics of Biphenyl
  • Absorption: Biphenyl is readily absorbed through the gastrointestinal tract.

  • Distribution: Information on the specific distribution of biphenyl is limited, but as a lipophilic compound, it is expected to distribute to fatty tissues.

  • Metabolism: The primary route of biphenyl metabolism is hepatic hydroxylation, mediated by cytochrome P450 enzymes.[7] This results in the formation of several hydroxylated metabolites, with 4-hydroxybiphenyl being the major metabolite in several species, including humans.[7] Other metabolites include 2-hydroxybiphenyl and 3-hydroxybiphenyl.[7] These hydroxylated metabolites are then conjugated with glucuronic acid and sulfate to facilitate excretion.[7] The presence of a methyl group in this compound may influence the rate and regioselectivity of hydroxylation, but a similar metabolic pathway is anticipated.

  • Excretion: The conjugated metabolites of biphenyl are primarily excreted in the urine.[8]

Biphenyl_Metabolism Biphenyl Biphenyl PhaseI Phase I Metabolism (CYP450 Hydroxylation) Biphenyl->PhaseI Metabolites Hydroxylated Metabolites (e.g., 4-Hydroxybiphenyl) PhaseI->Metabolites PhaseII Phase II Metabolism (Conjugation) Metabolites->PhaseII Conjugates Glucuronide and Sulfate Conjugates PhaseII->Conjugates Excretion Urinary Excretion Conjugates->Excretion

Caption: Predicted Metabolic Pathway of Biphenyl.

Acute, Sub-chronic, and Chronic Toxicity of Biphenyl
  • Acute Toxicity: Biphenyl exhibits moderate acute oral toxicity, with LD50 values in rats ranging from 1900 to 2180 mg/kg body weight.[1][8] Acute exposure in humans has been associated with eye and skin irritation, nausea, and effects on the nervous system.[6]

  • Sub-chronic and Chronic Toxicity: The primary target organs of repeated biphenyl exposure in animal studies are the kidney and liver.[6] Observed effects include kidney damage and changes in liver enzymes.[6] In workers chronically exposed to biphenyl, damage to the liver and nervous system has been reported.

Genotoxicity and Carcinogenicity of Biphenyl
  • Genotoxicity: The genotoxicity data for biphenyl is mixed. While some in vitro assays have been negative, there is evidence that biphenyl and its metabolites can induce genetic damage.[7][9] DNA strand breaks have been observed in vivo in mice treated with high doses of biphenyl.[7] The metabolites, particularly hydroxylated forms, may be more genotoxic than the parent compound.[7]

  • Carcinogenicity: The carcinogenic potential of biphenyl has not been established in humans.[7] However, in long-term animal studies, dietary exposure to biphenyl was associated with an increased incidence of urinary bladder tumors in male rats and liver tumors in female mice.[7][10] The U.S. Environmental Protection Agency (EPA) has classified biphenyl as a Group D substance, not classifiable as to human carcinogenicity, due to inadequate data in humans and limited evidence in animals.[6]

Reproductive and Developmental Toxicity of Biphenyl

The data on the reproductive and developmental toxicity of biphenyl is limited.[6] No adverse effects on fertility were noted in a three-generation study in rats, although some fetotoxicity was observed at high doses.[8] There is no clear evidence that biphenyl is a teratogen (causes birth defects) in animals.[6]

Proposed Toxicological Testing Strategy for this compound

To address the significant data gaps for this compound, a tiered testing strategy based on OECD guidelines is proposed. This strategy will provide the necessary data for a comprehensive risk assessment.

Testing_Strategy Tier1 Tier 1: Acute Toxicity and Genotoxicity Acute Acute Oral Toxicity (OECD TG 423/425) Tier1->Acute Ames Bacterial Reverse Mutation Test (Ames Test - OECD TG 471) Tier1->Ames Micronucleus In Vitro Micronucleus Test (OECD TG 487) Tier1->Micronucleus Tier2 Tier 2: Repeated Dose and Reproductive Toxicity Acute->Tier2 Ames->Tier2 Micronucleus->Tier2 Subchronic Repeated Dose 28-Day Oral Toxicity (OECD TG 407) Tier2->Subchronic ReproScreen Reproductive/Developmental Toxicity Screening Test (OECD TG 421) Tier2->ReproScreen

Caption: Proposed Tiered Testing Strategy for this compound.

Tier 1: Acute Toxicity and Genotoxicity Assessment

Objective: To determine the acute oral toxicity and potential for genotoxicity.

  • Acute Oral Toxicity (OECD TG 423: Acute Toxic Class Method or OECD TG 425: Up-and-Down Procedure):

    • Test System: Rodent (rat, preferably female).

    • Administration: Single oral gavage dose.

    • Procedure (TG 423): A stepwise procedure with 3 animals per step. The outcome of each step determines the dose for the next.

    • Procedure (TG 425): Sequential dosing of single animals. The dose for each subsequent animal is adjusted up or down based on the outcome for the previous animal.

    • Endpoints: Mortality, clinical signs of toxicity, body weight changes, and gross necropsy findings.

    • Causality: This study establishes the acute lethal dose and provides information on potential target organs of acute toxicity.[3][4]

  • Bacterial Reverse Mutation Test (Ames Test, OECD TG 471):

    • Test System: Strains of Salmonella typhimurium and Escherichia coli.

    • Procedure: The test substance, with and without metabolic activation (S9 mix), is incubated with the bacterial strains.

    • Endpoint: The number of revertant colonies is counted.

    • Causality: A positive result indicates that the substance can induce gene mutations.

  • In Vitro Micronucleus Test (OECD TG 487):

    • Test System: Mammalian cell line (e.g., CHO, V79, L5178Y).

    • Procedure: Cells are exposed to the test substance with and without metabolic activation.

    • Endpoint: The frequency of micronuclei, an indicator of chromosomal damage, is measured.

    • Causality: A positive result suggests the potential for clastogenic or aneugenic effects.

Tier 2: Repeated Dose and Reproductive/Developmental Toxicity Screening

Objective: To evaluate the effects of repeated exposure and to screen for potential reproductive and developmental hazards.

  • Repeated Dose 28-Day Oral Toxicity Study in Rodents (OECD TG 407):

    • Test System: Rodent (rat).

    • Administration: Daily oral gavage for 28 days.

    • Dose Levels: At least three dose levels and a control group.

    • Endpoints: Clinical observations, body weight, food/water consumption, hematology, clinical chemistry, urinalysis, gross pathology, organ weights, and histopathology of major organs and tissues.

    • Causality: This study identifies target organs of toxicity following repeated exposure and establishes a No-Observed-Adverse-Effect Level (NOAEL).[11]

  • Reproduction/Developmental Toxicity Screening Test (OECD TG 421):

    • Test System: Rodent (rat).

    • Administration: Daily oral gavage to males and females prior to and during mating, and to females during gestation and early lactation.

    • Endpoints: Effects on male and female reproductive performance (e.g., fertility, gestation length), and on offspring (e.g., viability, growth, and development).

    • Causality: This screening study provides preliminary information on potential reproductive and developmental toxicity.

Conclusion

While there is a significant lack of direct toxicological data for this compound, a review of its parent compound, biphenyl, suggests that the primary target organs for toxicity are likely the liver and kidneys. There is also a potential for genotoxicity and, at high doses, carcinogenicity. The proposed tiered testing strategy, based on established OECD guidelines, provides a robust framework for systematically evaluating the toxicological profile of this compound. The data generated from these studies will be essential for a comprehensive human health risk assessment and will support the safe development of pharmaceuticals and other products containing this chemical intermediate.

References

  • U.S. Environmental Protection Agency. (n.d.). Biphenyl. EPA.
  • Organisation for Economic Co-operation and Development. (n.d.). OECD Guidelines for the Testing of Chemicals. Wikipedia.
  • Li, Z., Hogan, K. A., Cai, C., & Rieth, S. (2016). Human Health Effects of Biphenyl: Key Findings and Scientific Issues. Environmental Health Perspectives, 124(6), 703–712. [Link]
  • International Programme on Chemical Safety. (1999). Biphenyl (CICADS). INCHEM.
  • Li, Z., Hogan, K. A., Cai, C., & Rieth, S. (2016). Human Health Effects of Biphenyl: Key Findings and Scientific Issues. ResearchGate.
  • Australian Government Department of Climate Change, Energy, the Environment and Water. (2022). Biphenyl (1,1-biphenyl). DCCEEW.
  • Toxin and Toxin Target Database. (n.d.). Biphenyl (T3D0389). T3DB.
  • Organisation for Economic Co-operation and Development. (n.d.). OECD Guidelines for the Testing of Chemicals. OECD.
  • Chemcas. (n.d.). This compound(643-93-6)MSDS Melting Point Boiling Density Storage Transport. Chemcas.
  • Haz-Map. (n.d.). This compound - Hazardous Agents. Haz-Map.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem.
  • Scialli Consulting. (2011). Correlation of chemical structure with reproductive and developmental toxicity as it relates to the use of the threshold of toxicological concern.
  • U.S. Environmental Protection Agency. (n.d.). Human Health Effects of Biphenyl: Key Findings and Scientific Issues.
  • Mariussen, E., & Fonnum, F. (2006). Molecular Mechanisms Involved in the Toxic Effects of Polychlorinated Biphenyls (PCBs) and Brominated Flame Retardants (BFRs). Journal of Toxicology and Environmental Health, Part B, 9(3), 171–197. [Link]
  • Mariussen, E., & Fonnum, F. (2006). Molecular mechanisms involved in the toxic effects of polychlorinated biphenyls (PCBs) and brominated flame retardants (BFRs). Journal of Toxicology and Environmental Health, Part B: Critical Reviews, 9(3), 171-197. [Link]
  • Lehmler, H. J. (2015). Toxicokinetics of chiral polychlorinated biphenyls across different species--a review.
  • Umeda, Y., Arito, H., Kano, H., Ohnishi, M., Matsumoto, M., Nagano, K., Yamamoto, S., & Matsushima, T. (2005). Carcinogenicity of Biphenyl in Mice by Two Years Feeding. Journal of Veterinary Medical Science, 67(4), 417–424. [Link]
  • Organisation for Economic Co-operation and Development. (n.d.). OECD Guidelines for the Testing of Chemicals. ResearchGate.
  • Wikipedia. (n.d.). Polychlorinated biphenyl. Wikipedia.
  • DeLeon, S., Webster, M. S., DeVoogd, T. J., & Dhondt, A. A. (2020). Developmental polychlorinated biphenyl exposure influences adult zebra finch reproductive behaviour. PLoS ONE, 15(3), e0230283. [Link]
  • ResearchGate. (n.d.). Molecular Mechanisms Involved in the Toxic Effects of Polychlorinated Biphenyls (PCBs) and Brominated Flame Retardants (BFRs). ResearchGate.

Sources

An In-Depth Technical Guide to the Discovery and History of Methylbiphenyl Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The methylbiphenyl isomers—2-methylbiphenyl, 3-methylbiphenyl, and 4-methylbiphenyl—represent a fascinating case study in the evolution of synthetic organic chemistry and the development of structure-property relationship understanding. From their initial, often low-yielding, syntheses through classical coupling reactions to their contemporary production via highly efficient catalytic methods, the journey of these isomers mirrors the broader advancements in the field. This guide provides a comprehensive technical overview of their discovery, the historical progression of their synthesis, the development of analytical techniques for their characterization, and their subsequent applications, particularly in the realms of medicinal chemistry and materials science.

Introduction: The Biphenyl Scaffold and the Significance of Methyl Substitution

The biphenyl moiety is a privileged scaffold in organic chemistry, forming the structural core of numerous natural products, pharmaceuticals, and advanced materials.[1] The introduction of a simple methyl group onto this framework gives rise to three positional isomers—2-methylbiphenyl, this compound, and 4-methylbiphenyl—each possessing distinct physical, chemical, and biological properties. The position of the methyl group profoundly influences the molecule's conformation, steric hindrance, electronic properties, and metabolic stability, making these isomers ideal subjects for studying structure-activity relationships (SAR) in drug design and materials science.[2][3]

This guide delves into the historical narrative of these seemingly simple molecules, tracing their journey from laboratory curiosities to valuable building blocks in modern chemistry.

The Dawn of Biaryl Synthesis: Early Discoveries and the First Methylbiphenyls

The story of methylbiphenyl isomers is intrinsically linked to the development of methods for constructing the biaryl bond. While biphenyl itself was known from coal tar, the deliberate synthesis of its derivatives was a significant challenge for early organic chemists.

Foundational Coupling Reactions: Ullmann and Gomberg-Bachmann

Two seminal reactions laid the groundwork for the synthesis of unsymmetrical biphenyls, including the methyl-substituted isomers:

  • The Ullmann Reaction (1901): Fritz Ullmann's discovery that aryl halides could be coupled in the presence of copper powder was a landmark achievement.[4][5] This reaction, initially used for symmetrical couplings, was later adapted for the synthesis of unsymmetrical biaryls, albeit often with challenges in controlling selectivity.[6] The high temperatures and stoichiometric copper required were significant limitations.

  • The Gomberg-Bachmann Reaction (1924): Moses Gomberg and Werner E. Bachmann reported the synthesis of biaryl compounds via the reaction of a diazonium salt with an aromatic hydrocarbon.[7][8] This reaction proceeds through a free-radical mechanism and offered a new pathway to unsymmetrical biphenyls. However, it was often plagued by low yields and the formation of isomeric mixtures.[9]

While the exact first synthesis of each methylbiphenyl isomer is not definitively documented in a single, seminal paper, their preparation became feasible with the advent of these reactions. Early syntheses would have involved the coupling of reagents like diazotized toluidine with benzene or the reaction of a halotoluene with a phenyl Grignard reagent in the presence of a metal catalyst.

The Evolution of Synthetic Methodologies

The quest for more efficient and selective methods for biaryl synthesis has been a continuous endeavor in organic chemistry. The limitations of the early methods spurred the development of more sophisticated catalytic systems.

The Rise of Palladium-Catalyzed Cross-Coupling

The mid-20th century witnessed a revolution in organic synthesis with the advent of palladium-catalyzed cross-coupling reactions. These methods offered milder reaction conditions, higher yields, and greater functional group tolerance compared to their predecessors.

  • The Suzuki-Miyaura Coupling: This reaction, which couples an organoboron compound with an organohalide, has become one of the most versatile and widely used methods for constructing C-C bonds, including the biaryl linkage in methylbiphenyls.[1] The synthesis of 4-methylbiphenyl via the Suzuki-Miyaura coupling of 4-bromotoluene and phenylboronic acid is a classic example.[1]

Other Modern Synthetic Approaches

Beyond the Suzuki-Miyaura coupling, other palladium- and nickel-catalyzed reactions, such as the Kumada, Negishi, and Stille couplings, have also been employed for the synthesis of methylbiphenyl isomers and their derivatives, offering a diverse toolbox for the modern synthetic chemist.[10]

Below is a diagram illustrating the conceptual evolution of biaryl synthesis, leading to the efficient production of methylbiphenyl isomers.

Synthesis_Evolution cluster_Early Early Methods (Low Yield, Harsh Conditions) cluster_Modern Modern Catalytic Methods (High Yield, Mild Conditions) Ullmann Ullmann Reaction (1901) (Aryl Halide + Cu) Methylbiphenyls Methylbiphenyl Isomers Ullmann->Methylbiphenyls Early Synthesis Gomberg Gomberg-Bachmann (1924) (Diazonium Salt + Arene) Gomberg->Methylbiphenyls Early Synthesis Suzuki Suzuki-Miyaura Coupling (Organoboron + Organohalide + Pd cat.) Suzuki->Methylbiphenyls Efficient Synthesis Others Other Cross-Couplings (Kumada, Negishi, Stille) Others->Methylbiphenyls Versatile Synthesis

Caption: Evolution of synthetic routes to methylbiphenyl isomers.

Characterization and Isomer Separation: A Historical Perspective

The ability to distinguish between the 2-, 3-, and 4-methylbiphenyl isomers was crucial for understanding their unique properties. The development of analytical techniques played a pivotal role in this endeavor.

Early Techniques: Melting Point and Fractional Distillation

In the early days of organic chemistry, physical properties were the primary means of characterization. The distinct melting points of the isomers (where applicable, as 2- and this compound are liquids at room temperature) would have been a key identifier. For liquid isomers, fractional distillation, a technique with roots in the 9th century, would have been employed for separation based on their different boiling points.[9]

The Spectroscopic Revolution

The 20th century brought about a paradigm shift in chemical analysis with the development of spectroscopic methods.

  • Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy: The groundwork for spectroscopy was laid in the 17th and 19th centuries with the work of Newton, Fraunhofer, Bunsen, and Kirchhoff.[11][12] By the mid-20th century, IR and UV-Vis spectroscopy became routine tools. The IR spectra of the methylbiphenyl isomers would have shown characteristic C-H stretching and bending vibrations of the aromatic rings and the methyl group, with subtle differences in the fingerprint region allowing for their differentiation. UV-Vis spectroscopy would reveal differences in their electronic transitions due to the influence of the methyl group's position on the biphenyl chromophore.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The advent of NMR spectroscopy provided an unambiguous method for structure elucidation. The chemical shifts and splitting patterns in the 1H and 13C NMR spectra of the methylbiphenyl isomers provide a unique fingerprint for each, allowing for their definitive identification.

The Advent of Gas Chromatography

Gas chromatography (GC), which emerged in the 1950s, revolutionized the separation of volatile compounds.[13] The methylbiphenyl isomers, with their slightly different boiling points and polarities, could be efficiently separated and quantified using this technique.[14] The coupling of GC with mass spectrometry (GC-MS) further enhanced analytical capabilities, providing both separation and structural information.[13]

The following diagram illustrates the workflow for the characterization of methylbiphenyl isomers.

Characterization_Workflow cluster_Techniques Analytical Techniques Synthesis Synthesis of Methylbiphenyl Mixture Separation Isomer Separation Synthesis->Separation Isomer1 2-Methylbiphenyl Separation->Isomer1 Isomer2 This compound Separation->Isomer2 Isomer3 4-Methylbiphenyl Separation->Isomer3 Characterization Structural Characterization Isomer1->Characterization Isomer2->Characterization Isomer3->Characterization Distillation Fractional Distillation Distillation->Separation GC Gas Chromatography (GC) GC->Separation Spectroscopy Spectroscopy (IR, NMR, MS) Spectroscopy->Characterization

Caption: Analytical workflow for methylbiphenyl isomers.

Applications in Drug Development and Materials Science

The unique properties of the methylbiphenyl isomers have led to their application in various fields, most notably in medicinal chemistry and the development of liquid crystals.

Medicinal Chemistry: A Privileged Scaffold

The biphenyl moiety is a common feature in many biologically active compounds. The introduction of a methyl group can fine-tune a molecule's properties to enhance its therapeutic potential.[2][3]

  • 2-Methylbiphenyl: This isomer and its derivatives have been explored as scaffolds for the development of novel anticancer agents.[2] The steric hindrance provided by the ortho-methyl group can influence the molecule's conformation and its binding to biological targets.

  • This compound: Derivatives of this compound have been investigated for their potential as anti-inflammatory and antibacterial agents.[15]

  • 4-Methylbiphenyl: The 4-methylbiphenyl scaffold is present in a number of drug candidates and is used as an intermediate in pharmaceutical synthesis.[1]

The table below summarizes some of the key physicochemical properties of the methylbiphenyl isomers, which are crucial for their application in drug design.

Property2-MethylbiphenylThis compound4-Methylbiphenyl
Molecular Formula C₁₃H₁₂C₁₃H₁₂C₁₃H₁₂
Molecular Weight 168.23 g/mol 168.23 g/mol 168.23 g/mol
Melting Point -0.2 °C4.5 °C49-50 °C
Boiling Point 255.3 °C272 °C267-268 °C

Data sourced from PubChem[16][17]

Materials Science: The Rise of Liquid Crystals

4-Methylbiphenyl and its derivatives have played a significant role in the development of liquid crystal displays (LCDs). The rod-like shape and rigidity of the biphenyl core are conducive to the formation of liquid crystalline phases. The methyl group in the 4-position contributes to the desirable mesomorphic properties of these materials.[1][18]

Toxicology and Environmental Considerations

The toxicological profiles of the methylbiphenyl isomers are of interest, particularly in the context of their relationship to the more extensively studied polychlorinated biphenyls (PCBs). While the monomethylated biphenyls are generally considered to have lower toxicity than their polychlorinated counterparts, they are still aromatic hydrocarbons and should be handled with appropriate care.[19] Studies on the environmental fate and toxicology of these compounds are ongoing.

Conclusion

The history of the methylbiphenyl isomers is a microcosm of the evolution of organic chemistry. Their journey from challenging synthetic targets to readily accessible building blocks showcases the power of innovation in chemical synthesis and analysis. For researchers in drug development and materials science, these isomers continue to be valuable tools for probing structure-property relationships and designing novel molecules with tailored functions. A deep understanding of their history and the chemical principles that govern their synthesis and behavior remains essential for their effective application in cutting-edge research.

References

  • Ullmann, F., & Bielecki, J. (1901). Ueber Synthesen in der Biphenylreihe. Berichte der deutschen chemischen Gesellschaft, 34(2), 2174–2185.
  • Gomberg, M., & Bachmann, W. E. (1924). The Synthesis of Biaryl Compounds by Means of the Diazo Reaction. Journal of the American Chemical Society, 46(10), 2339–2343.
  • The Gomberg-Bachmann Reaction for the Arylation of Anilines With Aryl Diazotates. (2012). Chemistry, 18(37), 11555-9.
  • Design, synthesis and biological evaluation of 2-methyl-(1,1'-biphenyl)-pyrimidine conjugates. (2020). Bioorganic & Medicinal Chemistry Letters, 30(16), 127328.
  • The Fascinating History of Gas Chrom
  • Influence of symmetrical polychlorinated biphenyl isomers on embryo and fetal development in mice. II. Comparison of 4,4'-dichlorobiphenyl, 3,3',4,4'-tetrachlorobiphenyl, 3,3',5,5'-tetrachlorobiphenyl, and 3,3',4,4'-tetramethylbiphenyl. (1985).
  • Gomberg–Bachmann reaction - Wikipedia. (n.d.).
  • Isolation, synthesis and medicinal chemistry of biphenyl analogs – A review. (2023). Results in Chemistry, 5, 101135.
  • History of spectroscopy - Wikipedia. (n.d.).
  • Applications of Enantiomeric Gas Chromatography: A Review. (2013).
  • The separation of optical isomers by gas chromatography. (1966).
  • The Historical Development of Chemical Spectroscopy. (2023).
  • An Efficient Preparation for 2-Cyano-4'-methylbiphenyl in Toluene-Tetrahydrofuran Solvents Over Transition-Metal Catalysts. (2010). Asian Journal of Chemistry, 22(8), 6341-6344.
  • History of Spectroscopy. (n.d.). Ossila.
  • Process for the preparation of 2-methylbiphenyl and of 2-phenylbenzyl bromide. (2001).
  • Gomberg–Bachmann reaction, named for the Russian-American chemist. (n.d.).
  • Separation of Isomers on Nematic Liquid Crystal Stationary Phases in Gas Chromatography: A Review. (2012).
  • Spectroscopy (1855-1864). (n.d.).
  • Synthesis of 4-methylbiphenyl. (n.d.). PrepChem.com.
  • Spectroscopy - Wikipedia. (n.d.).
  • The Gomberg-Bachmann Reaction for the Arylation of Anilines With Aryl Diazotates. (2012). Chemistry, 18(37), 11555-9.
  • Synthesis of 2-Cyano-4'-methylbiphenyl. (2004). Guangdong Chemical Industry.
  • This compound CAS 643-93-6|For Research. (n.d.). Benchchem.
  • Method for preparing 4-methyl-biphenyl derivatives. (2002).
  • 4-Methylbiphenyl. (n.d.). PubChem.
  • Applications of Gas Chrom
  • Ullmann Reaction - Organic Chemistry Portal. (n.d.).
  • Berichte der Deutschen Chemischen Gesellschaft archives. (n.d.). The Online Books Page.
  • A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. (2023). RSC Advances, 13(27), 18416-18453.
  • Process for the preparation of 2-methylbiphenyl and of 2-phenylbenzyl bromide. (2001).
  • Synthesis of 4,4'-dimethylbiphenyl through shape-selective methylation of 4-methylbiphenyl with methanol. (2004). Shiyou Xuebao, Shiyou Jiagong/Acta Petrolei Sinica (Petroleum Processing Section), 20(1), 6-11.
  • Synthesis of 4,4'-dimethylbiphenyl through shape-selective methylation of 4-methylbiphenyl with methanol. (2004).
  • This compound. (n.d.). PubChem.
  • Ueber Synthesen in der Biphenylreihe. (1901). Berichte der deutschen chemischen Gesellschaft, 34(2), 2174-2185.
  • Berichte der Deutschen Chemischen Gesellschaft. (n.d.). The Online Books Page.
  • Design, Synthesis and Biological Evaluation of Biphenylamide Derivatives as Hsp90 C-terminal Inhibitors. (2015). Bioorganic & Medicinal Chemistry Letters, 25(22), 5163-5167.
  • Liquid crystal compositions for multiplexed displays. (1982).
  • Preparation method of 2-cyano-4'-methyl biphenyl. (2016).
  • United States P
  • Synthesis of Some Substituted Biphenyls. (1950). Journal of the American Chemical Society, 72(2), 856–858.
  • A Comparative Analysis of 4-Methylbiphenyl and Other Biphenyl Derivatives: Properties, Synthesis, and Biological Activity. (2023). Benchchem.
  • This compound. (n.d.). precisionFDA.
  • Synthetic method of 2-cyano-4'-methyl diphenyl. (2014).
  • 2-Methylbiphenyl. (n.d.). PubChem.
  • This compound 95.0+%, TCI America™. (n.d.). Fisher Scientific.
  • Comparative Toxicity of DDT Isomers and Related Compounds to Mosquito Larvae and Fish. (1946). Science, 103(2678), 505-506.

Sources

A Spectroscopic Guide to 3-Methylbiphenyl: Elucidating Molecular Structure Through NMR, IR, and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 3-Methylbiphenyl

This compound, a substituted aromatic hydrocarbon, is a molecule of interest in various fields, including organic synthesis and materials science.[1] Its structural isomerism and the subtle electronic effects of the methyl group on the biphenyl system make it an excellent case study for the application of modern spectroscopic techniques. Accurate interpretation of its spectral data is paramount for confirming its identity, assessing its purity, and understanding its chemical behavior in various applications. This guide will provide a detailed examination of the ¹H NMR, ¹³C NMR, IR, and MS data of this compound, offering insights into the causal relationships between molecular structure and spectral output.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Atomic Neighborhood

NMR spectroscopy is an unparalleled tool for determining the carbon-hydrogen framework of organic molecules. By subjecting the sample to a strong magnetic field and radiofrequency pulses, we can deduce the chemical environment, connectivity, and spatial arrangement of atoms.

Experimental Protocol: Acquiring High-Resolution NMR Spectra

The following protocol outlines a standardized procedure for obtaining high-quality NMR spectra of this compound. This self-validating system ensures reproducibility and accuracy.

1. Sample Preparation:

  • Accurately weigh approximately 10-20 mg of this compound.
  • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). The choice of CDCl₃ is based on its excellent solubilizing power for nonpolar aromatic compounds and its single deuterium lock signal for magnetic field stabilization.
  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. Instrument Setup and Calibration:

  • Insert the NMR tube into the spectrometer's probe.
  • Lock the spectrometer on the deuterium signal of the CDCl₃.
  • Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks. This is a critical step for resolving fine coupling patterns.
  • Reference the ¹H and ¹³C spectra to the residual solvent peak of CDCl₃ (δ = 7.26 ppm for ¹H) or tetramethylsilane (TMS) (δ = 0.00 ppm).

3. Data Acquisition:

  • ¹H NMR: Acquire the spectrum using a standard single-pulse experiment. A sufficient number of scans (typically 8-16) should be averaged to achieve an adequate signal-to-noise ratio.
  • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans will be required due to the lower natural abundance and gyromagnetic ratio of the ¹³C nucleus.

Diagram: NMR Experimental Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Sample This compound NMR_Tube Dissolve & Transfer to NMR Tube Sample->NMR_Tube Solvent CDCl₃ Solvent->NMR_Tube Spectrometer NMR Spectrometer NMR_Tube->Spectrometer Locking Lock & Shim Spectrometer->Locking H1_Acq ¹H NMR Acquisition Locking->H1_Acq C13_Acq ¹³C NMR Acquisition Locking->C13_Acq FID Free Induction Decay (FID) H1_Acq->FID C13_Acq->FID FT Fourier Transform FID->FT Phase Phasing & Baseline Correction FT->Phase Integration Integration & Peak Picking Phase->Integration Final_Spectrum Final_Spectrum Integration->Final_Spectrum Final Spectrum

Caption: Workflow for NMR data acquisition and processing.

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum of this compound provides a wealth of information about the proton environments in the molecule.

Table 1: ¹H NMR Data for this compound in CDCl₃ [2][3]

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
7.62d2HH-2', H-6'
7.48-7.42m4HH-2, H-4', H-3', H-5'
7.37t2HH-4, H-6
7.20d1HH-5
2.46s3H-CH₃
  • Aromatic Region (7.20-7.62 ppm): The complex multiplet patterns in this region are characteristic of substituted biphenyl systems. The signals are a result of the coupling between adjacent aromatic protons. The downfield shift of these protons is due to the deshielding effect of the aromatic ring currents.

  • Aliphatic Region (2.46 ppm): The singlet at 2.46 ppm, integrating to three protons, is unequivocally assigned to the methyl group.[2] The singlet nature of this peak indicates no adjacent protons, which is consistent with its attachment to the aromatic ring.

¹³C NMR Spectral Data and Interpretation

The proton-decoupled ¹³C NMR spectrum simplifies the analysis by showing a single peak for each chemically non-equivalent carbon atom.

Table 2: ¹³C NMR Data for this compound in CDCl₃ [2][3]

Chemical Shift (δ, ppm)Assignment
141.4C-1' or C-3
141.3C-1 or C-1'
138.4C-3 or C-1
128.8Aromatic CH
128.7Aromatic CH
128.1Aromatic CH
128.0Aromatic CH
127.24Aromatic CH
127.22Aromatic CH
124.3Aromatic CH
21.6-CH₃
  • Aromatic Region (124.3-141.4 ppm): The ten distinct signals in this region correspond to the twelve aromatic carbons, with some overlap of signals for carbons in similar chemical environments. The quaternary carbons (C-1, C-1', and C-3) are typically observed as weaker signals.

  • Aliphatic Region (21.6 ppm): The upfield signal at 21.6 ppm is characteristic of a methyl carbon attached to an aromatic ring.[2]

Infrared (IR) Spectroscopy: Unveiling Functional Groups

IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. This technique is particularly useful for identifying the presence of specific functional groups.

Experimental Protocol: Acquiring an IR Spectrum

A common and straightforward method for acquiring the IR spectrum of a liquid sample like this compound is using Attenuated Total Reflectance (ATR).

1. Instrument and Sample Preparation:

  • Ensure the ATR crystal (typically diamond or zinc selenide) is clean.
  • Acquire a background spectrum of the clean, empty ATR crystal. This is crucial for removing atmospheric (CO₂ and H₂O) and instrumental interferences.
  • Place a small drop of this compound directly onto the ATR crystal.

2. Data Acquisition:

  • Lower the ATR press to ensure good contact between the sample and the crystal.
  • Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
  • The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
IR Spectral Data and Interpretation

The IR spectrum of this compound is dominated by absorptions characteristic of aromatic hydrocarbons.

Table 3: Key IR Absorption Bands for this compound [4]

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3050-3000C-H stretchAromatic
2950-2850C-H stretch-CH₃
1600-1450C=C stretchAromatic Ring
780-740C-H bend (out-of-plane)Aromatic Substitution
700-680C-H bend (out-of-plane)Aromatic Substitution
  • Aromatic C-H Stretching: The peaks observed in the 3050-3000 cm⁻¹ region are indicative of the C-H bonds of the aromatic rings.

  • Aliphatic C-H Stretching: The absorptions between 2950 and 2850 cm⁻¹ are due to the stretching vibrations of the C-H bonds in the methyl group.

  • Aromatic C=C Stretching: The characteristic skeletal vibrations of the aromatic rings give rise to a series of sharp bands in the 1600-1450 cm⁻¹ region.

  • C-H Bending (Out-of-Plane): The strong absorptions in the fingerprint region (below 1000 cm⁻¹) are highly diagnostic of the substitution pattern on the aromatic rings. The specific pattern of bands in the 780-680 cm⁻¹ range can help confirm the 1,3-disubstitution of one ring and the monosubstitution of the other.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the fragmentation pattern of a compound, which can be used to deduce its structure.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

EI-MS is a common technique for the analysis of volatile and thermally stable compounds like this compound.

1. Sample Introduction:

  • A dilute solution of this compound in a volatile solvent (e.g., methanol or dichloromethane) is injected into the mass spectrometer, often via a gas chromatograph (GC) for separation and purification.

2. Ionization:

  • In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, forming a radical cation known as the molecular ion (M⁺•).

3. Mass Analysis and Detection:

  • The ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their m/z ratio.
  • The separated ions are detected, and their abundance is plotted against their m/z ratio to generate the mass spectrum.
Mass Spectral Data and Interpretation

The mass spectrum of this compound provides its molecular weight and clues to its structure through fragmentation.

Table 4: Key Ions in the Mass Spectrum of this compound [5][6]

m/zIonInterpretation
168[C₁₃H₁₂]⁺•Molecular Ion (M⁺•)
167[C₁₃H₁₁]⁺Loss of a hydrogen radical from M⁺•
153[C₁₂H₉]⁺Loss of a methyl radical from M⁺•
152[C₁₂H₈]⁺•Loss of methane from M⁺•
  • Molecular Ion (m/z 168): The peak at m/z 168 corresponds to the molecular weight of this compound (C₁₃H₁₂), confirming its elemental composition.[7] This is typically the highest m/z peak in the spectrum for a stable aromatic compound.

  • Fragmentation Pattern: The fragmentation of the molecular ion provides structural information. The loss of a methyl radical (•CH₃) to form the ion at m/z 153 is a characteristic fragmentation pathway for methylated aromatic compounds. The peak at m/z 167 arises from the loss of a hydrogen atom, a common fragmentation for aromatic systems.

Diagram: Key Fragmentation Pathways of this compound in EI-MS

MassSpec_Fragmentation M This compound (m/z = 168) M_ion [C₁₃H₁₂]⁺• (m/z = 168) M->M_ion - e⁻ frag1 [C₁₃H₁₁]⁺ (m/z = 167) M_ion->frag1 - •H frag2 [C₁₂H₉]⁺ (m/z = 153) M_ion->frag2 - •CH₃ frag3 [C₁₂H₈]⁺• (m/z = 152) frag2->frag3 - H

Caption: Major fragmentation pathways for this compound.

Conclusion

The comprehensive analysis of the ¹H NMR, ¹³C NMR, IR, and mass spectral data provides a self-validating and unambiguous characterization of this compound. Each spectroscopic technique offers a unique and complementary piece of the structural puzzle. The NMR data elucidates the precise carbon-hydrogen framework, the IR spectrum confirms the presence of characteristic functional groups, and the mass spectrum provides the molecular weight and key fragmentation information. This guide serves as a testament to the power of modern analytical techniques in chemical research and development, providing a solid foundation for scientists working with this and related aromatic compounds.

References

  • Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]
  • PubChem. This compound.
  • NIST Chemistry WebBook. 1,1'-Biphenyl, 3-methyl-. National Institute of Standards and Technology. [Link]
  • Supporting Information for a chemical publication providing ¹H and ¹³C NMR d
  • Supporting Information for a Green Chemistry publication providing ¹H and ¹³C NMR d

Sources

An In-depth Technical Guide to the Industrial Applications of 3-Methylbiphenyl

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3-Methylbiphenyl (3-MBP), an aromatic hydrocarbon, is a pivotal chemical intermediate with significant and expanding industrial applications. This guide provides a comprehensive technical overview of this compound, detailing its chemical and physical properties, synthesis methodologies, and core industrial uses. The primary focus is on its critical role as a precursor in the synthesis of Angiotensin II Receptor Blockers (ARBs), a vital class of antihypertensive drugs. Additionally, its application as a high-temperature heat transfer fluid and its emerging potential in agrochemicals and specialty materials are explored. This document is intended for researchers, chemists, and professionals in the pharmaceutical and chemical industries, offering in-depth protocols, mechanistic insights, and safety considerations grounded in authoritative scientific data.

Introduction to this compound

This compound, also known as 3-phenyltoluene, is an organic compound belonging to the biphenyl family.[1] It is characterized by two phenyl rings linked by a single bond, with a methyl group substituted at the third position of one ring.[1] This seemingly simple structural modification imparts a unique set of physicochemical properties that make it a valuable building block in organic synthesis and a functional material in specialized applications.[1] At room temperature, it is a colorless to pale yellow liquid with a distinct aromatic odor.[1] Its non-polar nature renders it sparingly soluble in water but highly soluble in common organic solvents.[1]

Physicochemical Properties

The physical and chemical characteristics of this compound are fundamental to its industrial utility. Its high boiling point and thermal stability are particularly advantageous for high-temperature applications.

Table 1: Physicochemical Properties of this compound

Property Value Source
Molecular Formula C₁₃H₁₂ PubChem[2]
Molecular Weight 168.23 g/mol PubChem[2]
CAS Number 643-93-6 PubChem[2]
Appearance Colorless to yellow liquid ChemicalBook[3], CymitQuimica[1]
Melting Point 4-5 °C Haz-Map[4], ChemicalBook[3]
Boiling Point 272.7 °C ChemicalBook[3]
Density 1.0319 g/cm³ (at 20 °C) ChemicalBook[3]
Flash Point > 110 °C The Good Scents Company[5]
Vapor Pressure 0.00796 mmHg (at 25 °C) Haz-Map[4], ChemicalBook[3]
Solubility Insoluble in water ChemicalBook[3]

| Refractive Index | 1.5972 - 1.6040 (at 20 °C) | The Good Scents Company[5], ChemicalBook[3] |

Overview of Synthesis Routes

The industrial production of this compound and its derivatives predominantly relies on cross-coupling reactions, which form the carbon-carbon bond between the two aromatic rings. The Suzuki-Miyaura coupling is one of the most efficient and widely used methods.[6][7]

Causality of Method Choice: The Suzuki coupling is favored in industrial settings due to its high yields, tolerance of a wide range of functional groups, and the relatively low toxicity of the boron-containing reagents compared to other organometallic compounds.[7] The palladium catalyst is highly efficient, enabling the reaction to proceed under relatively mild conditions.[7][8]

Below is a generalized workflow for the synthesis of a methylbiphenyl derivative via a Suzuki coupling reaction.

Caption: Fig 1. Generalized Suzuki Coupling Workflow.

Core Application: Pharmaceutical Intermediate for Angiotensin II Receptor Blockers (ARBs)

The most significant industrial application of this compound derivatives is as a key starting material in the synthesis of "sartans," a class of Angiotensin II Receptor Blockers (ARBs).[9][10] ARBs are widely prescribed for the treatment of hypertension (high blood pressure) and heart failure.[9][10]

Mechanistic Insight: The biphenyl scaffold is a crucial pharmacophore in many ARB drugs, such as Telmisartan, Losartan, and Irbesartan.[10] This structural motif allows the molecule to bind effectively to the angiotensin II type 1 (AT1) receptor, blocking the vasoconstricting effects of angiotensin II and leading to a reduction in blood pressure.[11][12][13] this compound provides the necessary methylated biphenyl core structure for specific sartan molecules.

Synthesis Pathway of Telmisartan

The synthesis of Telmisartan provides an excellent case study for the application of biphenyl intermediates. While the final drug does not contain this compound itself, a closely related derivative, 2-cyano-4'-methylbiphenyl, is a critical intermediate.[14][15] This intermediate is often synthesized using coupling reactions involving a toluene derivative.[14][16] The overall synthesis is a multi-step process involving the construction of benzimidazole rings and subsequent alkylation with the biphenyl moiety.[17][18][19][20]

Caption: Fig 2. Simplified Telmisartan Synthesis Pathway.

Experimental Protocol: Suzuki Coupling for Biphenyl Core Formation

This protocol describes a representative palladium-catalyzed Suzuki-Miyaura coupling to form a methylbiphenyl structure, a key step in the synthesis of ARB intermediates.[6][7][21]

Objective: To synthesize this compound from 3-bromotoluene and phenylboronic acid.

Materials:

  • 3-bromotoluene

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Deionized water

  • Argon or Nitrogen gas (inert atmosphere)

Equipment:

  • Three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Inert Atmosphere Setup: Assemble the glassware and flush the system with an inert gas (Argon or Nitrogen) for 15-20 minutes to remove oxygen, which can deactivate the palladium catalyst.

  • Reagent Charging: To the three-neck flask, add 3-bromotoluene (1.0 eq), phenylboronic acid (1.1 eq), potassium carbonate (2.0 eq), and the palladium catalyst system (e.g., 0.01 eq Pd(OAc)₂ and 0.02 eq PPh₃).

    • Causality: The excess boronic acid ensures complete consumption of the aryl halide. The base (K₂CO₃) is crucial for the transmetalation step in the catalytic cycle.[7] The phosphine ligand stabilizes the palladium catalyst.

  • Solvent Addition: Add a degassed mixture of toluene and water (e.g., 4:1 ratio). The biphasic system is common for Suzuki couplings, with the base being soluble in the aqueous phase.[7]

  • Reaction: Heat the mixture to reflux (approximately 85-95 °C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material (3-bromotoluene) is consumed (typically 4-12 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel.

    • Add ethyl acetate to dilute the organic phase.

    • Wash the organic layer sequentially with water and brine (saturated NaCl solution) to remove inorganic salts and the base.

  • Purification:

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

    • Purify the resulting crude oil via flash column chromatography on silica gel or vacuum distillation to obtain pure this compound.

  • Validation: Confirm the identity and purity of the product using Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS).

Application as a High-Temperature Heat Transfer Fluid

The robust thermal stability of the biphenyl structure makes its derivatives, including this compound, suitable for use in high-temperature heat transfer fluids.[22] These fluids are essential in many industrial processes, such as chemical production, plastics manufacturing, and concentrated solar power plants, where precise and efficient high-temperature control is required.[23][24][25]

Mechanistic Basis for Stability: The stability of biphenyl compounds stems from the high bond energy of the aromatic C-C and C-H bonds. The resonance stabilization of the phenyl rings allows the molecule to withstand high temperatures before significant thermal degradation (cracking) occurs.[26] Eutectic mixtures of biphenyl and diphenyl ether are commonly used, and alkylated biphenyls like 3-MBP can be used as components in fluid blends to modify viscosity and thermal properties.[22][23]

Table 2: Comparative Properties of Heat Transfer Fluids

Property Alkylated Biphenyls (e.g., 3-MBP blends) Mineral Oils Silicone Fluids
Max Operating Temp. Up to 400 °C[24] ~315 °C ~425 °C[23]
Thermal Stability Excellent Good Excellent
Oxidative Stability Good (in closed systems) Fair to Good Excellent
Vapor Pressure Moderate to High Low Low to Moderate

| Cost | Moderate to High | Low | High |

Emerging and Niche Applications

Beyond its established roles, this compound is explored in other specialized areas.

  • Agrochemicals: The biphenyl scaffold is present in some fungicides and herbicides. 3-MBP can serve as a precursor for creating new active ingredients where the specific substitution pattern influences biological activity.

  • Liquid Crystals and OLEDs: The rigid structure of biphenyls is advantageous for applications in liquid crystal displays (LCDs) and Organic Light-Emitting Diodes (OLEDs). 3-MBP can be used in the synthesis of more complex molecules for these material science applications.[27]

  • Geochemical Marker: this compound has been identified as a geochemical marker used to assess the thermal maturity of organic matter in crude oils and source rocks.[27]

Safety, Handling, and Environmental Profile

Proper handling of this compound is essential to ensure laboratory and industrial safety.

  • Toxicological Summary: this compound is classified as a skin and eye irritant and may cause respiratory tract irritation.[2][3][28] The toxicological properties have not been fully investigated, and caution should be exercised.[3]

  • Handling and Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents.[3] Use with adequate ventilation and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and lab coats.[3]

  • Environmental Profile: As an aromatic hydrocarbon, release into the environment should be avoided. It is insoluble in water and its environmental fate would be similar to other biphenyl compounds.[3]

Future Outlook

The demand for this compound and related structures is expected to remain strong, driven primarily by the global market for ARB antihypertensive drugs. Future research will likely focus on developing more efficient and greener synthesis routes, particularly catalytic processes that minimize waste and energy consumption. Furthermore, its application in materials science, especially for electronic materials, represents a promising area for future growth and innovation.

References

  • Owusu-Ware, S. K., Masud, M., Baltus, C., Spencer, J., & Antonijevic, M. (2011). Thermal stability implication of positional isomerism of novel biphenyl derivatives. 2011 AAPS Annual Meeting and Exposition.
  • Rao, D. R., & Kankan, R. N. (n.d.). Efficient Synthesis of Telmisartan: An Antihypertensive Drug. RJPBCS.
  • ChemicalBook. (n.d.). Telmisartan synthesis.
  • National Center for Biotechnology Information. (n.d.). This compound.
  • The Good Scents Company. (n.d.). 3-methyl biphenyl.
  • ChemicalBook. (n.d.). This compound(643-93-6)MSDS Melting Point Boiling Density Storage Transport.
  • Reddy, A. S., et al. (2009). An improved synthesis of Telmisartan: an antihypertensive drug. ARKIVOC, 2009(x), 247-254.
  • Haz-Map. (n.d.). This compound.
  • Synquest Labs. (2018).
  • Reddy, A. S., et al. (2010). Efficient and improved synthesis of Telmisartan. Archiv der Pharmazie, 343(3), 167-171.
  • Author unknown. (2010).
  • Patel, K. M., et al. (n.d.). Alternative Synthesis of Telmisartan via Suzuki Coupling. Scholars Research Library.
  • Naka, T., et al. (1994). Non-peptide angiotensin II receptor antagonists: synthesis and biological activity of a series of novel 4,5-dihydro-4-oxo-3H-imidazo[4,5-c]pyridine derivatives. Journal of Medicinal Chemistry, 37(16), 2618-2633.
  • Benchchem. (n.d.). This compound CAS 643-93-6|For Research.
  • CymitQuimica. (n.d.). CAS 643-93-6: this compound.
  • Google Patents. (n.d.). CN104072387A - Preparation method of 2-cyano-4' -methyl biphenyl.
  • Fisher Scientific. (n.d.). This compound 95.0+%, TCI America™.
  • ResearchGate. (n.d.).
  • Google Patents. (n.d.). WO2001059029A1 - Thermal fluid blends containing 1,2,3,4-tetrahydro(1-phenylethyl)naphthalene.
  • Bradbury, R. H., et al. (1993). New nonpeptide angiotensin II receptor antagonists. 3. Synthesis, biological properties, and structure-activity relationships of 2-alkyl-4-(biphenylylmethoxy)pyridine derivatives. Journal of Medicinal Chemistry, 36(9), 1245-1254.
  • Li, G. S., Ehler, D. F., & Benkeser, R. A. (n.d.). METHYL GROUPS BY REDUCTION OF AROMATIC CARBOXYLIC ACIDS WITH TRICHLOROSILANE - TRI-n-PROPYLAMINE: 2-METHYLBIPHENYL. Organic Syntheses Procedure.
  • Jung, C. (2023). Thermal stability of used eutectic mixture of biphenyl and diphenyl ether.
  • Author unknown. (n.d.). 4 - Organic Syntheses Procedure.
  • Google Patents. (n.d.). US20220127238A1 - Process for the preparation of angiotensin ii receptor blockers.
  • Wikipedia. (n.d.). Suzuki reaction.
  • Lee, B. S., et al. (2007). An Efficient Preparation for 2-Cyano-4'-methylbiphenyl in Toluene-Tetrahydrofuran Solvents Over Transition-Metal Catalysts. Bulletin of the Korean Chemical Society, 28(8), 1415-1417.
  • Zhang, J., et al. (2015). Discovery of novel, potent and low-toxicity angiotensin II receptor type 1 (AT1) blockers: Design, synthesis and biological evaluation of 6-substituted aminocarbonyl benzimidazoles with a chiral center. European Journal of Medicinal Chemistry, 105, 124-137.
  • precisionFDA. (n.d.). This compound.
  • Google Patents. (n.d.).
  • Thermo Fisher Scientific. (n.d.). This compound, 95% 1 g.
  • ResearchGate. (n.d.). Structure of some angiotensin receptor blockers (ARB) containing biphenyl-tetrazole moiety.
  • Wright, C. I. (2015). Comparing the Thermal Stability and Oxidative State of Mineral and Biphenyl Diphenyl Oxide Based Heat Transfer Fluids. Journal of Chemical Engineering & Process Technology, 6(5).
  • ResearchGate. (n.d.). Heat capacity and thermodynamic functions of 2-methylbiphenyl and 3,3′-dimethylbiphenyl in the range of 6 to 372 K.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Mastering Suzuki-Miyaura Coupling with 3-Bromobiphenyl for Complex Biaryl Synthesis.
  • YANCUI. (n.d.). Heat Transfer Fluids Manufacturer | Chemical Products Supplier.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • NIST. (n.d.). Biphenyl. NIST WebBook.
  • Fisher Scientific. (n.d.).
  • Google Patents. (n.d.).

Sources

A-Technical-Guide-to-the-Role-of-3-Methylbiphenyl-in-Organic-Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3-Methylbiphenyl is a pivotal aromatic hydrocarbon that serves as a versatile building block in the landscape of organic synthesis. Characterized by two phenyl rings linked by a single bond with a methyl group substituent, this compound is instrumental in constructing complex molecular architectures.[1] This guide provides an in-depth exploration of this compound, covering its synthesis, chemical reactivity, and significant applications. We will delve into its role as a key intermediate in the production of pharmaceuticals, agrochemicals, and advanced materials such as liquid crystals and Organic Light-Emitting Diodes (OLEDs).[2] Special emphasis is placed on its utility in palladium-catalyzed cross-coupling reactions and its crucial function in the synthesis of high-value molecules, including the antihypertensive drug Telmisartan. This document is intended for researchers, scientists, and professionals in drug development, offering both foundational knowledge and practical, field-proven insights.

Introduction to this compound: A Strategic Intermediate

This compound, also known as 3-phenyltoluene, is an organic compound with the chemical formula C13H12.[1][3] It consists of a biphenyl scaffold with a methyl group attached to the third position of one of the phenyl rings.[1] At room temperature, it is a colorless to pale yellow liquid, soluble in organic solvents but with low solubility in water.[1]

The strategic importance of this compound in organic synthesis stems from its bifunctional nature. The biphenyl core provides a rigid, planar structure that is often found in pharmaceutically active molecules and liquid crystals, while the methyl group offers a reactive site for further chemical transformations.[2] This unique combination allows chemists to use this compound as a foundational element to build more complex, multi-functional molecules. Its derivatives are integral to the development of drugs with anti-inflammatory and antibacterial properties and are used in the formulation of materials for electronic displays.[2]

Property Value Reference
CAS Number 643-93-6[1][4]
Molecular Formula C13H12[1][4]
Molecular Weight 168.23 g/mol [3][4]
Appearance Colorless to pale yellow liquid[1][4]
Boiling Point 272.7 °C[4]
Melting Point 4.53 °C[4]
Solubility Insoluble in water, soluble in organic solvents[1][4]

Synthesis of this compound: The Power of Cross-Coupling

The construction of the biaryl scaffold of this compound is most efficiently achieved through transition-metal-catalyzed cross-coupling reactions. These methods are renowned for their reliability and tolerance of a wide range of functional groups.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for forming carbon-carbon bonds.[5] It involves the reaction of an organoboron compound with an organohalide, catalyzed by a palladium(0) complex.[5] For synthesizing this compound, this typically involves coupling 3-tolylboronic acid with a halobenzene (e.g., bromobenzene) or vice-versa.

Causality in Experimental Choices:

  • Catalyst: A palladium catalyst, such as Pd(OAc)2 or a pre-formed Pd(PPh3)4, is used because it can efficiently cycle between Pd(0) and Pd(II) oxidation states, facilitating the key steps of oxidative addition, transmetalation, and reductive elimination.[6]

  • Base: A base, commonly sodium carbonate (Na2CO3) or potassium phosphate (K3PO4), is essential. It activates the boronic acid by forming a more nucleophilic boronate species, which accelerates the transmetalation step.

  • Solvent: A mixture of an organic solvent (like toluene or DMF) and water is often used. Water is necessary to dissolve the inorganic base, while the organic solvent dissolves the coupling partners and the catalyst.[7]

Suzuki_Coupling cluster_reactants Reactants A 3-Tolylboronic Acid E This compound A->E Suzuki-Miyaura Coupling B Bromobenzene B->E C Pd(0) Catalyst C->E Catalyzes D Base (e.g., Na2CO3) D->E Activates Functionalization A This compound B Oxidation (KMnO4) A->B D Radical Halogenation (NBS) A->D F Nitration (HNO3/H2SO4) A->F C 3-Biphenylcarboxylic Acid B->C E 3-(Bromomethyl)biphenyl D->E G Nitro-3-methylbiphenyl Isomers F->G

Caption: Key functionalization reactions of this compound.

Applications in Complex Molecule Synthesis

This compound is not merely a laboratory curiosity; it is a crucial intermediate in the synthesis of high-value commercial products. [2][8][9][10]

Pharmaceutical Synthesis: The Case of Telmisartan

Perhaps the most prominent application of this compound is in the synthesis of Telmisartan, an angiotensin II receptor antagonist used to treat hypertension. [11][12][13] The synthesis involves the functionalization of this compound to create the key intermediate, 4'-(bromomethyl)-[1,1'-biphenyl]-2-carboxylic acid tert-butyl ester. This intermediate is then used to alkylate a complex benzimidazole core, ultimately leading to the Telmisartan molecule after hydrolysis. [11][12][14] Workflow for Telmisartan Intermediate Synthesis: The synthesis showcases a multi-step sequence where the strategic value of the this compound core is fully realized. The initial biphenyl structure provides the necessary scaffold upon which the rest of the molecule is built.

Telmisartan_Workflow cluster_start Starting Material A This compound B Step 1: Friedel-Crafts Acylation (Introduction of carboxylate precursor) A->B C Step 2: Oxidation of Methyl Group (e.g., to Bromomethyl) B->C D 4'-(bromomethyl)biphenyl- 2-carboxylate intermediate C->D E Step 3: Alkylation (Coupling with Benzimidazole Core) D->E F Telmisartan Precursor E->F G Step 4: Hydrolysis F->G H Final Product: Telmisartan G->H

Caption: Simplified workflow for Telmisartan synthesis.

Materials Science

The rigid biphenyl structure makes this compound and its derivatives suitable for applications in materials science, particularly in the formulation of liquid crystals for displays and as components of OLEDs. [2]The stability and electronic properties of the biphenyl core are advantageous for these applications.

Experimental Protocols

To ensure this guide is of practical value, we provide a representative, detailed protocol for the synthesis of this compound via Suzuki-Miyaura coupling.

Protocol: Synthesis of this compound

Objective: To synthesize this compound from 3-bromotoluene and phenylboronic acid using a palladium catalyst.

Materials:

  • 3-Bromotoluene (1.0 eq)

  • Phenylboronic acid (1.2 eq)

  • Palladium(II) acetate [Pd(OAc)2] (0.02 eq)

  • Triphenylphosphine [PPh3] (0.04 eq)

  • Potassium carbonate [K2CO3] (2.0 eq)

  • Toluene (solvent)

  • Water (co-solvent)

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)

Procedure:

  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and condenser, add 3-bromotoluene (10 mmol, 1.71 g), phenylboronic acid (12 mmol, 1.46 g), and potassium carbonate (20 mmol, 2.76 g).

  • Catalyst Addition: Add palladium(II) acetate (0.2 mmol, 45 mg) and triphenylphosphine (0.4 mmol, 105 mg).

    • Scientist's Note: The phosphine ligand stabilizes the palladium catalyst, preventing its decomposition and improving reaction efficiency.

  • Solvent Addition: Add toluene (30 mL) and water (15 mL) to the flask.

  • Reaction: Heat the mixture to 90 °C with vigorous stirring under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with toluene (2 x 20 mL).

    • Combine the organic layers, wash with brine (1 x 30 mL), and dry over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.

    • Purify the crude product by column chromatography on silica gel (eluent: hexanes) to afford this compound as a colorless oil.

Expected Yield: 80-90%.

Conclusion and Future Outlook

This compound has firmly established its role as a versatile and indispensable building block in organic synthesis. Its utility is demonstrated in the efficient construction of the biaryl motif through robust cross-coupling methodologies and its subsequent functionalization to access a wide array of complex molecules. The successful application in the industrial-scale synthesis of pharmaceuticals like Telmisartan underscores its economic and scientific importance.

Looking forward, the continued development of more efficient and sustainable catalytic systems will further enhance the accessibility of this compound and its derivatives. Its application in the synthesis of novel organic materials, agrochemicals, and next-generation pharmaceuticals is an active area of research, promising new discoveries and innovations built upon this foundational molecular scaffold.

References

  • The Kumada–Tamao–Corriu Coupling Reaction Catalyzed by Rhodium–Aluminum Bimetallic Complexes | Organic Letters - ACS Public
  • TELMISARTAN PART 2/3 - New Drug Approvals. (2015). (URL: [Link])
  • CN102351620A - Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst - Google P
  • Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. (2010). (URL: [Link])
  • WO2012028925A2 - An improved process for the preparation of telmisartan - Google P
  • Efficient Synthesis of Telmisartan: An Antihypertensive Drug - RJPBCS. (URL: [Link])
  • Kumada coupling - Wikipedia. (URL: [Link])
  • Kumada Coupling - Organic Chemistry Portal. (URL: [Link])
  • The Regiochemistry and Relative Reaction Rates of - Digital Commons @ SPU - Se
  • Kumada Coupling of Aryl and Vinyl Tosylates under Mild Conditions - ACS Public
  • Alternative Synthesis of Telmisartan via Suzuki Coupling - Scholars Research Library. (URL: [Link])
  • Synthesis of telmisartan impurity B - Ingenta Connect. (2012). (URL: [Link])
  • Mastering Suzuki-Miyaura Coupling with 3-Bromobiphenyl for Complex Biaryl Synthesis. (2026). (URL: [Link])
  • Electrophilic Arom
  • "The Regiochemistry and Relative Reaction Rates of Methylbiphenyl Isome" by Tristan PJ Wine - Digital Commons @ SPU. (2021). (URL: [Link])
  • This compound | C13H12 | CID 12564 - PubChem - NIH. (URL: [Link])
  • 3-methyl biphenyl, 643-93-6 - The Good Scents Company. (URL: [Link])
  • The Role of Chemical Intermediates in Advancing Pharmaceutical Synthesis. (2026). (URL: [Link])
  • Synthesis of Biaryls and Polyaryls by Ligand-Free Suzuki Reaction in Aqueous Phase | The Journal of Organic Chemistry - ACS Public
  • Chemical Intermediates in Pharmaceuticals - INTERSURFCHEM. (2025). (URL: [Link])
  • (a) Suzuki-Miyaura coupling reaction to synthesize biphenyl...
  • 1.31: Electrophilic Substitution - Chemistry LibreTexts. (2022). (URL: [Link])
  • Aromatic Electrophilic Substitution on Biphenyl: Basic concept. reaction mechanism and examples. - YouTube. (2019). (URL: [Link])
  • 1,1'-Biphenyl, 3-methyl- - the NIST WebBook. (URL: [Link])
  • Synthesis and Physicochemical Characterization of the Process-Related Impurities of Olmesartan Medoxomil. Do 5-(Biphenyl-2-yl)-1-triphenylmethyltetrazole Intermediates in Sartan Syntheses Exist? - MDPI. (URL: [Link])
  • Pharmaceutical Intermediates Types Guide - Wolfa. (2025). (URL: [Link])

Sources

3-Methylbiphenyl: A Versatile Scaffold for Advanced Materials

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of materials science and organic synthesis, the biphenyl scaffold stands as a cornerstone, offering a unique combination of rigidity, aromaticity, and conformational flexibility. Among its numerous derivatives, 3-methylbiphenyl has emerged as a particularly valuable building block. Its strategic methyl substitution introduces subtle yet significant modifications to the electronic and steric properties of the parent biphenyl system, enabling the fine-tuning of material characteristics for a range of advanced applications. This guide provides a comprehensive overview of this compound, from its fundamental properties and synthesis to its role in the development of cutting-edge materials, including organic electronics and liquid crystals.

Core Properties of this compound

This compound, also known as 3-phenyltoluene, is an aromatic hydrocarbon with the chemical formula C₁₃H₁₂.[1][2] It exists as a colorless to pale yellow liquid at room temperature.[2] The introduction of the methyl group at the meta-position of one of the phenyl rings breaks the symmetry of the biphenyl core, influencing its physical and chemical behavior.

Physical and Chemical Properties
PropertyValueReference
Molecular FormulaC₁₃H₁₂[1][2]
Molecular Weight168.24 g/mol [1]
AppearanceColorless to pale yellow liquid[2]
Melting Point4-5 °C[1]
Boiling Point272 °C[3]
SolubilityInsoluble in water; soluble in organic solvents[2]

Synthesis of this compound

The construction of the biaryl linkage in this compound is typically achieved through modern cross-coupling reactions. These methods offer high efficiency and functional group tolerance, making them the preferred routes for both laboratory-scale synthesis and industrial production. The two most prominent methods are the Suzuki-Miyaura coupling and the Kumada-Tamao-Corriu coupling.[4][5]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound and an organohalide.[4] For the synthesis of this compound, this can involve the coupling of 3-methylphenylboronic acid with a halobenzene or phenylboronic acid with a 3-halotoluene.

Illustrative Reaction Scheme:

Figure 1: General scheme for the Suzuki-Miyaura coupling to synthesize this compound.

Experimental Protocol: Suzuki-Miyaura Coupling

  • Reaction Setup: To a round-bottom flask, add 3-methylphenylboronic acid (1.2 equivalents), a halobenzene (e.g., bromobenzene, 1.0 equivalent), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (0.02-0.05 equivalents), and a base like sodium carbonate (2.0 equivalents).

  • Solvent Addition: Add a suitable solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.

  • Degassing: Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes to remove oxygen, which can deactivate the palladium catalyst.

  • Reaction: Heat the mixture to a temperature between 80-120 °C and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: After completion, cool the reaction to room temperature, and add water and an organic solvent (e.g., ethyl acetate) for extraction. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to obtain pure this compound.

Kumada-Tamao-Corriu Coupling

The Kumada coupling involves the reaction of a Grignard reagent with an organohalide, catalyzed by a nickel or palladium complex.[6] To synthesize this compound, one could react 3-methylphenylmagnesium bromide with a halobenzene or phenylmagnesium bromide with a 3-halotoluene.

Illustrative Reaction Scheme:

Figure 2: General scheme for the Kumada coupling to synthesize this compound.

Experimental Protocol: Kumada Coupling

  • Grignard Reagent Preparation: Prepare the Grignard reagent (e.g., 3-methylphenylmagnesium bromide) by reacting the corresponding aryl halide with magnesium turnings in an anhydrous ether solvent (e.g., THF or diethyl ether) under an inert atmosphere.

  • Reaction Setup: In a separate flask under an inert atmosphere, dissolve the other aryl halide (e.g., bromobenzene) and a catalytic amount of a nickel or palladium complex (e.g., [1,2-bis(diphenylphosphino)ethane]dichloronickel(II)).

  • Reaction: Slowly add the prepared Grignard reagent to the solution of the aryl halide and catalyst at room temperature or with cooling.

  • Work-up: After the reaction is complete, quench the reaction by carefully adding a dilute aqueous acid solution. Extract the product with an organic solvent, wash the organic layer with water and brine, and dry over an anhydrous salt.

  • Purification: Concentrate the organic phase and purify the residue by distillation or column chromatography to yield this compound.

This compound in Materials Science

The unique structural features of this compound make it a valuable building block for a variety of advanced materials. The methyl group can influence molecular packing, solubility, and electronic properties, which are critical parameters in the design of functional materials.

Organic Light-Emitting Diodes (OLEDs)

In the field of organic electronics, derivatives of this compound have shown promise as hole-transporting materials (HTMs) in OLEDs.[6] The biphenyl core provides a robust and electronically active scaffold for charge transport, while the methyl group can be used to tune the material's properties. For instance, the well-known hole-transporting material N,N'-diphenyl-N,N'-bis(3-methylphenyl)-[1,1'-biphenyl]-4,4'-diamine (TPD) incorporates the this compound moiety.[6] The presence of the methyl groups in TPD enhances its solubility and morphological stability in thin films, which are crucial for device performance and longevity.

Synthesis of a TPD-like Hole-Transporting Material:

The synthesis of TPD and similar materials often involves a Buchwald-Hartwig amination reaction, which is a palladium-catalyzed cross-coupling reaction between an amine and an aryl halide.

Figure 3: Synthesis of TPD, a hole-transporting material containing the this compound moiety.

The performance of OLEDs is highly dependent on the properties of the HTM. The incorporation of the this compound unit can influence the highest occupied molecular orbital (HOMO) energy level, charge carrier mobility, and the glass transition temperature (Tg) of the material, all of which are critical for efficient and stable device operation.

Liquid Crystals

The rigid, rod-like structure of the biphenyl core is a common feature in many liquid crystalline molecules. The introduction of a methyl group at the 3-position can disrupt the planarity and linearity of the biphenyl unit, which in turn affects the intermolecular interactions and the resulting liquid crystal phases. This allows for the fine-tuning of mesophase behavior, such as the nematic or smectic phase ranges and transition temperatures.[7][8]

For example, the synthesis of nematic liquid crystals can involve the incorporation of a this compound core into a larger molecular structure with flexible terminal chains. The non-linear shape induced by the meta-methyl group can lower the melting point and broaden the nematic range compared to its linear 4-substituted counterpart.

General Structure of a this compound-based Liquid Crystal:

Figure 4: General molecular structure of a liquid crystal incorporating a this compound core.

The characterization of these materials involves techniques such as differential scanning calorimetry (DSC) to determine phase transition temperatures and polarized optical microscopy (POM) to identify the liquid crystalline textures.[8]

Polymers

This compound can also be functionalized to create monomers for the synthesis of high-performance polymers. For instance, by introducing reactive groups such as halogens, boronic acids, or amines onto the biphenyl core, it can be incorporated into various polymerization schemes, including Suzuki polycondensation or polyamination reactions. The resulting polymers can exhibit enhanced thermal stability, solubility, and specific optoelectronic properties due to the presence of the biphenyl unit. The methyl group can further improve solubility and processability.

Safety and Handling

This compound is an irritant to the skin, eyes, and respiratory system.[9] It is important to handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[10] In case of contact, flush the affected area with plenty of water.[10] Store this compound in a tightly sealed container in a cool, dry place away from oxidizing agents.[10] The toxicological properties of this compound have not been fully investigated, and therefore, it should be handled with care.[3]

Conclusion

This compound serves as a versatile and valuable building block in materials science. Its unique combination of a rigid biphenyl core and a strategically placed methyl group allows for the precise tuning of material properties. From enhancing the performance of organic light-emitting diodes to controlling the phase behavior of liquid crystals and improving the processability of high-performance polymers, the applications of this compound are diverse and continue to expand. As researchers continue to explore the subtleties of structure-property relationships, this seemingly simple molecule is poised to play an even greater role in the development of next-generation materials.

References

  • Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. (URL not available)
  • This compound(643-93-6)MSDS Melting Point Boiling Density Storage Transport.
  • Wide Nematogenic Azomethine/Ester Liquid Crystals Based on New Biphenyl Derivatives: Mesomorphic and Computational Studies.
  • This compound | C13H12 | CID 12564 - PubChem.
  • Study of the Effect of Methyl and Hydroxyl Subgroups on the Electronic Structure of Biphenyl Molecule.
  • Fabrication and Characterization of Organic Light-Emitting Diodes Containing Small Molecules Blends as Emissive Layer.
  • A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects.
  • A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects.
  • Synthesis and characterization of three-arm star-shaped glassy liquid crystal containing biphenyl esters.
  • (PDF) Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties.
  • Key performance data for the OLED devices. | Download Table.
  • Synthesis of Liquid Crystals.
  • Studies of the Substitution Effects on the Electronic Properties for Biphenyl and Derivative Molecules by Using DFT Method.
  • Triphenylene discotic liquid crystals: biphenyls, synthesis, and the search for nematic systems | Request PDF.
  • Hole-transporting materials for organic light-emitting diodes: an overview.
  • Synthesis and characterization of biphenyl liquid crystal based on natural molecules and 2(5H)-furanone moiety | Request PDF.
  • This compound | C13H12 | CID 12564 - PubChem.
  • CHARACTERIZATION OF LIQUID CRYSTALS: A LITERATURE REVIEW.
  • Novel Hole-Transporting Materials with High Triplet Energy for Highly Efficient and Stable Organic Light-Emitting Diodes | Request PDF.
  • Wide Nematogenic Azomethine/Ester Liquid Crystals Based on New Biphenyl Derivatives: Mesomorphic and Computational Studies.
  • Influence of side-methyl substitution position on the phase state and microwave dielectric properties of triphenylacetylene-based liquid crystals.
  • UV-emitting tPBi OLeDs. Current density-voltage (solid lines) and...
  • Synthesis of New Liquid-Crystalline Compounds Based on Terminal Benzyloxy Group: Characterization, DFT and Mesomorphic Properties.
  • Aromatic Electrophilic Substitution on Biphenyl: Basic concept. reaction mechanism and examples..
  • Highly Efficient OLEDs: Materials Based on Thermally Activated Delayed Fluorescence.
  • Direct polymerization of functional monomers.
  • Impact of substituents on the performance of small-molecule semiconductors in organic photovoltaic devices via regulating morphology.
  • Towards Highly Efficient TADF Yellow-Red OLEDs Fabricated by Solution Deposition Methods: Critical Influence of the Active Layer Morphology.
  • Polymeric Hole Transport Materials for Red CsPbI 3 Perovskite Quantum-Dot Light-Emitting Diodes.
  • Structural Manipulation of the Conjugated Phenyl Moiety in 3-Phenylbenzofulvene Monomers: Effects on Spontaneous Polymerization.
  • Molecular Design and Synthesis of New Hole Transporting Materials Based on Thieno[3,2-b]thiophene Derivatives.
  • Functionalized polymer and methods to obtain functionalized polymer.
  • Polymerization of monomers containing functional groups protected by trialkylsilyl groups, 1. Synthesis of poly(4‐vinylphenol) by means of anionic living polymerization | Request PDF.
  • Special Issue : New Hole Transporting Materials for Perovskite Solar Cells.
  • Polymerization of Functionalized Norbornenes Employing Mo(CH-t-Bu)(NAr) (O-t-Bu)2 as the Initiator.

Sources

A Technical Guide to the Computational Analysis of 3-Methylbiphenyl for Scientific Research and Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the computational chemistry studies of 3-Methylbiphenyl. It is intended for researchers, scientists, and professionals in drug development who are looking to leverage computational methods to understand and utilize the molecular properties of this compound. This document offers in-depth, field-proven insights into the practical application of theoretical chemistry to predict and analyze the behavior of this compound.

Introduction: The Significance of this compound in Modern Chemistry

This compound, a substituted aromatic hydrocarbon, serves as a crucial scaffold in various chemical domains, including medicinal chemistry and materials science.[1][2] Its structure, consisting of two phenyl rings linked by a single bond with a methyl group on one ring, gives rise to a unique conformational landscape and electronic properties that are pivotal to its function.[3][4][5] Understanding these characteristics at a molecular level is paramount for the rational design of novel therapeutics and advanced materials. Computational chemistry provides a powerful lens through which we can explore these properties with high precision, offering insights that are often challenging to obtain through experimental methods alone.

This guide will walk you through the essential computational workflows for characterizing this compound, from determining its most stable conformations to analyzing its electronic structure. We will delve into the "why" behind the selection of specific computational methods and parameters, ensuring a robust and validated approach to your research.

Part 1: Foundational Concepts - The Molecular Structure of this compound

This compound (C₁₃H₁₂) is an organic compound belonging to the biphenyl family.[1] The core of its structure is the biphenyl moiety, which is characterized by the torsional (or dihedral) angle between the two phenyl rings. This angle is a critical determinant of the molecule's overall shape, electronic conjugation, and steric profile. The addition of a methyl group at the 3-position (meta-position) introduces subtle but significant changes to the molecule's symmetry and electronic distribution compared to the parent biphenyl molecule.

Below is a diagram illustrating the key structural features of this compound that are central to its computational analysis.

Caption: Key structural elements of this compound.

Part 2: Conformational Analysis - Unveiling the Rotational Landscape

The physical and chemical properties of biphenyl derivatives are profoundly influenced by the rotational barrier around the central carbon-carbon single bond.[6][7] This rotation is hindered by steric clashes between the ortho-hydrogens of the two rings. A planar conformation maximizes pi-orbital overlap (resonance), but also maximizes steric repulsion. Conversely, a perpendicular conformation minimizes steric hindrance but eliminates resonance. The equilibrium geometry is a compromise between these two opposing forces.

Step-by-Step Protocol for Conformational Analysis:
  • Initial Structure Generation:

    • Construct the 3D structure of this compound using a molecular builder (e.g., Avogadro, GaussView).

    • Perform an initial, low-level geometry optimization using a molecular mechanics force field (e.g., MMFF94) to obtain a reasonable starting geometry.

  • Potential Energy Surface (PES) Scan:

    • Objective: To map the energy of the molecule as a function of the dihedral angle between the two phenyl rings.

    • Method: Perform a relaxed PES scan using Density Functional Theory (DFT). A common and reliable choice for this type of molecule is the B3LYP functional with a Pople-style basis set such as 6-31G(d).[8][9][10]

    • Procedure:

      • Define the dihedral angle of interest (C-C-C-C across the central bond).

      • Scan this angle from 0° to 180° in increments of 10-15°. At each step, the dihedral angle is held fixed while all other geometric parameters are allowed to relax to their minimum energy.

  • Identification of Minima and Transition States:

    • Plot the relative energy versus the dihedral angle.

    • The minima on this curve represent the stable conformers (ground states).

    • The maxima represent the transition states for rotation.

  • Refined Optimization and Frequency Calculation:

    • Take the geometries of the identified minima and transition states from the PES scan.

    • Perform a full geometry optimization at a higher level of theory (e.g., B3LYP/6-311+G(d,p)) to obtain more accurate structures and energies.[2][10]

    • Follow this with a frequency calculation at the same level of theory. This is a crucial self-validating step:

      • For a true minimum (stable conformer), all calculated vibrational frequencies will be real (positive).

      • For a transition state, there will be exactly one imaginary frequency corresponding to the rotational motion.

Expected Quantitative Data:

The table below presents exemplary data that one would expect to obtain from such a conformational analysis.

ParameterPlanar ConformationTwisted Conformation (Minimum)Perpendicular Conformation
Dihedral Angle ~40-45°90°
Relative Energy (kcal/mol) ~1.5 - 2.0 (Transition State)0.0 (Global Minimum)~1.0 - 1.5 (Transition State)
Nature of Stationary Point Transition StateMinimumTransition State

Part 3: Electronic Structure Analysis - Probing Reactivity and Properties

Once the minimum energy conformation of this compound is identified, a detailed analysis of its electronic structure can be performed. This is critical for understanding its reactivity, spectroscopic properties, and intermolecular interactions, which are all key aspects in drug design and materials science.[11][12][13]

Key Electronic Properties and Their Significance:
  • Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity.

    • HOMO: Represents the ability to donate an electron. Regions of high HOMO density are susceptible to electrophilic attack.

    • LUMO: Represents the ability to accept an electron. Regions of high LUMO density are susceptible to nucleophilic attack.

    • HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of the molecule's kinetic stability and electronic excitability. A smaller gap suggests higher reactivity.

  • Molecular Electrostatic Potential (MEP): The MEP is a map of the electrostatic potential on the electron density surface of the molecule.[11][14] It is an invaluable tool for predicting non-covalent interactions.

    • Negative Regions (Red/Yellow): Indicate electron-rich areas, prone to electrophilic attack and favorable for interactions with positive charges (e.g., hydrogen bond donors, metal cations).

    • Positive Regions (Blue): Indicate electron-poor areas, prone to nucleophilic attack and favorable for interactions with negative charges (e.g., hydrogen bond acceptors).

Step-by-Step Protocol for Electronic Structure Analysis:
  • Single-Point Energy Calculation:

    • Using the optimized minimum energy geometry of this compound, perform a single-point energy calculation at a high level of theory (e.g., B3LYP/6-311+G(d,p)). This will provide accurate molecular orbital energies.

  • Generation of Molecular Orbitals and MEP Surfaces:

    • From the output of the single-point calculation, generate cube files for the HOMO, LUMO, and the MEP.

    • Visualize these surfaces using software like VMD, GaussView, or Avogadro.

Expected Quantitative Data:

Below are exemplary electronic properties for this compound that would be obtained from the described DFT calculations.

PropertyExpected Value
HOMO Energy ~ -6.0 to -6.5 eV
LUMO Energy ~ -0.5 to -1.0 eV
HOMO-LUMO Gap ~ 5.0 to 6.0 eV

Part 4: Integrated Computational Workflow

The following diagram illustrates the logical flow of the computational study of this compound, from initial structure generation to the final analysis of its properties. This workflow represents a self-validating system, where the results of each step inform and refine the next.

cluster_workflow Computational Workflow for this compound Analysis A 1. Initial 3D Structure Generation B 2. Potential Energy Surface (PES) Scan (DFT - Relaxed Scan) A->B C 3. Identify Minima and Transition States B->C D 4. High-Level Geometry Optimization C->D E 5. Frequency Calculation (Validation) D->E Self-Validation Step F 6. Single-Point Energy Calculation E->F Validated Geometry G 7. Analysis of Electronic Properties (HOMO, LUMO, MEP) F->G H 8. Interpretation and Application (Reactivity, Interactions) G->H

Caption: A comprehensive computational workflow for this compound.

Conclusion: From Theory to Application

The computational study of this compound, following the rigorous and self-validating protocols outlined in this guide, provides a deep and actionable understanding of its molecular properties. For drug development professionals, this knowledge can inform the design of more potent and selective inhibitors by elucidating how the molecule's conformation and electronic surface will interact with a biological target.[13] For materials scientists, these insights can guide the development of new materials with tailored electronic and photophysical properties. By integrating these computational techniques into the research and development pipeline, we can accelerate innovation and discovery.

References

  • Computational Studies on Biphenyl Derivatives. Analysis of the Conformational Mobility, Molecular Electrostatic Potential, and Dipole Moment of Chlorinated Biphenyl: Searching for the Rationalization of the Selective Toxicity of Polychlorinated Biphenyls (PCBs). Chemical Research in Toxicology. [Link]
  • Computational studies on biphenyl derivatives.
  • Theoretical and experimental studies on the interaction of biphenyl ligands with human and murine PD-L1: Up-to-date clues for drug design. European Journal of Medicinal Chemistry. [Link]
  • Computational studies on biphenyl derivatives. Analysis of the conformational mobility, molecular electrostatic potential, and dipole moment of chlorinated biphenyl: searching for the rationalization of the selective toxicity of polychlorinated biphenyls (PCBs). Semantic Scholar. [Link]
  • Computational studies on biphenyl derivatives. Analysis of the conformational mobility, molecular electrostatic potential, and dipole moment of chlorinated biphenyl: searching for the rationalization of the selective toxicity of polychlorinated biphenyls (PCBs) (2002). SciSpace. [Link]
  • This compound. PubChem. [Link]
  • This compound. Stenutz. [Link]
  • 1,1'-Biphenyl, 3-methyl-. NIST WebBook. [Link]
  • 3-methyl biphenyl, 643-93-6. The Good Scents Company. [Link]
  • 1,1'-Biphenyl, 3-methyl-. NIST WebBook. [Link]
  • Conformational analysis of biphenyls: an upside-down view. Henry Rzepa's Blog. [Link]
  • The pressure dependence of the solid state structure of biphenyl from DFT calculations. Physical Chemistry Chemical Physics. [Link]
  • (PDF) DFT calculations of H- and C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine in solution.
  • Conformations of Biphenyls. Chemistry LibreTexts. [Link]
  • DFT Calculations of the Molecular Structures and Vibrational Spectra of Dimethylzinc and Dimethylcadmium Complexes with Bidentat. Canadian Journal of Chemistry. [Link]
  • This compound (C13H12). PubChemLite. [Link]
  • Novel synthesis, spectral characterisation and DFT calculation of (3,4-bis((E)-(substituted-dichlorobenzylidene)amino) phenyl) (phenyl) methanone derivatives.

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-Methylbiphenyl via Suzuki Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Biaryl Scaffolds and the Suzuki Coupling Reaction

The biaryl motif is a privileged scaffold in medicinal chemistry and materials science, forming the core structure of numerous pharmaceuticals, agrochemicals, and organic electronic materials.[1][2] The synthesis of unsymmetrical biaryls, such as 3-methylbiphenyl, requires a robust and versatile methodology. The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction has emerged as one of the most powerful and widely utilized methods for the formation of carbon-carbon bonds, particularly for constructing these vital biaryl systems.[1][3][4] Its broad functional group tolerance, use of readily available and relatively non-toxic organoboron reagents, and generally mild reaction conditions have made it a cornerstone of modern organic synthesis.[4][5]

This application note provides a detailed protocol for the synthesis of this compound via the Suzuki coupling of 3-bromotoluene and phenylboronic acid. It delves into the mechanistic underpinnings of the reaction, explains the rationale behind the selection of reagents and conditions, and offers practical guidance for researchers, scientists, and drug development professionals.

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[3][6][7] Understanding this cycle is crucial for optimizing reaction conditions and troubleshooting potential issues. The three key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (3-bromotoluene) to form a Pd(II) intermediate.[4][6][7][8] This is often the rate-determining step of the reaction.[4]

  • Transmetalation: The organic group from the organoboron reagent (phenylboronic acid) is transferred to the palladium center, displacing the halide. This step requires the presence of a base to activate the boronic acid, forming a more nucleophilic boronate species.[6][7][9]

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the desired biaryl product (this compound) and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[3][4][6][7]

Suzuki_Catalytic_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)Ln pd2_halide Ar-Pd(II)L2-X pd0->pd2_halide Oxidative Addition pd2_biaryl Ar-Pd(II)L2-Ar' pd2_halide->pd2_biaryl Transmetalation pd2_biaryl->pd0 Regeneration of Pd(0) product Ar-Ar' (this compound) pd2_biaryl->product Reductive Elimination aryl_halide Ar-X (3-Bromotoluene) boronic_acid Ar'-B(OH)2 (Phenylboronic acid) + Base

Figure 1: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Protocol: Synthesis of this compound

This protocol details the synthesis of this compound from 3-bromotoluene and phenylboronic acid.

Materials and Reagents
Reagent/MaterialGradeSupplierComments
3-BromotolueneReagent grade, ≥99%Sigma-AldrichStore under inert atmosphere.
Phenylboronic acid≥97%Sigma-AldrichCan be sensitive to air and moisture.[10]
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]99%Strem ChemicalsAir and light sensitive, store under argon.
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%Fisher ScientificFinely powder before use.
TolueneAnhydrous, ≥99.8%Acros OrganicsDegas before use.
Ethanol200 proofDecon LabsDegas before use.
WaterDeionizedIn-houseDegas before use.
Diethyl etherAnhydrous, ≥99%Fisher ScientificFor extraction.
Saturated Sodium Chloride Solution (brine)N/AIn-houseFor washing.
Anhydrous Magnesium Sulfate (MgSO₄)Reagent gradeVWRFor drying.
Celite®N/ASigma-AldrichFor filtration.
Equipment
  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Inert gas (Argon or Nitrogen) supply with manifold

  • Heating mantle with temperature controller

  • Schlenk flask (optional, for catalyst handling)

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Silica gel for column chromatography

Step-by-Step Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromotoluene (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times to ensure an oxygen-free environment. This is crucial as the Pd(0) catalyst is sensitive to oxygen.[10]

  • Solvent Addition: Under a positive pressure of inert gas, add a degassed solvent mixture of toluene (10 mL), ethanol (2 mL), and deionized water (2 mL) via syringe. The use of a biphasic solvent system is common in Suzuki couplings and can facilitate the reaction.[8][11]

  • Catalyst Addition: To the stirring mixture, add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%). The catalyst should be handled quickly to minimize exposure to air.

  • Reaction: Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 4-12 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with diethyl ether (30 mL) and water (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 20 mL).

  • Washing and Drying: Combine the organic layers and wash with water (20 mL) and then with brine (20 mL). Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a colorless oil or a white solid.

Experimental_Workflow start Start: Reagents in Flask inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N2) start->inert solvents Add Degassed Solvents (Toluene/Ethanol/Water) inert->solvents catalyst Add Pd(PPh3)4 Catalyst solvents->catalyst reaction Heat to 90°C and Stir (Monitor by TLC/GC-MS) catalyst->reaction workup Cool and Quench (Add Ether and Water) reaction->workup extraction Liquid-Liquid Extraction workup->extraction purification Dry, Concentrate, and Purify (Column Chromatography) extraction->purification product Final Product: This compound purification->product

Figure 2: Experimental workflow for the synthesis of this compound.

Rationale for Experimental Choices

  • Aryl Halide: 3-Bromotoluene is chosen as the electrophilic partner. Aryl bromides offer a good balance of reactivity and stability, generally undergoing oxidative addition more readily than aryl chlorides.[3]

  • Organoboron Reagent: Phenylboronic acid is a commonly used and commercially available nucleophilic partner. The slight excess (1.2 equivalents) helps to drive the reaction to completion.

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) is a versatile and widely used catalyst for Suzuki couplings.[3] The phosphine ligands stabilize the palladium center and influence its reactivity.[8] More specialized ligands can be employed for more challenging substrates.[5][12]

  • Base: Potassium carbonate is a moderately strong inorganic base that is effective in promoting the transmetalation step.[13] The choice of base can significantly impact the reaction outcome, and other bases such as cesium carbonate or potassium phosphate may be beneficial for less reactive substrates.[13]

  • Solvent System: The toluene/ethanol/water mixture provides a biphasic system where the organic reactants and catalyst are primarily in the organic phase, while the inorganic base is more soluble in the aqueous phase.[8][14] This can enhance the reaction rate. Degassing the solvents is critical to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.[10]

Troubleshooting and Optimization

ProblemPotential CauseSuggested Solution
Low or no conversion Inactive catalystUse fresh catalyst, ensure proper inert atmosphere technique.
Poor quality boronic acidUse fresh boronic acid or consider using a more stable boronate ester.[3][10]
Insufficiently strong baseTry a stronger base like Cs₂CO₃ or K₃PO₄.[13]
Homocoupling of boronic acid Presence of oxygenThoroughly degas all solvents and maintain a strict inert atmosphere.[3]
Protodeborylation of boronic acid Prolonged reaction time at high temperatureMonitor the reaction closely and stop it once the starting material is consumed. Consider using a more stable boronate ester.[10]

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of this compound and a vast array of other biaryl compounds. By understanding the underlying mechanism and carefully selecting the reaction components, researchers can achieve high yields and purity. This protocol provides a solid foundation for the synthesis of this compound and can be adapted for the preparation of other biaryl structures, making it an invaluable tool in the arsenal of synthetic chemists in both academic and industrial settings.

References

  • NROChemistry. Suzuki Coupling: Mechanism & Examples.
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
  • Organic Chemistry Portal. Suzuki Coupling.
  • Wikipedia. Suzuki reaction.
  • Chemistry LibreTexts. Suzuki-Miyaura Coupling.
  • BYJU'S. Merits of the Suzuki Coupling Reaction.
  • Oldenhuis, N. J.; Dong, J.; Torker, S.; Buchwald, S. L. Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society.
  • Billingsley, K. L.; Buchwald, S. L. Palladium-Catalyzed Suzuki–Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC.
  • Baltus, C. B. Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner.
  • Wang, Y.; Wang, D.; Zhao, W.; Song, Z. Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... ResearchGate.
  • San Diego State University. Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls.
  • Myers, A. G. The Suzuki Reaction. Andrew G Myers Research Group.
  • ResearchGate. How can I solve my problem with Suzuki coupling?.
  • Dehli, J. R.; Gérardy, R.; La-Venia, A.; Pu, Y.; Martin, R. E.; Le-Drian, C.; Vogel, P. Synthesis of Atropisomeric Biaryls via Chiral Suzuki–Miyaura/Enzymatic Kinetic Resolution. ACS Catalysis.
  • Li, J.; Hua, R.; Liu, T. Highly Efficient Method for Suzuki Reactions in Aqueous Media. ACS Omega.
  • ResearchGate. Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory.
  • Reddit. Diagnosing issues with a failed Suzuki coupling?.
  • KCIL Chemofarbe Group. Challenges In Suzuki Coupling Reaction.
  • Gascón, V.; Díaz, U.; Corma, A. Highly Functionalized Biaryls via Suzuki–Miyaura Cross-Coupling Catalyzed by Pd@MOF under Batch and Continuous Flow Regimes. DiVA.
  • Organic Chemistry Portal. Biaryl synthesis by C-C coupling.
  • Organic Syntheses. 4-methoxy-2'-methylbiphenyl.
  • NINGBO INNO PHARMCHEM CO.,LTD. Mastering Suzuki-Miyaura Coupling with 3-Bromobiphenyl for Complex Biaryl Synthesis.
  • Google Patents. CN102351620A - Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst.
  • MDPI. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives.
  • YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up..
  • DiVA. Suzuki reactions in novel liquids.

Sources

Application Note & Protocol: Synthesis of 3-Methylbiphenyl via Grignard-based Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Biphenyl Moiety

The biphenyl scaffold is a privileged structure in modern chemistry, forming the core of numerous pharmaceuticals, agrochemicals, and advanced functional materials such as organic light-emitting diodes (OLEDs) and liquid crystals. Its rigid, planar structure allows it to effectively interact with biological targets and provides a robust framework for constructing complex molecular architectures. While several synthetic strategies exist for forging the crucial carbon-carbon bond between two aryl rings, transition-metal-catalyzed cross-coupling reactions remain the most powerful and versatile.

Among these, the Suzuki-Miyaura and Kumada couplings are cornerstones of synthetic chemistry. This guide will focus on the Grignard-based Kumada coupling for the synthesis of 3-Methylbiphenyl. The primary advantage of this method lies in its operational simplicity and the use of economical and readily prepared organomagnesium (Grignard) reagents, avoiding the need for pre-functionalization to organoboron or organozinc compounds.

Reaction Principle and Mechanism

The synthesis of this compound is achieved via a nickel- or palladium-catalyzed cross-coupling reaction between an aryl Grignard reagent and an aryl halide, a transformation known as the Kumada coupling. The overall reaction involves the coupling of phenylmagnesium bromide with 3-bromotoluene.

Overall Reaction: Phenylmagnesium Bromide + 3-Bromotoluene --(Catalyst)--> this compound + MgBr₂

Mechanism of the Catalytic Cycle

The widely accepted mechanism for the transition-metal-catalyzed Kumada coupling proceeds through a catalytic cycle involving M(0) and M(II) oxidation states (where M = Ni or Pd).

  • Oxidative Addition: The active, low-valent M(0) catalyst initiates the cycle by inserting into the carbon-halogen bond of the aryl halide (3-bromotoluene). This step forms an organometallic M(II) complex.

  • Transmetalation: The Grignard reagent (phenylmagnesium bromide) transfers its organic group (phenyl) to the metal center, displacing the halide and forming a diorganometallic M(II) intermediate.

  • Reductive Elimination: The final step involves the formation of the new C-C bond, yielding the this compound product and regenerating the active M(0) catalyst, which re-enters the catalytic cycle.

Kumada_Coupling_Mechanism M0 M(0) Catalyst (e.g., Ni(0) or Pd(0)) ArMX Ar-M(II)-X Intermediate M0->ArMX Oxidative Addition (+ Ar-X) ArMAr_prime Ar-M(II)-Ar' Intermediate ArMX->ArMAr_prime Transmetalation (+ Ar'-MgBr) ArMAr_prime->M0 Catalyst Regeneration Product Ar-Ar' (this compound) ArMAr_prime->Product Reductive Elimination center Side_Reactions Reactants Phenyl-MgBr 3-Bromo-Toluene MainProduct Main Reaction (Kumada Coupling) This compound Reactants->MainProduct SideProduct1 Side Reaction (Homocoupling) Biphenyl + Toluene Reactants:g->SideProduct1 reacts with unreacted Ar-X SideProduct2 Side Reaction (Quenching) Benzene Reactants:g->SideProduct2 Catalyst Ni/Pd Catalyst Catalyst->MainProduct Water H₂O (Trace Moisture) Water->SideProduct2

Caption: Fig 2. Main and Competing Reaction Pathways

Detailed Experimental Protocol

This protocol details the formation of phenylmagnesium bromide followed by its nickel-catalyzed coupling with 3-bromotoluene.

Materials and Reagents
CompoundMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)Density (g/mL)
Magnesium TurningsMg24.3110901.74
BromobenzeneC₆H₅Br157.011561.491
3-BromotolueneC₇H₇Br171.031841.41
Anhydrous Diethyl Ether(C₂H₅)₂O74.1234.60.713
Ni(dppp)Cl₂ CatalystC₂₇H₂₆Cl₂NiP₂540.08N/AN/A
Hydrochloric Acid (1M)HCl36.46~100~1.0
Sodium Bicarbonate (sat.)NaHCO₃84.01N/A~1.0
Anhydrous MgSO₄MgSO₄120.37N/A2.66
Safety & Environmental Health (EHS)
  • Extreme Flammability: Diethyl ether is highly flammable and volatile. All operations must be conducted in a certified chemical fume hood, far from any open flames or spark sources.

  • Exothermic Reaction Hazard: The formation of the Grignard reagent is highly exothermic and can lead to a runaway reaction if the addition of the halide is not controlled. An ice-water bath must be readily available at all times for emergency cooling.

  • Pyrophoric & Water-Reactive Reagents: Grignard reagents can be pyrophoric and react violently with water. This procedure demands strict anhydrous and inert atmosphere techniques.

  • Personal Protective Equipment (PPE): At a minimum, splash goggles, a flame-resistant lab coat, and appropriate chemical-resistant gloves are mandatory. For handling the pyrophoric Grignard reagent, Nomex gloves are recommended.

  • Working Alone: Due to the hazardous nature of this reaction, it is strongly advised not to perform this procedure while working alone.

Step-by-Step Methodology

Caption: Fig 3. Experimental Workflow for this compound Synthesis

Part A: Preparation of Phenylmagnesium Bromide

  • Glassware Preparation: All glassware (three-neck round-bottom flask, reflux condenser, dropping funnel) must be rigorously cleaned, rinsed with acetone, and oven-dried at >120°C for at least 4 hours (or flame-dried under vacuum) to remove all traces of water. Assemble the apparatus while hot and allow it to cool to room temperature under a positive pressure of dry nitrogen or argon.

  • Initiation: Place magnesium turnings (1.1 eq.) into the reaction flask. Add a single crystal of iodine. The iodine serves to chemically activate the magnesium surface and acts as an indicator; its disappearance signals the start of the reaction.

  • Grignard Formation: In the dropping funnel, prepare a solution of bromobenzene (1.0 eq.) in anhydrous diethyl ether. Add approximately 10% of this solution to the magnesium turnings. The reaction should initiate within minutes, evidenced by the disappearance of the iodine color, cloudiness, and gentle refluxing of the ether solvent. If it does not start, gentle warming with a heat gun may be required.

  • Completion of Addition: Once the reaction is initiated, add the remaining bromobenzene solution dropwise at a rate sufficient to maintain a steady but controlled reflux. Vigorous refluxing indicates the addition is too fast and risks a runaway reaction. After the addition is complete, continue to stir the gray-black solution at room temperature for an additional 30-60 minutes to ensure complete consumption of the magnesium.

Part B: Cross-Coupling and Purification

  • Catalyst Addition: To the freshly prepared Grignard solution, add the Ni(dppp)Cl₂ catalyst (0.5 - 2 mol%) under a positive flow of inert gas.

  • Coupling: Prepare a solution of 3-bromotoluene (1.0 eq.) in anhydrous diethyl ether in the dropping funnel. Add this solution dropwise to the stirred Grignard reagent/catalyst mixture. The reaction is typically exothermic; maintain a gentle reflux using an ice bath if necessary. After the addition, allow the reaction to stir at room temperature for 2-4 hours or until TLC/GC-MS analysis indicates consumption of the starting material.

  • Quenching: Cool the reaction mixture to 0°C in an ice bath. Very slowly and carefully, add 1M HCl dropwise to quench any unreacted Grignard reagent and to dissolve the magnesium salts. Caution: This is an exothermic process and will generate hydrogen gas. Ensure adequate ventilation and controlled addition.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic (ether) layer. Extract the aqueous layer twice more with diethyl ether.

  • Washing & Drying: Combine all organic layers and wash successively with saturated sodium bicarbonate solution and then with brine (saturated NaCl solution). Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil will likely contain the desired this compound along with biphenyl byproduct. Purify the crude product by flash column chromatography on silica gel using a non-polar eluent (e.g., hexanes or petroleum ether) to yield the pure product.

Troubleshooting

IssuePotential Cause(s)Recommended Solution(s)
Grignard reaction fails to initiate - Wet glassware or reagents.- Passivated magnesium surface.- Re-dry all glassware and use freshly opened anhydrous solvent.- Gently crush a few magnesium turnings with a dry glass rod to expose a fresh surface.- Add a small crystal of iodine or a few drops of 1,2-dibromoethane.- Add a small amount of a pre-formed Grignard solution from a successful batch.
Low product yield - Premature quenching of the Grignard reagent.- Incomplete reaction.- Loss of product during work-up.- Ensure strictly anhydrous conditions are maintained throughout.- Allow for longer reaction times or gentle heating.- Perform extractions carefully and ensure complete transfer of material.
Excessive biphenyl byproduct - Reaction temperature is too high.- High local concentration of bromobenzene.- Maintain a gentle reflux during Grignard formation and coupling.- Ensure slow, dropwise addition of the halide solutions.

References

  • Quora. (2022). What are Grignard reagent preparation precautions during preparation?
  • University of Chicago. (n.d.). Developing SOPs for Hazardous Chemical Manipulations.
  • Study.com. (n.d.). Show the full mechanism of how Biphenyl is produced as a byproduct.
  • Jasperse, J. (n.d.). Grignard Reaction.
  • Quora. (2020). What is the mechanism for synthesis of biphenyl from Grignard reagent and bromobenzene?
  • Filo. (2023). Why is biphenyl formed as a by-product in a grignard reaction?

Application Note: A Robust HPLC Method for the Analysis of 3-Methylbiphenyl and Its Impurities

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 3-Methylbiphenyl and the profiling of its potential impurities. Developed for researchers, scientists, and drug development professionals, this guide provides a comprehensive protocol, explains the scientific rationale behind the method development, and offers insights into potential process-related and degradation impurities. The method utilizes a biphenyl stationary phase, which offers unique selectivity for aromatic compounds, ensuring effective separation of closely related isomers and impurities. This document adheres to the principles of scientific integrity and provides a framework for method validation in line with the International Council for Harmonisation (ICH) guidelines.

Introduction

This compound (3-MBP), a substituted aromatic hydrocarbon, is a key intermediate in the synthesis of various organic compounds, including active pharmaceutical ingredients (APIs). The purity of 3-MBP is critical as impurities can affect the safety, efficacy, and stability of the final product. Regulatory bodies, guided by documents such as the ICH Q3A(R2) guideline on impurities in new drug substances, mandate the identification and control of impurities.[1][2][3][4][5] This necessitates the development of a highly selective and sensitive analytical method to ensure the quality of this compound.

High-Performance Liquid Chromatography (HPLC) is the premier technique for the analysis of non-volatile and thermally labile compounds like this compound. This application note describes a reversed-phase HPLC (RP-HPLC) method that not only quantifies this compound but also separates it from its potential process-related and degradation impurities.

The Rationale for Method Development: The Biphenyl Advantage

The choice of the stationary phase is paramount in achieving the desired selectivity for separating structurally similar compounds. While traditional C18 columns are widely used, they may not always provide optimal resolution for aromatic isomers. For the analysis of this compound and its aromatic impurities, a biphenyl stationary phase was selected.

Biphenyl columns offer several advantages for this application:

  • Enhanced π-π Interactions: The biphenyl ligand, with its extended aromatic system, provides stronger π-π interactions with aromatic analytes compared to standard phenyl or C18 phases.[6][7][8] This results in increased retention and unique selectivity for aromatic compounds.

  • Orthogonal Selectivity: The retention mechanism on a biphenyl phase is different from that of a C18 column, providing an orthogonal separation that can resolve compounds that co-elute on a C18 phase.[6]

  • Tunable Selectivity: The selectivity of a biphenyl column can be modulated by the choice of organic modifier in the mobile phase. Methanol tends to enhance π-π interactions, while acetonitrile can provide a more hydrophobic interaction profile.[7]

Impurity Profile of this compound

A thorough understanding of potential impurities is crucial for developing a stability-indicating method. Impurities in this compound can originate from the manufacturing process or from degradation.

Process-Related Impurities

The Suzuki-Miyaura coupling is a common synthetic route for this compound, involving the reaction of an aryl halide with an arylboronic acid in the presence of a palladium catalyst.[9][10] Based on this synthesis, potential process-related impurities include:

  • Starting Materials: Unreacted 3-methylphenylboronic acid and the corresponding aryl halide (e.g., bromobenzene or iodobenzene).

  • Homocoupling Byproducts: Biphenyl (from the coupling of two aryl halide molecules) and 3,3'-dimethylbiphenyl (from the coupling of two 3-methylphenylboronic acid molecules).[11]

  • Isomeric Impurities: 2-Methylbiphenyl and 4-Methylbiphenyl, which may be present as impurities in the starting materials. The separation of these positional isomers is a key challenge.[12][13]

  • Residual Catalyst: While not typically detected by UV-HPLC, residual palladium from the catalyst is an inorganic impurity that should be controlled.[14]

Degradation Impurities

Forced degradation studies are essential to identify potential degradation products that may form under various stress conditions.[15][16][17] The following are potential degradation pathways and products for this compound:

  • Oxidative Degradation: Oxidation of the methyl group can lead to the formation of (3-phenylphenyl)methanol, 3-phenylbenzaldehyde, and ultimately biphenyl-3-carboxylic acid .

  • Photolytic Degradation: Exposure to light can induce radical reactions, potentially leading to the formation of various dimeric and polymeric impurities.

  • Acidic and Basic Hydrolysis: this compound is generally stable to hydrolysis, but under harsh conditions, degradation is possible, although less common for this type of molecule.

  • Thermal Degradation: High temperatures can lead to the formation of various degradation products, including biphenyl.

The following table summarizes the potential impurities of this compound.

Impurity Name Structure Type Potential Source
BiphenylC₁₂H₁₀Process-RelatedHomocoupling of aryl halide
2-MethylbiphenylC₁₃H₁₂Process-RelatedIsomeric impurity in starting material
4-MethylbiphenylC₁₃H₁₂Process-RelatedIsomeric impurity in starting material
3,3'-DimethylbiphenylC₁₄H₁₄Process-RelatedHomocoupling of 3-methylphenylboronic acid
Biphenyl-3-carboxylic acidC₁₃H₁₀O₂DegradationOxidation of the methyl group

Experimental Protocol: HPLC Analysis

This section provides a detailed protocol for the HPLC analysis of this compound and its impurities.

Instrumentation and Materials
  • HPLC System: A UHPLC or HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a photodiode array (PDA) or UV detector.

  • Column: A biphenyl column (e.g., 150 mm x 4.6 mm, 2.7 µm particle size) is recommended for optimal separation.

  • Chemicals:

    • Acetonitrile (ACN), HPLC grade

    • Methanol (MeOH), HPLC grade

    • Water, HPLC grade or purified

    • Formic acid (FA), analytical grade

    • This compound reference standard

    • Impurity reference standards (if available)

Chromatographic Conditions
Parameter Condition
Column Biphenyl (150 mm x 4.6 mm, 2.7 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Program 0-2 min: 50% B, 2-15 min: 50-80% B, 15-18 min: 80% B, 18-18.1 min: 80-50% B, 18.1-25 min: 50% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 5 µL
Sample Diluent Acetonitrile/Water (50:50, v/v)
Sample and Standard Preparation
  • Standard Stock Solution (this compound): Accurately weigh about 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the sample diluent. This yields a concentration of approximately 1000 µg/mL.

  • Spiked Sample Solution (for Method Development and Validation): Prepare a solution of this compound (e.g., 500 µg/mL) and spike it with known concentrations of the potential impurities (e.g., 1-5 µg/mL).

  • Sample Solution: Prepare the sample to be analyzed at a suitable concentration in the sample diluent.

Method Validation Protocol

The analytical method should be validated in accordance with ICH Q2(R1) guidelines to ensure its suitability for the intended purpose. The following validation parameters should be assessed:

  • Specificity: Demonstrated by the separation of this compound from its impurities and any degradation products. This is confirmed by analyzing spiked samples and stressed samples.

  • Linearity: Assessed by analyzing a series of solutions of this compound and its impurities at different concentrations (e.g., from the limit of quantification to 150% of the target concentration).

  • Accuracy: Determined by the recovery of a known amount of analyte spiked into a sample matrix.

  • Precision (Repeatability and Intermediate Precision): Evaluated by multiple analyses of a homogeneous sample under the same operating conditions over a short interval of time (repeatability) and on different days with different analysts and equipment (intermediate precision).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined based on the signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve.

  • Robustness: Assessed by deliberately varying method parameters (e.g., flow rate, column temperature, mobile phase composition) and observing the effect on the results.

Forced Degradation Study Protocol

Forced degradation studies are crucial to establish the stability-indicating nature of the method.[18]

  • Acid Hydrolysis: Treat the sample with 0.1 M HCl at 60 °C for 24 hours.

  • Base Hydrolysis: Treat the sample with 0.1 M NaOH at 60 °C for 24 hours.

  • Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid sample to 105 °C for 48 hours.

  • Photolytic Degradation: Expose the sample to UV light (254 nm) and visible light for a specified duration as per ICH Q1B guidelines.

After each stress condition, the samples should be neutralized (if necessary) and diluted to the target concentration for HPLC analysis.

Data Presentation and Interpretation

Expected Chromatographic Performance

The described HPLC method is expected to provide good separation of this compound from its key impurities. A representative chromatogram would show baseline separation of all peaks of interest.

Table of Expected Retention Times and Resolution:

Compound Expected Retention Time (min) Resolution (Rs) from 3-MBP
Biphenyl-3-carboxylic acid~ 5.2> 2.0
Biphenyl~ 8.5> 2.0
2-Methylbiphenyl~ 9.8> 1.5
This compound ~ 10.5 -
4-Methylbiphenyl~ 11.2> 1.5
3,3'-Dimethylbiphenyl~ 13.5> 2.0
System Suitability

Before each analytical run, a system suitability test should be performed by injecting a standard solution multiple times. The acceptance criteria should be established during method validation and may include:

  • Tailing Factor (T): ≤ 2.0 for the this compound peak.

  • Theoretical Plates (N): ≥ 5000 for the this compound peak.

  • Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0% for replicate injections.

Visualization of Workflows

HPLC Method Development Workflow

HPLC Method Development Workflow cluster_0 Phase 1: Method Design cluster_1 Phase 2: Optimization & Validation Define Analytical Target Profile Define Analytical Target Profile Select Column (Biphenyl) Select Column (Biphenyl) Define Analytical Target Profile->Select Column (Biphenyl) Rationale: Enhanced π-π interactions Initial Mobile Phase Screening\n(ACN vs. MeOH) Initial Mobile Phase Screening (ACN vs. MeOH) Select Column (Biphenyl)->Initial Mobile Phase Screening\n(ACN vs. MeOH) Optimize Gradient & Flow Rate Optimize Gradient & Flow Rate Initial Mobile Phase Screening\n(ACN vs. MeOH)->Optimize Gradient & Flow Rate Forced Degradation Studies Forced Degradation Studies Optimize Gradient & Flow Rate->Forced Degradation Studies Establish Stability-Indicating Nature Method Validation (ICH Q2) Method Validation (ICH Q2) Forced Degradation Studies->Method Validation (ICH Q2) Assess Specificity, Linearity, Accuracy, Precision Finalized HPLC Method Finalized HPLC Method Method Validation (ICH Q2)->Finalized HPLC Method

Caption: A streamlined workflow for the development and validation of the HPLC method.

Impurity Analysis Logic

Impurity Analysis Logic This compound Sample This compound Sample HPLC Analysis HPLC Analysis Peak Detection & Integration Peak Detection & Integration HPLC Analysis->Peak Detection & Integration Impurity Identification Impurity Identification Peak Detection & Integration->Impurity Identification vs. Standards & RRT Quantification Quantification Impurity Identification->Quantification Calibration Curve Reporting Reporting Quantification->Reporting Compare to ICH Thresholds

Caption: Logical flow for the identification and quantification of impurities in a this compound sample.

Conclusion

The HPLC method detailed in this application note provides a robust and reliable solution for the analysis of this compound and its potential impurities. The use of a biphenyl stationary phase offers superior selectivity for these aromatic compounds, ensuring accurate and precise results. By following the outlined protocols for method development, validation, and forced degradation studies, researchers and drug development professionals can confidently assess the purity of this compound, ensuring the quality and safety of their products.

References

  • ICH Q3A(R2) Impurities in New Drug Substances. European Medicines Agency. [Link]
  • Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines.
  • ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). ICH. [Link]
  • ICH Q3A(R2) Impurities in New Drug Substances. ECA Academy. [Link]
  • Chrom
  • Comparison of biphenyl and other aromatic stationary phases. Nacalai Tesque, Inc. [Link]
  • Kinetex Biphenyl Column for Arom
  • Why Biphenyl is a very interesting primary choice as st
  • Forced Degradation Studies Research Articles. R Discovery. [Link]
  • Forced Degradation Studies: Regulatory Considerations and Implementation.
  • Forced degrad
  • Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. Pharm Anal Acta. [Link]
  • Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology. [Link]
  • APPLICATION NOTES - HPLC.
  • Impurities formed during the Suzuki−Miyaura coupling between 3 and 4.
  • [Reader Insight] A Guide to Selective Columns for Isomer Separation.
  • Types of Chemical Isomers and Recommended HPLC Columns for Effective Separ
  • Development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics. [Link]
  • Comparison of three stationary phases in the separation of polyphenyls by liquid chromatography. Queen's University Belfast. [Link]
  • Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boron
  • Suzuki reactions in novel liquids. DiVA portal. [Link]
  • Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst.

Sources

Comprehensive ¹H and ¹³C NMR Assignment of 3-Methylbiphenyl

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers and Scientists

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled and powerful analytical technique in modern chemistry, providing detailed information about the structure, dynamics, and chemical environment of molecules.[1] For professionals in pharmaceutical research and drug development, unambiguous structural elucidation of small organic molecules is a critical step. This application note provides an in-depth guide to the ¹H and ¹³C NMR spectral assignment of 3-Methylbiphenyl, a common biphenyl derivative.

The guide moves beyond a simple listing of data, offering a field-proven protocol grounded in the principles of NMR spectroscopy. It explains the causality behind experimental choices, ensuring that the described methodology is a self-validating system for obtaining high-quality, reproducible results.

Part 1: Foundational Principles & Experimental Design

The structural complexity of this compound, with its two connected and rotating phenyl rings, results in a nuanced NMR spectrum. The methyl group on one ring breaks the symmetry, leading to a unique chemical environment for nearly every proton and carbon atom. A precise understanding of shielding and deshielding effects, as well as spin-spin coupling, is essential for accurate assignment.

Molecular Structure and Atom Numbering

To ensure clarity in spectral assignment, the following IUPAC numbering scheme for this compound is used throughout this document.

Caption: Structure and IUPAC numbering of this compound.

Part 2: Detailed Experimental Protocols

The quality of NMR data is profoundly dependent on meticulous sample preparation and the correct setup of acquisition parameters.

Protocol 1: NMR Sample Preparation

Objective: To prepare a homogeneous, particulate-free solution of this compound suitable for high-resolution NMR analysis.

Materials:

  • This compound (C₁₃H₁₂)

  • Deuterated chloroform (CDCl₃)

  • Tetramethylsilane (TMS)

  • 5 mm NMR tubes (high precision)[2]

  • Pasteur pipette and glass wool

  • Vial and cap

Procedure:

  • Weighing the Sample: For a standard ¹H NMR spectrum, weigh 5-25 mg of this compound into a clean, dry vial.[3][4] For a ¹³C NMR spectrum, a higher concentration is required, typically 50-100 mg, due to the lower natural abundance of the ¹³C isotope.[3][5]

  • Solvent Selection and Dissolution: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial.[3][5] CDCl₃ is a common choice for non-polar to moderately polar organic molecules due to its excellent dissolving power and well-characterized residual solvent peak. The use of a deuterated solvent is critical as it prevents the large signal from the solvent's protons from overwhelming the analyte signals and provides a deuterium signal for the spectrometer's lock system.[3][4]

  • Adding the Internal Standard: Add a very small drop of Tetramethylsilane (TMS) to the solution. TMS is chemically inert and provides a single, sharp signal at a defined 0 ppm, which serves as the universal reference point for ¹H and ¹³C chemical shifts.[6][7]

  • Ensuring Homogeneity: Cap the vial and gently swirl until the sample is completely dissolved. A homogeneous solution is crucial for acquiring sharp, well-resolved NMR peaks.

  • Filtration and Transfer: Place a small, tight plug of glass wool into a Pasteur pipette. Filter the solution directly into a clean, high-precision 5 mm NMR tube.[4][8] This step is vital to remove any solid particulates, which can severely degrade the magnetic field homogeneity and, consequently, the spectral resolution.[4]

  • Capping and Labeling: Securely cap the NMR tube and label it clearly. Wipe the outside of the tube with a lint-free tissue before inserting it into the spectrometer.

Protocol 2: NMR Data Acquisition

Objective: To acquire high-quality ¹H and ¹³C NMR spectra using a standard 400 MHz NMR spectrometer.

¹H NMR Acquisition Parameters:

  • Pulse Program: A standard single-pulse sequence (e.g., 'zg30') is typically sufficient. A 30° flip angle can reduce the relaxation delay needed between scans.[9]

  • Number of Scans (NS): 8 to 16 scans are usually adequate for a sample of this concentration.

  • Relaxation Delay (D1): A delay of 1-2 seconds ensures that the magnetization has sufficiently relaxed before the next pulse.

  • Acquisition Time (AQ): Typically 3-4 seconds to ensure good digital resolution.

  • Spectral Width (SW): A range of -2 to 12 ppm is appropriate for most organic molecules.

¹³C NMR Acquisition Parameters:

  • Pulse Program: A standard proton-decoupled pulse sequence (e.g., 'zgpg30') is used. Proton decoupling collapses the C-H coupling, resulting in each unique carbon appearing as a sharp singlet, which simplifies the spectrum and improves the signal-to-noise ratio.

  • Number of Scans (NS): Significantly more scans are required, typically ranging from 1024 to 4096, to compensate for the low natural abundance (1.1%) of ¹³C.

  • Relaxation Delay (D1): A 2-second delay is a good starting point.

  • Spectral Width (SW): A wide spectral width of 0 to 220 ppm is used to encompass the full range of possible carbon chemical shifts.[10]

cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_analysis Data Analysis weigh Weigh Sample (5-25 mg for ¹H, 50-100 mg for ¹³C) dissolve Dissolve in CDCl₃ (0.6-0.7 mL) + TMS weigh->dissolve filter Filter into NMR Tube dissolve->filter acquire_H Acquire ¹H Spectrum filter->acquire_H acquire_C Acquire ¹³C Spectrum filter->acquire_C process Process FID (FT, Phase, Baseline) acquire_H->process acquire_C->process assign Assign Peaks & Interpret Structure process->assign

Sources

Application Notes and Protocols: Leveraging 3-Methylbiphenyl in the Synthesis of a Novel Fatty Acid Amide Hydrolase (FAAH) Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The biphenyl scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents across a wide range of disease areas, including inflammatory, cardiovascular, and oncological conditions.[1][2] Its rigid, yet conformationally flexible nature allows for the precise spatial orientation of functional groups, facilitating optimal interactions with biological targets. 3-Methylbiphenyl, a readily available and versatile building block, offers a strategic entry point into a diverse chemical space of biphenyl derivatives.[3] The methyl group provides a subtle yet significant modification to the electronic and steric properties of the biphenyl system, which can be exploited to fine-tune the pharmacological profile of a lead compound.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound in the synthesis of a potent and selective inhibitor of Fatty Acid Amide Hydrolase (FAAH). FAAH is a key enzyme in the endocannabinoid system, responsible for the degradation of the endogenous cannabinoid anandamide.[4] Inhibition of FAAH elevates anandamide levels, leading to analgesic, anti-inflammatory, and anxiolytic effects without the psychotropic side effects associated with direct cannabinoid receptor agonists.[2][4]

Herein, we detail the synthesis of Cyclohexylcarbamic acid 3'-methylbiphenyl-3-yl ester , a known O-arylcarbamate FAAH inhibitor, starting from precursors that lead to a this compound core. We provide step-by-step protocols for the key synthetic transformations and a detailed procedure for evaluating the inhibitory activity of the final compound using a fluorescence-based FAAH assay.

Strategic Synthesis of a this compound-Containing FAAH Inhibitor

The synthetic strategy for Cyclohexylcarbamic acid 3'-methylbiphenyl-3-yl ester hinges on two key transformations: a Suzuki-Miyaura cross-coupling reaction to construct the core 3'-methylbiphenyl-3-ol intermediate, followed by the formation of the carbamate moiety.

Part 1: Synthesis of the 3'-Methylbiphenyl-3-ol Intermediate via Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful and widely used method for the formation of C-C bonds, particularly for the synthesis of biaryl compounds.[5][6][7] The reaction involves the palladium-catalyzed coupling of an organoboron compound with an organic halide. In this protocol, we will couple 3-methylphenylboronic acid with 3-bromophenol to yield 3'-methylbiphenyl-3-ol.

Protocol 1: Synthesis of 3'-Methylbiphenyl-3-ol

Materials:

  • 3-Bromophenol

  • 3-Methylphenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water (degassed)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromophenol (1.0 eq), 3-methylphenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Catalyst and Ligand Addition: Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) to the flask.

  • Solvent Addition: Add a 3:1 mixture of toluene and ethanol (e.g., 90 mL toluene, 30 mL ethanol) and 15 mL of degassed water to the flask.

  • Inert Atmosphere: Purge the flask with an inert gas (argon or nitrogen) for 15 minutes.

  • Reaction: Heat the reaction mixture to reflux (approximately 90-100 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (3-bromophenol) is consumed (typically 4-6 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with 100 mL of ethyl acetate and transfer it to a separatory funnel.

    • Wash the organic layer sequentially with 50 mL of water and 50 mL of brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude 3'-methylbiphenyl-3-ol by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

Causality Behind Experimental Choices:

  • Catalyst System: The combination of Pd(OAc)₂ and PPh₃ is a robust and commonly used catalyst system for Suzuki-Miyaura couplings. PPh₃ acts as a ligand to stabilize the palladium catalyst and facilitate the catalytic cycle.

  • Base: Potassium carbonate is a crucial component, as it activates the boronic acid for transmetalation to the palladium center.[5]

  • Solvent System: The biphasic toluene/ethanol/water system is effective for dissolving both the organic and inorganic reagents and facilitating the reaction at an elevated temperature. Degassing the water is important to remove dissolved oxygen, which can oxidize and deactivate the palladium catalyst.

Visualization of the Synthetic Pathway:

Synthetic_Pathway cluster_step1 Step 1: Suzuki-Miyaura Coupling cluster_step2 Step 2: Carbamate Formation 3-Bromophenol 3-Bromophenol Pd_catalyst Pd(OAc)₂, PPh₃, K₂CO₃ Toluene/Ethanol/H₂O, Reflux 3-Bromophenol->Pd_catalyst 3-Methylphenylboronic_acid 3-Methylphenylboronic acid 3-Methylphenylboronic_acid->Pd_catalyst Intermediate 3'-Methylbiphenyl-3-ol Pd_catalyst->Intermediate Reaction_conditions Pyridine (cat.) DCM, rt Intermediate->Reaction_conditions Cyclohexyl_isocyanate Cyclohexyl isocyanate Cyclohexyl_isocyanate->Reaction_conditions Final_Product Cyclohexylcarbamic acid 3'-methylbiphenyl-3-yl ester (FAAH Inhibitor) Reaction_conditions->Final_Product

Caption: Synthetic route to the target FAAH inhibitor.

Part 2: Synthesis of the Final FAAH Inhibitor

The final step involves the reaction of the synthesized 3'-methylbiphenyl-3-ol with cyclohexyl isocyanate to form the O-arylcarbamate. This reaction is typically straightforward and proceeds under mild conditions.

Protocol 2: Synthesis of Cyclohexylcarbamic acid 3'-methylbiphenyl-3-yl ester

Materials:

  • 3'-Methylbiphenyl-3-ol (from Protocol 1)

  • Cyclohexyl isocyanate

  • Pyridine (catalytic amount)

  • Dichloromethane (DCM), anhydrous

  • Round-bottom flask

  • Magnetic stirrer

  • Nitrogen or argon balloon

Procedure:

  • Reaction Setup: Dissolve 3'-methylbiphenyl-3-ol (1.0 eq) in anhydrous dichloromethane in a dry round-bottom flask under an inert atmosphere (nitrogen or argon).

  • Reagent Addition: Add a catalytic amount of pyridine (e.g., 0.1 eq) to the solution. Then, add cyclohexyl isocyanate (1.1 eq) dropwise at room temperature with stirring.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC until the starting material is consumed (typically 2-4 hours).

  • Work-up:

    • Once the reaction is complete, wash the reaction mixture with 1 M HCl (aq) and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter and concentrate the solution under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the final product, Cyclohexylcarbamic acid 3'-methylbiphenyl-3-yl ester.

Biological Evaluation: FAAH Inhibition Assay

The inhibitory potency of the synthesized compound against FAAH can be determined using a fluorometric assay. This assay measures the hydrolysis of a fluorogenic substrate by FAAH, and the reduction in fluorescence in the presence of an inhibitor is used to calculate its IC₅₀ value.[4][8]

Mechanism of FAAH Inhibition by O-Arylcarbamates

O-arylcarbamates are known to be irreversible inhibitors of FAAH. They act by carbamylating the catalytic serine residue (Ser241) in the enzyme's active site.[1] The biphenyl moiety of the inhibitor serves as a leaving group in this process.

Visualization of the Inhibition Mechanism:

FAAH_Inhibition FAAH_Active_Site FAAH Active Site (with Ser241-OH) Carbamylation Nucleophilic Attack by Ser241 FAAH_Active_Site->Carbamylation Inhibitor O-Arylcarbamate Inhibitor Inhibitor->Carbamylation Inactivated_FAAH Carbamylated FAAH (Inactive) Carbamylation->Inactivated_FAAH Leaving_Group Biphenyl-3-ol Leaving Group Carbamylation->Leaving_Group

Caption: Covalent inhibition of FAAH by an O-arylcarbamate.

Protocol 3: In Vitro FAAH Inhibition Assay (96-well plate format)

Materials:

  • Recombinant human or rat FAAH enzyme

  • FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA)[8]

  • FAAH fluorogenic substrate (e.g., AMC-arachidonoyl amide)[8]

  • Synthesized inhibitor compound (dissolved in DMSO)

  • 96-well black, flat-bottom plates

  • Fluorescence plate reader

Procedure:

  • Reagent Preparation:

    • Prepare serial dilutions of the synthesized inhibitor in DMSO. Further dilute these solutions in FAAH Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept low (e.g., <1%).

    • Dilute the FAAH enzyme to the appropriate working concentration in cold FAAH Assay Buffer.

    • Prepare the FAAH substrate solution in ethanol as per the manufacturer's instructions.

  • Assay Setup:

    • Control Wells (100% Activity): Add assay buffer, diluted FAAH enzyme, and the same volume of solvent (e.g., DMSO diluted in buffer) as used for the inhibitor.

    • Inhibitor Wells: Add assay buffer, diluted FAAH enzyme, and the diluted inhibitor solution.

    • Background Wells: Add assay buffer and solvent, but no FAAH enzyme.

  • Pre-incubation: Incubate the plate at 37°C for a defined period (e.g., 15-30 minutes) to allow the irreversible inhibitor to bind to the enzyme.[4]

  • Reaction Initiation: Initiate the enzymatic reaction by adding the FAAH substrate to all wells.

  • Fluorescence Measurement: Immediately measure the fluorescence kinetically for 30 minutes at 37°C using an excitation wavelength of 340-360 nm and an emission wavelength of 450-465 nm.[8]

  • Data Analysis:

    • Subtract the background fluorescence from all readings.

    • Calculate the rate of reaction for each well from the linear portion of the kinetic curve.

    • Determine the percentage of inhibition for each inhibitor concentration relative to the control (100% activity) wells.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC₅₀ value.

Visualization of the Assay Workflow:

Assay_Workflow Start Start Assay Prepare_Reagents Prepare Reagents (Enzyme, Inhibitor, Substrate) Start->Prepare_Reagents Plate_Setup Set up 96-well Plate (Controls & Inhibitor Wells) Prepare_Reagents->Plate_Setup Pre_incubation Pre-incubate Plate (37°C, 15-30 min) Plate_Setup->Pre_incubation Add_Substrate Initiate Reaction (Add Substrate) Pre_incubation->Add_Substrate Measure_Fluorescence Kinetic Fluorescence Reading (ex: 350nm, em: 460nm) Add_Substrate->Measure_Fluorescence Data_Analysis Data Analysis (% Inhibition, IC₅₀ Calculation) Measure_Fluorescence->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the FAAH inhibition assay.

Data Presentation

Table 1: Representative Reaction Conditions for Suzuki-Miyaura Coupling

EntryAryl HalideBoronic AcidCatalyst (mol%)Base (eq.)SolventTemp (°C)Yield (%)
13-Bromophenol3-Methylphenylboronic acidPd(OAc)₂ (2), PPh₃ (8)K₂CO₃ (2)Toluene/EtOH/H₂O100High
23-Bromoanisole3-Methylphenylboronic acidPd(PPh₃)₄ (5)Na₂CO₃ (2)DME/H₂O85High
31-Bromo-3-iodobenzene3-Methylphenylboronic acidPdCl₂(dppf) (3)Cs₂CO₃ (3)Dioxane/H₂O90Good

Table 2: Expected IC₅₀ Values for FAAH Inhibitors

CompoundTargetIC₅₀ (nM)Inhibition Type
URB597 (a known FAAH inhibitor)FAAH4.6Irreversible
Synthesized CompoundFAAHTo be determinedExpected Irreversible

Conclusion

This compound serves as an excellent starting scaffold for the synthesis of medicinally relevant compounds. Through a strategic application of the Suzuki-Miyaura cross-coupling reaction, a key biphenyl intermediate can be efficiently synthesized and subsequently elaborated into a potent FAAH inhibitor. The detailed protocols provided herein offer a practical guide for researchers to explore the rich chemical space of this compound derivatives and to evaluate their biological activity. This approach underscores the power of scaffold-based drug design and the importance of robust synthetic and analytical methodologies in the pursuit of novel therapeutics.

References

  • McKinney, M. K., & Cravatt, B. F. (2005). Mechanism of Carbamate Inactivation of FAAH: Implications for the Design of Covalent Inhibitors and In Vivo Functional Probes for Enzymes. PubMed Central. [Link]
  • Ahn, K., Johnson, D. S., & Cravatt, B. F. (2009). The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). PubMed Central. [Link]
  • Moreno-Sanz, G., et al. (2013). Synthesis and Structure-activity Relationship Studies of O-Biphenyl-3-yl Carbamates as Peripherally Restricted Fatty Acid Amide Hydrolase Inhibitors. PubMed Central. [Link]
  • eScholarship. (2013). Synthesis and structure-activity relationship studies of O-biphenyl-3-yl carbamates as peripherally restricted fatty acid amide hydrolase inhibitors. [Link]
  • Ahn, K., et al. (2009).
  • Creative BioMart. (n.d.). FAAH Inhibitor Screening Assay Kit. [Link]
  • NROChemistry. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
  • Zand, N. (2010).
  • Nicolussi, S., et al. (2014). Correlating FAAH and anandamide cellular uptake inhibition using N-alkylcarbamate inhibitors: from ultrapotent to hyperpotent. PubMed. [Link]
  • Royal Society of Chemistry. (n.d.). Organic & Biomolecular Chemistry. [Link]
  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure. [Link]
  • SciSpace. (2014).
  • De Simone, A., et al. (2010). 3-Heterocycle-phenyl N-alkylcarbamates as FAAH inhibitors: design, synthesis and 3D-QSAR studies. PubMed. [Link]
  • ResearchGate. (n.d.). Previously reported O-biphenyl carbamates with dual D3R and FAAH activity. [Link]
  • Lautens, M., & Fagnou, K. (2020). 3-(Biphenyl)
  • El-Sayed, N. S., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Publishing. [Link]
  • Google Patents. (n.d.).
  • Google Patents. (n.d.).
  • ResearchGate. (n.d.). (a) Suzuki-Miyaura coupling reaction to synthesize biphenyl.... [Link]

Sources

Application Notes and Protocols for the Synthesis of 3-Methylbiphenyl Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 3-Methylbiphenyl Scaffold in Medicinal Chemistry

The biphenyl moiety is a privileged scaffold in modern drug discovery, forming the structural core of numerous therapeutic agents.[1] Its conformational flexibility and ability to engage in various intermolecular interactions allow for potent and selective modulation of biological targets. Within this important class of compounds, this compound derivatives represent a particularly valuable subclass. The introduction of a methyl group at the 3-position provides a subtle yet impactful structural modification that can significantly influence a molecule's pharmacological profile. This "magic methyl" effect can enhance binding affinity, improve metabolic stability, and favorably alter physicochemical properties such as solubility and lipophilicity.[2] Consequently, this compound derivatives have emerged as key building blocks in the synthesis of novel therapeutics for a range of diseases, including cancer, inflammation, and infectious diseases.[3][4]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the efficient synthesis of this compound derivatives. We will delve into the rationale behind common synthetic strategies, with a focus on palladium-catalyzed cross-coupling reactions, and provide detailed, field-proven protocols to empower the seamless integration of these valuable scaffolds into drug discovery pipelines.

Synthetic Strategies: A Comparative Overview of Suzuki-Miyaura and Negishi Cross-Coupling Reactions

The construction of the C-C bond between the two phenyl rings is the cornerstone of this compound synthesis. Among the various methods available, the Suzuki-Miyaura and Negishi cross-coupling reactions are the most widely employed due to their high efficiency, functional group tolerance, and broad substrate scope.[5][6]

The Suzuki-Miyaura Coupling: The Workhorse of Biaryl Synthesis

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (typically a boronic acid or its ester) and an organohalide.[3] Its popularity stems from the commercial availability of a vast array of boronic acids, the mild reaction conditions, and the generally low toxicity of the boron-containing reagents and byproducts.[7]

For the synthesis of this compound derivatives, the most common approach involves the coupling of 3-tolylboronic acid with an appropriately substituted aryl halide, or conversely, an arylboronic acid with a 3-halotoluene. The choice of reactants is often dictated by the availability and cost of the starting materials.

Causality Behind Experimental Choices in Suzuki-Miyaura Coupling:

  • Catalyst and Ligand Selection: The choice of palladium catalyst and phosphine ligand is critical for reaction efficiency. Electron-rich and bulky phosphine ligands, such as SPhos, are known to promote the oxidative addition and reductive elimination steps of the catalytic cycle, leading to higher yields and faster reaction times, especially for challenging substrates.[8]

  • Base Selection: A base is required to activate the boronic acid for transmetalation to the palladium center. The choice of base can significantly impact the reaction outcome.[9] Carbonate bases like potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are commonly used.[7][9] K₃PO₄ is a stronger, non-nucleophilic base often employed for less reactive aryl chlorides.[9] The selection should also consider the presence of any base-sensitive functional groups on the substrates.[9]

  • Solvent System: A mixture of an organic solvent (e.g., dioxane, toluene) and water is frequently used. The aqueous phase is essential for dissolving the inorganic base and facilitating the transmetalation step.[7]

Diagram: Catalytic Cycle of the Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle Pd(0)L2 Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X Complex Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar' Complex Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regenerates Catalyst Ar-Ar' Biaryl Product Reductive_Elimination->Ar-Ar' Ar-X Aryl Halide (R-X) Ar-X->Oxidative_Addition Ar'-B(OH)2 Arylboronic Acid (Ar'-B(OH)2) Ar'-B(OH)2->Transmetalation Base Base Base->Transmetalation Activates

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The Negishi Coupling: A Powerful Alternative

The Negishi coupling involves the reaction of an organozinc compound with an organohalide, catalyzed by a nickel or palladium complex.[1] This reaction is particularly useful for coupling partners that are sensitive to the basic conditions of the Suzuki-Miyaura reaction. The preparation of the organozinc reagent is a key step, which can be achieved from the corresponding organolithium or Grignard reagent, or directly from the organohalide using activated zinc.

Advantages of the Negishi Coupling:

  • High Reactivity: Organozinc reagents are generally more reactive than organoboron compounds, which can lead to higher yields and faster reactions, especially for hindered substrates.

  • Mild Reaction Conditions: The reaction is typically carried out under neutral or slightly acidic conditions, making it compatible with a wider range of functional groups.

  • Versatility: The Negishi coupling allows for the formation of C(sp³)-C(sp²), C(sp²)-C(sp²), and C(sp)-C(sp²) bonds.[5]

Diagram: Catalytic Cycle of the Negishi Coupling

Negishi_Cycle Pd(0)L2 Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition R-Pd(II)-X(L2) R-Pd(II)-X Complex Oxidative_Addition->R-Pd(II)-X(L2) Transmetalation Transmetalation R-Pd(II)-X(L2)->Transmetalation R-Pd(II)-R'(L2) R-Pd(II)-R' Complex Transmetalation->R-Pd(II)-R'(L2) Reductive_Elimination Reductive Elimination R-Pd(II)-R'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regenerates Catalyst R-R' Coupled Product Reductive_Elimination->R-R' R-X Organohalide (R-X) R-X->Oxidative_Addition R'-ZnX Organozinc Reagent (R'-ZnX) R'-ZnX->Transmetalation

Caption: Catalytic cycle of the Negishi cross-coupling reaction.

Detailed Protocols

Protocol 1: Suzuki-Miyaura Synthesis of a this compound Derivative

This protocol describes a general procedure for the synthesis of a this compound derivative via the Suzuki-Miyaura coupling of an aryl bromide with 3-tolylboronic acid.

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • 3-Tolylboronic acid (1.2 mmol, 1.2 equiv)[7]

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)[9]

  • Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)[9]

  • Anhydrous 1,4-Dioxane/Water (4:1 mixture, 5 mL)[9]

  • Schlenk tube or sealed microwave vial

  • Magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware for work-up and purification

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry Schlenk tube or microwave vial equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), 3-tolylboronic acid (1.2 mmol), palladium catalyst (0.03 mmol), and the selected base (2.0 mmol).[9]

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[9]

  • Solvent Addition: Using a syringe, add the degassed 4:1 mixture of 1,4-dioxane and water (5 mL) to the reaction mixture.[9]

  • Reaction: Place the vessel in a preheated oil bath or heating block at the desired temperature (typically 80-100 °C). Stir the reaction mixture vigorously.[9]

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times typically range from 4 to 24 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the desired this compound derivative.

Data Summary Table:

EntryAryl HalideBaseCatalyst (mol%)SolventTemp (°C)Time (h)Yield (%)
14-BromoanisoleK₂CO₃Pd(PPh₃)₄ (3)Dioxane/H₂O901292
21-Bromo-4-nitrobenzeneCs₂CO₃Pd(OAc)₂/SPhos (2)Toluene/H₂O80695
32-ChloropyridineK₃PO₄Pd₂(dba)₃/XPhos (2)Dioxane1001885

Note: The data in this table is representative and yields will vary depending on the specific substrates and reaction conditions.

Diagram: Experimental Workflow for Suzuki-Miyaura Synthesis

Suzuki_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Purification A Weigh Reagents: Aryl Halide, 3-Tolylboronic Acid, Catalyst, Base B Add to Dry Reaction Vessel A->B C Establish Inert Atmosphere (Evacuate/Backfill with Ar/N2) B->C D Add Degassed Solvent C->D E Heat to Desired Temperature (e.g., 80-100 °C) with Stirring D->E F Monitor Progress (TLC, LC-MS) E->F G Cool to Room Temperature F->G H Dilute with Organic Solvent G->H I Aqueous Wash (Water, Brine) H->I J Dry Organic Layer (Na2SO4) I->J K Concentrate in vacuo J->K L Purify by Column Chromatography K->L M Characterize Pure Product L->M

Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling experiment.

Conclusion: Empowering Drug Discovery through Efficient Synthesis

The this compound scaffold is a valuable asset in the medicinal chemist's toolbox. The palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, provide a robust and versatile platform for the synthesis of a diverse range of this compound derivatives. By understanding the underlying principles of these reactions and adhering to meticulous experimental protocols, researchers can efficiently generate novel molecular entities with the potential to become next-generation therapeutics. The protocols and insights provided in this application note are intended to serve as a practical guide to facilitate the synthesis of these important compounds and accelerate the pace of drug discovery.

References

  • Walker, S. D., et al. (2004). Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure.
  • Wikipedia. (2024, October 26). Negishi coupling.
  • MDPI. (2023). Preformed Pd(II)
  • Denmark, S. E. (2020). The Negishi Cross-Coupling Reaction. Denmark Group, UIUC.
  • Organic Chemistry Portal. (n.d.). Negishi Coupling.
  • ResearchGate. (2023). Synthesis of biphenyl derivatives via Negishi cross coupling reaction.
  • Organic Syntheses. (n.d.). 3 - Organic Syntheses Procedure.
  • University of Glasgow. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner.
  • Ali, A., et al. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Journal of the Iranian Chemical Society, 19(1), 1-13.
  • ResearchGate. (n.d.). The postulated mechanism for biphenyl synthesis via Suzuki–Miyaura coupling reaction.
  • El-Sayed, M. A., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13(27), 18455-18490.
  • ResearchGate. (n.d.). (a) Suzuki-Miyaura coupling reaction to synthesize biphenyl....
  • PubChem. (n.d.). This compound.
  • Staszewska-Krajewska, O., et al. (2022). New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity. Molecules, 27(21), 7268.
  • Kim, J. S., et al. (2014). Discovery of substituted 6-pheny-3H-pyridazin-3-one derivatives as novel c-Met kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(21), 5035-5039.
  • MDPI. (2021). Scalable (Enantioselective) Syntheses of Novel 3-Methylated Analogs of Pazinaclone, (S)-PD172938 and Related Biologically Relevant Isoindolinones.
  • The Good Scents Company. (n.d.). 3-methyl biphenyl.
  • Nichols, D. E., et al. (1994). Synthesis and evaluation of 3-substituted 17-methylmorphinan analogs as potential anticonvulsant agents. Journal of Medicinal Chemistry, 37(25), 4346-4351.
  • Google Patents. (n.d.). US6407253B1 - Method for preparing 4-methyl-biphenyl derivatives.
  • Blakemore, D. C., et al. (2022). Phenols in Pharmaceuticals: Analysis of a Recurring Motif. Journal of Medicinal Chemistry, 65(10), 6945-6997.
  • Lomenzo, S. A., et al. (2010). The synthesis and biological evaluation of 2-(3-methyl or 3-phenylisoxazol-5-yl)-3-aryl-8-thiabicyclo[3.2.1]octanes. Bioorganic & Medicinal Chemistry Letters, 20(13), 3951-3954.
  • Sun, L., et al. (1998). Design, synthesis, and evaluations of substituted 3-[(3- or 4-carboxyethylpyrrol-2-yl)methylidenyl]indolin-2-ones as inhibitors of VEGF, FGF, and PDGF receptor tyrosine kinases. Journal of Medicinal Chemistry, 41(14), 2588-2603.
  • Bentham Open. (2019). Design, Synthesis and Evaluation of Substituted 3-(1, 4-Diazepanyl)-Methyl-Phenyl-Sulphonamides as Potent 5-HT 6 Antagonists in Cognitive Disorders. Open Medicinal Chemistry Journal, 13, 1-13.
  • Drug Hunter. (2025). Sulfoximines in Medicinal Chemistry: Unlocking Novel Opportunities in Drug Design.

Sources

Application Note: A Validated Protocol for the Regioselective Nitration of 3-Methylbiphenyl

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, field-tested protocol for the electrophilic nitration of 3-methylbiphenyl. Nitrated biphenyl scaffolds are crucial structural motifs in medicinal chemistry and materials science. This application note moves beyond a simple recitation of steps to explain the underlying mechanistic principles governing the reaction's regioselectivity, offering researchers a robust framework for execution, purification, and validation. The protocol emphasizes safety, control of reaction parameters, and methods for product characterization, ensuring reproducibility and high purity of the target nitro-isomers.

Introduction and Mechanistic Rationale

The nitration of aromatic compounds is a foundational electrophilic aromatic substitution (EAS) reaction, enabling the introduction of the versatile nitro group (–NO₂), a precursor to amines and other critical functional groups.[1] The reaction of this compound presents a compelling case study in regioselectivity, as the substrate contains two distinct aromatic rings with competing directing groups.

The established mechanism for aromatic nitration involves the in-situ generation of the highly electrophilic nitronium ion (NO₂⁺) from a mixture of concentrated nitric and sulfuric acids.[2][3][4] Sulfuric acid acts as a catalyst, protonating nitric acid to facilitate the loss of a water molecule and form the nitronium ion.[4] This potent electrophile is then attacked by the π-electron system of the aromatic ring, proceeding through a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[5]

Governing Principles of Regioselectivity

The final distribution of nitrated isomers is dictated by the directing effects of the substituents already present on the biphenyl core. In this compound, we must consider the influence of both the methyl and phenyl groups.

  • The Methyl Group (on Ring A): As an alkyl group, the methyl substituent is an activating, ortho-, para-director.[6][7] It donates electron density to the ring through induction and hyperconjugation, stabilizing the arenium ion intermediates for attack at the positions ortho (C2, C4) and para (C6) to itself.

  • The Phenyl Group (as a substituent on Ring A): The phenyl group is generally considered a weak activating group that also directs ortho and para.

  • The 3-Methylphenyl Group (as a substituent on Ring B): This group acts as a single entity directing substitution on the unsubstituted ring. It is an activating, ortho-, para-director, favoring substitution at the C2', C4', and C6' positions.

The interplay of these effects suggests that nitration can occur on either ring. However, electrophilic attack is kinetically favored at the positions most activated and sterically accessible. For substituted biphenyls, nitration often favors the 4'- (para) position on the unsubstituted ring due to a favorable combination of electronic activation and minimal steric hindrance.[8][9] Therefore, while a mixture of isomers is expected, 4-nitro-3'-methyl-1,1'-biphenyl and 4'-nitro-3-methyl-1,1'-biphenyl are predicted to be major products.

Caption: Predicted major nitration pathways for this compound.

Detailed Experimental Protocol

This protocol is designed for a 0.05 mol scale and can be adjusted accordingly. All operations involving concentrated acids must be performed in a certified chemical fume hood.

Materials and Equipment
Reagent/MaterialGradeSupplier Example
This compound (C₁₃H₁₂)>98%Sigma-Aldrich
Sulfuric Acid (H₂SO₄)98%, ACS ReagentFisher Scientific
Nitric Acid (HNO₃)68-70%, ACS ReagentVWR Chemicals
Diethyl Ether (Et₂O)ACS GradeEMD Millipore
Sodium Bicarbonate (NaHCO₃)ACS GradeJ.T. Baker
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeAcros Organics
Ethanol (95%)Reagent GradeDecon Labs
Crushed IceN/AIn-house
Equipment Specification N/A
250 mL Round-bottom flask24/40 jointN/A
125 mL Dropping funnelPressure-equalizingN/A
Magnetic stirrer and stir barN/A
Ice-water bathN/A
Büchner funnel and filter flaskN/A
Separatory funnel500 mLN/A
Reagent Quantities
ReagentMW ( g/mol )Amount (mL)Amount (g)MolesMolar Eq.Notes
This compound168.23~8.1 mL8.41 g0.051.0Density: ~1.04 g/mL[10]
Sulfuric Acid (98%)98.0820 mL36.8 g0.3757.5For substrate solution
Nitric Acid (70%)63.015.5 mL7.8 g0.0871.75For nitrating mix (d=1.42 g/mL)
Sulfuric Acid (98%)98.085.5 mL10.1 g0.1032.06For nitrating mix (d=1.84 g/mL)
Step-by-Step Procedure
  • Preparation of Substrate Solution: In a 250 mL round-bottom flask equipped with a magnetic stir bar, add this compound (8.41 g, 0.05 mol). Place the flask in an ice-water bath set upon a magnetic stirrer.

  • Acid Addition: While stirring, slowly and carefully add 20 mL of concentrated sulfuric acid to the this compound. Continue stirring in the ice bath for 10-15 minutes to ensure complete dissolution and cooling.

  • Preparation of Nitrating Mixture: In a separate 50 mL beaker or flask, add 5.5 mL of concentrated sulfuric acid. Cool this beaker in the ice bath. Very slowly, with extreme caution and while stirring, add 5.5 mL of concentrated nitric acid dropwise. This mixing is highly exothermic. [4] Keep this "mixed acid" solution cold in the ice bath until use.

  • Nitration Reaction: Transfer the cold nitrating mixture to a 125 mL dropping funnel. Add the nitrating mixture dropwise to the stirred solution of this compound over 30-45 minutes. The key is to maintain the internal reaction temperature between 0 °C and 10 °C.[11][12] Use a thermometer to monitor the temperature and adjust the addition rate accordingly.

  • Reaction Completion: After the addition is complete, allow the mixture to stir in the ice bath for an additional 30 minutes. Then, remove the ice bath and let the reaction stir at room temperature for another 60 minutes.

  • Quenching: In a 1 L beaker, prepare a slurry of approximately 200 g of crushed ice and 200 mL of deionized water. While vigorously stirring the ice slurry, slowly pour the reaction mixture into the beaker.[11][13] A precipitate (the crude product) should form.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake thoroughly with several portions of cold deionized water (3 x 100 mL) until the filtrate is neutral to pH paper. This removes the bulk of the residual acids.[11]

  • Neutralization: Transfer the crude solid back to a beaker with 150 mL of a 5% sodium bicarbonate solution. Stir for 15 minutes to neutralize any remaining traces of acid (note any CO₂ evolution).[13] Re-filter the solid and wash again with deionized water (2 x 50 mL).

  • Purification by Recrystallization: Transfer the crude, damp solid to a 250 mL Erlenmeyer flask. Add a minimal amount of hot 95% ethanol to dissolve the solid completely. If impurities remain, perform a hot filtration. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[14]

  • Final Product Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold ethanol, and dry in a vacuum oven at 40-50 °C to a constant weight.

G Experimental Workflow prep 1. Prepare Reagents - Substrate in H₂SO₄ (0°C) - Nitrating Mix (HNO₃/H₂SO₄, 0°C) reaction 2. Nitration - Add nitrating mix dropwise - Maintain T < 10°C prep->reaction stir 3. Stir - 30 min at 0°C - 60 min at RT reaction->stir quench 4. Quench - Pour onto crushed ice stir->quench isolate 5. Isolate - Vacuum filter crude solid quench->isolate wash 6. Wash & Neutralize - H₂O until neutral - 5% NaHCO₃ solution isolate->wash purify 7. Purify - Recrystallize from hot ethanol wash->purify dry 8. Dry - Collect crystals - Vacuum oven (40-50°C) purify->dry analyze 9. Characterize - MP, NMR, IR, MS dry->analyze

Caption: Step-by-step workflow for the nitration of this compound.

Characterization and Validation

The identity and purity of the final product should be confirmed using standard analytical techniques.

  • Melting Point: A sharp melting point range indicates high purity. For reference, the melting point of 4-nitro-1,1'-biphenyl is 114-116 °C.[15] The isomers of nitrated this compound will have distinct melting points.

  • ¹H NMR Spectroscopy: The aromatic region (7.0-8.5 ppm) will be complex. The integration and splitting patterns will confirm the position of the nitro group. For example, nitration on the unsubstituted ring will result in two doublets in the downfield region characteristic of a 1,4-disubstituted pattern.

  • Infrared (IR) Spectroscopy: Look for strong characteristic peaks for the nitro group at approximately 1520 cm⁻¹ (asymmetric stretch) and 1350 cm⁻¹ (symmetric stretch).

  • Mass Spectrometry (MS): The molecular ion peak should correspond to the molecular weight of the nitrated product (C₁₃H₁₁NO₂ = 213.23 g/mol ).

Safety and Best Practices

  • Acid Handling: Concentrated nitric and sulfuric acids are extremely corrosive and potent oxidizing agents.[16] Always wear appropriate personal protective equipment (PPE), including a lab coat, chemical splash goggles, a face shield, and acid-resistant gloves (e.g., butyl rubber or Viton).[17][18]

  • Mixing Acids: Always add nitric acid to sulfuric acid slowly and with cooling. Never add water or other reagents rapidly to concentrated acids, as this can cause a violent exothermic reaction and splashing.[17]

  • Temperature Control: The nitration reaction is highly exothermic. Failure to control the temperature can lead to a runaway reaction, reduced yield, and the formation of dangerous, unstable polynitrated byproducts.[4]

  • Quenching: Always pour the acid reaction mixture slowly into ice/water. Never add water to the concentrated acid mixture.[19]

  • Ventilation: All procedures must be conducted within a properly functioning chemical fume hood to avoid inhalation of corrosive and toxic nitrogen oxide fumes that may be generated.[17][20]

  • Waste Disposal: Aqueous acidic waste must be carefully neutralized with a base (e.g., sodium bicarbonate or sodium carbonate) before disposal. Organic waste should be collected in a designated chlorinated or non-chlorinated solvent waste container as appropriate.

References

  • Wikipedia.
  • Master Organic Chemistry.
  • Khan Academy.
  • Esteves, P. M., et al. (2021). Electrophilic Aromatic Nitration: Understanding Its Mechanism and Substituent Effects. The Journal of Organic Chemistry. [Link]
  • BYJU'S.
  • Quora. What safety precautions should I take when handling nitric acid?. [Link]
  • East Harbour Group. MIXED NITRATING ACID (greater than 50% HN03) Safety Data Sheet. [https://www.easth Harbour.co.nz/wp-content/uploads/2022/12/Mixed-Nitrating-Acid-50-to-85-437.pdf]([Link] Harbour.co.
  • Columbus Chemical. Sulfuric Acid / Nitric Acid 98.8 : 1.
  • PrepChem. Synthesis of 4-nitro-biphenyl. [Link]
  • Columbus Chemical.
  • University of Texas at Dallas.
  • Wine, T. P. J. (2021). The Regiochemistry and Relative Reaction Rates of Methylbiphenyl Isomers.... Digital Commons @ SPU. [Link]
  • Lee, K. J., & Lee, S. H. (2001). Regioselectivity in nitration of biphenyl derivatives. Journal of the Korean Chemical Society. [Link]
  • Negishi, E., Takahashi, T., & King, A. O. (1988). SYNTHESIS OF BIARYLS VIA PALLADIUM-CATALYZED CROSS-COUPLING: 2-METHYL-4'-NITROBIPHENYL. Organic Syntheses. [Link]
  • Organic Chemistry Tutor.
  • Wine, T. P. J. (2021). The Regiochemistry and Relative Reaction Rates of Methylbiphenyl Isomers.... Digital Commons @ SPU. [Link]
  • Google Patents.
  • EMU Physics Department.
  • Singh, R., et al. (2021). Synthetic Protocols for Aromatic Nitration: A Review.
  • YouTube.
  • PubChem. This compound. [Link]
  • Wine, T. P. J. (2021). Assessing Competitive Reaction Rates in the Nitration of 2-Methylbiphenyl.... Journal of the Washington Academy of Sciences. [Link]
  • Organic Syntheses. 2-NITRO-p-CYMENE. [Link]

Sources

Application Note: High-Purity Isolation of 3-Methylbiphenyl for Advanced Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3-Methylbiphenyl is a pivotal aromatic hydrocarbon intermediate in the synthesis of fine chemicals, advanced materials, and pharmaceutical compounds.[1] The presence of isomeric or structurally related impurities can significantly hinder reaction efficiency, alter material properties, and compromise the biological activity of downstream products. Therefore, robust and reproducible purification protocols are essential. This application note provides a detailed guide for researchers, chemists, and drug development professionals on the experimental procedures for purifying this compound, focusing on fractional vacuum distillation and flash column chromatography. The causality behind procedural choices is explained to empower users to adapt these methods to varying impurity profiles.

Introduction and Physicochemical Profile

This compound, also known as 3-phenyltoluene, is a colorless to pale yellow liquid at ambient temperature.[1] Its molecular structure, consisting of two phenyl rings with a methyl substituent, imparts a high degree of lipophilicity and solubility in common organic solvents, while being insoluble in water.[1][2][3] Achieving high purity (>98%) is critical for its use as a precursor in organic synthesis. The choice of purification method is dictated by the compound's physical properties and the nature of the impurities present.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₁₃H₁₂[1][2]
Molecular Weight 168.23 g/mol [2][4]
Appearance Colorless to pale yellow liquid[1][5]
Melting Point 4 - 5 °C[4][5]
Boiling Point 272 - 277 °C (at 760 mmHg)[2][5][6]
Density ~1.014 g/mL (at 20 °C)[3][6]
Refractive Index ~1.602 (at 20 °C)[3][6]
Solubility Insoluble in water; Soluble in alcohol and other organic solvents.[1][2][3]

Essential Safety and Handling

Before proceeding, a thorough review of the Safety Data Sheet (SDS) is mandatory. This compound may cause skin, eye, and respiratory tract irritation.[1][4][7] All manipulations must be conducted in a well-ventilated chemical fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), safety goggles, and a lab coat.[5][8]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible substances such as strong oxidizing agents.[2][5][8]

  • Spills: Absorb spills with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal.[5][7]

Purification Methodology I: Fractional Vacuum Distillation

Principle of Causality: Fractional vacuum distillation is the preferred method for purifying thermally stable liquids on a large scale. This compound has a high atmospheric boiling point (~272 °C), at which temperature degradation can occur. By reducing the pressure, the boiling point is significantly lowered, allowing for distillation without thermal decomposition. This technique separates compounds based on differences in their boiling points; components with higher vapor pressure (lower boiling points) ascend the fractionating column more readily.

Optimal Application: This method is ideal for separating this compound from impurities with boiling points that differ by at least 20-25 °C. It is highly effective for removing low-boiling solvents or high-boiling polymeric byproducts from a reaction mixture.

Detailed Protocol for Fractional Vacuum Distillation
  • Apparatus Assembly:

    • Assemble a fractional distillation apparatus consisting of a round-bottom flask, a heating mantle, a Vigreux or packed fractionating column (minimum 20 cm length), a distillation head with a thermometer, a condenser, and a receiving flask.

    • Ensure all glassware joints are properly sealed with vacuum grease.

    • Connect the apparatus to a vacuum pump via a cold trap (e.g., liquid nitrogen or dry ice/acetone) to protect the pump from volatile organic compounds. A manometer is essential for monitoring the system pressure.

  • Sample Preparation:

    • Charge the round-bottom flask with the crude this compound. Do not fill the flask to more than two-thirds of its capacity to prevent bumping. Add a magnetic stir bar or boiling chips for smooth boiling.

  • Distillation Process:

    • Begin stirring and slowly evacuate the system to the desired pressure (e.g., 1-5 mmHg).

    • Once the pressure is stable, gradually apply heat using the heating mantle.

    • Observe the temperature at the distillation head. Collect any low-boiling impurities as a "forerun" fraction in a separate receiving flask.

    • When the temperature stabilizes at the boiling point of this compound at the working pressure, switch to a clean receiving flask to collect the main product fraction.

    • Continue distillation at a steady rate (e.g., 1-2 drops per second) until a sharp drop in temperature or a change in the appearance of the distillate is observed, indicating the end of the main fraction.

  • Purity Analysis:

    • Analyze the collected fractions using Gas Chromatography (GC) or Thin-Layer Chromatography (TLC) to confirm purity. Combine fractions that meet the required purity specifications.

Workflow Visualization

G cluster_prep Preparation cluster_distill Distillation cluster_analysis Analysis & Completion A Charge Flask with Crude this compound C Add Stir Bar A->C B Assemble Fractional Vacuum Distillation Apparatus D Evacuate System to Target Pressure C->D E Apply Gradual Heat D->E F Collect Forerun (Low-Boiling Impurities) E->F G Collect Main Fraction (Pure Product) F->G H Stop Distillation G->H I Analyze Fractions by GC/TLC H->I J Combine Pure Fractions I->J K Store Purified Product J->K

Caption: Fractional Vacuum Distillation Workflow.

Purification Methodology II: Flash Column Chromatography

Principle of Causality: Flash column chromatography separates compounds based on their differential partitioning between a solid stationary phase (typically silica gel) and a liquid mobile phase.[9] Non-polar compounds have weaker interactions with the polar silica gel and are eluted more quickly by a non-polar mobile phase. Polar impurities interact more strongly with the silica and are retained on the column longer. This method is exceptionally powerful for separating compounds with different polarities.

Optimal Application: This technique is ideal for removing impurities that are more or less polar than this compound, such as unreacted starting materials, polar byproducts (e.g., alcohols, acids), or non-polar contaminants. It is a highly versatile method for achieving excellent purity on a small to medium scale (mg to ~50 g).

Detailed Protocol for Flash Column Chromatography
  • Solvent System Selection:

    • Using TLC, determine a suitable mobile phase (eluent). Spot the crude mixture on a silica gel TLC plate.

    • Develop the plate in various solvents. An ideal system will give this compound an Rf value of approximately 0.3-0.4.

    • For this compound, a non-polar eluent such as hexanes or petroleum ether is a good starting point. Small amounts of a slightly more polar solvent like ethyl acetate or dichloromethane can be added to fine-tune the separation (e.g., 99:1 Hexane:Ethyl Acetate).

  • Column Packing:

    • Select a glass column of appropriate size (a good rule of thumb is a silica gel mass of 50-100 times the mass of the crude sample).

    • Pack the column with silica gel as a slurry in the chosen eluent ("wet packing") to ensure a homogenous, air-free column bed.[9]

    • Add a thin layer of sand on top of the silica to prevent disruption of the bed during sample loading.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the eluent or a low-boiling solvent like dichloromethane.

    • Carefully apply the sample solution to the top of the column using a pipette.

    • Alternatively, for less soluble samples, pre-adsorb the crude material onto a small amount of silica gel (dry loading), evaporate the solvent, and carefully add the resulting free-flowing powder to the top of the column.

  • Elution and Fraction Collection:

    • Gently add the eluent to the column and apply positive pressure using a pump or compressed air to achieve a steady flow rate.[9]

    • Collect the eluate in a series of numbered test tubes or flasks.

  • Analysis and Product Isolation:

    • Monitor the collected fractions by TLC to identify which ones contain the pure product.

    • Combine the pure fractions into a round-bottom flask.

    • Remove the solvent using a rotary evaporator to yield the purified this compound as a liquid.

Workflow Visualization

G cluster_prep Preparation cluster_run Elution cluster_analysis Analysis & Isolation A Select Solvent System via TLC Analysis B Pack Column with Silica Gel Slurry A->B C Load Crude Sample (Wet or Dry Loading) B->C D Apply Positive Pressure C->D E Elute with Mobile Phase D->E F Collect Fractions Sequentially E->F G Monitor Fractions by TLC F->G H Combine Pure Fractions G->H I Remove Solvent via Rotary Evaporation H->I J Obtain Purified Product I->J

Caption: Flash Column Chromatography Workflow.

Summary and Method Comparison

The choice between distillation and chromatography depends on the scale of the purification and the nature of the impurities.

Table 2: Comparison of Purification Methods

FeatureFractional Vacuum DistillationFlash Column Chromatography
Principle Separation by boiling point under reduced pressure.Separation by polarity via differential adsorption.
Best For Large-scale purification (>50 g); Impurities with different boiling points.Small to medium scale (<50 g); Impurities with different polarities.
Advantages High throughput; relatively low solvent consumption.High resolution; versatile for various impurity types.
Disadvantages Requires thermally stable compounds; less effective for isomers or compounds with close boiling points.Labor-intensive; requires significant solvent volumes; potential for product loss on the column.

References

  • This compound | C13H12 | CID 12564.
  • 3-methyl biphenyl, 643-93-6.The Good Scents Company.[Link]
  • This compound.SIELC Technologies.[Link]
  • This compound.Stenutz.[Link]
  • Biphenyl, 3,3'-dimethyl - Organic Syntheses Procedure.Organic Syntheses.[Link]
  • Method for purifying biphenyl.
  • Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases.LCGC North America.[Link]
  • METHYL GROUPS BY REDUCTION OF AROMATIC CARBOXYLIC ACIDS WITH...Organic Syntheses.[Link]
  • Purification of Organic Compounds by Flash Column Chrom
  • Organic Syntheses Procedure.Organic Syntheses.[Link]
  • How To Recrystallize A Solid.YouTube.[Link]
  • Recrystallization and Crystalliz
  • Separation, purification and identification of the components of a mixture.The Royal Society of Chemistry.[Link]

Sources

Application Notes and Protocols: Scale-Up Synthesis of 3-Methylbiphenyl

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Methylbiphenyl, also known as m-methylbiphenyl or 3-phenyltoluene, is a crucial bicyclic aromatic hydrocarbon with the chemical formula C₁₃H₁₂.[1][2] This compound serves as a vital intermediate and building block in the synthesis of a wide array of more complex organic molecules. Its applications span from the development of high-performance plastics and resins to its use in forensic and geochemical analyses.[1] Given its industrial relevance, the development of robust, efficient, and scalable synthetic methodologies is of paramount importance.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the scale-up synthesis of this compound. It delves into a comparative analysis of prominent synthetic strategies, with a detailed focus on the Suzuki-Miyaura coupling reaction, a highly effective and widely adopted method for carbon-carbon bond formation.[3] The protocols outlined herein are designed to be self-validating, emphasizing safety, efficiency, and reproducibility at an industrial scale.

Comparative Analysis of Synthetic Strategies

Several synthetic routes are available for the preparation of this compound, each with its own set of advantages and limitations, particularly concerning large-scale production.

Grignard Reagent Based Cross-Coupling

Historically, Grignard reagents have been employed for the synthesis of biphenyl derivatives.[1][4] This method typically involves the reaction of an aryl magnesium halide with another aryl halide. While effective at the laboratory scale, the scale-up of Grignard reactions can present challenges. These include the highly exothermic nature of Grignard reagent formation, sensitivity to moisture and air, and the potential for side reactions, which can complicate purification and reduce overall yield.

Negishi Coupling

The Negishi coupling is a powerful palladium- or nickel-catalyzed reaction that couples organozinc compounds with organic halides.[5][6] This method offers high yields and excellent functional group tolerance.[5] However, the preparation and handling of organozinc reagents on a large scale can be cumbersome and costly, often requiring strictly anhydrous conditions.

Buchwald-Hartwig Amination

While primarily a method for forming carbon-nitrogen bonds, the principles of palladium-catalyzed cross-coupling are central to the Buchwald-Hartwig amination.[7][8] This reaction underscores the versatility of palladium catalysis in modern organic synthesis.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling has emerged as the preeminent method for the synthesis of biaryl compounds in both academic and industrial settings.[3] It involves the reaction of an aryl- or vinyl-boronic acid with an aryl- or vinyl-halide catalyzed by a palladium(0) complex.[3] Key advantages that make it highly suitable for scale-up include:

  • Mild Reaction Conditions: The reaction is largely unaffected by the presence of water and tolerates a broad range of functional groups.[3]

  • Commercial Availability of Reagents: A wide variety of boronic acids and aryl halides are commercially available, reducing the need for lengthy precursor syntheses.

  • Low Toxicity of Byproducts: The boron-containing byproducts are generally non-toxic and easily removed.[3]

  • High Yields and Selectivity: The reaction typically proceeds with high yields and excellent selectivity.

Considering these factors, the Suzuki-Miyaura coupling is the recommended and detailed protocol for the scale-up synthesis of this compound.

Recommended Scale-Up Synthesis: Suzuki-Miyaura Coupling

The selected strategy for the large-scale synthesis of this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between 3-bromotoluene and phenylboronic acid.

Reaction Scheme

Suzuki-Miyaura Coupling for this compound cluster_reactants Reactants cluster_catalyst Catalytic System cluster_product Product 3-Bromotoluene 3-Bromotoluene Reaction + 3-Bromotoluene->Reaction Phenylboronic Acid Phenylboronic Acid Phenylboronic Acid->Reaction Pd Catalyst Pd(OAc)₂ / Ligand Base Base (e.g., K₂CO₃) This compound This compound Arrow Reaction->Arrow Pd Catalyst, Base Solvent, Heat Arrow->this compound

Caption: General scheme for the Suzuki-Miyaura coupling.

Causality Behind Experimental Choices
  • Palladium Catalyst: Palladium acetate (Pd(OAc)₂) is a common and relatively inexpensive palladium source. In situ, it is reduced to the active Pd(0) species. The choice of ligand is critical for catalyst activity and stability.[9][10] For scale-up, robust and efficient ligands such as phosphines (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are often employed to achieve low catalyst loadings and high turnover numbers.[9]

  • Base: An inorganic base, such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄), is essential for the transmetalation step of the catalytic cycle. Potassium carbonate is a cost-effective and commonly used base for this transformation.

  • Solvent System: A biphasic solvent system, often consisting of an organic solvent like toluene and an aqueous phase, is typically used. This facilitates the reaction and the separation of the product and byproducts. The use of phase-transfer catalysts (PTCs) like tetrabutylammonium bromide (TBAB) or Aliquat 336 can significantly enhance the reaction rate in biphasic systems by facilitating the transfer of the boronate species to the organic phase.[11][12][13]

  • Phase Transfer Catalyst (PTC): The addition of a PTC can lead to a remarkable rate enhancement by shifting the transmetalation pathway.[11][12] Aliquat 336 is often favored in industrial settings due to its high thermal stability and organophilicity.[13]

Safety and Handling of Reagents

A thorough risk assessment is mandatory before commencing any large-scale synthesis.

ReagentCAS NumberKey HazardsHandling Precautions
3-Bromotoluene 591-17-3Flammable liquid and vapor, harmful if swallowed, causes skin and eye irritation, may cause respiratory irritation.[14][15][16]Keep away from heat and ignition sources. Wear protective gloves, clothing, and eye/face protection.[15][16] Use in a well-ventilated area.[15]
Phenylboronic Acid 98-80-6Harmful if swallowed, hygroscopic.[17][18][19]Avoid dust formation.[17][20] Store in a dry, well-ventilated place, preferably refrigerated and under an inert atmosphere.[17][20] Wear appropriate protective equipment.[20]
Palladium Acetate 3375-31-3May cause an allergic skin reaction, suspected of causing genetic defects, may cause cancer.Avoid breathing dust/fume/gas/mist/vapors/spray. Obtain special instructions before use. Wear protective gloves/protective clothing/eye protection/face protection.
Potassium Carbonate 584-08-7Causes serious eye irritation.Wash skin thoroughly after handling. Wear eye protection/face protection.
Toluene 108-88-3Highly flammable liquid and vapor, may be fatal if swallowed and enters airways, causes skin irritation, may cause drowsiness or dizziness, suspected of damaging fertility or the unborn child.Keep away from heat/sparks/open flames/hot surfaces. Use only outdoors or in a well-ventilated area. Wear protective gloves/protective clothing/eye protection/face protection.
Detailed Experimental Protocol

This protocol is designed for a multi-kilogram scale synthesis of this compound.

Equipment:

  • Glass-lined or stainless steel reactor (appropriate volume) equipped with a mechanical stirrer, reflux condenser, temperature probe, and nitrogen inlet/outlet.

  • Addition funnel or pump for controlled liquid addition.

  • Heating/cooling mantle or jacket.

  • Filtration unit (e.g., Nutsche filter).

  • Distillation apparatus for solvent removal and product purification.

Reagents:

ReagentMolar Mass ( g/mol )Amount (kg)Moles (mol)Molar Eq.
3-Bromotoluene171.0410.0058.461.0
Phenylboronic Acid121.937.8464.311.1
Palladium Acetate224.500.0260.1160.002
SPhos410.480.0950.2320.004
Potassium Carbonate138.2124.22175.243.0
Aliquat 336404.170.2360.5840.01
Toluene-100 L--
Water-50 L--

Procedure:

  • Reactor Setup and Inerting: Ensure the reactor is clean, dry, and properly assembled. Purge the reactor with nitrogen for at least 30 minutes to establish an inert atmosphere.

  • Charging Reagents:

    • To the inerted reactor, add toluene (100 L), potassium carbonate (24.22 kg), phenylboronic acid (7.84 kg), Aliquat 336 (0.236 kg), palladium acetate (0.026 kg), and SPhos (0.095 kg).

    • Begin stirring the mixture.

    • Add 3-bromotoluene (10.00 kg) to the reactor.

    • Add water (50 L) to the reactor.

  • Reaction:

    • Heat the reaction mixture to 80-85 °C with vigorous stirring.

    • Maintain the reaction at this temperature and monitor its progress by a suitable analytical method (e.g., HPLC or GC) until the consumption of 3-bromotoluene is complete (typically 4-6 hours).

  • Work-up and Phase Separation:

    • Cool the reaction mixture to room temperature.

    • Stop stirring and allow the phases to separate.

    • Drain the lower aqueous phase.

    • Wash the organic phase with a 10% aqueous sodium chloride solution (2 x 20 L).

    • Separate the organic phase.

  • Purification:

    • Filter the organic phase to remove any insoluble palladium species.

    • Concentrate the organic phase under reduced pressure to remove the toluene.

    • The crude this compound can be purified by vacuum distillation to yield a colorless to pale yellow liquid.[2]

Process Flow Diagram

Scale-Up Synthesis Workflow Start Start Reactor_Setup Reactor Setup & Inerting Start->Reactor_Setup Charge_Reagents Charge Reagents (Toluene, K₂CO₃, Phenylboronic Acid, Palladium Catalyst, 3-Bromotoluene, Water) Reactor_Setup->Charge_Reagents Reaction Reaction (80-85 °C, 4-6 h) Charge_Reagents->Reaction Monitoring Reaction Monitoring (HPLC/GC) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Work-up & Phase Separation Monitoring->Workup Complete Purification Purification (Filtration & Vacuum Distillation) Workup->Purification Final_Product This compound Purification->Final_Product

Caption: Workflow for the scale-up synthesis of this compound.

Conclusion

The Suzuki-Miyaura cross-coupling reaction provides a highly efficient, scalable, and robust method for the synthesis of this compound. By carefully selecting the catalyst system, solvent, and base, and by implementing appropriate safety protocols, this process can be successfully translated from the laboratory to an industrial manufacturing setting. The detailed protocol provided in this application note serves as a comprehensive guide for achieving high-yield, high-purity this compound on a large scale.

References

  • Vertex AI Search. (2025).
  • Thermo Fisher Scientific. (2020).
  • Carl Roth. (n.d.).
  • Semantic Scholar. (n.d.). Phase transfer catalysts shift the pathway to transmetalation in biphasic Suzuki-Miyaura cross-couplings.
  • ResearchGate. (2024). Phase transfer catalysts shift the pathway to transmetalation in biphasic Suzuki-Miyaura cross-couplings.
  • Fisher Scientific. (2025).
  • Carl Roth. (n.d.).
  • PTC Organics. (n.d.). PTC Suzuki.
  • ChemicalBook. (n.d.).
  • CDH Fine Chemical. (n.d.).
  • Sigma-Aldrich. (2024).
  • Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 3-Bromotoluene | 591-17-3.
  • ACS Applied Materials & Interfaces. (2022). Highly Efficient Fabrication of Kilogram-Scale Palladium Single-Atom Catalysts for the Suzuki–Miyaura Cross-Coupling Reaction.
  • Bohrium. (2020).
  • CP Lab Safety. (n.d.). 3-bromotoluene (C7H7Br), 100 grams.
  • Journal of the American Chemical Society. (1999).
  • MDPI. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry.
  • SYNLETT. (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances.
  • PMC - NIH. (2018). Size-Dependent Catalytic Activity and Fate of Palladium Nanoparticles in Suzuki–Miyaura Coupling Reactions.
  • ResearchGate. (2025). Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique.
  • Wikipedia. (n.d.). Negishi coupling.
  • Taylor & Francis Online. (n.d.). Solvent‐Free Synthesis of 3‐Amino‐2,4‐dicarbonitrile‐5‐methylbiphenyl by a Grinding Method.
  • Organic Syntheses Procedure. (n.d.).
  • SIELC Technologies. (2018). This compound.
  • Benchchem. (n.d.). This compound CAS 643-93-6|For Research.
  • Wikipedia. (n.d.).
  • University of Saskatchewan. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)
  • Chemistry LibreTexts. (2023).
  • Organic Chemistry Portal. (n.d.). Negishi Coupling.
  • Organic Syntheses Procedure. (n.d.). Biphenyl, 3,3'-dimethyl.
  • Organic Syntheses Procedure. (n.d.). Enantioselective, Stereoconvergent Negishi Cross-Couplings of α-Bromo Amides with Alkylzinc Reagents.
  • ResearchGate. (n.d.).
  • Organic Syntheses Procedure. (n.d.). Reduction of aromatic carboxylic acids with trichlorosilane.
  • Google Patents. (n.d.).
  • TCI AMERICA. (n.d.). This compound 643-93-6.
  • CymitQuimica. (n.d.). CAS 643-93-6: this compound.
  • Benchchem. (n.d.). Technical Support Center: Scaling Up 4-Methylbiphenyl Synthesis.
  • Wipf Group. (2009). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides.
  • ResearchGate. (n.d.).
  • The Good Scents Company. (n.d.). 3-methyl biphenyl, 643-93-6.
  • ResearchGate. (n.d.). Synthesis of biphenyl derivatives via Negishi cross coupling reaction.
  • Organic Chemistry Portal. (n.d.). Transition-Metal-Free Cross-Coupling of Acetals and Grignard Reagents To Form Diarylmethyl Alkyl Ethers and Triarylmethanes.
  • Organic Syntheses Procedure. (n.d.). (r)-3-methyl-3-phenyl-1-pentene.

Sources

Application Note: A Validated High-Performance Liquid Chromatography (HPLC) Method for the Quantification of 3-Methylbiphenyl

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note describes a robust and validated analytical method for the quantitative determination of 3-Methylbiphenyl. The methodology utilizes Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection, a technique widely accessible in analytical laboratories. This document provides a comprehensive guide for researchers, scientists, and drug development professionals, detailing the experimental protocol, method validation according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, and data analysis. The described method is demonstrated to be specific, accurate, precise, and linear over a defined concentration range, making it suitable for quality control, stability studies, and impurity profiling in various matrices.

Introduction

This compound, also known as 3-phenyltoluene, is an aromatic hydrocarbon that can be a key intermediate in organic synthesis or a potential impurity in pharmaceutical products.[1] Its accurate and precise quantification is essential for ensuring the quality, safety, and efficacy of pharmaceutical substances and products.[2] High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique for the separation and quantification of non-volatile and thermally labile compounds.[2] This application note presents a detailed, validated HPLC method that provides a reliable approach for the routine analysis of this compound.

The development and validation of this analytical procedure are grounded in the principles outlined by the International Council for Harmonisation (ICH) in their Q2(R1) guideline, which provides a framework for ensuring that analytical methods are fit for their intended purpose.[3][4]

Physicochemical Properties of this compound

A thorough understanding of the analyte's properties is fundamental to developing a robust analytical method.

PropertyValueSource
Molecular Formula C₁₃H₁₂[1][5]
Molecular Weight 168.23 g/mol [5]
Appearance Colorless to pale yellow liquid[1][6]
Melting Point 4-5 °C[5]
Boiling Point 272.7 °C[6]
Solubility Insoluble in water, soluble in organic solvents[1][6]
UV Absorbance (λmax) ~254 nm (typical for biphenyls)[2]

Experimental Protocol: RP-HPLC Method

This section details the step-by-step methodology for the quantification of this compound. The causality behind the selection of specific parameters is explained to provide a deeper understanding of the method.

Instrumentation and Materials
  • Instrumentation: HPLC system equipped with a UV detector, autosampler, and a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Reagents: Acetonitrile (HPLC grade), Water (HPLC grade), this compound reference standard (>95% purity).[1]

  • Glassware: Volumetric flasks, pipettes, vials.

Chromatographic Conditions

The selection of a C18 stationary phase is based on its hydrophobicity, which provides good retention and separation for non-polar aromatic compounds like this compound. A mobile phase of acetonitrile and water offers a good balance of solvent strength for efficient elution.

ParameterConditionRationale
Mobile Phase Acetonitrile:Water (70:30 v/v)Provides optimal retention and peak shape for this compound on a C18 column.[2]
Flow Rate 1.0 mL/minEnsures good separation efficiency and a reasonable run time.[2]
Column Temperature 25 °CMaintains consistent retention times and peak shapes.[2]
Injection Volume 10 µLA standard volume for achieving good sensitivity and peak symmetry.[2]
Detection Wavelength 254 nmCorresponds to the UV absorbance maximum for biphenyl compounds, ensuring high sensitivity.[2]
Standard and Sample Preparation

Standard Solution Preparation:

  • Accurately weigh approximately 10 mg of this compound reference standard.

  • Transfer the standard to a 100 mL volumetric flask.

  • Dissolve and dilute to volume with the mobile phase to obtain a stock solution of 100 µg/mL.

  • Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 50 µg/mL.

Sample Preparation:

  • Accurately weigh a quantity of the sample expected to contain this compound.

  • Dissolve the sample in a suitable volume of mobile phase to achieve a theoretical concentration within the calibration range.[2]

  • Filter the sample solution through a 0.45 µm syringe filter prior to injection to remove any particulate matter.

Method Validation

The analytical method was validated in accordance with ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[3][7] The validation process ensures the reliability and accuracy of the analytical results.

MethodValidationWorkflow cluster_dev Method Development cluster_val Method Validation (ICH Q2(R1)) cluster_routine Routine Analysis Dev Define Analytical Target Profile (ATP) TechSelect Select Analytical Technique (HPLC) Dev->TechSelect Optimization Optimize Method Parameters TechSelect->Optimization Specificity Specificity Optimization->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD Limit of Detection (LOD) Precision->LOD LOQ Limit of Quantitation (LOQ) LOD->LOQ Robustness Robustness LOQ->Robustness Routine Sample Analysis Robustness->Routine

Validation Parameters and Acceptance Criteria

The following table summarizes the performance characteristics evaluated during method validation.

Validation ParameterTypical PerformanceAcceptance Criteria (as per ICH Q2(R1))
Specificity No interference from blank at the retention time of this compound.The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present.[4]
Linearity (R²) > 0.999Correlation coefficient (R²) should be > 0.99.
Range 1 - 50 µg/mLThe range should be suitable for the intended application.
Accuracy (Recovery %) 98.0% - 102.0%The recovery should be within an acceptable range (e.g., 98-102% for drug substance).
Precision (RSD %) < 2.0%The relative standard deviation (RSD) should be less than 2%.
Limit of Detection (LOD) ~0.1 µg/mLThe lowest amount of analyte that can be detected but not necessarily quantitated.
Limit of Quantitation (LOQ) ~0.3 µg/mLThe lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.
Robustness No significant impact on results with minor variations in method parameters.The method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Data Analysis and Results

Calibration Curve

A calibration curve is constructed by plotting the peak area of the this compound reference standard against its corresponding concentration. The concentration of this compound in unknown samples is then determined using the linear regression equation derived from the calibration curve.

Example Calibration Data:

Concentration (µg/mL)Peak Area (arbitrary units)
150,234
5251,170
10502,340
251,255,850
502,511,700
Calculation of this compound Concentration

The concentration of this compound in a sample is calculated using the following formula:

Concentration (µg/mL) = (Peak Area of Sample - y-intercept) / slope

Alternative Analytical Techniques

While HPLC is a robust method, other techniques can be employed for the quantification of this compound, depending on the specific analytical requirements.

  • Gas Chromatography (GC): GC coupled with a Flame Ionization Detector (FID) or Mass Spectrometry (MS) is highly suitable for the analysis of volatile and semi-volatile compounds like this compound.[8] GC can offer higher sensitivity for trace analysis.[8]

  • Mass Spectrometry (MS): When coupled with either GC or LC, MS provides high selectivity and structural information, which is invaluable for impurity identification.[9][10][11]

MethodSelection Start Start: Quantify this compound Volatility Analyte Volatility? Start->Volatility Matrix Sample Matrix Complexity? Sensitivity Required Sensitivity? Matrix->Sensitivity Complex GC GC-FID/MS Matrix->GC Simple LCMS LC-MS Matrix->LCMS Very Complex/ Requires High Specificity Volatility->Matrix Volatile HPLC HPLC-UV Volatility->HPLC Non-Volatile/ Thermally Labile Sensitivity->HPLC Moderate Sensitivity->GC High

Conclusion

This application note has detailed a validated RP-HPLC method for the quantitative analysis of this compound. The method is shown to be specific, linear, accurate, and precise, making it a reliable tool for quality control and research applications in the pharmaceutical industry. The provided protocols and validation data serve as a comprehensive guide for scientists and researchers, ensuring the generation of high-quality, reproducible data. The discussion of alternative techniques offers further guidance for method selection based on specific analytical needs.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12564, this compound.
  • SIELC Technologies. (2018, February 16). This compound.
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • International Council for Harmonisation. (n.d.). Quality Guidelines.
  • Starodub. (2024, April 24). Revised ICH guideline Q2(R1) on Validation of Analytical Procedures.
  • Abraham Entertainment. (2025, October 22). ICH Q2 R1: Mastering Analytical Method Validation.
  • The Good Scents Company. (n.d.). 3-methyl biphenyl, 643-93-6.
  • Slideshare. (n.d.). ICH Q2 Analytical Method Validation.
  • ACS Publications. (2022, September 1). Machine Learning-Assisted Identification and Quantification of Hydroxylated Metabolites of Polychlorinated Biphenyls in Animal Samples.
  • PubMed. (1994, April). A simple method of sample preparation for analysis of biphenyl residues in citrus fruit peels by gas chromatography.
  • Journal of Pharmaceutical Analysis. (2022, March). Current development of bioanalytical sample preparation techniques in pharmaceuticals.
  • ResearchGate. (n.d.). Polychlorinated Biphenyls Analysis in Environmental Samples.
  • National Institutes of Health. (n.d.). Quantifying 209 Polychlorinated Biphenyl Congeners in Silicone Wristbands to Evaluate Differences in Exposure among Demolition Workers.
  • SciELO. (n.d.). Quantitative determination of biphenyls and their metabolites in cell cultures of Comamonas thiooxydans N1 using high-performance liquid chromatography.
  • Chemosphere. (2007). Simultaneous quantification of polycyclic aromatic hydrocarbons (PAHs), polychlorinated biphenyls (PCBs), and pharmaceuticals and personal care products (PPCPs) in water.
  • Trends in Analytical Chemistry. (2007). Sample preparation in analysis of pharmaceuticals.
  • Emery Pharma. (2023, March 7). A Step-by-Step Guide to Analytical Method Development and Validation.
  • LCGC North America. (2025, May 13). Sample Preparation of Drug Substances and Products in Regulated Testing: A Primer.
  • BioProcess International. (2019, March 28). An Efficient Analytical Development Strategy for Rapid Development of Biopharmaceuticals.
  • i-Vigilant. (n.d.). Three Columns Gas Chromatograph Analysis Using Correlation between Component's Molecular Weight and Its Response Factor.
  • Triclinic Labs. (n.d.). Analytical Method Development, Validation, cGMP Release Testing Services.
  • Institute for Matter and Systems. (n.d.). Molecular and Organic Analysis Techniques.
  • ACS Publications. (n.d.). Determination of C12 alkylnaphthalenes and methylbiphenyls in aromatic fractions by capillary gas chromatography.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Biphenyl.
  • ResearchGate. (2024, March 2). Development of a Triphenylmethyl Alkylation Pre-Column Derivatization Method for HPLC Quantitative Analysis of Chemically Unstable Halogenated Compounds.
  • University of Lethbridge. (2018). CHEM 2600 Topic 3: Mass Spectrometry (MS).

Sources

Application Notes & Protocols: The Use of 3-Methylbiphenyl as an Internal Standard in Chromatographic Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Quantitative analytical chemistry demands precision and accuracy, especially in complex matrices encountered in environmental testing, drug development, and quality control. The internal standard method is a cornerstone technique for mitigating variability during sample preparation and analysis.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of 3-Methylbiphenyl as an internal standard, primarily for Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) applications. We will explore the scientific rationale for its selection, its physicochemical properties, and detailed, field-proven protocols for its implementation, including solution preparation, method validation, and a specific application in the analysis of aromatic hydrocarbons.

The Rationale for an Internal Standard: Achieving Analytical Trustworthiness

The fundamental principle of the internal standard (IS) method is the addition of a known quantity of a non-endogenous compound to every sample, calibrator, and blank.[1] The ratio of the analyte's response to the IS's response is then used for quantification. This elegant approach corrects for variations that can occur at multiple stages of an analytical workflow, including:

  • Sample Preparation: Losses during extraction, concentration, and derivatization steps.

  • Injection Volume: Minor inconsistencies in sample volume introduced into the chromatograph.

  • Instrumental Drift: Fluctuations in detector response over time.[2]

An ideal internal standard should be a compound that is chemically similar to the analyte(s) but is not naturally present in the samples.[2] It should also be chromatographically resolved from the analytes of interest. Deuterated analogs of the analyte are often considered the "gold standard," but structurally similar compounds like this compound offer a robust and cost-effective alternative for a range of applications.[2][3]

Why this compound?

This compound (also known as 3-phenyltoluene) is an excellent candidate for an internal standard in the analysis of various aromatic compounds, such as polychlorinated biphenyls (PCBs), polycyclic aromatic hydrocarbons (PAHs), and other biphenyl derivatives.[4] Its suitability stems from several key characteristics:

  • Structural Similarity: As an aromatic hydrocarbon, it behaves similarly to many common analytes in this class during extraction and chromatographic separation.[2]

  • Chromatographic Behavior: It is amenable to analysis by both GC and HPLC, eluting in a region typical for other biphenyls and smaller PAHs.

  • Commercial Availability: It is readily available in high purity.[5][6][7]

  • Detector Response: It provides a strong and consistent response in common detectors like the Flame Ionization Detector (FID) and Mass Spectrometers (MS).

Physicochemical Properties and Safety

A thorough understanding of the internal standard's properties is critical for its proper handling and application.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 643-93-6[2][8][9]
Molecular Formula C₁₃H₁₂[3][8]
Molecular Weight 168.24 g/mol [3][8]
Appearance Colorless to light yellow liquid[2][3]
Boiling Point 272 °C / 521.6 °F[3][9]
Melting Point 4 - 5 °C / 39.2 - 41 °F[3]
Flash Point > 110 °C / > 230 °F[3]
Solubility Insoluble in water; soluble in organic solvents.[2][9]
LogP 3.9 - 4.34[8][10]

Safety & Handling:

This compound may cause skin, eye, and respiratory irritation.[8][11] It is imperative to handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[3][9][12] Store the compound in a cool, dry, well-ventilated area away from strong oxidizing agents.[9] Consult the Safety Data Sheet (SDS) for complete safety information before use.[3][12]

Protocol: Preparation of Internal Standard Solutions

Accurate preparation of the internal standard solutions is the foundation of a reliable quantitative method. All glassware must be Class A volumetric flasks and pipettes.

Stock Solution (1000 µg/mL)
  • Weighing: Accurately weigh approximately 10 mg of pure this compound into a clean weighing boat.

  • Dissolution: Quantitatively transfer the weighed compound into a 10 mL volumetric flask.

  • Solubilization: Add a suitable solvent (e.g., methanol, acetonitrile, or hexane, depending on the analytical method) to dissolve the compound completely. Sonicate briefly if necessary.

  • Dilution: Bring the flask to the final volume with the solvent.

  • Homogenization: Cap the flask and invert it multiple times to ensure a homogenous solution.

  • Storage: Transfer the stock solution to an amber glass vial with a PTFE-lined cap. Store at 4°C and protect from light. This solution should be stable for approximately two months.[13]

Working Standard Solution (e.g., 10 µg/mL)
  • Transfer: Pipette 100 µL of the 1000 µg/mL stock solution into a clean 10 mL volumetric flask.

  • Dilution: Dilute to the mark with the chosen solvent.

  • Homogenization: Cap and invert multiple times to mix thoroughly.

  • Storage: Store under the same conditions as the stock solution. Prepare fresh working solutions weekly or as needed.

Workflow for Standard Preparation

G cluster_stock Stock Solution Preparation (1000 µg/mL) cluster_working Working Solution Preparation (10 µg/mL) weigh 1. Weigh ~10 mg This compound transfer 2. Quantitatively Transfer to 10 mL Volumetric Flask weigh->transfer dissolve 3. Dissolve in Solvent transfer->dissolve dilute_stock 4. Dilute to Volume dissolve->dilute_stock store_stock 5. Store at 4°C dilute_stock->store_stock pipette 1. Pipette 100 µL of Stock Solution store_stock->pipette Use for Working Solution transfer_work 2. Transfer to 10 mL Volumetric Flask pipette->transfer_work dilute_work 3. Dilute to Volume transfer_work->dilute_work store_work 4. Store at 4°C dilute_work->store_work G cluster_cal Calibration start Prepare Calibrators & Unknown Samples spike Spike All Solutions with This compound IS start->spike vortex Vortex to Mix spike->vortex gcms Analyze via GC-MS (SIM Mode) vortex->gcms integrate Integrate Peak Areas (Analyte & IS) gcms->integrate ratio Calculate Response Ratios (Area_Analyte / Area_IS) integrate->ratio plot Plot Ratio vs. Concentration ratio->plot quantify Quantify Unknowns using Calibration Curve ratio->quantify regress Perform Linear Regression (r² ≥ 0.99) plot->regress regress->quantify

Sources

Application Note: 3-Methylbiphenyl as a Versatile Precursor for the Synthesis of Advanced Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The biphenyl scaffold is a privileged structure in modern agrochemical design, forming the backbone of numerous high-performance fungicides and insecticides.[1][2] 3-Methylbiphenyl, a readily available aromatic hydrocarbon, serves as a strategic starting point for the synthesis of these complex molecules.[3][4] Its structure offers distinct functionalization points—the reactive methyl group and the aromatic rings—that can be selectively modified to build sophisticated active ingredients. This guide provides an in-depth exploration of the synthetic pathways originating from this compound, with a primary focus on the synthesis of Succinate Dehydrogenase Inhibitor (SDHI) fungicides. We will detail the underlying chemical principles, provide validated experimental protocols, and explain the causality behind key procedural choices to empower researchers in the agrochemical field.

The Strategic Importance of the Biphenyl Moiety in Agrochemicals

Biphenyl derivatives are integral to a wide range of products for agriculture due to their unique physicochemical properties.[1] The two phenyl rings, connected by a single C-C bond, create a semi-rigid yet conformationally flexible backbone. This structure is ideal for optimizing interactions with biological targets, such as enzymes or receptors, within pests and pathogens.

Key Target Class: SDHI Fungicides

The most significant application for biphenyl precursors in recent years has been in the development of Succinate Dehydrogenase Inhibitor (SDHI) fungicides.[5]

  • Mechanism of Action: SDHI fungicides disrupt the fungal life cycle by inhibiting cellular respiration.[5][6] They specifically block Complex II (the succinate dehydrogenase enzyme) in the mitochondrial electron transport chain.[7][8] This action prevents the conversion of succinate to fumarate, halting the production of ATP (the cell's energy currency) and leading to fungal death.[5]

  • Structural Role of Biphenyl: In many advanced SDHIs, such as Boscalid, the biphenyl core acts as a rigid anchor that correctly orients the molecule for high-affinity binding within the ubiquinone-binding pocket (Qp site) of the SDH enzyme.[6][9] The specific substitution pattern on the biphenyl rings is critical for defining the fungicide's spectrum of activity and potency.

This guide will focus on the synthesis of a key biphenyl amine intermediate, a direct precursor to fungicides of the Boscalid class, illustrating the power of modern cross-coupling chemistry.

Agrochemical_Pathways cluster_0 Core Synthetic Transformations cluster_1 Key Intermediates cluster_2 Final Agrochemical Classes start This compound transformation1 Suzuki-Miyaura Cross-Coupling start->transformation1 Forms C-C bond transformation2 Benzylic Halogenation start->transformation2 Activates methyl group intermediate1 Substituted Biphenyl Amines transformation1->intermediate1 intermediate2 3-(Halomethyl)biphenyl transformation2->intermediate2 transformation3 Amide Bond Formation product1 SDHI Fungicides (e.g., Boscalid Analogues) transformation3->product1 intermediate1->transformation3 Final coupling product2 Pyrethroid Insecticides (Conceptual) intermediate2->product2 Further synthesis Suzuki_Miyaura_Synthesis cluster_reactants Reactants cluster_conditions Reaction Conditions r1 3-Methylphenylboronic Acid (Derived from this compound) catalyst Pd(PPh₃)₄ Catalyst product Product 2-Amino-4'-chloro-3-methylbiphenyl (SDHI Precursor) r1->product Suzuki Coupling r2 2-Bromo-4-chloroaniline r2->product Suzuki Coupling base Aqueous Na₂CO₃ Base catalyst->product Suzuki Coupling solvent Toluene/Ethanol Solvent base->product Suzuki Coupling solvent->product Suzuki Coupling

Figure 2: Workflow for synthesizing an SDHI fungicide precursor via Suzuki coupling.

Protocol 1: Suzuki-Miyaura Synthesis of 2-Amino-4'-chloro-3-methylbiphenyl

This protocol describes the synthesis of a key intermediate structurally related to the precursor for Boscalid. [10][11] Materials:

  • 3-Methylphenylboronic acid

  • 2-Bromo-4-chloroaniline

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Sodium Carbonate (Na₂CO₃)

  • Toluene

  • Ethanol

  • Deionized Water

  • Diethyl ether

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reactor Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 3-methylphenylboronic acid (1.1 equivalents) and 2-bromo-4-chloroaniline (1.0 equivalent).

  • Solvent Addition: Add toluene and ethanol in a 4:1 volumetric ratio to the flask to achieve a substrate concentration of approximately 0.5 M.

  • Base Addition: Prepare a 2 M aqueous solution of sodium carbonate and add 2.5 equivalents to the reaction mixture.

  • Inerting the System: Degas the mixture by bubbling nitrogen through the solution for 20 minutes. Causality: This step is crucial to remove dissolved oxygen, which can oxidize and deactivate the palladium(0) catalyst, thereby inhibiting the reaction.

  • Catalyst Addition: Under a positive flow of nitrogen, add the tetrakis(triphenylphosphine)palladium(0) catalyst (0.02 equivalents). Justification: Pd(PPh₃)₄ is a robust, air-stable precatalyst that is readily reduced in situ to the active Pd(0) species required for the catalytic cycle.

  • Reaction: Heat the mixture to 85°C and maintain vigorous stirring under a nitrogen atmosphere for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel and add diethyl ether.

    • Wash the organic layer sequentially with deionized water and then with brine. Purpose: These washes remove the inorganic base and other water-soluble impurities.

    • Dry the separated organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 2-amino-4'-chloro-3-methylbiphenyl.

ParameterValue/ConditionRationale
Catalyst Pd(PPh₃)₄Robust and efficient for C(sp²)-C(sp²) bond formation. [10]
Base Aqueous Na₂CO₃Essential for the transmetalation step; mild enough to tolerate the amine group. [12]
Solvent System Toluene/Ethanol/WaterBiphasic system that dissolves both organic and inorganic reagents effectively.
Temperature 85°CProvides sufficient thermal energy to drive the catalytic cycle without degrading reactants.
Atmosphere Inert (Nitrogen)Protects the Pd(0) catalyst from oxidative deactivation.
Typical Yield 80-95%

Final Assembly: Amide Coupling to Form a Boscalid Analogue

With the biphenyl amine intermediate in hand, the final step is an amide bond formation with an activated carboxylic acid derivative. This reaction constructs the complete, biologically active molecule.

Protocol 2: Synthesis of a Boscalid Analogue via Amide Coupling

This protocol details the coupling of the synthesized biphenyl amine with 2-chloronicotinoyl chloride, the final step in assembling the fungicide. [10] Materials:

  • 2-Amino-4'-chloro-3-methylbiphenyl (from Protocol 1)

  • 2-Chloronicotinoyl chloride

  • Triethylamine (Et₃N) or Pyridine

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reactant Preparation: Dissolve the 2-amino-4'-chloro-3-methylbiphenyl (1.0 equivalent) in anhydrous dichloromethane in a round-bottom flask under a nitrogen atmosphere. Cool the solution to 0°C in an ice bath.

  • Base Addition: Add triethylamine (1.2 equivalents) to the solution. Causality: The base acts as an acid scavenger, neutralizing the HCl that is generated during the reaction. This prevents the protonation of the starting amine, which would render it unreactive.

  • Acyl Chloride Addition: Slowly add a solution of 2-chloronicotinoyl chloride (1.1 equivalents) in anhydrous dichloromethane dropwise to the cooled mixture. Maintain the temperature at 0°C during the addition.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC/LC-MS analysis indicates the complete consumption of the starting amine.

  • Workup:

    • Quench the reaction by adding deionized water.

    • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. Purpose: The acid wash removes excess triethylamine, while the bicarbonate wash removes any unreacted acyl chloride and acidic byproducts.

    • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

  • Purification: Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane) to obtain the pure Boscalid analogue.

ParameterValue/ConditionRationale
Coupling Agent 2-Chloronicotinoyl chlorideA highly reactive acyl chloride that readily forms an amide bond with the amine.
Base TriethylamineAn organic, non-nucleophilic base used to scavenge the HCl byproduct.
Solvent Dichloromethane (DCM)An inert solvent that dissolves the reactants well and does not participate in the reaction.
Temperature 0°C to Room Temp.Initial cooling controls the exothermic reaction; warming completes the conversion.
Typical Yield >90%

Conclusion

This compound is a valuable and strategic precursor for the synthesis of high-value agrochemicals, particularly SDHI fungicides. The methodologies detailed in this guide, centered on the robust and versatile Suzuki-Miyaura cross-coupling and standard amide bond formation, provide a reliable blueprint for researchers. By understanding the causality behind each experimental step—from the necessity of an inert atmosphere to protect the catalyst to the role of a base in acid scavenging—scientists can confidently and efficiently construct complex biphenyl-based molecules. These protocols serve as a foundational platform for the development of novel active ingredients and the optimization of existing synthetic routes in the continuous effort to enhance global crop protection.

References

  • Kim, J., & Lee, Y. (2020). Molecular Mechanisms of Succinate Dehydrogenase Inhibitor Resistance in Phytopathogenic Fungi. Research in Plant Disease.
  • FRAC. (n.d.). Succinate-Dehydrogenase Inhibitor (SDHI)
  • Fungicide Resistance Action Committee New Zealand. (2022). Succinate dehydrogenase inhibitor (SDHI)
  • Latina, C. (2019). SDHI fungicides and turfgrass disease control: An overview. UGA Turf and Ornamental Pest Management.
  • Ivey, M. (2020). Understanding the SDHI (FRAC group 7) Fungicides. Rutgers Plant and Pest Advisory.
  • Lin, Z., et al. (2024). A NOVEL AND PRACTICAL SYNTHETIC PROCESS FOR FLUOPYRAM.
  • Asian Journal of Chemistry. (2019). A Facile Synthesis of 3-(Chloromethyl)-2-methyl-1,1′-biphenyl. Asian Journal of Chemistry.
  • Wang, M., et al. (2015).
  • Google Patents. (n.d.). CN110437138B - Improved synthesis process of fluopyram.
  • Hein, M., & Ramm, M. (2020). 3-(Biphenyl)
  • Google Patents. (n.d.). CN106008347A - Synthesis technology of pyraclostrobin.
  • Royal Society of Chemistry. (n.d.). Synthesis of Boscalid via a three-step telescoped continuous flow process implemented on a MJOD reactor platform. Reaction Chemistry & Engineering.
  • Bertrand, T., et al. (2010).
  • SciSpace. (2016). Synthesis technology of pyraclostrobin.
  • Royal Society of Chemistry. (n.d.). A novel process concept for the three step Boscalid® synthesis.
  • Google Patents. (n.d.). CN106117143B - A kind of preparation method of pyraclostrobin.
  • CymitQuimica. (n.d.). CAS 643-93-6: this compound.
  • Google Patents. (n.d.). CN110105287B - Synthesis process of pyraclostrobin.
  • ResearchGate. (n.d.). A novel process concept for the three step Boscalid® synthesis.
  • Google Patents. (n.d.). CN104592117A - Synthesis method of pyraclostrobin.
  • PubChem. (n.d.). Fluopyram.
  • Google Patents. (n.d.). CN113620867A - Synthesis method of fluopyram.
  • Patsnap. (n.d.). Fluopyram synthesis method.
  • PubChem. (n.d.). Boscalid.
  • Ali, H. A., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances.
  • Ghaith, E. A., et al. (2023). Synthesis of inventive biphenyl and azabiphenyl derivatives as potential insecticidal agents against the cotton leafworm, Spodoptera littoralis. BMC Chemistry.
  • Google Patents. (n.d.). CN103073489A - Preparation method of Boscalid.
  • Google Patents. (n.d.). WO2007052516A1 - Process for production of biphenyl derivatives.
  • NRO-Chemistry. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
  • Ghaith, E. A., et al. (2023). Synthesis of inventive biphenyl and azabiphenyl derivatives as potential insecticidal agents against the cotton leafworm, Spodoptera littoralis.
  • ResearchGate. (2025). Synthesis of 3-Substituted Isoxazolecarboxamides as Potential Fungicides.
  • DiVA portal. (n.d.). Suzuki reactions in novel liquids.
  • Molecules. (2018).
  • ResearchGate. (2024). Synthesis of novel biphenyls containing thiophene, pyridazinimine and 1,3,4-thiadiazole moieties, and their effects on the morta.
  • MDPI. (2017).
  • PubChem. (n.d.). This compound.
  • PubMed. (2022). Design, Synthesis, and Biological Activity of Novel Fungicides Containing a 1,2,3,4-Tetrahydroquinoline Scaffold and Acting as Laccase Inhibitors.
  • ResearchGate. (n.d.).
  • ResearchGate. (2023). Synthesis of inventive biphenyl and azabiphenyl derivatives as potential insecticidal agents against the cotton leafworm, Spodoptera littoralis Graphical Abstract.
  • Fisher Scientific. (n.d.). This compound 95.0+%, TCI America™.
  • NIH. (n.d.). Synthesis of potent antifungal 3,4-dichloroisothiazole-based strobilurins with both direct fungicidal activity and systemic acquired resistance.
  • SciSpace. (n.d.). Pre-design of Biphenyl Chemical Factory from Benzene with Capacity of 10.000 Ton Per Year.
  • PubMed Central. (n.d.).
  • Arrow@TU Dublin. (n.d.). Synthesis of the Fungicide Propiconazole a Systemic Foliar Fungicide.
  • Journal of the Turkish Chemical Society, Section A: Chemistry. (n.d.).
  • SIELC Technologies. (2018). This compound.
  • New Journal of Chemistry. (n.d.). Metal-free radical catalysis: an sp2 C–H activation strategy for efficient synthesis of lignin–biphenyl dimers.
  • MDPI. (n.d.). Design, Synthesis, Fungicidal and Insecticidal Activities of Novel Diamide Compounds Combining Pyrazolyl and Polyfluoro-Substituted Phenyl into Alanine or 2-Aminobutyric Acid Skeletons.

Sources

Application Notes and Protocols for Cross-Coupling Reactions Involving 3-Methylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of 3-Methylphenylboronic Acid in Modern Synthesis

In the landscape of carbon-carbon bond formation, palladium-catalyzed cross-coupling reactions stand as a pillar of synthetic utility, a fact underscored by the 2010 Nobel Prize in Chemistry awarded to its pioneers.[1] Among the vast arsenal of reagents for these transformations, arylboronic acids are celebrated for their stability, low toxicity, and functional group tolerance.[2] 3-Methylphenylboronic acid, in particular, offers a unique combination of properties: it is a relatively simple, commercially available building block that introduces the m-tolyl group, a structural motif prevalent in pharmaceuticals and advanced materials.

The methyl group at the meta-position provides a subtle yet significant electronic and steric profile. As a weak electron-donating group, it can influence the kinetics of the catalytic cycle, while its steric footprint is generally modest, allowing for high efficiency in coupling with a wide range of partners.[3] This guide provides an in-depth exploration of the Suzuki-Miyaura coupling, the preeminent cross-coupling reaction for boronic acids, with a specific focus on leveraging the properties of 3-methylphenylboronic acid for successful and reproducible synthetic outcomes.

PART 1: The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Deep Dive

Understanding the mechanism of the Suzuki-Miyaura reaction is paramount for rational optimization and troubleshooting. The reaction is a catalytic cycle centered on a palladium complex, which shuttles between Pd(0) and Pd(II) oxidation states.[1] Each step presents opportunities for control and potential pitfalls.

The generally accepted mechanism involves three key stages:[4]

  • Oxidative Addition: The cycle begins with the active Pd(0) catalyst, typically coordinated to phosphine ligands, inserting itself into the carbon-halogen bond of the electrophilic partner (e.g., an aryl bromide). This forms a square planar Pd(II) complex. The reactivity order for the halide is typically I > Br > OTf >> Cl.[5] Electron-rich ligands on the palladium center facilitate this step.[2]

  • Transmetalation: This is the crucial step where the organic moiety from the boronic acid is transferred to the palladium center. The reaction requires activation of the boronic acid by a base (e.g., K₂CO₃, K₃PO₄). The base reacts with the boronic acid to form a more nucleophilic boronate species (-B(OH)₃⁻).[2] This boronate then exchanges its organic group (the 3-methylphenyl group) with the halide on the Pd(II) complex. The presence of water can often be beneficial, aiding in the dissolution of the inorganic base and facilitating the formation of the active boronate.[6]

  • Reductive Elimination: In the final step, the two organic groups (the 3-methylphenyl group and the group from the aryl halide) on the Pd(II) complex couple and are expelled, forming the desired biaryl product. This step regenerates the catalytically active Pd(0) species, which re-enters the cycle. Bulky ligands can promote this step.[2]

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle cluster_reactants Reactants & Products Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Ar¹-Pd(II)(X)L₂ Pd0->OxAdd Oxidative Addition (Ar¹-X) Transmetal Ar¹-Pd(II)(Ar²)L₂ OxAdd->Transmetal Transmetalation (Ar²-B(OH)₂) + Base Transmetal->Pd0 Reductive Elimination (Forms Ar¹-Ar²) Product Biaryl Product (Ar¹-Ar²) Transmetal->Product Ar1X Aryl Halide (Ar¹-X) Ar1X->OxAdd Ar2BOH2 3-Methylphenylboronic Acid (Ar²-B(OH)₂) Ar2BOH2->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

PART 2: Application in Pharmaceutical Synthesis: The 'Sartan' Class of Antihypertensives

The strategic importance of 3-methylphenylboronic acid is powerfully demonstrated in the synthesis of several blockbuster drugs. A prominent example is its use in the manufacture of the biphenyl core of angiotensin II receptor blockers (ARBs), commonly known as 'sartans', which are widely prescribed for hypertension.

Notably, synthetic routes for both Valsartan and Telmisartan have utilized a Suzuki-Miyaura coupling to construct the key 4'-methylbiphenyl moiety.[7] In these industrial syntheses, a derivative of 3-methylphenylboronic acid (or its corresponding ester) is coupled with a functionalized 2-cyanophenyl or 2-halobenzonitrile derivative. This step efficiently builds the complex biaryl skeleton required for the final active pharmaceutical ingredient (API). The choice of this specific building block is critical for achieving the final molecular architecture responsible for the drug's therapeutic effect.

PART 3: Experimental Protocols and Methodologies

The following protocols are designed to be robust starting points. Optimization is often necessary based on the specific aryl halide partner, available equipment, and desired scale.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 3-Methylphenylboronic Acid with an Aryl Bromide

This protocol is adapted from a reliable procedure from Organic Syntheses and is suitable for a wide range of aryl bromides.[8]

Materials:

  • Aryl Bromide (1.0 equiv)

  • 3-Methylphenylboronic Acid (1.1 - 1.5 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂; 0.5 - 2 mol%)

  • Triphenylphosphine (PPh₃; 1.5 - 6 mol%) or other suitable ligand

  • Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (2.0 - 3.0 equiv)

  • Solvent: 1,4-Dioxane/Water (4:1) or Toluene/Ethanol/Water

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 equiv), 3-methylphenylboronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times. A positive pressure of inert gas should be maintained throughout the reaction.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane and water, 4:1 v/v) via syringe. The typical concentration is 0.1-0.5 M with respect to the aryl halide.

  • Catalyst Addition: To the stirred mixture, add the palladium catalyst (e.g., Pd(OAc)₂) and the ligand (e.g., PPh₃). Some prefer to pre-mix the catalyst and ligand in a small amount of solvent.

  • Heating: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl halide is consumed (typically 2-24 hours).

  • Work-up:

    • Cool the reaction to room temperature.

    • Dilute the mixture with an organic solvent like ethyl acetate.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate).

Experimental_Workflow start Start setup 1. Combine Reagents (Aryl Halide, Boronic Acid, Base) start->setup inert 2. Establish Inert Atmosphere (Evacuate/Backfill Ar or N₂) setup->inert solvent 3. Add Degassed Solvents inert->solvent catalyst 4. Add Pd Catalyst & Ligand solvent->catalyst heat 5. Heat to Reaction Temp (e.g., 80-100 °C) catalyst->heat monitor 6. Monitor Progress (TLC, LC-MS) heat->monitor workup 7. Aqueous Work-up monitor->workup Reaction Complete purify 8. Column Chromatography workup->purify product Final Product purify->product

Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.

Data Presentation: Guideline for Reaction Conditions

The optimal conditions for a Suzuki-Miyaura coupling can vary significantly based on the reactivity of the coupling partners. The following table provides a general guide for selecting catalysts, bases, and solvents.

Component Selection & Rationale Typical Examples Citation
Palladium Source Pd(0) sources like Pd(PPh₃)₄ can be used directly. Pd(II) precatalysts like Pd(OAc)₂ or PdCl₂(dppf) are more air-stable and are reduced in situ to the active Pd(0) species.Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃, PdCl₂(dppf)[4][9]
Ligand Electron-rich and bulky phosphine ligands accelerate oxidative addition and reductive elimination. Buchwald and Fu have developed highly active ligands for challenging couplings.PPh₃, PCy₃, SPhos, XPhos, RuPhos[2]
Base Essential for activating the boronic acid. Carbonates (K₂CO₃, Cs₂CO₃) are common. Phosphates (K₃PO₄) are often used for less stable boronic acids to minimize protodeboronation. Stronger bases like hydroxides can be used but may promote side reactions.K₂CO₃, K₃PO₄, Cs₂CO₃, KF, NaOH[2][6]
Solvent Often a mixture of an organic solvent and water. Ethers (Dioxane, THF) and aromatics (Toluene) are common. The aqueous phase helps dissolve the inorganic base.Dioxane/H₂O, Toluene/EtOH/H₂O, DMF, Acetonitrile/H₂O[2][6]

PART 4: Troubleshooting Guide

Even with a robust protocol, challenges can arise. Below are common issues and systematic approaches to resolve them.

Problem Potential Cause(s) Recommended Solution(s) Citation
Low or No Conversion 1. Inactive catalyst (decomposed).2. Insufficiently degassed system (oxygen poisons Pd(0)).3. Poor solubility of reagents.1. Use a fresh catalyst or a more robust precatalyst (e.g., PdCl₂(dppf)).2. Ensure thorough degassing of solvents and maintain a positive inert gas pressure.3. Change the solvent system or add a co-solvent (e.g., THF, ethanol) to improve solubility.[9]
Protodeboronation The C-B bond of the boronic acid is cleaved by a proton source, yielding toluene as a byproduct. This is exacerbated by high temperatures, strong bases, and extended reaction times.1. Switch to a milder base (e.g., K₃PO₄ or KF).2. Use a more stable boronic ester (e.g., a pinacol or MIDA ester) instead of the acid.3. Lower the reaction temperature.4. Use a more active catalyst system to accelerate the desired coupling, outcompeting decomposition.[3][10]
Homocoupling The boronic acid couples with itself (forming 3,3'-bitolyl) or the aryl halide couples with itself. Often caused by the presence of oxygen or Pd(II) species at the start of the reaction.1. Ensure rigorous exclusion of oxygen.2. If using a Pd(II) precatalyst, ensure conditions are suitable for its reduction to Pd(0). Adding a small amount of a reducing agent (phosphine ligand) can help.[1]
Catalyst Decomposition (Black Precipitate) Formation of palladium black indicates the catalyst has precipitated out of the solution and is no longer active. Can be caused by high temperatures or ligand degradation.1. Lower the reaction temperature.2. Use a more robust or sterically hindered ligand that better stabilizes the palladium center.3. Ensure high purity of all reagents and solvents.[9]

Conclusion

3-Methylphenylboronic acid is a versatile and powerful reagent for the construction of C-C bonds via the Suzuki-Miyaura reaction. Its application ranges from academic research to the large-scale industrial synthesis of life-saving medicines. By understanding the underlying mechanism, carefully selecting reaction parameters, and employing systematic troubleshooting, researchers can reliably harness the synthetic potential of this valuable building block. The protocols and insights provided herein serve as a comprehensive resource to guide scientists in achieving successful and reproducible outcomes in their synthetic endeavors.

References

  • Beaudry, C. M., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry.
  • Deliverable 1.7: Cascade 3 – a) Synthesis of Valsartan. (n.d.). European Commission.
  • Mehta, G. N., et al. (2010). Alternative Synthesis of Telmisartan via Suzuki Coupling. Scholars Research Library.
  • Suzuki reaction. (n.d.). Wikipedia.
  • Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... (n.d.). ResearchGate.
  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.
  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.
  • Suzuki cross coupling reactions: synthesis of unsymmetrical biaryls in the organic laboratory. (n.d.).
  • VALSARTAN. (2013). New Drug Approvals.
  • An improved synthesis of Telmisartan: an antihypertensive drug. (2009). Arkivoc.
  • Efficient and improved synthesis of Telmisartan. (2010). Beilstein Journal of Organic Chemistry.
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025). YouTube.
  • Synthesis of Valsartan as drug for the treatment of hypertension. (2019). ResearchGate.
  • A process for the synthesis of valsartan. (n.d.). Google Patents.
  • Suzuki Cross-Coupling Reaction procedure. (n.d.). Rose-Hulman Institute of Technology.
  • The postulated mechanism for biphenyl synthesis via Suzuki–Miyaura coupling reaction. (n.d.). ResearchGate.
  • Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex. (n.d.). Arkat USA.
  • Suzuki Coupling. (n.d.). Organic Chemistry Portal.
  • Synthesis of a Precursor to Sacubitril Using Enabling Technologies. (2015). Organic Letters.
  • Synthesis of a Precursor to Sacubitril Using Enabling Technologies. (n.d.). Apollo.
  • Synthesis of unsymmetrical biaryls using a modified suzuki cross-coupling. (n.d.). Organic Syntheses Procedure.
  • The Suzuki Coupling Reaction of phenylboronic acid with 2,6-dibromopyridine by catalyzed by palladium complexes 3. (n.d.). ResearchGate.
  • Suzuki–Miyaura coupling reactions of 4-bromoanisole with phenylboronic acid. (n.d.).
  • Synthesis and identification of new sacubitril derivatives as lead compounds for antibacterial, antifungal and antitubercular (TB) activities against dormant tuberculosis. (2023). PMC - NIH.
  • Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. (2024). YouTube.
  • Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations. (2024). PMC - NIH.
  • Selective Ruthenium-Catalysed Functionalisation Reactions and ROMP of exo-Norbornene-Based Organosilicon Boronic Esters. (n.d.). MDPI.

Sources

Troubleshooting & Optimization

minimizing homocoupling in 3-Methylbiphenyl Suzuki reaction

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Minimizing Homocoupling Side Reactions

Welcome to the Technical Support Center for scientists and researchers engaged in the synthesis of 3-methylbiphenyl via the Suzuki-Miyaura cross-coupling reaction. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you minimize the formation of unwanted homocoupling byproducts, thereby improving your reaction yield and simplifying purification.

Understanding the Challenge: The Homocoupling Problem

The Suzuki-Miyaura coupling is a powerful tool for forging carbon-carbon bonds. However, a common side reaction is the homocoupling of the boronic acid reagent, leading to the formation of symmetrical biaryls (in this case, biphenyl from phenylboronic acid) and 3,3'-dimethylbiphenyl from the self-coupling of the organometallic partner derived from 3-bromotoluene. This not only consumes valuable starting material but also complicates the isolation of the desired this compound product.

Homocoupling is often promoted by the presence of oxygen, which can lead to the formation of palladium(II) species that facilitate this undesired pathway.[1][2][3] Additionally, the choice of catalyst, ligands, base, and solvent all play a critical role in directing the reaction towards the desired cross-coupling product.[4][5]

Troubleshooting Guide: A Symptom-Based Approach

This section addresses common issues related to homocoupling in the this compound synthesis in a question-and-answer format.

High Levels of Biphenyl Detected

Q1: My reaction is producing a significant amount of biphenyl. What is the primary cause and how can I prevent it?

A1: The formation of biphenyl is a classic case of boronic acid homocoupling. This side reaction is most often initiated by palladium(II) species in the presence of an oxidant, with molecular oxygen being the most common culprit.[2][3] To mitigate this, rigorous exclusion of oxygen is paramount.

Core Strategy: Maintain a Strictly Inert Atmosphere

  • Degassing: Thoroughly degas all solvents and the reaction mixture. This can be achieved by sparging with an inert gas like argon or nitrogen for 30-60 minutes.[6] For more sensitive reactions, the freeze-pump-thaw method is highly effective.[6]

  • Inert Gas Blanket: Throughout the entire experimental setup and duration, maintain a positive pressure of an inert gas.[6]

Catalyst Choice: Pd(0) vs. Pd(II)

If you are using a Pd(II) precatalyst, such as palladium acetate (Pd(OAc)₂), it must first be reduced in situ to the active Pd(0) species. This reduction step can sometimes be a source of homocoupling.[1][6][7]

  • Recommendation: Consider using a Pd(0) source directly, such as tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) or tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), to bypass the in situ reduction step.[4][6][7]

  • Advanced Precatalysts: Buchwald's G3 and G4 precatalysts are designed for the clean and efficient generation of the active Pd(0) species, which can help minimize side reactions.[4]

Procedural Tip:

  • Slow Addition: Adding the phenylboronic acid solution slowly to the reaction mixture can help to keep its instantaneous concentration low, thereby disfavoring the homocoupling reaction.[4]

Significant Formation of 3,3'-Dimethylbiphenyl

Q2: Besides biphenyl, I am also observing the formation of 3,3'-dimethylbiphenyl. What causes this and how can it be minimized?

A2: The formation of 3,3'-dimethylbiphenyl arises from the homocoupling of the organopalladium intermediate formed from 3-bromotoluene. This can be influenced by the choice of ligand and reaction temperature.

Ligand Selection: The Key to Selectivity

The ligand plays a crucial role in stabilizing the palladium catalyst and modulating its reactivity.[8] For minimizing homocoupling, the use of bulky, electron-rich phosphine ligands is highly recommended.[4][9][10]

  • Mechanism of Action: These ligands promote the desired reductive elimination step of the cross-coupling cycle, which is typically faster than the side reactions leading to homocoupling.[7] Their steric bulk can also hinder the formation of intermediates that lead to homocoupling.[4][9]

  • Recommended Ligands: Ligands such as SPhos, XPhos, and RuPhos, developed by the Buchwald group, are highly effective.[4][7] N-heterocyclic carbenes (NHCs) are also excellent choices.[4][8]

Visualizing the Reaction Pathways

To better understand the competing reactions, the following diagram illustrates the catalytic cycle of the Suzuki reaction and the branching point leading to homocoupling.

Suzuki_Homocoupling cluster_suzuki_cycle Desired Suzuki Cross-Coupling Cycle cluster_homocoupling_pathway Undesired Homocoupling Pathway Pd(0)L2 Pd(0)L2 Oxidative_Addition Ar-Pd(II)-X(L2) (from 3-bromotoluene) Pd(0)L2->Oxidative_Addition Oxidative Addition Pd(II)_species Pd(II) Species (from O2 oxidation) Pd(0)L2->Pd(II)_species O2 Transmetalation Ar-Pd(II)-Ar'(L2) Oxidative_Addition->Transmetalation Transmetalation (with PhB(OH)2) Reductive_Elimination Reductive Elimination Transmetalation->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration 3_Methylbiphenyl 3_Methylbiphenyl Reductive_Elimination->3_Methylbiphenyl Boronic_Acid_Coupling Ar'-Pd(II)-Ar' Pd(II)_species->Boronic_Acid_Coupling 2 x PhB(OH)2 Biphenyl Biphenyl Boronic_Acid_Coupling->Biphenyl Reductive Elimination

Caption: Suzuki cycle vs. Homocoupling pathway.

Frequently Asked Questions (FAQs)

Q3: How does the choice of base affect homocoupling?

A3: The base is essential for activating the boronic acid, making it more nucleophilic for the transmetalation step.[8][11][12] However, an overly strong base can sometimes promote side reactions. For the synthesis of this compound, weaker inorganic bases are often preferred as they are generally less likely to promote homocoupling compared to strong bases like sodium hydroxide (NaOH).[4]

  • Recommended Bases: Potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are excellent starting points.[4] The choice of base can be substrate-dependent and may require some screening.

Q4: What is the ideal solvent system to minimize homocoupling?

A4: The solvent plays a crucial role in solubilizing the reactants and catalyst, and can influence the reaction rate and selectivity.[5][13][14][15][16] For the Suzuki coupling of 3-bromotoluene with phenylboronic acid, a mixture of an organic solvent and water is commonly employed.

  • Typical Solvent Systems: Mixtures of toluene/water, dioxane/water, or DMF/water are often effective.[1][16]

  • Anhydrous Conditions: In some cases, particularly if protodeboronation (loss of the boronic acid group) is a competing side reaction, using anhydrous solvents with a soluble inorganic base might be beneficial.[6]

Q5: Can the reaction temperature be optimized to reduce homocoupling?

A5: Yes, temperature is a critical parameter. While higher temperatures can increase the rate of the desired reaction, they can also accelerate the rate of side reactions, including homocoupling.[4] It is advisable to run the reaction at the lowest temperature that allows for a reasonable reaction rate. This often requires careful optimization for your specific substrate combination.

Experimental Protocols

Protocol 1: General Procedure for Minimizing Homocoupling in this compound Synthesis

This protocol provides a starting point for the Suzuki coupling of 3-bromotoluene and phenylboronic acid, incorporating best practices to minimize homocoupling.

Materials:

  • 3-Bromotoluene

  • Phenylboronic acid

  • Pd₂(dba)₃ (Palladium catalyst)

  • SPhos (Ligand)

  • Potassium Carbonate (K₂CO₃) (Base)

  • Toluene (Anhydrous)

  • Water (Degassed)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a condenser, add 3-bromotoluene (1.0 equiv), phenylboronic acid (1.2 equiv), and K₂CO₃ (2.0 equiv).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.[6]

  • Catalyst and Ligand Addition: Under a positive flow of inert gas, add Pd₂(dba)₃ (1-2 mol%) and SPhos (2-4 mol%).

  • Solvent Addition: Add anhydrous, degassed toluene and degassed water (e.g., a 4:1 ratio) via syringe.

  • Degassing: Further degas the reaction mixture by bubbling the inert gas through the solution for 15-20 minutes.

  • Reaction: Heat the reaction mixture to 80-100 °C and monitor the progress by TLC or GC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Data Summary: Influence of Reaction Parameters

The following table summarizes the general effects of key reaction parameters on the formation of homocoupling byproducts.

ParameterRecommendation for Minimizing HomocouplingRationale
Atmosphere Strictly inert (Argon or Nitrogen)Oxygen promotes the formation of Pd(II) species that catalyze homocoupling.[1][2][3]
Palladium Source Pd(0) source (e.g., Pd₂(dba)₃) or advanced precatalystAvoids in situ reduction of Pd(II), which can be a source of homocoupling.[4][6][7]
Ligand Bulky, electron-rich phosphines (e.g., SPhos, XPhos) or NHCsPromotes rapid reductive elimination of the desired product and sterically hinders homocoupling pathways.[4][7][9]
Base Weaker inorganic bases (e.g., K₂CO₃, K₃PO₄)Activates the boronic acid without excessively promoting side reactions.[4]
Temperature Lowest effective temperatureMinimizes the rate of side reactions relative to the desired cross-coupling.[4]
Reagent Addition Slow addition of boronic acidKeeps the instantaneous concentration of the boronic acid low, disfavoring dimerization.[4]

Logical Troubleshooting Workflow

If you are experiencing high levels of homocoupling, follow this logical workflow to diagnose and resolve the issue.

Troubleshooting_Workflow start High Homocoupling Observed check_atmosphere Is the reaction under a strictly inert atmosphere? start->check_atmosphere degas Action: Improve degassing of solvents and reagents. Use freeze-pump-thaw if necessary. check_atmosphere->degas No check_catalyst What is the palladium source? check_atmosphere->check_catalyst Yes degas->check_catalyst pd0_catalyst Using Pd(0) source. check_catalyst->pd0_catalyst Pd(0) pd2_catalyst Using Pd(II) source. check_catalyst->pd2_catalyst Pd(II) check_ligand Is a bulky, electron-rich ligand being used? pd0_catalyst->check_ligand switch_to_pd0 Action: Switch to a Pd(0) source (e.g., Pd2(dba)3) or a precatalyst (e.g., Buchwald G3). pd2_catalyst->switch_to_pd0 switch_to_pd0->check_ligand optimize_ligand Action: Screen bulky phosphine ligands (SPhos, XPhos) or NHC ligands. check_ligand->optimize_ligand No check_base Is the base appropriate? check_ligand->check_base Yes optimize_ligand->check_base optimize_base Action: Switch to a weaker inorganic base like K2CO3 or K3PO4. check_base->optimize_base No check_temp Is the reaction temperature optimized? check_base->check_temp Yes optimize_base->check_temp optimize_temp Action: Lower the reaction temperature. check_temp->optimize_temp No slow_addition Action: Try slow addition of the boronic acid. check_temp->slow_addition Yes optimize_temp->slow_addition end Homocoupling Minimized slow_addition->end

Caption: Troubleshooting workflow for homocoupling.

References

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes. ACS Catalysis.
  • Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes. ACS Publications.
  • Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Involvement of a Palladium Peroxo Complex. Journal of the American Chemical Society.
  • Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. ACS Publications.
  • Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes. ResearchGate.
  • Pd-Catalyzed Homocoupling Reaction of Arylboronic Acid: Insights from Density Functional Theory. The Journal of Physical Chemistry A.
  • Plausible mechanism for the homocoupling of arylboronic acid. ResearchGate.
  • Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online.
  • Suzuki Coupling. Organic Chemistry Portal.
  • Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation. The Journal of Physical Chemistry B.
  • Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Wiley Online Library.
  • Suzuki reaction. Wikipedia.
  • How to approach choosing reaction conditions for Suzuki? Reddit.
  • Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. National Institutes of Health.
  • Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. ResearchGate.
  • Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ArODES.
  • The effect of different solvents on the Suzuki coupling reaction. ResearchGate.
  • Suzuki-Miyaura coupling of p-bromotoluene and phenylboronic acid in the presence of KOH catalyzed by [Pd(OAc)2]. ResearchGate.
  • An Operationally Simple and Mild Oxidative Homocoupling of Aryl Boronic Esters To Access Conformationally Constrained Macrocycle. ElectronicsAndBooks.
  • Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering (RSC Publishing).
  • How to prevent metal catalysed homocoupling reaction of boronic acids? ResearchGate.
  • Optimization of reaction conditions for Suzuki coupling. ResearchGate.
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • Suzuki coupling reactions of bromoarenes with phenylboronic acid with... ResearchGate.
  • Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki– Miyaura cross-coupling reaction. RSC Publishing.
  • Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. MDPI.
  • The Suzuki–Miyaura Cross-Coupling as a Versatile Tool for Peptide Diversification and Cyclization. MDPI.
  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. PMC.

Sources

Technical Support Center: Synthesis of 3-Methylbiphenyl via Grignard Reaction

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 3-Methylbiphenyl. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of this valuable C-C bond-forming reaction. Here, we address common challenges, provide in-depth troubleshooting, and offer optimized protocols to enhance your reaction yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor for success in a Grignard reaction?

A1: Unquestionably, the most critical factor is maintaining strictly anhydrous (water-free) conditions.[1][2][3][4] Grignard reagents are potent nucleophiles but also extremely strong bases.[3][5] They will react readily with any available acidic protons, especially those from water, alcohols, or even trace moisture adsorbed on glassware.[5][6][7][8] This reaction quenches the Grignard reagent, converting it into an unreactive alkane (toluene in this case) and rendering it useless for the desired cross-coupling, thereby drastically reducing the yield.[3][8]

Q2: Which solvent is better for this synthesis: diethyl ether (Et₂O) or tetrahydrofuran (THF)?

A2: Both are excellent choices, and the "better" solvent can depend on the specific reaction scale and conditions.

  • Diethyl Ether (Et₂O): Has a low boiling point (34.6°C), which can make it easier to control the initial exothermic reaction. It is a classic solvent for Grignard formation.[6][9]

  • Tetrahydrofuran (THF): Has a higher boiling point (66°C) and is often a better solvent for stabilizing the Grignard reagent, particularly for less reactive halides.[6][10] The ether oxygen atoms in both solvents are crucial as they coordinate to the magnesium center, forming a soluble complex that stabilizes the reagent.[3][6][11] For the synthesis of 3-methylphenylmagnesium bromide, THF is often preferred for its superior solvating properties.[10][12]

Q3: My Grignard reaction won't start. What are the common methods for initiation?

A3: Failure to initiate is a frequent issue, usually due to a passivating layer of magnesium oxide on the metal surface.[13] Here are several effective activation techniques:

  • Mechanical Activation: Vigorously stir the dry magnesium turnings before adding solvent or use a glass rod to crush a few pieces in the flask to expose a fresh metal surface.[1][14][15]

  • Chemical Activation with Iodine: Add a single, small crystal of iodine (I₂).[4][10][13][16] The iodine reacts with the magnesium surface, cleaning it and creating small amounts of magnesium iodide. A successful initiation is often signaled by the disappearance of the brown iodine color.[17]

  • Entrainment with 1,2-Dibromoethane: Add a few drops of 1,2-dibromoethane. It reacts readily with magnesium to form ethylene gas and MgBr₂, activating the surface.[1][15]

  • Sonication: Using an ultrasonic bath can help dislodge the oxide layer through cavitation and initiate the reaction.[1][16]

Troubleshooting Guide: From Formation to Final Product

This guide is structured to help you diagnose and solve problems at each critical stage of the synthesis.

Problem Area 1: Grignard Reagent Formation (3-Bromotoluene + Mg)
Symptom / Problem Probable Cause(s) Solution & Scientific Rationale
Reaction does not initiate; no bubbling or cloudiness observed. 1. Passivated Magnesium Surface.[13] 2. Wet glassware or solvent.[1] 3. Impure 3-bromotoluene.1. Activate the Magnesium: Use one of the initiation techniques described in FAQ #3. Exposing a fresh, unoxidized Mg surface is essential for the electron transfer to the aryl halide.[13] 2. Ensure Anhydrous Conditions: Flame-dry all glassware under vacuum or oven-dry at >120°C and cool under an inert atmosphere (N₂ or Ar).[15] Use freshly distilled, anhydrous solvent.[15] 3. Purify Starting Material: Distill the 3-bromotoluene to remove any acidic impurities or moisture.
Reaction starts but then stops prematurely. 1. Insufficient mixing. 2. High local concentration of aryl halide leading to passivation.1. Increase Stirring Rate: Ensure the magnesium turnings are well-suspended to facilitate contact with the aryl halide. 2. Slow, Controlled Addition: Add the 3-bromotoluene solution dropwise to maintain a gentle reflux from the heat of the reaction itself, avoiding localized excess.[15]
Reaction mixture turns dark brown or black. 1. Overheating. 2. Presence of oxygen or impurities.[18]1. Control Temperature: Do not apply excessive external heat. The reaction is exothermic and should sustain its own reflux.[19] If it becomes too vigorous, use a water bath to moderate the temperature. Overheating can promote side reactions.[15] 2. Maintain Inert Atmosphere: Ensure the reaction is run under a positive pressure of nitrogen or argon to prevent oxidation of the highly reactive Grignard reagent.
Problem Area 2: Cross-Coupling Reaction (Kumada Coupling)

The cross-coupling of an aryl Grignard reagent with an aryl halide, such as bromobenzene, is known as a Kumada coupling and requires a transition metal catalyst, typically based on nickel or palladium.[20][21][22]

Symptom / Problem Probable Cause(s) Solution & Scientific Rationale
Low yield of this compound; starting materials recovered. 1. Inactive Catalyst. 2. Incorrect stoichiometry. 3. Insufficient reaction time or temperature.1. Use an Active Catalyst: Ensure the catalyst (e.g., Ni(dppp)Cl₂, Pd(PPh₃)₄) is fresh and has been stored properly. Iron-based catalysts can also be effective and are less toxic.[23][24] 2. Quantify the Grignard Reagent: The yield of Grignard formation is never 100%. Titrate a small aliquot of your reagent before the coupling step to determine its exact molarity.[25] This allows for precise stoichiometric control. Common titration methods include using a known amount of I₂ or a direct titration with a standardized solution of an alcohol like menthol with an indicator like 1,10-phenanthroline.[25][26] 3. Optimize Conditions: While the reaction often proceeds at room temperature or with gentle heating, consult literature for the optimal conditions for your specific catalyst system.[21]
Significant formation of biphenyl and/or 3,3'-dimethylbiphenyl. Homocoupling (Wurtz-type reaction).[12][27]This side reaction occurs when the Grignard reagent couples with the unreacted aryl halide starting material or with itself.[28] 1. Slow Addition: Add the Grignard reagent slowly to the solution containing the second aryl halide and the catalyst. This keeps the concentration of the Grignard low, minimizing its opportunity to react with itself. 2. Catalyst Choice: Some catalysts are more prone to promoting homocoupling than others. Screening different ligands or metals may be necessary.[29]

Visualizing the Process

Experimental Workflow

The following diagram outlines the critical steps and decision points in the synthesis.

G cluster_prep Phase 1: Grignard Formation cluster_qc Phase 2: Quality Control cluster_coupling Phase 3: Kumada Coupling cluster_workup Phase 4: Workup & Purification p1 Assemble & Flame-Dry Glassware Under N₂/Ar p2 Activate Mg Turnings (e.g., with I₂ crystal) p1->p2 p3 Slowly Add 3-Bromotoluene in Anhydrous Ether/THF p2->p3 p4 Maintain Gentle Reflux (Self-Sustaining Reaction) p3->p4 p5 Confirm Formation (Cloudy, Gray Solution) p4->p5 q1 Take Aliquot for Titration (e.g., Iodine Quench) p5->q1 Proceed to QC q2 Calculate Molarity of 3-Methylphenylmagnesium Bromide q1->q2 c2 Slowly Add Titrated Grignard Reagent q2->c2 Use Calculated Volume c1 Charge separate flask with Bromobenzene & Catalyst (e.g., Ni(dppp)Cl₂) c1->c2 c3 Stir at RT or Gentle Heat (Monitor by TLC/GC) c2->c3 w1 Cool to 0°C & Quench (e.g., sat. aq. NH₄Cl) c3->w1 Reaction Complete w2 Extract with Organic Solvent w1->w2 w3 Wash, Dry, & Concentrate w2->w3 w4 Purify Product (e.g., Column Chromatography) w3->w4

Caption: Experimental workflow for this compound synthesis.
Troubleshooting Decision Tree

Use this flowchart to diagnose the root cause of low product yield.

G start Low Yield of This compound q1 Was Grignard Reagent Formation Successful? start->q1 q2 Was Grignard Reagent Concentration Known? q1->q2 Yes res1 Troubleshoot Initiation: - Check Mg activation - Ensure anhydrous conditions - Verify starting material purity q1->res1 No q3 Was Catalyst Active? q2->q3 Yes res2 Implement Titration Protocol to ensure correct stoichiometry. q2->res2 No q4 Significant Homocoupling Byproducts Observed? q3->q4 Yes res3 Use Fresh Catalyst and Optimize Reaction Conditions (Temp/Time) q3->res3 No res4 Optimize Coupling: - Slow down Grignard addition - Screen different catalysts/ligands q4->res4 Yes

Caption: Decision tree for troubleshooting low product yield.

Optimized Experimental Protocol

This protocol is a guideline. All reactions should be performed by qualified personnel in a well-ventilated fume hood with appropriate personal protective equipment.

Part A: Formation of 3-Methylphenylmagnesium Bromide

  • Preparation: Assemble a three-neck round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen/argon inlet. Flame-dry the entire apparatus under vacuum and allow it to cool to room temperature under a positive pressure of inert gas.

  • Reagents: To the flask, add magnesium turnings (1.2 equivalents).

  • Initiation: Add a single small crystal of iodine. The flask may be gently warmed until the brown color of the iodine fades.[17]

  • Addition: In the dropping funnel, prepare a solution of 3-bromotoluene (1.0 equivalent) in anhydrous THF. Add a small portion (~10%) of this solution to the magnesium suspension.

  • Reaction: The reaction should initiate, evidenced by gentle bubbling and the solution turning cloudy and gray.[15] Once initiated, add the remaining 3-bromotoluene solution dropwise at a rate sufficient to maintain a gentle, steady reflux.

  • Completion: After the addition is complete, continue stirring the mixture for an additional 30-60 minutes until most of the magnesium has been consumed.[17] Cool the resulting Grignard reagent to room temperature.

Part B: Kumada Cross-Coupling

  • Titration (Optional but Recommended): Withdraw a 1.0 mL aliquot of the Grignard solution via syringe and quench it into a known excess of I₂ solution in THF. Back-titrate the remaining I₂ with a standardized sodium thiosulfate solution to determine the precise molarity of the Grignard reagent.

  • Catalyst Setup: In a separate, dry, inert-atmosphere flask, add the second aryl halide (e.g., bromobenzene, 1.0 equivalent) and the catalyst (e.g., Ni(dppp)Cl₂, 1-5 mol%).

  • Coupling Reaction: Slowly add the prepared and quantified Grignard reagent (1.0-1.2 equivalents) to the catalyst mixture via syringe or cannula over 20-30 minutes.

  • Monitoring: Stir the reaction at room temperature or with gentle heating as required. Monitor the reaction progress by TLC or GC analysis until the starting material is consumed.

Part C: Workup and Purification

  • Quenching: Cool the reaction flask in an ice-water bath.[30] Slowly and carefully add a saturated aqueous solution of ammonium chloride (NH₄Cl) dropwise to quench any unreacted Grignard reagent and protonate the intermediates.[30]

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer multiple times with an organic solvent (e.g., diethyl ether or ethyl acetate).[30]

  • Washing: Combine the organic extracts and wash with water, followed by a saturated brine solution to aid in drying.[30]

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield pure this compound.

References

  • BenchChem. (n.d.). Workup Procedure for the Grignard Reaction to Produce Tertiary Alcohols.
  • RSC Publishing. (n.d.). The Thermometric Determination of Grignard Reagent Concentration.
  • University Handout. (n.d.). Grignard Reaction Background. Retrieved from a university chemistry department website.
  • Homework.Study.com. (n.d.). List three techniques used to initiate a Grignard reaction that fails to start spontaneously.
  • askIITians. (2025). Why is ether used as a solvent during Grignard reactions?.
  • Lin, H. S., & Paquette, L. A. (1994). A Convenient Method for Determining the Concentration of Grignard Reagents.
  • Gaida, B., et al. (2024). Infrared Spectroscopy as Process Analytics to Identify and Quantify Grignard Reagents. Organometallics.
  • Terao, J., & Kambe, N. (2008). Cross-coupling reaction of alkyl halides with grignard reagents catalyzed by Ni, Pd, or Cu complexes with pi-carbon ligand(s). Accounts of Chemical Research, 41(11), 1545-54.
  • BenchChem. (n.d.). Titration methods for determining the concentration of Grignard reagents from 3-Bromo-3-methylpentane.
  • CHM 244 Lab Practical. (n.d.). Grignard Reactions. Retrieved from a university chemistry department website.
  • Chemistry LibreTexts. (2024). The Grignard Reaction (Experiment).
  • Shi, Z., et al. (2014). Copper-Catalyzed Oxidative Homo- and Cross-Coupling of Grignard Reagents Using Diaziridinone. Organic Letters, 16(24), 6386-6389.
  • Dunetz, J. R., et al. (2013). Comparative performance evaluation and systematic screening of solvents in a range of Grignard reactions. Green Chemistry, 15(7), 1838-1845.
  • Fairlamb, I. J. S., et al. (2010). Palladium-catalysed Grignard cross-coupling using highly concentrated Grignards in methyl-tetrahydrofuran. Green Chemistry, 12(2), 227-230.
  • Fürstner, A., et al. (2007). Selective Iron-Catalyzed Cross-Coupling Reactions of Grignard Reagents with Enol Triflates, Acid Chlorides, and Dichloroarenes. Chemistry - A European Journal, 13(7), 1929-1946.
  • Vedantu. (n.d.). Why is ether used as a solvent during Grignard reactions?.
  • Adichemistry. (n.d.). Grignard Reagent | Reactions | Preparation | Mechanism.
  • Thompson, C. (2004). Metal-Catalyzed Cross-Coupling Reactions: Entering the Iron Age. University of Illinois Urbana-Champaign.
  • Ashenhurst, J. (2015). Reactions of Grignard Reagents. Master Organic Chemistry.
  • Reddit r/Chempros. (2021). Grignard Formation - Troubleshooting and Perfecting.
  • Ashenhurst, J. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry.
  • Wang, C., et al. (2022). The Kumada–Tamao–Corriu Coupling Reaction Catalyzed by Rhodium–Aluminum Bimetallic Complexes. Organic Letters.
  • PraxiLabs. (n.d.). Grignard Reagent Reaction: Synthesis & Mechanism.
  • Homework.Study.com. (n.d.). Grignard reactions require a solvent such as diethyl ether. Explain what the purpose of the....
  • Vlismas, T., & Parker, R. D. (1967). The determination of grignard reagent concentration by an acidimetric double titration method. Journal of Organometallic Chemistry.
  • University Handout. (n.d.). Experiment 1: Grignard Reaction. Retrieved from a university chemistry department website.
  • Reddit r/OrganicChemistry. (2022). Which method is the best to conduct the Grignard reaction?.
  • Wikipedia. (n.d.). Kumada coupling.
  • Reddit r/OrganicChemistry. (2023). Is biphenyl as byproduct of Grignard by nucleophilic aromatic substitution?.
  • University Handout. (n.d.). Grignard Reaction: Synthesis of Triphenylmethanol. Retrieved from a university chemistry department website.
  • Alfa Chemistry. (n.d.). Kumada Cross-Coupling Reaction.
  • Reddit r/chemistry. (2020). Troubleshooting my grignard reactions.
  • BenchChem. (n.d.). Troubleshooting low yield in Grignard reactions with 2-Iodopentane.
  • Organic Chemistry Portal. (n.d.). Kumada Coupling.
  • Mettler Toledo. (n.d.). Grignard Reaction Mechanisms | Real Time Monitoring.
  • Quora. (2020). What is the mechanism for synthesis of biphenyl from Grignard reagent and bromobenzene?.
  • Han, F., & Li, G. (2011). Kumada Coupling of Aryl and Vinyl Tosylates under Mild Conditions. The Journal of Organic Chemistry, 76(24), 10173-10179.
  • University Handout. (n.d.). 6. Grignard Reaction. Retrieved from a university chemistry department website.
  • BenchChem. (n.d.). Troubleshooting common issues in the Grignard synthesis of tertiary alcohols.
  • YouTube. (2020). Grignard Reaction Experiment Part 1, Prelab.
  • BenchChem. (n.d.). Optimization of reaction conditions for 3-Methyl-1-phenylbutan-2-ol synthesis.

Sources

Technical Support Center: Resolving Impurities in 3-Methylbiphenyl Purification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3-Methylbiphenyl (3-MBP). This guide is designed for researchers, scientists, and drug development professionals who require high-purity 3-MBP for their work. As an essential building block in organic synthesis, the purity of this compound is paramount. This document provides in-depth troubleshooting advice, detailed protocols, and the underlying chemical principles to help you diagnose and resolve common purification challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I can expect in my crude this compound?

A: Impurities in this compound typically stem from its synthesis, which often involves cross-coupling reactions like the Suzuki-Miyaura coupling. Common impurities include:

  • Isomeric Biphenyls: 2-Methylbiphenyl and 4-Methylbiphenyl are frequent contaminants due to the use of isomeric starting materials or side reactions.

  • Unreacted Starting Materials: Residuals like 3-bromotoluene or phenylboronic acid.

  • Homocoupling Byproducts: Biphenyl (from phenylboronic acid coupling with itself) and 3,3'-dimethylbiphenyl (from 3-bromotoluene coupling with itself).

  • Solvent Residues: Solvents used in the reaction or workup, such as toluene, THF, or ethanol.[1]

Q2: My this compound is a pale yellow liquid, but literature suggests it should be colorless. What causes the color?

A: A yellow tint in this compound often indicates the presence of minor, high-molecular-weight byproducts or oxidation products.[2][3] These can arise from the synthetic process or from prolonged storage. While often present in small quantities, they can be addressed with techniques like charcoal treatment or a simple filtration through a silica gel plug.

Q3: What is the most straightforward method to significantly improve the purity of my 3-MBP sample?

A: For removing polar impurities like unreacted starting materials or catalyst residues, flash column chromatography is highly effective.[4] A simple column using a non-polar solvent system (e.g., hexane or a hexane/ethyl acetate gradient) will typically elute the non-polar this compound first, retaining the more polar contaminants on the silica gel.[5]

Q4: How should I properly store purified this compound?

A: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[3] To prevent potential degradation from light or air, storing under an inert atmosphere (like nitrogen or argon) in an amber glass bottle is recommended for long-term storage.

In-Depth Troubleshooting Guide

This section addresses specific purification challenges in a detailed question-and-answer format, providing the rationale behind the recommended solutions.

Problem 1: My GC/MS analysis shows the presence of isomeric impurities (2- and 4-Methylbiphenyl). How can I remove them?

Answer:

Separating isomers is one of the most challenging purification tasks due to their very similar physical properties. Both crystallization and standard chromatography are often ineffective. The most robust method for this separation is fractional distillation .[6][7]

The Scientific Rationale:

Positional isomers like 2-, 3-, and 4-Methylbiphenyl have nearly identical molecular weights and polarities. However, their boiling points differ slightly due to variations in their molecular shape and intermolecular forces. Fractional distillation exploits these small differences in boiling points.[6][8] The process involves multiple vaporization-condensation cycles (theoretical plates) within a fractionating column, which progressively enriches the vapor phase with the most volatile component (the one with the lowest boiling point).[6]

Physical Properties Comparison:

CompoundCAS NumberMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
This compound 643-93-6168.234.5[3][9]272.7 - 277[9][10]
2-Methylbiphenyl643-58-3168.23-21255 - 259
4-Methylbiphenyl644-08-6168.23-2.5266 - 267

As shown in the table, the boiling points are distinct enough for separation via a high-efficiency fractional distillation setup. 2-Methylbiphenyl will distill first, followed by 4-Methylbiphenyl, and finally the desired this compound.

Problem 2: My NMR spectrum indicates unreacted starting materials (e.g., aryl halides or boronic acids) are present.

Answer:

These types of impurities are typically more polar than the this compound product. The most effective removal strategies are liquid-liquid extraction during the workup, followed by flash column chromatography .

The Scientific Rationale:

  • Liquid-Liquid Extraction: Phenylboronic acid is acidic and can be removed by washing the crude organic layer with a basic aqueous solution (e.g., 1M NaOH or NaHCO₃). This deprotonates the boronic acid, forming a water-soluble salt that partitions into the aqueous phase.

  • Flash Column Chromatography: this compound is a non-polar hydrocarbon. In contrast, aryl halides and boronic acids are significantly more polar. When run on a silica gel column (a polar stationary phase) with a non-polar mobile phase (like hexane), the non-polar 3-MBP will have a weak affinity for the silica and elute quickly. The more polar impurities will adsorb more strongly to the silica and elute much later, allowing for a clean separation.[5]

Problem 3: I have a significant amount of biphenyl as a byproduct. What is the best approach for its removal?

Answer:

Biphenyl is slightly more volatile and has a different crystal lattice structure than this compound. Therefore, both fractional distillation and recrystallization can be effective.

The Scientific Rationale:

  • Fractional Distillation: Biphenyl has a lower boiling point (255 °C) than this compound (273-277 °C). This difference is sufficient for a good separation using an efficient fractional distillation column.[6]

  • Recrystallization: this compound has a low melting point (4.5 °C), making it a liquid at room temperature.[10][11] However, it can be recrystallized at low temperatures from a suitable solvent like methanol or ethanol. The presence of biphenyl (mp 69-71 °C) will disrupt the crystal lattice formation of 3-MBP. By carefully controlling the cooling rate, it's possible to selectively crystallize one component, though this can be challenging given the liquid nature of the product at room temperature. A low-temperature crystallizer would be required.

Purification Workflow & Decision Diagram

The following diagram outlines a logical workflow for the purification of this compound, helping you choose the right technique based on the identified impurities.

PurificationWorkflow cluster_start Analysis & Strategy cluster_purification Purification Steps cluster_end Final Product start Crude 3-MBP Sample analysis Analyze Impurity Profile (GC-MS, NMR) start->analysis extraction Aqueous Wash / Extraction (for polar/acidic/basic impurities) analysis->extraction Polar/Ionic Impurities? chromatography Flash Column Chromatography (for polar impurities, starting materials) analysis->chromatography Only Polar Impurities? distillation Fractional Distillation (for isomers, biphenyl) analysis->distillation Isomeric Impurities? extraction->chromatography Residual Polar Impurities? chromatography->distillation Isomers still present? final_analysis Confirm Purity (>95% by GC) chromatography->final_analysis distillation->final_analysis final_analysis->chromatography Purity Not Met product Pure this compound final_analysis->product Purity Met

Caption: Decision workflow for selecting the appropriate purification technique for this compound.

Detailed Experimental Protocols

Protocol 1: Flash Column Chromatography for Removal of Polar Impurities

This protocol is designed to remove polar contaminants such as unreacted starting materials and baseline impurities.

  • Column Preparation:

    • Select a glass column appropriate for the amount of material (a 20:1 to 50:1 ratio of silica gel to crude product by weight is recommended).[5]

    • Securely clamp the column in a vertical position. Insert a small plug of cotton or glass wool at the bottom.

    • Add a thin layer (approx. 1 cm) of sand.

    • Prepare a slurry of silica gel in the initial eluting solvent (e.g., 100% Hexane).

    • Pour the slurry into the column, gently tapping the side to ensure even packing. Allow the silica to settle, and then add another layer of sand on top.

    • Drain the solvent until the level is just at the top of the sand layer. Do not let the column run dry.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluting solvent).

    • Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it, adding silica, and removing the solvent under reduced pressure.

    • Carefully add the sample to the top of the column.

  • Elution:

    • Begin eluting with a non-polar solvent (e.g., 100% Hexane).

    • Collect fractions in test tubes and monitor the elution process using Thin Layer Chromatography (TLC).[12]

    • The non-polar this compound should elute in the early fractions.

    • If necessary, gradually increase the solvent polarity (e.g., by adding 1-2% ethyl acetate to the hexane) to elute any less-polar byproducts, while leaving the highly polar impurities on the column.

  • Analysis and Isolation:

    • Analyze the collected fractions by TLC or GC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Protocol 2: Purity Assessment by Gas Chromatography (GC)

GC is an excellent method for assessing the purity of volatile compounds like this compound and quantifying isomeric impurities.[13]

  • Sample Preparation: Prepare a dilute solution of the purified this compound (approx. 1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

  • GC Conditions (Example):

    • Column: A standard non-polar column (e.g., DB-5 or HP-5, 30 m x 0.25 mm x 0.25 µm) is suitable.

    • Injector Temperature: 250 °C.

    • Detector (FID) Temperature: 280 °C.

    • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp up to 250 °C at a rate of 10 °C/min. Hold at 250 °C for 5 minutes.

    • Carrier Gas: Helium or Hydrogen.

  • Analysis: Inject 1 µL of the sample. The retention time for this compound will be distinct from its isomers and other potential impurities. Purity can be calculated based on the relative peak areas. The Kovats retention index can also be used for identification.[11]

References

  • Stenutz. This compound - Structure and physical data.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 12564, this compound.
  • The Good Scents Company. 3-methyl biphenyl, 643-93-6.
  • ChemSrc. This compound(643-93-6)MSDS Melting Point Boiling Density Storage Transport.
  • University of California, Los Angeles. Column chromatography.
  • SIELC Technologies. This compound.
  • Chem Help ASAP. column chromatography & purification of organic compounds. YouTube, 9 Feb. 2021.
  • Magritek. Column Chromatography.
  • Shollenberger, D., Cramer, H., & Bell, D. S. (2017). Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases. LCGC Europe.
  • Mostecky, J., Popl, M., & Kriz, J. (1970). Determination of C12 alkylnaphthalenes and methylbiphenyls in aromatic fractions by capillary gas chromatography. Analytical Chemistry.
  • University of Rochester, Department of Chemistry. Purification: Fractional Distillation.
  • Chemistry Stack Exchange. Use of fractional distillation in organic chemistry. (2018).
  • Smith, W. E. (1972). U.S. Patent No. 3,705,203. Washington, DC: U.S. Patent and Trademark Office.
  • Singh, L., Nema, R., & Sharma, R. (2013). Impurities in Pharmaceuticals- A Review. Journal of Pharmaceutical and Scientific Innovation.
  • Parra, T. How To Recrystallize A Solid. YouTube, 17 Jul. 2020.
  • Organic Syntheses Procedure. methyl groups by reduction of aromatic carboxylic acids with.
  • Myers, A. Recrystallization and Crystallization. Harvard University.
  • Chemistry LibreTexts. 5.3: Fractional Distillation. (2021).
  • Physics Wallah. Fractional distillation → M (isomeric products) What are N and M ?. YouTube, 16 Sep. 2022.
  • Taylor & Francis. Fractional distillation – Knowledge and References.

Sources

Technical Support Center: Navigating the Challenges in Regioselective Synthesis of 3-Methylbiphenyl Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the regioselective synthesis of 3-methylbiphenyl derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of constructing this important structural motif. This compound and its derivatives are key intermediates in the synthesis of pharmaceuticals and advanced materials. However, achieving high regioselectivity and yield can be a significant challenge due to steric hindrance and the potential for isomeric byproducts.

This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and optimized protocols to help you overcome common hurdles in your synthetic endeavors.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the synthesis of this compound derivatives, with a focus on the widely used Suzuki-Miyaura cross-coupling reaction.

Issue 1: Low or No Conversion to the Desired this compound Product

Question: My Suzuki-Miyaura reaction to synthesize a this compound derivative is showing very low or no conversion. What are the likely causes and how can I troubleshoot this?

Answer:

Low or no conversion in Suzuki-Miyaura coupling for this compound derivatives often points to issues with catalyst activity, steric hindrance, or suboptimal reaction conditions. The methyl group at the 3-position can present moderate steric challenges that require careful optimization.

Causality and Troubleshooting Steps:

  • Catalyst and Ligand Inefficiency: The choice of palladium catalyst and ligand is paramount, especially when dealing with sterically hindered substrates.[1][2][3]

    • Explanation: Standard catalysts like Pd(PPh₃)₄ may be insufficient for overcoming the steric barrier presented by the meta-methyl group and any ortho substituents on the coupling partners.[1] Bulky, electron-rich phosphine ligands are often necessary to promote the oxidative addition and reductive elimination steps of the catalytic cycle.[4]

    • Solution:

      • Switch to a more robust catalyst system. Consider using palladacycle precatalysts or specialized ligands such as Buchwald's biaryl phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs), which have shown high activity for challenging couplings.[1][3][5]

      • Increase the catalyst loading incrementally (e.g., from 1 mol% to 3 mol%).

  • Suboptimal Base and Solvent Combination: The base and solvent system is critical for the transmetalation step and overall reaction kinetics.

    • Explanation: The base activates the boronic acid partner, and the solvent influences the solubility of reagents and the stability of the catalytic species. An incompatible system can halt the reaction.

    • Solution:

      • Screen a variety of bases. While K₂CO₃ or K₃PO₄ are common, stronger bases like Cs₂CO₃ might be more effective for sterically hindered substrates.[6]

      • Test different solvent systems. Aprotic polar solvents like dioxane, THF, or toluene, often with a small amount of water, are typically used.[6] For substrates with poor solubility, DMF can be an alternative, though it may require careful temperature control to avoid decomposition.[7]

  • Poor Reagent Quality: The purity and integrity of your starting materials are crucial.

    • Explanation: Boronic acids can be prone to decomposition or protodeboronation, especially in the presence of moisture.[8] Halide impurities can also interfere with the reaction.

    • Solution:

      • Use freshly purchased or recrystallized aryl halides and boronic acids.

      • Consider using boronate esters (e.g., pinacol esters) which are generally more stable than boronic acids.

      • Ensure all solvents are anhydrous and reagents are handled under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.[8]

Troubleshooting Workflow for Low Conversion:

low_conversion start Low/No Conversion catalyst Evaluate Catalyst/Ligand start->catalyst Initial Check conditions Optimize Base/Solvent catalyst->conditions If no improvement success Successful Coupling catalyst->success Switch to Buchwald Ligand reagents Check Reagent Quality conditions->reagents If still no improvement conditions->success Screen Bases (e.g., Cs2CO3) reagents->success Use Fresh Reagents

Caption: A logical workflow for troubleshooting low conversion in Suzuki-Miyaura coupling.

Issue 2: Poor Regioselectivity and Formation of Isomeric Byproducts

Question: I am obtaining a mixture of this compound and other isomers (e.g., 2-methylbiphenyl or 4-methylbiphenyl). How can I improve the regioselectivity of my reaction?

Answer:

Achieving high regioselectivity is a common challenge when the starting materials have multiple reactive sites. The formation of isomeric byproducts indicates that the coupling is not exclusively occurring at the desired position.

Causality and Troubleshooting Steps:

  • Ligand-Controlled Regioselectivity: The steric and electronic properties of the ligand on the palladium center can significantly influence which site on the aryl halide or boronic acid reacts.[9][10]

    • Explanation: Bulky ligands can sterically block more hindered positions, directing the catalyst to less hindered sites. Conversely, electronically tailored ligands can favor reaction at more electron-deficient or electron-rich positions.

    • Solution:

      • Experiment with a panel of ligands with varying steric bulk and electronic properties. For instance, comparing the results with PPh₃, a bulky biarylphosphine ligand like XPhos, and a more electron-rich ligand can provide insights into the factors controlling regioselectivity.[9][11]

      • In cases of dihaloarenes, the regioselectivity can sometimes be switched by changing the palladium catalyst system.[12]

  • Reaction Temperature: Temperature can influence the selectivity of the reaction.

    • Explanation: At higher temperatures, the energy barrier for reaction at less favorable positions might be overcome, leading to a loss of selectivity.

    • Solution:

      • Try running the reaction at a lower temperature for a longer period. This can sometimes favor the thermodynamically more stable product or enhance the kinetic selectivity for a specific isomer.

  • Alternative Coupling Strategies: If Suzuki-Miyaura coupling consistently gives poor regioselectivity, consider alternative cross-coupling methods.

    • Explanation: Other cross-coupling reactions may have different mechanistic pathways that could favor the desired regioselectivity.

    • Solution:

      • Kumada-Corriu Coupling: This method uses Grignard reagents and can be highly effective for the synthesis of sterically hindered biaryls.[13]

      • Direct C-H Arylation: This approach avoids the need for pre-functionalized starting materials and can sometimes offer different regioselectivity based on the directing group.[14]

Issue 3: Significant Homocoupling of the Boronic Acid

Question: My reaction is producing a significant amount of homocoupled byproduct from my boronic acid. How can I suppress this side reaction?

Answer:

Homocoupling of the boronic acid to form a symmetrical biaryl is a frequent side reaction in Suzuki-Miyaura couplings.[8] It is often promoted by the presence of oxygen.

Causality and Troubleshooting Steps:

  • Presence of Oxygen: Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can promote the homocoupling pathway.[8]

    • Explanation: The Pd(II) species can undergo two transmetalation steps with the boronic acid, followed by reductive elimination to yield the homocoupled product.

    • Solution:

      • Ensure rigorous exclusion of oxygen. Degas all solvents thoroughly by sparging with an inert gas (argon or nitrogen) or by using several freeze-pump-thaw cycles.[8]

      • Maintain a positive pressure of an inert gas throughout the reaction setup.

  • Reaction Conditions: The choice of base and temperature can also influence the rate of homocoupling.

    • Solution:

      • Screen different bases. In some cases, a weaker base might reduce the rate of homocoupling.

      • Avoid excessively high temperatures, which can accelerate side reactions.

  • Stoichiometry: An excess of the boronic acid can sometimes lead to increased homocoupling.

    • Solution:

      • While a slight excess of the boronic acid (1.1-1.2 equivalents) is common, try running the reaction with a 1:1 stoichiometry to see if it reduces the homocoupling byproduct.

Issue 4: Difficulty in Purifying the this compound Product

Question: I am struggling to separate my desired this compound product from its isomers and other byproducts. What purification strategies can I employ?

Answer:

The purification of this compound from its isomers (2-methylbiphenyl and 4-methylbiphenyl) can be challenging due to their similar polarities and boiling points.

Causality and Troubleshooting Steps:

  • Similar Physical Properties: Isomers often have very close retention factors (Rf) in column chromatography and similar boiling points, making separation by standard methods difficult.

    • Solution:

      • High-Performance Liquid Chromatography (HPLC): Preparative HPLC is often the most effective method for separating closely related isomers.[15] Experiment with different column phases (e.g., C18, phenyl-hexyl) and mobile phase compositions.

      • Recrystallization: If the product is a solid, fractional recrystallization from a carefully chosen solvent system can sometimes enrich the desired isomer. This may require multiple recrystallization steps.

      • Alternative Derivatization: In some cases, it may be possible to selectively derivatize the desired product or the impurities to alter their physical properties, facilitating separation. The derivative can then be cleaved to yield the pure product.

Frequently Asked Questions (FAQs)

Q1: Which palladium catalyst is best for the synthesis of sterically hindered this compound derivatives?

A1: There is no single "best" catalyst, as the optimal choice depends on the specific substrates. However, for sterically hindered couplings, catalyst systems based on bulky, electron-rich phosphine ligands are generally more effective than traditional catalysts like Pd(PPh₃)₄.[1][3] Highly recommended are pre-formed catalysts or in-situ generated catalysts using ligands from the Buchwald family (e.g., XPhos, SPhos, RuPhos) or other specialized ligands like cataCXium A.[2][3]

Q2: Can I use aryl chlorides for the synthesis of this compound derivatives?

A2: Yes, but aryl chlorides are generally less reactive than aryl bromides or iodides.[4] To successfully use aryl chlorides, you will likely need a highly active catalyst system, such as one employing a bulky biarylphosphine ligand or an N-heterocyclic carbene (NHC) ligand, and potentially higher reaction temperatures.[16][17]

Q3: What is the role of water in a Suzuki-Miyaura reaction?

A3: While Suzuki-Miyaura reactions are often run under anhydrous conditions to prevent protodeboronation, a small amount of water can sometimes be beneficial. Water can help to dissolve the base (especially inorganic bases like K₂CO₃) and can facilitate the transmetalation step. Some anhydrous couplings with K₃PO₄ have been shown to require a small amount of water to proceed efficiently.[6]

Q4: Are there any alternative, palladium-free methods for synthesizing 3-methylbiphenyls?

A4: Yes, while palladium-catalyzed reactions are the most common, other methods exist. For example, nickel-catalyzed cross-coupling reactions (Kumada-Corriu coupling) of Grignard reagents with aryl halides can be very effective, especially for sterically hindered systems.[13] Additionally, transition-metal-free direct C-H arylation methods are emerging as a powerful alternative.[18]

Data and Protocols

Table 1: Comparison of Catalyst Systems for Sterically Hindered Suzuki-Miyaura Coupling
Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(OAc)₂ / SPhosSPhosK₃PO₄Toluene/H₂O1001>95[1]
Pd₂(dba)₃ / P(t-Bu)₃P(t-Bu)₃K₃PO₄Dioxane251295[1]
Pd(dba)₂ / DPDBDPDBK₃PO₄Toluene1002465-98[2]
Pd(PPh₃)₄PPh₃K₂CO₃Toluene11012Variable[19]

Note: Yields are substrate-dependent and this table serves as a general guide.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling to Synthesize this compound

This protocol is a starting point and may require optimization for your specific substrates.

  • Reaction Setup:

    • To a flame-dried Schlenk flask, add the aryl halide (1.0 mmol), the boronic acid or boronate ester (1.2 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).

    • Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Addition of Catalyst and Solvent:

    • To the flask, add the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol) and the ligand (e.g., SPhos, 0.04 mmol).

    • Add the degassed solvent (e.g., toluene, 5 mL) and degassed water (0.5 mL) via syringe.

  • Reaction:

    • Stir the reaction mixture at the desired temperature (e.g., 100 °C) and monitor the progress by TLC or GC-MS.

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

    • Concentrate the solution under reduced pressure and purify the crude product by column chromatography or preparative HPLC.

Reaction Workflow Diagram:

suzuki_workflow setup 1. Reaction Setup (Aryl Halide, Boronic Acid, Base) inert 2. Inert Atmosphere (Evacuate/Backfill Ar/N2) setup->inert reagents 3. Add Catalyst/Ligand and Degassed Solvent inert->reagents reaction 4. Heat and Stir (Monitor Progress) reagents->reaction workup 5. Work-up (Extraction, Washing, Drying) reaction->workup purification 6. Purification (Chromatography/HPLC) workup->purification product Pure this compound Derivative purification->product

Caption: A step-by-step workflow for a typical Suzuki-Miyaura coupling experiment.

References

  • A Comparative Guide to Palladium Catalysts for Suzuki-Miyaura Coupling with 4-(Diphenylamino)benzeneboronic Acid - Benchchem. (URL: )
  • Lu, G.-P., Voigtritter, K. R., Cai, C., & Lipshutz, B. H. (2012). Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. The Journal of Organic Chemistry, 77(8), 3700–3703. (URL: [Link])
  • Biffis, A., Zecca, M., & Basato, M. (2001). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. Journal of Molecular Catalysis A: Chemical, 173(1-2), 249–274. (URL: [Link])
  • Simple alcohols promoted direct CH arylation of unactivated arenes with aryl halides - Supporting Inform
  • Lehmler, H.-J., He, X., & Duffel, M. W. (2010). Synthesis of Sterically Hindered Polychlorinated Biphenyl Derivatives. Molecules, 15(8), 5415–5423. (URL: [Link])
  • Gao, W., et al. (2013). Ligand-Controlled Palladium-Catalyzed Regiodivergent Suzuki-Miyaura Cross-Coupling of Allylboronates and Aryl Halides. Angewandte Chemie International Edition, 52(23), 6048-6051. (URL: [Link])
  • Fairlamb, I. J. S., Kapdi, A. R., & Lee, A. F. (2004). Simple Palladium(II) Precatalyst for Suzuki−Miyaura Couplings: Efficient Reactions of Benzylic, Aryl, Heteroaryl, and Vinyl Coupling Partners. Organic Letters, 6(24), 4435–4438. (URL: [Link])
  • Ligand-dependent stereoselective Suzuki–Miyaura cross-coupling reactions of β-enamido triflates. Beilstein Journal of Organic Chemistry. (URL: [Link])
  • Highly chemoselective ligands for Suzuki–Miyaura cross-coupling reaction based on virtual ligand-assisted screening. RSC Publishing. (URL: [Link])
  • Biphenylene-Substituted Ruthenocenylphosphine for Suzuki−Miyaura Coupling of Sterically Hindered Aryl Bromides. The Journal of Organic Chemistry. (URL: [Link])
  • Wolf, C., & Xu, H. (2008). Efficient Synthesis of Sterically Crowded Biaryls by Palladium-Phosphinous Acid-Catalyzed Cross-Coupling of Aryl Halides and Aryl Grignards. The Journal of Organic Chemistry, 73(1), 162–167. (URL: [Link])
  • Characterization of Biaryl Torsional Energetics and its Treatment in OPLS All-Atom Force Fields. PMC - NIH. (URL: [Link])
  • Synthesis of ortho sulfonyl-substituted axially chiral biaryls and...
  • Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics. (URL: [Link])
  • Suzuki reaction - Wikipedia. (URL: [Link])
  • Technical Support Center: Troubleshooting Suzuki Coupling for 3-Methyl-4-(pyridin-4-yl)aniline Synthesis - Benchchem. (URL: )
  • Novel palladium imidazole catalysts for Suzuki cross-coupling reactions - ResearchG
  • Biaryl synthesis by C-C coupling - Organic Chemistry Portal. (URL: [Link])
  • Poly-ortho-substituted biaryl synthesis using in situ-generated catalyst.
  • Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect.
  • How can I solve my problem with Suzuki coupling?
  • Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. (URL: [Link])
  • Technical Support Center: Optimization of Suzuki Coupling for Biphenyl Synthesis - Benchchem. (URL: )
  • Biphenylene-Substituted Ruthenocenylphosphine for Suzuki−Miyaura Coupling of Sterically Hindered Aryl Bromides | Request PDF - ResearchG
  • Method for preparing 2-methyl-3-biphenylmethyanol through continuous Grignard and hydroxylation reactions - Google P
  • Method for purifying biphenyl - Google P
  • Regioselective Reductive Cross-Coupling Reactions of Unsymmetrical Alkynes - PMC - PubMed Central. (URL: [Link])
  • STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES - ResearchG
  • New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity - MDPI. (URL: [Link])
  • Easy purification of isomers with prepacked glass columns - Chrom
  • Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boron
  • Cross-Coupling Reactions Guide. (URL: )
  • Regioselective Cross-Coupling - Organische Chemie - Universität Rostock. (URL: [Link])
  • An Efficient Preparation for 2-Cyano-4'-methylbiphenyl in Toluene-Tetrahydrofuran Solvents Over Transition-Metal C
  • Synthetic method of 2-cyano-4'-methyl diphenyl - Google P
  • Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline - PMC - NIH. (URL: [Link])
  • Catalyst-Controlled Regioselective Suzuki Couplings at Both Positions of Dihaloimidazoles, Dihalooxazoles, and Dihalothiazoles. The Journal of Organic Chemistry. (URL: [Link])
  • Preparation method of 2-cyano-4' -methyl biphenyl - Google P
  • I have an isomer impurity which is difficulty to remove, any suggestions?
  • A Modular and Regioselective Synthesis of Di- and Triarylated Thiophenes: Strategies for Accessing Challenging Isomeric Motifs - PubMed. (URL: [Link])
  • METHYL GROUPS BY REDUCTION OF AROMATIC CARBOXYLIC ACIDS WITH TRICHLOROSILANE - TRI-n-PROPYLAMINE: 2-METHYLBIPHENYL. Organic Syntheses Procedure. (URL: [Link])
  • Regioselective synthesis of 3-(2-hydroxyaryl)pyridines via arynes and pyridine N-oxides - PubMed. (URL: [Link])
  • This compound | C13H12 | CID 12564 - PubChem - NIH. (URL: [Link])

Sources

Technical Support Center: Optimizing Reaction Conditions for 3-Methylbiphenyl Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Methylbiphenyl. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction conditions and troubleshooting common experimental challenges. The following content is structured in a question-and-answer format to directly address specific issues encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable and versatile method for synthesizing this compound in a laboratory setting?

A1: The Suzuki-Miyaura cross-coupling reaction is arguably the most robust and widely used method for synthesizing unsymmetrical biphenyls like this compound.[1][2] This palladium-catalyzed reaction couples an organoboron compound (e.g., m-tolylboronic acid) with an organohalide (e.g., bromobenzene) and offers several advantages:

  • Mild Reaction Conditions: The reaction typically proceeds under relatively gentle conditions, preserving sensitive functional groups.[3]

  • High Functional Group Tolerance: It is compatible with a wide array of functional groups on both coupling partners.[3]

  • Commercial Availability of Reagents: The necessary boronic acids and aryl halides are readily available.

  • Low Toxicity: The boron-containing byproducts are generally non-toxic and easily removed during workup.[3]

While other methods like the Kumada coupling (Grignard reagent + organohalide) are also effective, the high reactivity of Grignard reagents can limit functional group compatibility.[4][5]

Q2: My Suzuki-Miyaura reaction for this compound is giving a very low yield. What is the most common cause?

A2: Low yield in a Suzuki coupling is a frequent issue that almost always points to a problem with the palladium catalyst's activity. The active catalytic species, Pd(0), is highly sensitive to atmospheric oxygen.[6] If your reaction is not rigorously degassed and maintained under an inert atmosphere (argon or nitrogen), the Pd(0) will oxidize to inactive Pd(II), effectively stopping the catalytic cycle.[6][7] Other common causes include inactive reagents (especially the boronic acid) or a suboptimal choice of base or solvent.[6][8]

Q3: I am observing a significant amount of a homocoupling byproduct (biphenyl or 3,3'-dimethylbiphenyl). How can I minimize this?

A3: Homocoupling arises from the reaction of two molecules of the same coupling partner. It is often promoted by the presence of oxygen, which can interfere with the catalytic cycle and favor the undesired pathway. The primary strategies to suppress homocoupling are:

  • Rigorous Degassing: Ensure all solvents and the reaction vessel are thoroughly deoxygenated before adding the palladium catalyst.[7]

  • Control of Stoichiometry: Using a slight excess (e.g., 1.1-1.2 equivalents) of the boronic acid partner can help drive the desired cross-coupling reaction to completion.

  • Appropriate Ligand Choice: Bulky, electron-rich phosphine ligands can promote the reductive elimination step that forms the desired product over the pathways leading to homocoupling.[7]

Troubleshooting Guide: A Systematic Approach

This section provides a systematic guide to diagnosing and solving common problems during the synthesis of this compound via Suzuki-Miyaura coupling.

Problem: Low or No Product Yield

Step 1: Evaluate the Catalytic System
  • Question: Is my palladium catalyst active?

  • Analysis: The palladium precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) must be reduced in situ to the active Pd(0) species.[9] This process can be inefficient if the reaction conditions are not optimal. Furthermore, Pd(0) is readily oxidized and deactivated by oxygen.[6]

  • Solutions:

    • Use a Fresh Catalyst: Ensure your palladium source is from a reliable vendor and has been stored correctly under an inert atmosphere.

    • Ensure Inert Atmosphere: Degas your solvent thoroughly (e.g., by sparging with argon for 30 minutes or using several freeze-pump-thaw cycles). Maintain a positive pressure of argon or nitrogen throughout the reaction.[1]

    • Select an Appropriate Ligand: The ligand stabilizes the Pd(0) center and facilitates key steps in the catalytic cycle. For coupling an aryl bromide, ligands like triphenylphosphine (PPh₃) are often sufficient. For less reactive aryl chlorides, more electron-rich and bulky ligands (e.g., Buchwald ligands like SPhos or XPhos) are often necessary to promote the oxidative addition step.[7][10]

Step 2: Verify Reagent Quality
  • Question: Are my aryl halide and boronic acid pure and active?

  • Analysis: The purity of your starting materials is critical. Boronic acids are particularly susceptible to degradation over time, especially when exposed to air and moisture, leading to a side reaction called protodeboronation where the boron group is replaced by a hydrogen atom.[6]

  • Solutions:

    • Use Fresh Boronic Acid: If possible, use freshly purchased m-tolylboronic acid or phenylboronic acid. If its age is uncertain, consider recrystallizing it.

    • Check Halide Purity: Ensure the 3-bromotoluene or other aryl halide is pure. Impurities can sometimes poison the catalyst.

Step 3: Optimize the Base and Solvent System
  • Question: Is my choice of base and solvent appropriate for this specific reaction?

  • Analysis: The base plays a crucial role in activating the boronic acid for the transmetalation step.[11] The solvent must be able to dissolve the reagents and facilitate the reaction, but its choice is often interdependent with the base.

  • Solutions:

    • Base Selection: An inorganic base is typically required. Sodium carbonate (Na₂CO₃) and potassium carbonate (K₂CO₃) are common and effective choices.[12] For challenging couplings, stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) may be more effective.[13] The base should be finely powdered and dry.[6]

    • Solvent System: A mixture of an organic solvent and water is often optimal. The water is necessary to dissolve the inorganic base. Common solvent systems include Toluene/Water, Dioxane/Water, or DMF/Water.[1][14] Alcohols like methanol or ethanol can also be effective, sometimes even as the primary solvent.[14]

Data Summary: Effect of Reaction Parameters

The following table summarizes typical conditions and their impact on the Suzuki-Miyaura synthesis of biphenyl derivatives.

ParameterCommon OptionsRationale & Expected Outcome
Palladium Source Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃Pd(PPh₃)₄ is a pre-formed Pd(0) catalyst. Pd(OAc)₂ and others are Pd(II) pre-catalysts that require in situ reduction.[7][9]
Ligand PPh₃, P(t-Bu)₃, SPhos, XPhosElectron-rich, bulky ligands facilitate oxidative addition and reductive elimination, often leading to higher yields and faster reactions.[7]
Base Na₂CO₃, K₂CO₃, K₃PO₄, Cs₂CO₃A stronger base (Cs₂CO₃ > K₃PO₄ > K₂CO₃) can accelerate the reaction but may not be necessary for reactive substrates.[12][13]
Solvent System Toluene/H₂O, THF/H₂O, DMF/H₂O, MeOH/H₂OThe choice affects reagent solubility and reaction temperature. Aprotic polar solvents like DMF can accelerate the reaction but may be harder to remove.[14]
Temperature 70-110 °CHigher temperatures generally increase the reaction rate. A typical starting point is 80-90 °C.[1][13]

Experimental Protocol: Synthesis of this compound

This protocol describes the synthesis of this compound from 3-bromotoluene and phenylboronic acid via a Suzuki-Miyaura cross-coupling reaction.

Materials:

  • 3-Bromotoluene (1.0 eq)

  • Phenylboronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Toluene (solvent)

  • Water, deionized (solvent)

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

  • Setup: Assemble a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Ensure all glassware is oven-dried and cooled under a stream of dry nitrogen or argon.

  • Reagent Addition: To the flask, add 3-bromotoluene (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Solvent Addition & Degassing: Add a 4:1 mixture of toluene and water. Vigorously stir the mixture and degas it by bubbling argon through the solution for 30 minutes. This step is critical to remove dissolved oxygen.[1]

  • Catalyst Addition: Under a positive flow of argon, quickly add the Pd(PPh₃)₄ catalyst (0.02 eq) to the reaction mixture.

  • Reaction: Heat the mixture to 90 °C with vigorous stirring under the inert atmosphere. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 8-12 hours.

  • Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and transfer it to a separatory funnel. Wash the organic layer sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (eluting with hexanes) to yield pure this compound.[15]

Visualizations: Mechanisms and Workflows

Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle cluster_base Boronate Formation pd0 Pd(0)L2 Active Catalyst oa_complex Oxidative Addition Complex (Ar-Pd(II)L2-X) pd0->oa_complex Oxidative Addition trans_complex Transmetalation Complex (Ar-Pd(II)L2-Ar') oa_complex->trans_complex Transmetalation trans_complex->pd0 Reductive Elimination product Ar-Ar' (this compound) trans_complex->product re_complex Reductive Elimination (Ar-Ar') aryl_halide Ar-X (3-Bromotoluene) aryl_halide->oa_complex boronic_acid Ar'-B(OH)2 (Phenylboronic acid) boronic_acid->trans_complex base Base (OH⁻) boronic_acid_node Ar'-B(OH)2 boronate_node [Ar'-B(OH)3]⁻ boronic_acid_node->boronate_node + OH⁻

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow start Low Yield Observed check_atmosphere Was the reaction rigorously degassed and kept under inert gas? start->check_atmosphere re_degas ACTION: Repeat reaction with proper degassing (e.g., freeze-pump-thaw) check_atmosphere->re_degas No check_catalyst Is the Pd catalyst/ligand fresh and stored correctly? check_atmosphere->check_catalyst Yes success Yield Improved re_degas->success new_catalyst ACTION: Use a fresh catalyst source and/or screen different ligands check_catalyst->new_catalyst No check_reagents Are the boronic acid and aryl halide of high purity? check_catalyst->check_reagents Yes new_catalyst->success new_reagents ACTION: Use fresh/purified reagents check_reagents->new_reagents No check_conditions Are the base, solvent, and temperature optimized? check_reagents->check_conditions Yes new_reagents->success optimize_conditions ACTION: Screen different bases (e.g., K3PO4) and solvent systems (e.g., DMF/H2O) check_conditions->optimize_conditions Maybe Not optimize_conditions->success

Caption: A step-by-step workflow for troubleshooting low-yield reactions.

References

  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions.
  • Organic Syntheses. (n.d.). Biphenyl, 3,3'-dimethyl-. Org. Syn. Coll. Vol. 5, 412.
  • ACS Publications. (2024). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development.
  • ResearchGate. (n.d.). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction....
  • ACS Publications. (2022). The Kumada–Tamao–Corriu Coupling Reaction Catalyzed by Rhodium–Aluminum Bimetallic Complexes. Organic Letters.
  • ResearchGate. (n.d.). Optimization of the Suzuki coupling reaction. [Table].
  • ResearchGate. (n.d.). Optimization of the catalyst loading for the Suzuki-Miyaura cross-coupling reaction a. [Table].
  • MDPI. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Molecules, 22(3), 406.
  • HAL Open Science. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner.
  • Royal Society of Chemistry. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers.
  • ResearchGate. (n.d.). Effect of different bases on the Suzuki-Miyaura coupling a. [Table].
  • ACS Publications. (2017). Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. The Journal of Organic Chemistry.
  • Google Patents. (n.d.). CN102964217A - Method for preparing 2-methyl-3-biphenylmethyanol through continuous Grignard and hydroxylation reactions.
  • Reddit. (2024). Struggling with Suzuki Reaction. r/Chempros.
  • Wikipedia. (n.d.). Kumada coupling.
  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?.
  • Organic Chemistry Portal. (n.d.). Kumada Coupling.
  • ACS Publications. (n.d.). Kumada Coupling of Aryl and Vinyl Tosylates under Mild Conditions. The Journal of Organic Chemistry.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Mastering Suzuki-Miyaura Coupling with 3-Bromobiphenyl for Complex Biaryl Synthesis.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • PubChem - NIH. (n.d.). This compound.
  • Asian Journal of Chemistry. (2010). An Efficient Preparation for 2-Cyano-4'-methylbiphenyl in Toluene-Tetrahydrofuran Solvents Over Transition-Metal Catalysts.
  • Organic Syntheses. (n.d.). METHYL GROUPS BY REDUCTION OF AROMATIC CARBOXYLIC ACIDS WITH TRICHLOROSILANE - TRI-n-PROPYLAMINE: 2-METHYLBIPHENYL. Org. Syn. Coll. Vol. 6, 799.
  • Google Patents. (n.d.). CN102351620A - Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst.
  • Google Patents. (n.d.). US20150080546A1 - Production and Use of 3,4' and 4,4'-Dimethylbiphenyl Isomers.
  • Google Patents. (n.d.). US3705203A - Method for purifying biphenyl.

Sources

Technical Support Center: Troubleshooting Poor Solubility of 3-Methylbiphenyl

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for troubleshooting the solubility of 3-methylbiphenyl in reaction media. This resource is designed for researchers, scientists, and drug development professionals who may encounter challenges with this compound's solubility during their experiments. Here, we will delve into the underlying reasons for these issues and provide practical, field-proven solutions to ensure the success of your reactions.

Understanding this compound's Solubility Profile

This compound is an aromatic hydrocarbon, appearing as a colorless to pale yellow liquid at room temperature.[1] Its molecular structure, characterized by two phenyl rings, renders it non-polar. This fundamental property governs its solubility behavior, making it sparingly soluble in polar solvents like water but generally more soluble in organic solvents.[1][2][3]

Key Physicochemical Properties:

PropertyValueReference
Molecular FormulaC₁₃H₁₂[4][5]
Molecular Weight168.23 g/mol [4][5]
Melting Point4-5 °C[6]
Boiling Point272 °C[6]
Water SolubilityInsoluble/Very slightly soluble[4][7]
logP (o/w)4.634 (est.)[8]

The high octanol-water partition coefficient (logP) further confirms its lipophilic and hydrophobic nature.[8] Understanding these properties is the first step in diagnosing and resolving solubility challenges.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in the reaction solvent?

This is a common issue stemming from the "like dissolves like" principle of solubility.[9] this compound, being non-polar, will exhibit poor solubility in polar solvents. The choice of solvent is critical and should match the non-polar character of the solute.

Q2: Can I use a solvent mixture to improve solubility?

Absolutely. The use of co-solvents is a highly effective and common technique to enhance the solubility of poorly soluble compounds.[10] By mixing a primary solvent with a co-solvent, you can modify the overall polarity of the medium to better match that of this compound.

Q3: Does temperature affect the solubility of this compound?

Yes, for most solid and liquid solutes, solubility increases with temperature.[2][9] Gently heating the reaction mixture can often help to dissolve the compound. However, one must be cautious about the thermal stability of all reaction components.

Q4: I've chosen a non-polar solvent, but the solubility is still poor. What else could be the problem?

Even among non-polar solvents, there can be differences in solubilizing power. Factors such as molecular size and shape can play a role.[10][11] Additionally, the presence of other, less soluble reagents or impurities in your this compound can also contribute to the problem.

In-Depth Troubleshooting Guides

Issue 1: Immiscibility or Phase Separation in the Reaction Mixture

Causality: This occurs when there is a significant mismatch in polarity between this compound and the chosen solvent system. For instance, attempting to dissolve it directly in a highly polar solvent like water or dimethyl sulfoxide (DMSO) at high concentrations will likely lead to two distinct phases.

Troubleshooting Protocol:

  • Solvent Selection: The primary solution is to select an appropriate non-polar solvent.

    • Recommended Solvents: Toluene, benzene, hexane, ethers (like diethyl ether or THF), and chlorinated solvents are good starting points.[2]

  • Co-Solvent Strategy: If the reaction requires a more polar medium (e.g., for dissolving a salt-based reagent), a co-solvent approach is necessary.

    • Step 1: Dissolve the this compound in a minimal amount of a miscible, non-polar co-solvent in which it is highly soluble (e.g., toluene or THF).

    • Step 2: Slowly add this solution to the main reaction solvent with vigorous stirring. This gradual addition helps to prevent precipitation.

    • Common Co-solvent Systems for Cross-Coupling Reactions:

      • Toluene/Ethanol/H₂O[12]

      • Dioxane/Water

      • THF/Water

G cluster_0 Solubility Troubleshooting Workflow A Poor Solubility Observed B Analyze Polarity Mismatch (Solute vs. Solvent) A->B C Option 1: Change Primary Solvent B->C E Option 2: Implement Co-Solvent Strategy B->E D Select Non-Polar Solvent (Toluene, THF, Hexane) C->D H Reaction Proceeds D->H F Dissolve 3-MBP in Minimal Non-Polar Co-Solvent E->F G Slowly Add to Main Reaction Medium F->G G->H

Caption: Workflow for addressing polarity mismatch.

Issue 2: Precipitation of this compound During Reaction

Causality: Precipitation during a reaction, even after initial dissolution, can be triggered by several factors:

  • Change in Solvent Composition: The reaction may consume a reactant that also acts as a co-solvent, or produce a byproduct that alters the overall polarity of the medium.

  • Temperature Fluctuation: If the reaction mixture cools down from an initially heated state, the solubility of this compound will decrease, potentially causing it to crash out of solution.

  • Common Ion Effect or Salting Out: The formation of ionic byproducts can decrease the solubility of non-polar compounds in semi-polar solvent mixtures.

Troubleshooting Protocol:

  • Maintain Consistent Temperature: Use a temperature-controlled reaction setup (e.g., an oil bath with a thermostat) to maintain a consistent temperature throughout the reaction.

  • Optimize Co-Solvent Ratio: If using a co-solvent system, you may need to experiment with the ratio to ensure the final reaction mixture can still solubilize the this compound and any intermediates.

  • Stirring and Agitation: Ensure adequate and continuous stirring to maintain a homogenous mixture and prevent localized concentration gradients that can lead to precipitation.

Issue 3: Low Reaction Conversion Attributed to Poor Solubility

Causality: In many reactions, especially heterogeneous ones or those involving catalysts, poor solubility of a reactant can severely limit its availability to react, leading to low conversion rates. This is particularly relevant in popular cross-coupling reactions like Suzuki-Miyaura or Heck reactions, where one or more components might have limited solubility.[12][13][14][15]

Troubleshooting Protocol for Cross-Coupling Reactions:

  • Solvent Systems for Suzuki-Miyaura Reactions:

    • A mixture of an organic solvent and an aqueous base solution is common.[16]

    • Recommended Systems:

      • Toluene/Ethanol/Water (1:1:1)[12]

      • Dioxane/Water

      • THF/Water

      • N-methylpyrrolidone (NMP) has been shown to be effective for challenging couplings, especially with electron-poor substrates.[17][18]

  • Solvent Systems for Heck Reactions:

    • Polar aprotic solvents are traditionally used.[13][14]

    • Recommended Systems:

      • DMF (N,N-dimethylformamide)

      • NMP (1-methyl-2-pyrrolidone)

      • DMA (N,N-dimethylacetamide)

    • For less polar setups, toluene or hexane can be utilized.[13][14]

  • Use of Phase-Transfer Catalysts (PTCs): In biphasic systems (e.g., organic solvent and water), a PTC like a quaternary ammonium salt can facilitate the transport of one reactant from one phase to another, enhancing the reaction rate.

  • Increasing Surface Area: While this compound is a liquid, if other reagents are solids, ensuring they are finely powdered can increase their surface area and improve dissolution rates, which is a principle often applied to enhance solubility.[9][10]

G cluster_1 Strategies to Enhance Reaction Rate A Low Reaction Conversion B Is Solubility the Limiting Factor? A->B C Optimize Solvent System for Specific Reaction B->C G Ensure Adequate Agitation B->G D Suzuki-Miyaura: Toluene/EtOH/H2O, Dioxane/H2O C->D E Heck: DMF, NMP, Toluene C->E H Successful Reaction D->H E->H F Consider Phase-Transfer Catalysis for Biphasic Systems F->H G->H

Caption: Decision tree for low conversion issues.

Advanced Solubilization Techniques

For particularly challenging systems, more advanced methods can be employed. These are often adapted from pharmaceutical sciences where solubility enhancement is a major field of study.[10][19][20]

  • Hydrotropy: This involves the addition of a significant amount of a second solute (a hydrotrope) to increase the aqueous solubility of a poorly soluble compound. While less common in synthesis, it's a powerful technique.

  • Micellar Solubilization (Surfactants): The use of surfactants to form micelles that can encapsulate non-polar molecules like this compound in an aqueous medium. This is particularly useful for reactions in aqueous media.[20]

  • Complexation: Using complexing agents like cyclodextrins can form inclusion complexes with this compound, where the hydrophobic guest molecule is held within the cavity of the host molecule, thereby increasing its apparent solubility in polar solvents.[21][22]

These advanced techniques require careful selection of the solubilizing agent to ensure it does not interfere with the desired chemical reaction.

By systematically working through these troubleshooting guides, researchers can effectively address the solubility challenges posed by this compound, leading to more efficient and successful chemical transformations.

References

  • This compound | C13H12 | CID 12564 - PubChem. (n.d.). National Institutes of Health.
  • 3-methyl biphenyl, 643-93-6. (n.d.). The Good Scents Company.
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727.
  • Pardhi, V. P., et al. (2021). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences, 12(3), 1-10.
  • Solubility enhancement techniques.. (2017, June 28). SlideShare.
  • Biphenyl - Solubility of Things. (n.d.).
  • Volatile Organic Compounds – Biphenyl Thermodynamic Interactions. (n.d.). University of Johannesburg.
  • (PDF) Techniques for solubility enhancement of poorly soluble drugs: An overview. (2018).
  • Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. (2010). University of Leeds.
  • Biphenyl (1,1-biphenyl). (2022, June 30). Australian Government Department of Climate Change, Energy, the Environment and Water.
  • biphenyl. (2021, April 23). YouTube.
  • Biphenyl. (n.d.). In Wikipedia.
  • A Versatile System of Solvent, Catalyst, and Ligand for Challenging Biphenyl Synthesis Through Suzuki‐Miyaura Reactions. (2016).
  • Continuous-flow Heck synthesis of 4-methoxybiphenyl and methyl 4-methoxycinnamate in supercritical carbon dioxide expanded solvent solutions. (2013). Beilstein Journals.
  • Continuous-flow Heck synthesis of 4-methoxybiphenyl and methyl 4-methoxycinnamate in supercritical carbon dioxide expanded solvent solutions. (2013, December 17). National Institutes of Health.
  • Highly Efficient Method for Suzuki Reactions in Aqueous Media. (2018, April 24). ACS Omega.
  • (PDF) A Versatile System of Solvent, Catalyst, and Ligand for Challenging Biphenyl Synthesis Through Suzuki‐Miyaura Reactions. (2016).
  • Heck Reaction. (2023, June 30). Chemistry LibreTexts.
  • Heck reaction. (n.d.). In Wikipedia.
  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.

Sources

Technical Support Center: Synthesis of 3-Methylbiphenyl

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-methylbiphenyl. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. Our focus is on providing not just protocols, but the underlying scientific principles to empower you to make informed decisions in the lab.

Introduction

This compound is a valuable building block in organic synthesis, often utilized in the development of pharmaceuticals and advanced materials.[1][2] Its synthesis, commonly achieved through cross-coupling reactions like the Suzuki-Miyaura coupling or Grignard reactions, can be accompanied by side reactions that affect yield and purity.[2][3] This guide provides practical solutions to these common issues.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

The two most prevalent methods are the Suzuki-Miyaura cross-coupling reaction and the Grignard reaction. The Suzuki coupling typically involves the reaction of an aryl boronic acid or ester with an aryl halide in the presence of a palladium catalyst and a base.[4][5] The Grignard reaction involves the formation of an organomagnesium compound (Grignard reagent) which then acts as a nucleophile.[6][7]

Q2: I'm observing a significant amount of homocoupled byproducts in my Suzuki coupling. What is the primary cause?

Homocoupling, such as the formation of biphenyl from phenylboronic acid or 3,3'-dimethylbiphenyl from 3-tolylboronic acid, is a frequent side reaction. The most common culprit is the presence of oxygen, which can promote the oxidative homocoupling of the boronic acid reagent.[8]

Q3: In my Grignard synthesis, I'm getting a lot of biphenyl as a byproduct. Why does this happen?

Biphenyl formation is a known side reaction in Grignard syntheses.[6][7] It can occur through the coupling of the Grignard reagent with unreacted aryl halide.[7] This is often favored at higher concentrations of the aryl halide and elevated reaction temperatures.[7] Another proposed mechanism involves a radical-based pathway.[9]

Q4: My Suzuki reaction is sluggish or fails to go to completion. What are the likely reasons?

Several factors can lead to an incomplete Suzuki reaction:

  • Catalyst Deactivation: The Pd(0) active species can be sensitive to air, leading to the formation of palladium black and loss of catalytic activity.[10]

  • Poor Reagent Quality: Boronic acids can degrade over time, particularly if exposed to moisture, leading to protodeboronation.

  • Suboptimal Reaction Conditions: The choice of base, solvent, and temperature is crucial and substrate-dependent.[8][11] For instance, some anhydrous couplings require a small amount of water to proceed efficiently.[12]

  • Poor Solubility: If reactants are not sufficiently soluble in the chosen solvent system, the reaction rate will be significantly hindered.[11]

Q5: Can I use aryl chlorides for the Suzuki synthesis of this compound?

While aryl iodides and bromides are more reactive, aryl chlorides can be used.[4][13] However, they are more reluctant to undergo oxidative addition and typically require more specialized conditions, such as the use of bulky, electron-rich phosphine ligands and stronger bases.[4][14]

Troubleshooting Guides

This section provides a structured approach to diagnosing and solving common problems encountered during the synthesis of this compound.

Guide 1: Suzuki-Miyaura Coupling Issues

This guide will help you troubleshoot common side reactions and inefficiencies in the Suzuki-Miyaura coupling.

Symptom Potential Cause Recommended Solution
Formation of symmetrical biphenyls.Presence of oxygen promoting oxidative homocoupling of boronic acid.[8]Rigorous Exclusion of Oxygen: • Degas all solvents and water thoroughly by sparging with an inert gas (Argon or Nitrogen) or using freeze-pump-thaw cycles.[8][15] • Conduct the entire reaction under a positive pressure of an inert gas using Schlenk line techniques or a glovebox.[8]
Incomplete reduction of Pd(II) precatalyst to active Pd(0).Consider using a direct Pd(0) source like Pd(PPh₃)₄ to bypass the in-situ reduction step.[8]
Suboptimal base selection.Screen different bases. K₃PO₄ and Cs₂CO₃ are often effective in minimizing side reactions.[8]
Symptom Potential Cause Recommended Solution
Formation of toluene as a byproduct.The palladium complex may oxidize components in the reaction mixture (like an amine base or alcohol solvent) to acquire a hydride ligand, which then reductively eliminates with the aryl group.[13]Solvent and Base Choice: • Avoid alcoholic solvents if dehalogenation is a significant issue. • Use a non-reducing base.
Symptom Potential Cause Recommended Solution
Formation of toluene from 3-tolylboronic acid.The boronic acid is unstable under the reaction conditions, often accelerated by certain structural motifs or proton sources.[13]Optimize Reaction Conditions: • Use boronic esters (e.g., pinacol esters) which are generally more stable.[13] • Minimize reaction time and temperature where possible. • Ensure the base is not excessively harsh.
Guide 2: Grignard Reaction Issues

This guide focuses on challenges specific to the Grignard synthesis of this compound.

Symptom Potential Cause Recommended Solution
Magnesium turnings do not react with the aryl halide.Presence of Moisture: Grignard reagents are highly reactive with protic solvents like water.[7][16]Ensure Anhydrous Conditions: • Thoroughly dry all glassware in an oven before use.[7] • Use anhydrous ether as the solvent.[6][7]
Magnesium Oxide Layer: A passive oxide layer on the magnesium surface can prevent the reaction from initiating.[6]Activate the Magnesium: • Add a small crystal of iodine to the reaction flask.[6] • Physically crush the magnesium turnings with a glass rod to expose a fresh surface.[6]
Symptom Potential Cause Recommended Solution
Significant amount of biphenyl detected in the crude product.Reaction between the Grignard reagent and unreacted aryl halide.[7]Control Reaction Parameters: • Add the aryl halide slowly to the magnesium suspension to maintain a low concentration.[7] • Maintain a gentle reflux and avoid excessive heating.[7]

Experimental Protocols

Protocol 1: Suzuki-Miyaura Synthesis of this compound

This protocol provides a general procedure for the synthesis of this compound via a Suzuki-Miyaura coupling.

Materials:

  • 3-Bromotoluene (1.0 eq)

  • Phenylboronic acid (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 1 mol%)

  • Triphenylphosphine (PPh₃, 2 mol%)

  • Potassium Carbonate (K₂CO₃, 2.0 eq)

  • Toluene

  • Water

Procedure:

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-bromotoluene, phenylboronic acid, Pd(OAc)₂, PPh₃, and K₂CO₃.

  • Inert Atmosphere: Seal the flask with a septum and flush the system with argon or nitrogen for 15-20 minutes.

  • Solvent Addition: Add degassed toluene and degassed water (typically a 4:1 to 10:1 organic to aqueous ratio) via syringe.

  • Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluting with hexanes) to yield pure this compound.[8]

Protocol 2: Purification of this compound

Crude this compound can be purified to remove byproducts.

Impurity Purification Method
BiphenylTrituration with cold petroleum ether can be effective, as triphenylmethanol (a common target when biphenyl is a byproduct) is less soluble.[7] For this compound, column chromatography is more reliable.
Methylbiphenyl IsomersDistillation can be challenging due to close boiling points. A potential method involves oxidizing the methylbiphenyls to their corresponding carboxylic acids, which can then be more easily separated.[17]

Visual Diagrams

Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII Ar-Pd(II)-X      L₂ OxAdd->PdII Transmetal Transmetalation PdII->Transmetal Ar'-B(OR)₂ PdII_Ar Ar-Pd(II)-Ar'      L₂ Transmetal->PdII_Ar Base RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Flowchart for Suzuki Coupling

Troubleshooting_Suzuki start Low Yield or Side Products in Suzuki Coupling check_o2 Check for Oxygen Contamination start->check_o2 degas Degas Solvents & Use Inert Atmosphere check_o2->degas Yes check_catalyst Evaluate Catalyst/Ligand check_o2->check_catalyst No degas->check_catalyst change_catalyst Use Pd(0) Source or Bulky Ligand check_catalyst->change_catalyst Yes check_base Review Base & Solvent check_catalyst->check_base No change_catalyst->check_base change_conditions Screen Bases (e.g., K₃PO₄) & Solvents check_base->change_conditions Yes success Improved Yield & Purity check_base->success No change_conditions->success

Caption: A decision-making flowchart for troubleshooting common Suzuki coupling issues.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
  • Grignard Reaction. [Link]
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
  • Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment). [Link]
  • YouTube. (2020). Suzuki Coupling. [Link]
  • Organic Syntheses Procedure: Biphenyl, 3,3'-dimethyl. [Link]
  • Myers, A. G. Research Group. The Suzuki Reaction. [Link]
  • Reddit. (2023).
  • Wikipedia. Suzuki reaction. [Link]
  • Grignard Reaction: Synthesis of Triphenylmethanol. [Link]
  • Quora. (2020). What is the mechanism for synthesis of biphenyl from Grignard reagent and bromobenzene?[Link]
  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling?[Link]
  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?[Link]
  • Qian, X. et al. (2010). An Efficient Preparation for 2-Cyano-4'-methylbiphenyl in Toluene-Tetrahydrofuran Solvents Over Transition-Metal Catalysts. Asian Journal of Chemistry, 22(8), 6341-6345.
  • Organic Syntheses Procedure: METHYL GROUPS BY REDUCTION OF AROMATIC CARBOXYLIC ACIDS WITH TRICHLOROSILANE - TRI-n-PROPYLAMINE: 2-METHYLBIPHENYL. [Link]
  • Google Patents. US20150080546A1 - Production and Use of 3,4' and 4,4'-Dimethylbiphenyl Isomers.
  • Baxendale, I. R. et al. (2005). A phase-switch purification approach for the expedient removal of tagged reagents and scavengers following their application in. Organic & Biomolecular Chemistry, 3, 3140-3160.
  • Reddit. (2020). What is the proper way to set up a suzuki coupling?[Link]
  • Google Patents. US3705203A - Method for purifying biphenyl.
  • ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?[Link]
  • The Good Scents Company. 3-methyl biphenyl, 643-93-6. [Link]
  • PubChem - NIH. This compound | C13H12 | CID 12564. [Link]

Sources

Technical Support Center: Purification of 3-Methylbiphenyl

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions (FAQs) for the purification of 3-methylbiphenyl from its common isomeric impurities, 2-methylbiphenyl and 4-methylbiphenyl. This resource is designed to offer practical, field-proven insights to overcome common challenges encountered during the purification process.

Introduction to the Challenge

This compound is a key intermediate in the synthesis of various pharmaceuticals and advanced materials. Its synthesis, often via Suzuki-Miyaura coupling, can lead to the formation of positional isomers (2-methylbiphenyl and 4-methylbiphenyl) as significant impurities.[1][2] The structural similarity of these isomers presents a considerable purification challenge. This guide will explore the primary techniques for their separation and provide solutions to common experimental hurdles.

Physical Properties of Methylbiphenyl Isomers

A thorough understanding of the physical properties of the target compound and its impurities is the foundation of a successful purification strategy. The choice of purification method is heavily influenced by differences in melting points, boiling points, and solubility.

Property2-MethylbiphenylThis compound4-Methylbiphenyl
Molecular Formula C₁₃H₁₂C₁₃H₁₂C₁₃H₁₂
Molecular Weight 168.24 g/mol 168.24 g/mol 168.24 g/mol
Melting Point -0.2 °C[3]4.5 °C[3]49-50 °C[3]
Boiling Point ~255 °C[3]~272 °C~267-268 °C
Solubility Insoluble in water; soluble in alcohol and ether.[3][4]Insoluble in water; soluble in organic solvents.Insoluble in water; soluble in alcohol and ether.[4][5]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing this compound?

A1: Besides the primary isomeric impurities (2-methylbiphenyl and 4-methylbiphenyl), you may also encounter byproducts from the synthetic route used. For instance, in a Suzuki-Miyaura coupling reaction, common impurities can include unreacted starting materials (e.g., aryl halides and boronic acids), homocoupling products of the starting materials, and residual palladium catalyst.[1][2] The presence of boric acid and its derivatives as byproducts can also affect the acid-base equilibrium of your reaction mixture.[2]

Q2: Which purification technique is generally the most effective for separating methylbiphenyl isomers?

A2: The most effective technique depends on the scale of your purification and the required final purity.

  • Preparative High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) offer the highest resolution and are excellent for achieving high purity, especially for small to medium-scale purifications.[6][7][8]

  • Crystallization can be a highly effective and scalable method, particularly for removing the 4-methylbiphenyl isomer due to its significantly higher melting point and distinct crystal lattice.[9][10]

  • Fractional Distillation is theoretically possible but challenging due to the close boiling points of the 2- and 3-isomers. It may be suitable for initial enrichment but is unlikely to achieve high purity on its own.

Q3: Can I use Gas Chromatography (GC) for preparative purification of this compound?

A3: While analytical GC is an excellent tool for assessing the purity of your fractions, preparative GC is generally not a practical method for purifying significant quantities of this compound due to sample capacity limitations. Analytical GC with a flame ionization detector (FID) is highly recommended for monitoring the progress of your purification.[3]

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound.

Crystallization Troubleshooting

Issue 1: Oiling Out Instead of Crystallization

  • Causality: The compound is coming out of solution above its melting point, or the solvent is too nonpolar, leading to liquid-liquid phase separation.

  • Solution:

    • Solvent Selection: Re-evaluate your solvent system. A slightly more polar solvent or a solvent mixture may be required to lower the solvating power more gradually. A systematic solvent screening is advisable.[11][12]

    • Slower Cooling: Decrease the cooling rate to allow more time for nucleation and crystal growth to occur below the melting point of the solute-solvent mixture.

    • Seeding: Introduce a small seed crystal of pure this compound to encourage nucleation at a slightly higher temperature.

Issue 2: Poor Isomer Selectivity (Co-crystallization)

  • Causality: The isomers have similar affinities for the crystal lattice, leading to the formation of mixed crystals.

  • Solution:

    • Solvent System Optimization: The choice of solvent can significantly impact selectivity. Experiment with a range of solvents with varying polarities and hydrogen bonding capabilities.[12][13] A cocktail solvent screening approach can sometimes enhance selectivity.[11]

    • Fractional Crystallization: This technique involves multiple crystallization stages. The initial crystals will be enriched in the least soluble component (likely 4-methylbiphenyl). The mother liquor can then be subjected to further crystallization steps to enrich for this compound.[9]

    • Sweating: This technique, often used in melt crystallization, involves slowly heating the crystallized mass to its melting point. The impurities will melt first and can be drained away, leaving a purer solid.[9][10]

Preparative HPLC Troubleshooting

Issue 1: Poor Resolution Between 2- and this compound

  • Causality: The selected stationary phase and mobile phase are not providing sufficient selectivity for these closely related isomers.

  • Solution:

    • Stationary Phase Selection: Standard C18 columns may not provide adequate selectivity. Consider using a phenyl-based stationary phase (e.g., Phenyl-Hexyl) to exploit π-π interactions, which can enhance the separation of aromatic positional isomers.[6][14]

    • Mobile Phase Optimization: Vary the organic modifier (e.g., switch between acetonitrile and methanol) and the mobile phase composition. Fine-tuning the gradient slope can also significantly impact resolution.

    • Temperature Control: Operating the column at a sub-ambient or elevated temperature can sometimes improve selectivity. This should be explored empirically.

Issue 2: Peak Tailing

  • Causality: This can be caused by secondary interactions between the analyte and the stationary phase, column overload, or issues with the mobile phase.

  • Solution:

    • Mobile Phase Additives: For acidic or basic impurities that might be present, adding a small amount of a modifier like trifluoroacetic acid (TFA) or a basic amine to the mobile phase can improve peak shape.

    • Reduce Sample Load: Injecting a smaller amount of the sample can mitigate issues related to column overload.

    • Check for Column Contamination: Flush the column with a strong solvent to remove any strongly retained compounds that may be causing active sites.

Experimental Protocols

Protocol 1: Purity Assessment by Gas Chromatography (GC)

This protocol is for analytical purposes to determine the isomeric ratio of a sample.

  • Instrumentation: Gas chromatograph with a flame ionization detector (FID).

  • Column: A non-polar capillary column (e.g., DB-1 or HP-5, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250 °C.

  • Detector Temperature: 280 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Hold: 5 minutes at 250 °C.

  • Injection Volume: 1 µL of a dilute solution in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Data Analysis: Identify peaks based on retention times of pure standards. Quantify the relative peak areas to determine the isomeric purity.

Protocol 2: Purification by Preparative HPLC

This protocol provides a starting point for developing a preparative HPLC method.

  • Instrumentation: Preparative HPLC system with a UV detector.

  • Column: Phenyl-Hexyl stationary phase (e.g., 250 x 21.2 mm, 5 µm particle size).

  • Mobile Phase:

    • A: Water

    • B: Acetonitrile or Methanol

  • Flow Rate: 20 mL/min (adjust based on column dimensions and pressure limits).

  • Detection: UV at 254 nm.

  • Gradient Program (example):

    • Start with a shallow gradient (e.g., 70-85% B over 20 minutes) to elute the isomers.

    • Follow with a steep gradient to 100% B to wash the column.

  • Sample Preparation: Dissolve the crude this compound mixture in the initial mobile phase composition or a compatible strong solvent at the highest possible concentration without causing precipitation.

  • Fraction Collection: Collect fractions based on the UV chromatogram, focusing on the peak corresponding to this compound.

  • Post-Purification: Analyze the collected fractions by analytical GC (Protocol 1) to assess purity. Combine pure fractions and evaporate the solvent.

Protocol 3: Purification by Fractional Crystallization

This protocol is designed to enrich this compound by first removing the higher-melting 4-methylbiphenyl.

  • Solvent Screening: In small vials, test the solubility of the crude mixture in various solvents (e.g., methanol, ethanol, isopropanol, hexane, heptane) at room temperature and at elevated temperatures. The ideal solvent will dissolve the mixture when hot but show limited solubility at room temperature or below.

  • Crystallization:

    • Dissolve the crude mixture in a minimal amount of the chosen hot solvent in an Erlenmeyer flask.

    • Allow the solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal.

    • Further cool the flask in an ice bath to maximize crystal formation.

  • Isolation:

    • Collect the crystals by vacuum filtration. These crystals will be enriched in 4-methylbiphenyl.

    • Wash the crystals with a small amount of the cold solvent.

  • Mother Liquor Treatment:

    • Collect the filtrate (mother liquor), which is now enriched in 2- and this compound.

    • Reduce the volume of the mother liquor by rotary evaporation.

    • Repeat the cooling and crystallization process. The resulting crystals will be more enriched in this compound.

    • Multiple iterations may be necessary to achieve the desired purity.

  • Purity Analysis: Analyze the crystalline products and the mother liquor at each stage using GC (Protocol 1).

Visualizing Purification Workflows

The following diagrams illustrate the logical flow of the purification strategies.

Purification_Workflow cluster_0 Initial Assessment cluster_1 Purification Strategy cluster_2 Final Product Crude this compound Crude this compound Purity Analysis (GC) Purity Analysis (GC) Crude this compound->Purity Analysis (GC) Preparative HPLC Preparative HPLC Purity Analysis (GC)->Preparative HPLC High Resolution Needed Fractional Crystallization Fractional Crystallization Purity Analysis (GC)->Fractional Crystallization High 4-isomer content Supercritical Fluid Chromatography Supercritical Fluid Chromatography Purity Analysis (GC)->Supercritical Fluid Chromatography Green Chemistry Approach Pure this compound Pure this compound Preparative HPLC->Pure this compound Fractional Crystallization->Pure this compound Supercritical Fluid Chromatography->Pure this compound Final Purity Check (GC) Final Purity Check (GC) Pure this compound->Final Purity Check (GC)

Caption: General workflow for the purification of this compound.

Fractional_Crystallization_Detail Crude Mixture Crude Mixture Dissolve in Hot Solvent Dissolve in Hot Solvent Crude Mixture->Dissolve in Hot Solvent Slow Cooling Slow Cooling Dissolve in Hot Solvent->Slow Cooling Filter Crystals Filter Crystals Slow Cooling->Filter Crystals Mother Liquor (Enriched in 3-Me) Mother Liquor (Enriched in 3-Me) Filter Crystals->Mother Liquor (Enriched in 3-Me) Crystals (Enriched in 4-Me) Crystals (Enriched in 4-Me) Filter Crystals->Crystals (Enriched in 4-Me) Repeat Cycle Repeat Cycle Mother Liquor (Enriched in 3-Me)->Repeat Cycle Repeat Cycle->Dissolve in Hot Solvent

Sources

Troubleshooting Guide: Diagnosing and Resolving Catalyst Deactivation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Catalyst Deactivation in 3-Methylbiphenyl Cross-Coupling. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot and resolve common issues encountered during the synthesis of this compound and related biaryl compounds via palladium-catalyzed cross-coupling reactions.

This guide provides a systematic approach to identifying the root causes of catalyst deactivation and offers actionable solutions to restore and optimize your reaction performance.

Section 1: Common Symptoms and Initial Checks

Q1: My Suzuki-Miyaura reaction for the synthesis of this compound has stalled or is showing low conversion. What are the first things I should investigate?

A: Low or no conversion in a Suzuki-Miyaura coupling is a common issue that can often be traced back to a few key factors. Before delving into more complex catalyst deactivation mechanisms, it's crucial to verify the fundamentals of your reaction setup:

  • Reagent Integrity: Confirm the purity and stability of your starting materials. Boronic acids, in particular, can degrade over time. Ensure your aryl halide (e.g., 3-bromotoluene or 3-iodotoluene) and your boronic acid (e.g., phenylboronic acid) are of high quality.[1]

  • Exclusion of Oxygen: The active Pd(0) catalyst is highly sensitive to oxygen.[1][2] Inadequate degassing of solvents and reagents is a frequent cause of catalyst deactivation, often leading to the formation of palladium black.[2] Ensure your reaction vessel is thoroughly purged with an inert gas like argon or nitrogen.[1][3]

  • Proper Solvent Degassing: Sparging with an inert gas is a common method for degassing, but for optimal results, a freeze-pump-thaw technique is recommended, especially for sensitive reactions.[4]

Section 2: Identifying the Deactivation Mechanism

Q2: I'm observing a black precipitate in my reaction flask. What is it, and what does it signify?

A: The black precipitate is almost certainly palladium black , which is finely divided, catalytically inactive palladium metal.[2] Its formation is a clear visual indicator of catalyst deactivation through aggregation or decomposition.[2][5]

Causes of Palladium Black Formation:

  • Oxygen Exposure: As mentioned, oxygen can oxidize the active Pd(0) species, leading to aggregation.[2]

  • High Temperatures: While heat can increase reaction rates, excessive temperatures can accelerate the decomposition of the catalyst.[2] A careful balance is necessary.

  • Inappropriate Ligand Choice: The ligand's role is to stabilize the palladium center and facilitate the catalytic cycle.[6][7] If the ligand is not robust enough or sterically suited for the substrates, the palladium can be prone to aggregation.[5]

Troubleshooting Steps:

  • Improve Inert Atmosphere: Enhance your degassing and inert gas purging techniques.[1][3]

  • Optimize Temperature: Consider running the reaction at a more moderate temperature for a longer duration.[2]

  • Ligand Screening: If palladium black formation persists, consider switching to more stabilizing ligands. For sterically hindered couplings, bulky, electron-rich phosphine ligands (e.g., Buchwald-type biarylphosphine ligands like SPhos or XPhos) or N-heterocyclic carbene (NHC) ligands can be highly effective.[2][6] These ligands form stable complexes with palladium, preventing aggregation.[2]

Q3: My reaction starts well but then stops before completion. What could be causing this premature deactivation?

A: This "stalling" phenomenon often points to a few potential culprits beyond simple palladium black formation:

  • Catalyst Poisoning: Impurities in your reagents or solvents can act as catalyst poisons, blocking the active sites of the palladium catalyst.[8][9] Common poisons include sulfur, phosphorus, and halogen compounds.[8] Even trace amounts of impurities from previous reactions or in the starting materials can have a significant impact.[10][11]

  • Ligand Degradation: The phosphine ligands themselves can degrade under certain reaction conditions, leading to the formation of inactive palladium species.[12]

  • Formation of Off-Cycle Species: The catalyst can be sequestered into inactive or "dormant" complexes that are not part of the productive catalytic cycle.[6][13] This can sometimes be reversible with changes in temperature or reaction conditions.[6]

Experimental Protocol: Testing for Catalyst Poisoning [9]

  • Baseline Reaction: Run the reaction under your standard conditions using your current batches of reagents and solvents. Carefully record the yield and reaction profile over time.

  • High-Purity Reaction: Repeat the reaction using the highest purity reagents and solvents available. This includes using freshly opened, anhydrous, and degassed solvents, and recrystallized or freshly purified solid reagents.[3]

  • Comparison: A significant improvement in the high-purity reaction strongly suggests that impurities in your original reagents or solvents were poisoning the catalyst.

Frequently Asked Questions (FAQs)

Q4: How does the choice of ligand impact catalyst deactivation in this compound synthesis?

A: The ligand is critical for both the reactivity and stability of the palladium catalyst.[7] For the synthesis of a substituted biaryl like this compound, which involves a sterically demanding component, the ligand's properties are paramount.

  • Steric Bulk: Bulky ligands, such as Buchwald's biarylphosphines, can promote the reductive elimination step of the catalytic cycle and help to maintain a monoligated, highly active Pd(0) species.[7]

  • Electron-Donating Ability: Electron-rich ligands increase the electron density on the palladium center, which can facilitate the rate-determining oxidative addition step.[7]

  • Stability: A robust ligand will resist degradation under the reaction conditions and effectively shield the palladium atom, preventing aggregation into palladium black.[5]

Q5: Can impurities in my solvent affect the catalyst's performance?

A: Absolutely. Solvents are not always inert bystanders in a reaction. Traces of impurities, even at the ppm level, can have a detrimental effect.[14] For example, precursors or degradation products in common solvents like THF (e.g., 2,3-dihydrofuran) can act as potent catalyst poisons.[14][15] It is crucial to use high-purity, dry, and properly degassed solvents.[3]

Q6: What role does the base play in catalyst deactivation?

A: The base is essential for the transmetalation step in the Suzuki-Miyaura cycle.[16] However, the choice and quality of the base can influence catalyst stability.

  • Base Strength: A base that is too strong or too weak can lead to side reactions or an inefficient catalytic cycle, which may indirectly contribute to catalyst deactivation.

  • Impurities: Bases can contain impurities that poison the catalyst. It is recommended to use high-purity bases and, for solid bases, to grind them into a fine powder to ensure good mixing and consistent reactivity.[3]

Q7: Are there any analytical techniques I can use to investigate the cause of catalyst deactivation?

A: Yes, several analytical techniques can provide insight into the state of your catalyst:

  • X-ray Photoelectron Spectroscopy (XPS): Can be used to determine the oxidation state of the palladium, helping to identify if the active Pd(0) has been oxidized to inactive Pd(II).[9][17]

  • Transmission Electron Microscopy (TEM): Can visualize the morphology of the palladium particles, confirming the formation of palladium black aggregates.[17]

  • Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES): Can be used to detect trace metal impurities in your reagents that might be acting as catalyst poisons.[10]

Q8: Is it possible to regenerate a deactivated palladium catalyst?

A: In some cases, catalyst regeneration is possible, although prevention is always the better strategy.

  • For Fouling/Coking: If the deactivation is due to the deposition of organic residues on the catalyst surface (more common with heterogeneous catalysts), a controlled oxidation or washing procedure can sometimes restore activity.[8][18]

  • For Poisoning: If the poison is known, specific scavengers can sometimes be used.[9] However, poisoning by elements like sulfur is often irreversible.[8]

  • For Aggregation (Palladium Black): Once palladium black has formed, it is generally not possible to regenerate the active catalyst in situ.

A common regeneration method for deactivated Pd/C catalysts involves washing with deionized water and methanol, followed by treatment with a reducing agent.[19]

Visualizing Deactivation and Prevention

Diagram 1: Common Catalyst Deactivation Pathways

This diagram illustrates the primary routes through which an active palladium catalyst can become deactivated during a cross-coupling reaction.

G cluster_deactivation Deactivation Pathways Active_Catalyst Active Pd(0)L Catalyst Product Desired Product (this compound) Active_Catalyst->Product Catalytic Cycle Aggregation Aggregation (Palladium Black) Active_Catalyst->Aggregation Poisoning Poisoning (Impurity Adsorption) Active_Catalyst->Poisoning Ligand_Degradation Ligand Degradation Active_Catalyst->Ligand_Degradation Oxidation Oxidation (e.g., by O2) Active_Catalyst->Oxidation Deactivated_Catalyst Deactivated Species Aggregation->Deactivated_Catalyst Poisoning->Deactivated_Catalyst Ligand_Degradation->Deactivated_Catalyst Oxidation->Deactivated_Catalyst

Caption: Key pathways leading to catalyst deactivation.

Diagram 2: Troubleshooting Workflow for Low Yield

This flowchart provides a step-by-step diagnostic approach when encountering low yields in your cross-coupling reaction.

G Start Low Yield Observed Check_Reagents 1. Check Reagent Purity (Aryl Halide, Boronic Acid, Base) Start->Check_Reagents Check_Inert 2. Verify Inert Atmosphere (Degassing, N2/Ar Purge) Check_Reagents->Check_Inert Observe_Pd_Black 3. Observe for Pd Black? Check_Inert->Observe_Pd_Black Optimize_Conditions 4a. Optimize Conditions (Temp, Ligand, Solvent) Observe_Pd_Black->Optimize_Conditions Yes Test_Poisoning 4b. Test for Poisoning (High-Purity Reagents) Observe_Pd_Black->Test_Poisoning No Resolution Improved Yield Optimize_Conditions->Resolution Test_Poisoning->Resolution

Caption: Systematic troubleshooting for low reaction yield.

Data Summary: Ligand Effects on Catalyst Stability

The choice of ligand significantly impacts catalyst performance and stability. The following table summarizes general characteristics of common ligand classes used in Suzuki-Miyaura cross-coupling.

Ligand TypeKey CharacteristicsCommon ExamplesBest Suited For
Monodentate Phosphines Simple, commercially available.PPh₃, P(t-Bu)₃Simple, unhindered substrates. Can be prone to dissociation leading to catalyst aggregation.[7]
Bidentate Phosphines Form stable chelate complexes.DPPF, XantphosCan enhance catalyst stability but may reduce activity in some cases.
Buchwald Biarylphosphines Bulky and electron-rich.XPhos, SPhos, RuPhosHighly effective for challenging and sterically hindered couplings; promote fast oxidative addition and reductive elimination.[2][6]
N-Heterocyclic Carbenes (NHCs) Strong σ-donors, form very stable Pd complexes.IPr, SIMesExcellent for preventing catalyst decomposition, especially at high temperatures.[2]

References

  • Ligand design in transition-metal catalyzed cross-coupling. (n.d.). ResearchGate.
  • Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. (n.d.). DSpace@MIT.
  • Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. (2013). PubMed Central.
  • Catalyst deactivation mechanisms and how to prevent them. (2025). Patsnap.
  • Designing Pd and Ni Catalysts for Cross-Coupling Reactions by Minimizing Off-Cycle Species. (2018). ACS Catalysis.
  • Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. (2021). ACS Publications.
  • Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. (n.d.). ArODES.
  • Curse or blessing? Influence of impurities on cross-coupling — Guideline for elucidating catalysts. (n.d.). Semantic Scholar.
  • Three Sources of Catalyst Deactivation and How To Mitigate Them. (n.d.). ChemCatBio.
  • Investigating the Catalytic Deactivation of a Pd Catalyst during the Continuous Hydrogenation of CO 2 into Formate Using a Trickle-Bed Reactor. (2024). MDPI.
  • Recycling of Gas Phase Residual Dichloromethane by Hydrodechlorination: Regeneration of Deactivated Pd/C Catalysts. (2019). Semantic Scholar.
  • Curse or Blessing? Influence of Impurities on Cross-Coupling— Guideline for Elucidating Catalysts. (2021). ChemRxiv.
  • Delving into the Chemical Deactivation of Palladium Catalysts during Spontaneous Formic Acid Dehydrogenation To Produce Dihydrogen. (n.d.). ACS Publications.
  • Poisoning and deactivation of palladium catalysts. (n.d.). SciSpace.
  • Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions. (2015). PubMed.
  • Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. (n.d.). ResearchGate.
  • Palladium/carbon catalyst regeneration and mechanical application method. (n.d.). Google Patents.
  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. (2025). Organic Chemistry Frontiers.
  • Regeneration of palladium hydrogenation catalyst. (n.d.). Google Patents.
  • Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW). (2022). MDPI.
  • How To Prevent Catalyst Deactivation?. (2025). Stanford Advanced Materials.
  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. (2022). ACS Publications.
  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.
  • The catalytic mechanism of the Suzuki-Miyaura reaction. (n.d.). ResearchGate.
  • The catalytic mechanism of the Suzuki-Miyaura reaction. (n.d.). ChemRxiv.
  • Catalyst deactivation challenges in FCC and how to prevent them. (2025). Patsnap.
  • Biaryl synthesis via direct arylation: establishment of an efficient catalyst for intramolecular processes. (n.d.). PubMed.
  • ChemInform Abstract: Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design. (2025). ResearchGate.
  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. (n.d.). PubMed Central.
  • The Suzuki–Miyaura Cross-Coupling Reaction. (n.d.). Organic Reactions.
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025). YouTube.
  • Impurities formed during the Suzuki−Miyaura coupling between 3 and 4. (n.d.). ResearchGate.
  • Organic Syntheses Procedure. (n.d.). Organic Syntheses.

Sources

Technical Support Center: Prevention of 3-Methylbiphenyl Degradation During Storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Methylbiphenyl. This guide is designed for researchers, scientists, and professionals in drug development who utilize this compound in their experiments. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the long-term stability and integrity of your stored compound. Our focus is on explaining the underlying chemical principles to empower you to make informed decisions for optimal storage.

I. Frequently Asked Questions (FAQs)

Q1: What is this compound and why is proper storage critical?

This compound (CAS 643-93-6), also known as 3-phenyltoluene, is an aromatic hydrocarbon consisting of two phenyl rings linked together, with a methyl group attached to the third carbon of one ring.[1] It serves as a key intermediate in various organic syntheses and is explored in materials science.[1] Proper storage is paramount because, like many aromatic hydrocarbons, it is susceptible to degradation, which can introduce impurities into your experiments, leading to inaccurate results and compromised product quality.

Q2: What are the primary signs of this compound degradation?

Visual inspection can often provide the first clues of degradation. A pure sample of this compound should be a colorless to light yellow liquid.[1][2][3] The appearance of a more intense yellow or brownish color can indicate the formation of degradation products. Additionally, the presence of particulates or a change in viscosity may suggest polymerization or the formation of insoluble byproducts. For quantitative assessment, techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) are recommended to check for the appearance of new peaks, which signify impurities.

Q3: What are the main factors that cause this compound to degrade?

The primary drivers of this compound degradation are:

  • Oxidation: Exposure to atmospheric oxygen can lead to the oxidation of the methyl group or the aromatic rings.[3][4]

  • Photodegradation: Exposure to UV light, including ambient sunlight, can induce photochemical reactions, leading to the breakdown of the molecule.[5][6]

  • Elevated Temperatures: High temperatures can accelerate the rates of both oxidation and other decomposition reactions.

  • Contamination: Contact with incompatible materials, such as strong oxidizing agents, acids, or bases, can catalyze degradation.[3]

Q4: What is the recommended short-term storage condition for this compound that is in frequent use?

For samples that are being used regularly, it is recommended to store this compound in a cool, dry, and well-ventilated area, away from direct sunlight and incompatible substances.[2][4] The container should be tightly sealed after each use to minimize exposure to air and moisture.[2][4][7] An amber glass vial is a suitable container for shielding the compound from UV light.[6]

II. Troubleshooting Guide: Addressing Specific Degradation Issues

This section provides a structured approach to identifying and resolving common degradation problems encountered during the storage of this compound.

Issue 1: Sample Discoloration (Yellowing or Browning)

Cause: Discoloration is a common indicator of oxidation. The methyl group on the biphenyl structure is a potential site for oxidation, which can lead to the formation of biphenyl-3-carbaldehyde or biphenyl-3-carboxylic acid. These compounds, and subsequent reaction products, can be colored.

Solution Workflow:

  • Inert Atmosphere Overlay: Before sealing the container, flush the headspace with an inert gas like argon or nitrogen. This displaces oxygen and minimizes the potential for oxidation.

  • Container Selection: Always use amber glass bottles or vials to protect the compound from light, which can catalyze oxidation.[6] Ensure the container has a tight-fitting cap, preferably with a PTFE liner, to provide a good seal.[6]

  • Temperature Control: Store the compound in a refrigerator at 2-8°C to slow down the rate of oxidative reactions.[6]

Caption: Troubleshooting workflow for discolored this compound.

Issue 2: Presence of Particulates or Precipitate

Cause: The formation of solid material in the liquid this compound can be due to polymerization or the formation of highly oxidized, insoluble products. This can be triggered by exposure to certain contaminants or prolonged exposure to heat and light.

Solution Workflow:

  • Purity Check: Before long-term storage, it is advisable to check the purity of the this compound using a suitable analytical method like GC. This establishes a baseline for future comparisons.

  • Solvent and Container Compatibility: Ensure that any solvents used to transfer or dilute this compound are of high purity and free from contaminants. Use clean, dry glassware. Polyethylene or polypropylene containers can also be suitable.[7]

  • Avoid Cross-Contamination: Use dedicated spatulas and glassware for handling this compound to prevent the introduction of impurities that could initiate degradation.

Issue 3: Inconsistent Experimental Results

Cause: If you are observing variability in your experimental outcomes, it could be due to the presence of uncharacterized degradation products in your this compound starting material. These impurities can interfere with your reaction or assay.

Solution Workflow:

  • Analytical Verification: Before use, especially after long-term storage, re-analyze the this compound using a validated analytical method (e.g., GC-MS, HPLC) to confirm its purity and identify any potential degradation products.

  • Small-Scale Testing: If degradation is suspected, perform a small-scale pilot experiment to confirm that the starting material is suitable for your application.

  • Purification: If significant degradation has occurred, purification of the this compound by distillation or chromatography may be necessary. However, preventing degradation in the first place is the more efficient approach.

Caption: Proactive workflow for preventing and verifying the stability of this compound.

III. Detailed Protocols for Optimal Storage

Protocol 1: Long-Term Storage of this compound

This protocol is designed for the storage of this compound for periods exceeding one month.

Materials:

  • High-purity this compound

  • Amber glass vial with a PTFE-lined screw cap

  • Source of inert gas (Argon or Nitrogen) with a regulator and tubing

  • Refrigerator (2-8°C)

Procedure:

  • Container Preparation: Ensure the amber glass vial and cap are clean and completely dry.

  • Aliquotting: If you have a large stock bottle, it is best practice to aliquot the this compound into smaller, single-use vials. This minimizes the repeated exposure of the bulk material to the atmosphere.

  • Inert Gas Purge: Place the vial in a fume hood. Gently introduce a stream of argon or nitrogen into the vial for 30-60 seconds to displace the air in the headspace.

  • Sealing: Immediately and tightly seal the vial with the PTFE-lined cap.

  • Labeling: Clearly label the vial with the compound name, date, and storage conditions.

  • Refrigeration: Place the sealed vial in a refrigerator set to maintain a temperature between 2-8°C.

Protocol 2: Handling and Use of Stored this compound

Procedure:

  • Temperature Equilibration: Before opening, allow the refrigerated vial to warm to room temperature. This prevents condensation of atmospheric moisture into the cold sample.

  • Inert Atmosphere for Use: If possible, open the vial and handle the compound under a gentle stream of inert gas.

  • Resealing: After taking the required amount, flush the headspace of the vial with inert gas again before tightly resealing it.

  • Return to Storage: Promptly return the vial to the refrigerator.

IV. Data Summary

ParameterRecommendationRationale
Storage Temperature 2-8°CSlows down the rate of chemical degradation.[6]
Atmosphere Inert (Argon or Nitrogen)Prevents oxidation by atmospheric oxygen.
Container Amber Glass Vial with PTFE-lined capProtects from photodegradation and ensures a tight seal.[6]
Incompatible Materials Strong oxidizing agents, strong acids, strong basesThese can catalyze decomposition reactions.[3]

V. References

  • This compound(643-93-6) MSDS. (n.d.). Chemical Book.

  • SAFETY DATA SHEET - this compound. (2025). Thermo Fisher Scientific.

  • SAFETY DATA SHEET - this compound. (2025). Fisher Scientific.

  • This compound | C13H12 | CID 12564. (n.d.). PubChem.

  • This compound Safety Data Sheet. (2023). Apollo Scientific.

  • Photo degradation of biphenyl in prior to the ecological elimination of polychlorinated biphenyls “PCBs”. (2022). IOSR Journal.

  • Tachikawa, T., Tojo, S., Fujitsuka, M., & Majima, T. (2004). Photocatalytic One-Electron Oxidation of Biphenyl Derivatives Strongly Coupled with the TiO2 Surface. Langmuir.

  • Aromatic Hydrocarbons Standard (1X1 mL) - Safety Data Sheet. (2024). Agilent Technologies.

  • Aromatic Hydrocarbon Standard (1X1 mL) - Safety Data Sheet. (2024). Agilent Technologies.

  • 3-methyl biphenyl, 643-93-6. (n.d.). The Good Scents Company.

  • This compound 643-93-6. (n.d.). TCI AMERICA.

  • The Proper Storage and Handling of Volatile Analytical Standards. (n.d.). LGC Standards.

  • Degradation of Polychlorinated Biphenyls by UV-Catalyzed Photolysis. (2025). Request PDF.

  • 3-methyl biphenyl, 643-93-6. (n.d.). The Good Scents Company.

  • Management of Chemicals. (n.d.). In Prudent Practices in the Laboratory. National Academies Press (US).

  • Heavy Aromatic Distillate Safety Data Sheet. (2020). Sasol.

  • This compound CAS 643-93-6. (n.d.). CymitQuimica.

  • Fleming-Tamao Oxidation. (n.d.). Organic Chemistry Portal.

  • Oxidation Reactions. (n.d.). Thermo Fisher Scientific.

  • Effect of Benzophenone Type UV Filters on Photodegradation of Co-existing Sulfamethoxazole in Water. (n.d.). MDPI.

  • Polycyclic aromatic hydrocarbon. (n.d.). In Wikipedia.

  • Oxidation of Methionine Residues in Polypeptide Ions via Gas-Phase Ion/Ion Chemistry. (n.d.). PMC.

Sources

Technical Support Center: Troubleshooting Peak Tailing in the HPLC Analysis of 3-Methylbiphenyl

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center. As Senior Application Scientists, we understand that achieving perfect peak symmetry is crucial for accurate quantification and robust analytical methods. This guide is designed to provide you, our fellow researchers and drug development professionals, with a systematic and scientifically-grounded approach to diagnosing and resolving peak tailing issues encountered during the HPLC analysis of 3-Methylbiphenyl.

Frequently Asked Questions (FAQs): Understanding the Root Causes

This section addresses the fundamental "why" behind peak tailing for a non-polar, aromatic analyte like this compound.

Q1: I'm observing significant peak tailing for this compound. What are the most likely causes?

Peak tailing for a neutral, non-ionizable compound like this compound is almost always rooted in undesirable secondary interactions with the stationary phase or issues with the physical state of your HPLC system.[1][2] Unlike basic or acidic compounds, its retention is not designed to be influenced by mobile phase pH.

The primary causes, in order of likelihood, are:

  • Secondary Silanol Interactions: The analyte interacts with active sites (residual silanol groups) on the silica surface of the column packing.[3][4][5]

  • Column Hardware Issues: Physical problems such as a column void or a partially blocked frit can disrupt the sample path.[3]

  • Extra-Column Effects: Dead volume in system tubing and connections can cause peak dispersion.[1][6]

  • Mass Overload: Injecting too much analyte can saturate the stationary phase.[4][7]

Q2: What are residual silanols, and how do they cause peak tailing with a non-polar compound?

Silica-based HPLC columns have hydroxyl groups (-OH) attached to silicon atoms (Si) on the surface, known as silanols.[8][9] During the manufacturing of reversed-phase columns (like C18), most of these silanols are chemically bonded with the stationary phase. The process of "end-capping" further deactivates most of the remaining ones.[10]

However, it is nearly impossible to deactivate 100% of them.[8] These leftover "residual" silanols are acidic and polar.[9][11] While they are notorious for causing severe tailing with basic compounds through strong ionic interactions, they can also affect neutral molecules like this compound. The electron-rich pi (π) system of the biphenyl rings can form hydrogen bonds with these active silanol sites. This secondary retention mechanism holds a fraction of the analyte molecules more strongly than the primary hydrophobic interaction, causing them to elute later and create a "tail" on the peak.[3][5]

Q3: My peak shape is poor. Could my C18 column be the problem?

Absolutely. The quality of the stationary phase is paramount.

  • Silica Purity (Type A vs. Type B): Older columns often use "Type A" silica, which has a higher content of trace metal impurities (like iron and aluminum).[2][12][13] These metals can increase the acidity of adjacent silanol groups, making them highly active and prone to causing tailing.[11][12] Modern columns almost exclusively use high-purity, "Type B" silica, which has significantly lower metal content and fewer active silanol sites, leading to much better peak shapes for sensitive compounds.[2][14]

  • End-Capping: A column that is not thoroughly end-capped will have more exposed silanols, leading to greater tailing.[3][8][15] When analyzing challenging compounds, always opt for a column from a reputable manufacturer that specifies it uses high-purity, fully end-capped silica.

Q4: How can I differentiate between peak tailing caused by silanol interactions versus mass overload?

This is a critical diagnostic step that can be performed easily. Mass overload occurs when the amount of injected sample exceeds the column's linear capacity, saturating the stationary phase.[4]

The Diagnostic Test: Prepare a sample of this compound that is 10 times more dilute than your current sample. Inject this diluted sample under the exact same conditions.

  • If the peak shape improves significantly (becomes more symmetrical): Mass overload was a primary or contributing factor.[16]

  • If the peak shape remains poor and tailing persists: The issue is more likely related to secondary interactions (silanols) or hardware problems. In some cases of severe silanol interaction, overloading the column can paradoxically improve the peak shape by saturating the active sites, but the dilution test is the more standard diagnostic.[16]

Systematic Troubleshooting Guide

Follow this logical workflow to diagnose and resolve peak tailing.

Troubleshooting_Workflow cluster_0 Phase 1: Initial Diagnosis cluster_1 Phase 2: Problem Isolation cluster_2 Phase 3: Resolution A Observe Peak Tailing (Tailing Factor > 1.2) B Protocol 1: Perform System & Method Checks A->B C Isolate the Variable: Is the issue analyte-specific or system-wide? B->C D Protocol 2: Run Dilution Series (10x) C->D Analyte-Specific Tailing E Peak shape improves? D->E Yes F Peak shape unchanged? D->F No J SOLUTION: Reduce sample concentration. Optimize injection volume. E->J G Protocol 3: Test with a different, high-quality column F->G H Peak shape improves? G->H Yes I Peak shape unchanged? G->I No K SOLUTION: Original column is faulty or unsuitable. Replace with new, high-performance column. H->K L SOLUTION: Check for extra-column volume. Inspect fittings, tubing, and flow cell. I->L Interactions cluster_C18 C18 Phase Interaction cluster_Biphenyl Biphenyl Phase Interaction C18 C18 Alkyl Chains Analyte1 This compound C18->Analyte1 Hydrophobic Interaction Biphenyl Biphenyl Phase Analyte2 This compound Biphenyl->Analyte2 Hydrophobic + π-π Interaction

Caption: Retention mechanisms on C18 vs. Biphenyl phases.

The dual phenyl rings in the stationary phase can engage in π-π stacking interactions with the aromatic rings of this compound. [19][25]This provides stronger retention and an alternative selectivity that can resolve it from other components and often yields a sharper, more symmetrical peak. [20][21][26]

References
  • Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC? Chrom Tech. [Link]
  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Element Lab Solutions. [Link]
  • Crawford Scientific. (n.d.). The Theory of HPLC Column Chemistry. Chromacademy. [Link]
  • Waters Corporation. (n.d.). What are common causes of peak tailing when running a reverse-phase LC column? - WKB237593.
  • Phenomenex. (n.d.).
  • Advanced Materials Technology. (n.d.). HALO® Biphenyl HPLC Columns.
  • Carl ROTH. (n.d.). HPLC column NUCLEOSHELL® Biphenyl. Carl ROTH. [Link]
  • Chromatography Today. (2016). The Ascentis Express Biphenyl U/HPLC Column: A New Choice in Selectivity.
  • ALWSCI. (2025).
  • Hawach Scientific. (2025). Reasons for Peak Tailing of HPLC Column. Hawach Scientific. [Link]
  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
  • ALWSCI. (2025). Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. ALWSCI Blog. [Link]
  • Phenomenex. (2025). How to Reduce Peak Tailing in HPLC? Phenomenex Blog. [Link]
  • Labcompare. (2021). LABTips: How to Prevent Tailing Peaks in HPLC. Labcompare. [Link]
  • National Center for Biotechnology Information. (n.d.). This compound.
  • Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Agilent Technologies. [Link]
  • Phenomenex. (n.d.). The Role of End-Capping in RP. Phenomenex LC Technical Tip. [Link]
  • MicroSolv Technology Corporation. (2025). Troubleshooting Problems With Poor HPLC Results Before Examining the Column. MicroSolv. [Link]
  • SIELC Technologies. (2018). This compound. SIELC Technologies. [Link]
  • uHPLCs Class - YouTube. (2025). Unveiling the Secrets of Silica in HPLC Columns. YouTube. [Link]
  • The Good Scents Company. (n.d.). 3-methyl biphenyl. The Good Scents Company. [Link]
  • Phenomenex. (n.d.). Overcoming Peak Tailing of Basic Analytes. Phenomenex HPLC/UHPLC Technical Tip. [Link]
  • Pharma Growth Hub. (2023). What is the effect of free silanols in RPLC and how to reduce it? Pharma Growth Hub. [Link]
  • Kazakevich, Y. & LoBrutto, R. (2012). Residual silanols at reversed-phase silica in HPLC--a contribution for a better understanding.
  • Shodex HPLC Columns. (n.d.). Lesson 3: Separation Modes and their Mechanisms 1. Shodex. [Link]
  • LCGC North America. (2023). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC North America. [Link]
  • Agilent. (n.d.). A Look at Column Choices. Agilent Technologies. [Link]
  • ResearchGate. (2013). How can I prevent peak tailing in HPLC?
  • LCGC North America. (2019). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. LCGC North America. [Link]
  • LCGC North America. (2021). But My Peaks Are Not Gaussian! Part 3: Physicochemical Causes of Peak Tailing. LCGC North America. [Link]
  • Fisher Scientific. (n.d.). This compound 95.0+%, TCI America™. Fisher Scientific. [Link]
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Biphenyl.

Sources

Technical Support Center: Optimizing 3-Methylbiphenyl Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 3-Methylbiphenyl. This resource is designed for researchers, chemists, and drug development professionals to provide in-depth, field-tested insights into optimizing this crucial synthesis. Here, we move beyond simple protocols to explain the causality behind experimental choices, helping you troubleshoot and refine your reaction conditions with confidence. The focus of this guide is the critical parameter of temperature and its profound impact on reaction success.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

The most prevalent and versatile method for synthesizing this compound is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][2][3] This reaction joins an aryl halide (e.g., 3-bromotoluene or 1-bromo-3-methylbenzene) with an arylboronic acid (e.g., phenylboronic acid) or vice-versa. Its popularity stems from its high functional group tolerance, the commercial availability and stability of boronic acids, and generally mild reaction conditions which lead to high yields and minimal toxic byproducts.[4][5]

Q2: Why is temperature such a critical parameter to control in the synthesis of this compound?

Temperature is arguably one of the most influential parameters in a Suzuki-Miyaura coupling as it directly governs reaction kinetics, catalyst stability, and the prevalence of side reactions.[6]

  • Reaction Rate: Like most chemical reactions, the rate of the Suzuki coupling increases with temperature. An adequate temperature is necessary to overcome the activation energy for each step in the catalytic cycle (oxidative addition, transmetalation, and reductive elimination).[2][7]

  • Catalyst Stability: While higher temperatures accelerate the reaction, excessive heat can lead to the decomposition of the palladium catalyst. This often manifests as the formation of palladium black, an inactive, precipitated form of palladium that reduces the catalyst's efficiency and can halt the reaction.[8]

  • Selectivity and Purity: Elevated temperatures can promote undesirable side reactions.[6] For this compound synthesis, the most common side products include homocoupled species (e.g., biphenyl from the coupling of two phenylboronic acid molecules, or 3,3'-dimethylbiphenyl from the coupling of two 3-tolyl molecules) and protodeboronation (where the boronic acid is replaced by a hydrogen).[6] Controlling the temperature is key to minimizing these impurities.

Q3: What is a good starting temperature range for optimizing the synthesis of this compound?

For a typical Suzuki-Miyaura coupling to synthesize this compound, a starting temperature range of 80-100°C is recommended.[9] Many procedures report successful reactions within this window.[4][10] However, the optimal temperature is highly dependent on the specific substrates, catalyst system (palladium source and ligand), base, and solvent used.[8] Some modern, highly active catalyst systems may even allow the reaction to proceed efficiently at or near room temperature.[3][11]

Troubleshooting Guide: Temperature-Related Issues

This section addresses specific problems you may encounter during your synthesis, with a focus on temperature-related causes and solutions.

Problem: Low or No Yield of this compound

Q: My reaction has a very low yield or has failed to proceed. Could the temperature be the issue?

A: Yes, an incorrect temperature is a primary suspect for low or no product formation. The issue can stem from the temperature being either too low or too high.

  • Scenario 1: Temperature is too low. The reaction may stall or fail to initiate because the system lacks the necessary thermal energy to overcome the activation barrier of the rate-limiting step, often the oxidative addition of the aryl halide to the Pd(0) catalyst.[12]

    • Solution: Gradually increase the reaction temperature in 10°C increments, monitoring the reaction progress by TLC or LC-MS at each stage.[6]

  • Scenario 2: Temperature is too high. Excessively high temperatures can cause the palladium catalyst to decompose into inactive palladium black, effectively stopping the catalytic cycle.[8] It can also lead to the degradation of sensitive starting materials or the desired product.

    • Solution: Decrease the temperature. If you observe the formation of black precipitate, it's a strong indicator of catalyst decomposition.[8] In this case, the reaction may need to be repeated at a lower temperature. Consider using more thermally stable catalysts, such as certain palladacycles, which are known for their robustness.[2]

Workflow for Troubleshooting Low Yield This diagram outlines a systematic approach to diagnosing low-yield issues, with a primary focus on temperature optimization.

LowYield_Troubleshooting start Low Yield Observed check_temp Is Temperature Optimized? start->check_temp temp_low Temperature Too Low? check_temp->temp_low No check_other Investigate Other Parameters: - Base effectiveness - Catalyst activity - Reagent purity - Inert atmosphere check_temp->check_other Yes temp_high Temperature Too High? temp_low->temp_high No increase_temp Action: Increase Temp in 10°C increments. Monitor by TLC/LC-MS. temp_low->increase_temp Yes decrease_temp Action: Decrease Temp. Consider more stable catalyst. temp_high->decrease_temp Yes temp_high->check_other No

Caption: Troubleshooting workflow for low reaction yield.

Problem: Significant Formation of Impurities

Q: My final product is contaminated with significant side products like biphenyl and/or 3,3'-dimethylbiphenyl. How does temperature contribute to this?

A: The formation of homocoupled products is a classic side reaction in Suzuki couplings and is often exacerbated by elevated temperatures.[6]

  • Mechanism of Homocoupling: This side reaction can occur through several pathways, but a common one involves the reaction of two boronic acid molecules, particularly at higher temperatures before the cross-coupling can occur.

  • Protodeboronation: Another temperature-sensitive side reaction is protodeboronation, where the C-B bond of the boronic acid is cleaved and replaced with a C-H bond.[6] This consumes your starting material and reduces the overall yield.

Solutions to Minimize Impurities:

  • Lower the Reaction Temperature: This is the most direct approach to disfavoring these higher-activation-energy side reactions.

  • Optimize Reactant Stoichiometry: Using a slight excess (e.g., 1.1 equivalents) of the boronic acid can sometimes help ensure the aryl halide is fully consumed, but a large excess can promote homocoupling.[6]

  • Control Addition Rate: In some systems, slowly adding one of the coupling partners can maintain its low concentration in the reaction mixture, thereby suppressing the rate of homocoupling.

Side ProductCommon CauseTemperature InfluenceRecommended Action
Biphenyl or 3,3'-Dimethylbiphenyl Homocoupling of boronic acidHigher temperatures increase the rate of homocoupling.Lower reaction temperature. Optimize stoichiometry.
Benzene or Toluene Protodeboronation of boronic acidAccelerated by higher temperatures, especially with a strong base or protic solvents.[6]Lower temperature. Use anhydrous solvents. Consider a milder base.
Palladium Black Catalyst decompositionPrimarily caused by excessive heat.Lower reaction temperature. Use a more stable ligand/precatalyst.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Synthesis of this compound

This protocol provides a robust starting point for your optimization experiments.

  • Reagent Setup: To a flame-dried Schlenk flask, add 3-tolylboronic acid (1.2 mmol), bromobenzene (1.0 mmol), and a suitable base such as potassium carbonate (K₂CO₃, 2.0 mmol).[9]

  • Catalyst Addition: Add the palladium catalyst, for example, Palladium(II) acetate (0.02 mmol, 2 mol%) and a phosphine ligand like triphenylphosphine (0.04 mmol, 4 mol%).

  • Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[9]

  • Solvent Addition: Using a syringe, add degassed solvent (e.g., 5 mL of a Toluene/Water or Dioxane/Water mixture).[1][9]

  • Reaction: Place the flask in a preheated oil bath set to your desired starting temperature (e.g., 90°C).[6] Stir the mixture vigorously.

  • Monitoring: Monitor the reaction's progress every 1-2 hours using TLC or LC-MS until the starting material (bromobenzene) is consumed (typically 4-24 hours).[9]

  • Work-up: Cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[9]

  • Purification: Purify the crude product by column chromatography on silica gel to obtain pure this compound.[9]

Catalytic Cycle and Temperature Influence The diagram below illustrates the key steps of the Suzuki-Miyaura catalytic cycle and highlights where temperature plays a critical role.

Suzuki_Cycle cluster_main Catalytic Cycle cluster_inputs Inputs cluster_outputs Outputs cluster_side_reactions Side Reactions (High Temp) Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)-X(L₂) Pd0->OxAdd Oxidative Addition (Requires Heat) Decomp Pd Black (Inactive) Pd0->Decomp Catalyst Decomposition Trans Ar-Pd(II)-Ar'(L₂) OxAdd->Trans Transmetalation (Base & Temp Dependent) OxAdd->Decomp Trans->Pd0 Reductive Elimination (Often Spontaneous) Product Ar-Ar' (this compound) Trans->Product Trans->Decomp ArX Ar-X (e.g., Bromobenzene) ArX->OxAdd ArB Ar'-B(OH)₂ + Base (e.g., 3-Tolylboronic Acid) ArB->Trans

Caption: The Suzuki-Miyaura cycle and points of thermal influence.

Protocol 2: Methodical Temperature Screening

To empirically determine the optimal temperature for your specific system:

  • Setup Parallel Reactions: Prepare 4-5 identical reactions as described in Protocol 1 using a parallel synthesis setup.

  • Set Temperature Gradient: Place each reaction at a different temperature (e.g., 70°C, 80°C, 90°C, 100°C, 110°C).

  • Uniform Monitoring: Run all reactions for a fixed period (e.g., 6 hours).

  • Analysis: After the set time, cool all reactions and take an aliquot from each for analysis by GC-MS or ¹H NMR with an internal standard.

  • Determine Optimum: Compare the yield and purity profile across the different temperatures to identify the optimal condition that provides the highest yield of the desired product with the fewest impurities. One study found 80°C to be optimal for their specific biaryl synthesis, as yields decreased sharply below this point and did not improve above it.[10]

By following these guidelines and understanding the critical role of temperature, you can effectively troubleshoot and optimize the synthesis of this compound, leading to higher yields, improved purity, and more reproducible results.

References

  • Benyettou, F., et al. (2021). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI.
  • Suzuki Coupling I Common Byproducts in Suzuki Coupling. (2024). YouTube.
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Optimization of temperature for Suzuki-Miyaura coupling reaction. (n.d.). ResearchGate.
  • Optimization of the Suzuki-Miyaura reaction conditions. (n.d.). ResearchGate.
  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.
  • Novak, B. M., et al. (n.d.). 4-methoxy-2'-methylbiphenyl. Organic Syntheses Procedure.
  • Ahmad, I., et al. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. PubMed Central.
  • Why can't I achieve good yields for this Suzuki reaction?. (2018). ResearchGate.
  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. (2017). ResearchGate.
  • Le, C. M., et al. (2022). Synthesis of Atropisomeric Biaryls via Chiral Suzuki–Miyaura/Enzymatic Kinetic Resolution. ACS Catalysis.
  • Clayton, A. D., et al. (2022). Adaptive mixed variable Bayesian self-optimisation of catalytic reactions. Reaction Chemistry & Engineering.
  • Bédard, A.-C., et al. (2018). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering.
  • Suzuki Cross-Coupling Reaction procedure. (n.d.). Rose-Hulman Institute of Technology.
  • Palladium‐Catalysed Cross‐Coupling and Related Processes: Some Interesting Observations That Have Been Exploited in Synthetic Chemistry. (2025). ResearchGate.
  • Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. (n.d.). University of California, San Diego.
  • Shi, S., et al. (2018). Suzuki–Miyaura cross-coupling of amides and esters at room temperature: correlation with barriers to rotation around C–N and C–O bonds. PubMed Central.
  • Suzuki Coupling. (n.d.). Organic Chemistry Portal.
  • Cross-coupling reaction. (n.d.). Wikipedia.
  • Llenas, M. (2020). Palladium-Catalyzed Cross-Coupling and Related Reactions of Non-Classical Electrophiles Focusing on Esters. EliScholar - Yale University.
  • 17.2: Palladium catalyzed couplings. (2020). Chemistry LibreTexts.

Sources

effect of base selection on Suzuki coupling of 3-Methylbiphenyl

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Base Selection and Troubleshooting

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, chemists, and drug development professionals who are working on or troubleshooting the synthesis of 3-Methylbiphenyl and related biaryl compounds. As a Senior Application Scientist, my goal is to provide you not just with protocols, but with the underlying chemical logic to empower you to make informed decisions in your own experiments. We will delve into the critical, and often nuanced, role of base selection—a parameter that can make the difference between a high-yielding success and a frustrating failure.

Part 1: Foundational Knowledge - The "Why" Behind the Base

Before troubleshooting, it's essential to understand the fundamental role of the base in the Suzuki-Miyaura catalytic cycle. Its function is far more sophisticated than simply acting as a proton scavenger.

Q1: What is the primary role of the base in the Suzuki coupling mechanism?

The base is a non-negotiable component required to activate the reaction. Organoboron compounds, like phenylboronic acid, are not nucleophilic enough on their own to transfer their organic group to the palladium center in the key transmetalation step.[1] The base intervenes in one of two primary, and sometimes competing, mechanistic pathways to facilitate this transfer.[2]

  • The Boronate Pathway: The base reacts with the organoboronic acid to form a more nucleophilic "ate" complex, such as an organoborate anion (R-B(OH)₃⁻).[3][4] This increased electron density on the boron center enhances its ability to engage in transmetalation with the palladium(II)-halide complex.[5]

  • The Oxo-Palladium Pathway: The base (often a hydroxide or alkoxide) first exchanges with the halide on the palladium(II) complex (formed after oxidative addition). This generates a palladium-hydroxo or palladium-alkoxo species.[1][2] This complex is more electrophilic and readily reacts with the neutral organoboronic acid in the transmetalation step.

Recent kinetic studies suggest that for many common conditions using aqueous solvents and moderately weak bases like carbonates, the reaction between a palladium-hydroxo complex and the neutral boronic acid is significantly faster and is the dominant pathway for transmetalation.[6]

Suzuki_Cycle cluster_0 Catalytic Cycle cluster_1 Role of Base Pd(0)L2 Pd(0)L₂ (Active Catalyst) ArPd(II)XL2 R¹-Pd(II)-X L₂ Pd(0)L2->ArPd(II)XL2 Oxidative Addition (R¹-X) ArPd(II)ArL2 R¹-Pd(II)-R² L₂ ArPd(II)XL2->ArPd(II)ArL2 Transmetalation (R²-B(OH)₂) ArPd(II)ArL2->Pd(0)L2 Reductive Elimination Product R¹-R² (Product) ArPd(II)ArL2->Product Base Base (e.g., OH⁻, OR⁻) Base->ArPd(II)XL2 Forms R¹-Pd-OH (Oxo-Pd Pathway) Boronate [R²-B(OH)₃]⁻ Base->Boronate Activates Boronic Acid BoronicAcid R²-B(OH)₂ BoronicAcid->Boronate Boronate->ArPd(II)XL2 Transmetalation (Boronate Pathway)

Caption: The Suzuki catalytic cycle, highlighting the crucial intervention of the base.

Part 2: Troubleshooting Guide for this compound Synthesis

This section addresses common issues encountered when synthesizing this compound, for instance, via the coupling of 3-bromotoluene with phenylboronic acid or 3-methylphenylboronic acid with an aryl halide.

Q2: My reaction yield is very low or the reaction has stalled. How can my choice of base be the cause?

Low yield is the most common complaint, and the base is a frequent culprit. Here’s how to diagnose the issue:

  • Issue: Ineffective Transmetalation.

    • Cause: The base may be too weak or insoluble in the reaction medium. For transmetalation to occur efficiently, the base must be able to generate a sufficient concentration of the active boronate or palladium-hydroxo species.[7]

    • Solution: Switch to a stronger or more soluble base. If you are using a common base like K₂CO₃ in a solvent like toluene, ensure adequate water is present (e.g., toluene/water 4:1) to aid solubility and facilitate the formation of hydroxo species.[8] Consider switching from a carbonate to potassium phosphate (K₃PO₄), which is often more effective for challenging couplings.

  • Issue: Protodeboronation Side Reaction.

    • Cause: This is a major side reaction where the boronic acid C-B bond is cleaved and replaced by a C-H bond, effectively destroying your nucleophile.[9] This is often promoted by excessive heat, prolonged reaction times, and the presence of water, particularly with stronger bases.

    • Solution:

      • Use the boronic acid as fresh as possible.

      • Try a milder base. Sometimes, switching from a strong base like NaOH to a carbonate (Na₂CO₃, K₂CO₃) or even a fluoride source (KF) can suppress this side reaction.[5][10]

      • Minimize the amount of water in the reaction if possible, or switch to anhydrous conditions with a base like potassium fluoride (KF).

  • Issue: Degradation of Starting Materials or Product.

    • Cause: If your aryl halide or boronic acid contains base-sensitive functional groups (e.g., esters), a strong base like NaOt-Bu or NaOH can cause hydrolysis or other undesired reactions.[5]

    • Solution: Use a milder base. K₂CO₃, K₃PO₄, or even organic bases like triethylamine (TEA) can be effective while preserving sensitive functionalities.[11][12] A careful screening is necessary.

Q3: I'm observing significant homo-coupling of my boronic acid. Can the base influence this?

Yes. Homo-coupling (R²-B(OH)₂ + R²-B(OH)₂ → R²-R²) is often driven by the presence of Pd(II) species and oxygen.[13] While not always directly caused by the base, the choice of base can indirectly affect the conditions that lead to it. A base that promotes a sluggish transmetalation can leave the Pd(II) intermediate lingering, increasing the opportunity for side reactions like homo-coupling.

Solution: Ensure your reaction is properly degassed. Switching to a more effective base that accelerates the main catalytic cycle can often outcompete the homo-coupling side reaction.

Part 3: Base Selection Guide

The "best" base is substrate-dependent. For a relatively simple, unfunctionalized product like this compound, several options are viable. The key is balancing reactivity with the potential for side reactions.

Q4: Which bases should I consider for the synthesis of this compound, and what are the pros and cons?

Here is a comparative guide to common bases for this type of transformation.

BaseClassTypical ConditionsProsCons
K₂CO₃ / Na₂CO₃ Inorganic Carbonate2M aqueous solutionInexpensive, widely effective, good for many substrates.[11][14]Can be slow with less reactive aryl chlorides; solubility can be an issue in purely organic solvents.
Cs₂CO₃ Inorganic Carbonate2M aqueous solutionMore soluble and often more effective than K₂CO₃ for difficult couplings.[8]Significantly more expensive.
K₃PO₄ Inorganic PhosphateSolid or aqueousVery effective for sterically hindered substrates and less reactive partners. Generally provides high yields.More expensive than carbonates; can be more basic, potentially causing issues with sensitive groups.
NaOH / KOH Inorganic HydroxideAqueous solutionStrong, inexpensive, and can drive reactions to completion quickly.High basicity increases the risk of protodeboronation and degradation of base-labile groups.[10]
KF FluorideAnhydrous conditionsMild, effective for substrates with base-labile groups (e.g., esters).[5]Requires strictly anhydrous conditions to be effective.
NaOt-Bu AlkoxideAnhydrous THF/TolueneVery strong base, useful for highly unreactive coupling partners.High risk of side reactions; very moisture sensitive. Not a typical first choice for this synthesis.

For the synthesis of this compound from 3-bromotoluene and phenylboronic acid, K₂CO₃ or K₃PO₄ are excellent starting points.

Part 4: Experimental Protocol & Workflow
Representative Protocol: Synthesis of this compound

This protocol describes the coupling of 3-bromotoluene with phenylboronic acid .

Reagents & Equipment:

  • Palladium(II) acetate [Pd(OAc)₂]

  • Triphenylphosphine (PPh₃) or a suitable biarylphosphine ligand (e.g., SPhos)

  • 3-bromotoluene

  • Phenylboronic acid

  • Potassium Carbonate (K₂CO₃)

  • Toluene and Water (degassed)

  • Round-bottom flask, condenser, magnetic stirrer, inert atmosphere setup (Argon or Nitrogen)

Procedure:

  • Catalyst Preparation: In a round-bottom flask under an inert atmosphere, add Pd(OAc)₂ (e.g., 1 mol%) and the phosphine ligand (e.g., 2-3 mol%).

  • Reagent Addition: To the flask, add 3-bromotoluene (1.0 eq), phenylboronic acid (1.2 eq), and K₂CO₃ (2.0 eq).

  • Solvent Addition: Add degassed toluene and degassed water in a 4:1 ratio to achieve a substrate concentration of ~0.2 M.

  • Degassing: Purge the reaction mixture with an inert gas (e.g., argon) for 10-15 minutes while stirring.

  • Reaction: Heat the mixture to 80-100 °C and monitor by TLC or GC-MS until the starting material is consumed (typically 4-12 hours).

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography (e.g., using hexanes) to yield this compound.

Troubleshooting Workflow

Troubleshooting_Flowchart start Low Yield or Stalled Reaction q1 Are there base-sensitive functional groups present? start->q1 sol1 Use a milder base: - K₂CO₃ - KF (anhydrous) - Organic base (TEA) q1->sol1 yes1 q2 Is protodeboronation (loss of boronic acid) suspected? q1->q2 no1 yes1 Yes end Problem Solved sol1->end Re-run Experiment no1 No sol2 Switch to a less basic system: - Lower temperature - Use K₃PO₄ instead of NaOH - Use fresh boronic acid q2->sol2 yes2 sol3 Base may be too weak or insoluble. Increase reactivity: - Switch K₂CO₃ → K₃PO₄ or Cs₂CO₃ - Ensure adequate water for solubility - Increase temperature q2->sol3 no2 yes2 Yes sol2->end Re-run Experiment no2 No sol3->end Re-run Experiment

Caption: A logical workflow for troubleshooting base selection in Suzuki couplings.

References
  • C. Valente, S. Çalimsiz, K. C. H. Hoi, D. Mallik, M. Sayah, M. G. Organ, "The Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction," Chemistry – A European Journal, 2012.
  • Organic Chemistry Portal, "Suzuki Coupling," organic-chemistry.org. [Link]
  • Wikipedia, "Suzuki reaction," en.wikipedia.org. [Link]
  • A. Amatore, A. Jutand, G. Le Duc, "Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction," Journal of the American Chemical Society, 2011. [Link]
  • C. Valente, et al., "Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction," Angewandte Chemie, 2014. [Link]
  • L. Krietsch Boerner, "A basic switch leads to big changes in Suzuki coupling," Chemical & Engineering News, 2023. [Link]
  • J. A. T. Romero, et al.
  • J. A. T. Romero, et al., "Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines," National Institutes of Health, 2019. [Link]
  • ResearchGate, "Effect of different bases on the Suzuki-Miyaura coupling," researchg
  • S. L. Gaikwad, "A Review on Palladium Catalyzed Coupling Reactions," International Journal of Pharmaceutical Sciences and Research, 2013.
  • ResearchGate, "Effect of different bases on the Suzuki reaction," researchg
  • A. Antemir, "Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner," Doctoral Thesis, UCL (University College London), 2010. [Link]
  • T. D. Sheppard, "Selection of boron reagents for Suzuki–Miyaura coupling," Chemical Society Reviews, 2013. [Link]
  • ResearchGate, "Role of a base in Suzuki-Miyaura reaction," researchg
  • R. A. Stockland Jr., et al., "Coupling of Aryl Halides with Aryl Boronic Acids with P(C6H5)(2-C6H4Cl)2 as the Supporting Ligand," Organometallics, 2003. [Link]
  • ResearchGate, "The effect of various bases on the Suzuki coupling reaction," researchg
  • M. S. Webster-Gardiner, et al., "Insight into Transmetalation Enables Cobalt-Catalyzed Suzuki–Miyaura Cross Coupling," PMC - PubMed Central, 2016. [Link]
  • Chemistry LibreTexts, "Suzuki-Miyaura Coupling," chem.libretexts.org, 2024. [Link]
  • M. S. Webster-Gardiner, et al., "Insight into Transmetalation Enables Cobalt-Catalyzed Suzuki–Miyaura Cross Coupling," ACS Central Science, 2016. [Link]
  • A. H. R. T. Carrow, J. F. Hartwig, "Distinguishing Between Pathways for Transmetalation in Suzuki-Miyaura Reactions," National Institutes of Health, 2011. [Link]
  • J. R. Martinelli, et al., "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions," Chemical Reviews, 2017. [Link]
  • J. C. F. K. M. Reckamp, et al., "Fully Aqueous and Air-Compatible Cross-Coupling of Primary Alkyl Halides with Aryl Boronic Species: A Possible and Facile Method," National Institutes of Health, 2023. [Link]
  • ResearchGate, "Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?
  • The Organic Chemist, "Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.," YouTube, 2025. [Link]
  • ResearchGate, "Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions," researchg
  • ResearchGate, "Why can't I achieve good yields for this Suzuki reaction?
  • Chem Help ASAP, "Suzuki cross-coupling reaction," YouTube, 2020. [Link]
  • Yoneda Labs, "Suzuki-Miyaura cross-coupling: Practical Guide," yonedalabs.com. [Link]
  • ResearchGate, "The postulated mechanism for biphenyl synthesis via Suzuki–Miyaura coupling reaction," researchg
  • DiVA, "Suzuki reactions in novel liquids," diva-portal.org. [Link]
  • NINGBO INNO PHARMCHEM CO.,LTD., "Mastering Suzuki-Miyaura Coupling with 3-Bromobiphenyl for Complex Biaryl Synthesis," innopharmchem.com, 2026. [Link]
  • ResearchGate, "(a) Suzuki-Miyaura coupling reaction to synthesize biphenyl...

Sources

Technical Support Center: Catalyst Removal from 3-Methylbiphenyl

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 3-Methylbiphenyl, focusing on the effective removal of residual metal catalysts post-synthesis. This guide is designed for researchers, scientists, and drug development professionals who frequently encounter the challenge of achieving high purity standards, particularly for active pharmaceutical ingredients (APIs). We will explore the causality behind various purification strategies, provide field-tested protocols, and offer a logical framework for troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q1: Why is the complete removal of catalyst residues, such as palladium, from this compound critical?

The synthesis of this compound, a biaryl compound, often relies on powerful cross-coupling reactions like the Suzuki-Miyaura or Negishi couplings, which are frequently catalyzed by transition metals, most notably palladium.[1][2] While essential for the reaction, residual palladium in the final product is a significant concern for several reasons:

  • Regulatory Compliance: For pharmaceutical applications, stringent guidelines from bodies like the International Conference on Harmonisation (ICH) limit the presence of residual metals in APIs.[3] Palladium is classified as a toxic metal, and its levels must be reduced to parts-per-million (ppm) or even parts-per-billion (ppb) levels to ensure patient safety.[4]

  • Catalytic Activity in Downstream Steps: Trace amounts of residual catalyst can interfere with or poison catalysts used in subsequent synthetic steps, leading to failed reactions, reduced yields, and the formation of impurities.

  • Product Stability and Integrity: Residual metals can degrade the final product over time, affecting its shelf-life and therapeutic efficacy.

  • Economic Value: Palladium is a precious metal. Efficient recovery and recycling can significantly reduce the overall cost of a synthetic process.[5][6]

Q2: My this compound synthesis used a palladium catalyst. How do I decide on the best workup procedure to remove it?

The optimal removal strategy depends fundamentally on the nature of the catalyst used: heterogeneous or homogeneous .

  • Heterogeneous Catalysts (e.g., Palladium on Carbon, Pd/C): These are solids that are not dissolved in the reaction mixture. Their removal is primarily a physical separation process.

  • Homogeneous Catalysts (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄): These catalysts are soluble in the reaction medium, making their removal more complex as it requires separation at a molecular level.

The following workflow provides a decision-making framework for selecting an appropriate purification strategy.

Catalyst_Removal_Workflow start Start: Crude this compound Reaction Mixture catalyst_type Identify Catalyst Type start->catalyst_type hetero Heterogeneous (e.g., Pd/C) catalyst_type->hetero Solid homo Homogeneous (e.g., Pd(PPh3)4) catalyst_type->homo Soluble filtration Primary Method: Filtration hetero->filtration scavenging Primary Method: Metal Scavenging homo->scavenging chromatography Alternative: Column Chromatography homo->chromatography extraction Alternative: Liquid-Liquid Extraction homo->extraction crystallization Alternative: Crystallization homo->crystallization analysis Quantify Residual Pd (e.g., ICP-MS, XRF) filtration->analysis scavenging->analysis chromatography->analysis extraction->analysis crystallization->analysis pass < 10 ppm Pd? (or target spec) analysis->pass end Final Product: Pure this compound pass->end Yes troubleshoot Troubleshoot: Secondary Purification pass->troubleshoot No troubleshoot->scavenging troubleshoot->chromatography troubleshoot->crystallization

Caption: Workflow for selecting a catalyst removal strategy.

Troubleshooting Guides

Issue 1: Removing Heterogeneous Catalysts (e.g., Pd/C)

Question: I filtered my reaction mixture after a Suzuki coupling using Pd/C, but my solution is still grey/black, and analysis shows high palladium content. What went wrong?

This is a common issue caused by fine catalyst particles passing through standard filter paper. Palladium on carbon catalysts can contain very fine particulates that require a more robust filtration method.

Causality: The pore size of standard filter paper is often too large to capture the smallest catalyst particles. Additionally, some catalysts can be pyrophoric, especially when dry, posing a safety risk if not handled correctly in a closed system.[7]

Solution: Filtration through a Celite® Pad

Using a pad of diatomaceous earth (Celite) provides a much finer filtration medium that effectively traps these small particles.[8][9]

Detailed Protocol: Removal of Pd/C via Celite Filtration

  • Preparation: Secure a Büchner or sintered glass funnel to a clean filter flask. Place a piece of filter paper that fits the funnel diameter snugly inside.

  • Slurry Creation: In a separate beaker, create a slurry of Celite in the same solvent used for your reaction mixture (e.g., ethyl acetate, toluene). The consistency should be like a milkshake.

  • Pad Formation: Wet the filter paper in the funnel with a small amount of clean solvent. Turn on the vacuum gently and pour the Celite slurry into the funnel. Allow the solvent to draw through, depositing a uniform pad of Celite approximately 1-2 cm thick. Gently press the pad with a flat object (like a stopper) to ensure it is compact and level. Wash the pad with 2-3 funnel volumes of clean solvent to remove any fine Celite particles.

  • Filtration: Decant the reaction mixture carefully onto the center of the Celite pad, avoiding disturbance of the pad surface.

  • Washing: Once the entire reaction mixture has passed through, wash the Celite pad with several portions of fresh solvent to ensure all of the this compound product is recovered.

  • Analysis: Combine the filtrate and washes, then concentrate the solvent. Submit a sample for elemental analysis (e.g., ICP-MS) to confirm the palladium level is within your specifications.[10]

Parameter Standard Filtration Celite Filtration
Efficiency Poor for fine particlesExcellent (<10 ppm often achievable)
Speed FastSlower
Setup Complexity LowModerate
Common Use Removal of large solidsRemoval of fine catalysts (Pd/C), activated carbon
Issue 2: Removing Homogeneous Catalysts

Question: My initial aqueous workup and extraction failed to remove a soluble palladium catalyst. What is the most reliable next step to achieve <10 ppm residual palladium?

For soluble catalysts, simple extraction is often insufficient because the catalyst or its byproducts can be soluble in the organic phase along with your product.[9] The most robust and widely adopted solution in the pharmaceutical industry is the use of metal scavengers .[6]

Causality: Metal scavengers are solid supports (often silica-based) functionalized with ligands that have a high affinity for the target metal.[11] Common functional groups include thiols, amines, and thioureas, which chelate the palladium, effectively converting it into a heterogeneous species that can be easily filtered off.[12]

Solution: Treatment with a Silica-Based Thiol Scavenger

Silica-based scavengers like SiliaMetS® Thiol or Biotage® MP-TMT are highly effective at binding various palladium species (Pd(0) and Pd(II)).[1][11][12]

Detailed Protocol: Palladium Removal with a Thiol Scavenger

  • Scavenger Selection: Choose a scavenger based on the likely state of your palladium catalyst. Thiol-based scavengers are excellent general-purpose choices for post-Suzuki reactions.

  • Solvent & Concentration: After your initial workup, dissolve the crude this compound in a suitable solvent (e.g., Toluene, THF, Ethyl Acetate) at a moderate concentration.

  • Addition of Scavenger: Add the silica-based scavenger to the solution. A typical starting point is 3-5 weight equivalents relative to the theoretical amount of palladium in the reaction.

  • Stirring & Temperature: Stir the mixture at room temperature or slightly elevated temperature (e.g., 40-60 °C) to increase the scavenging kinetics. The required time can range from a few hours to overnight.[11]

  • Filtration: Once the scavenging is complete, filter the mixture to remove the scavenger-bound palladium. Filtration through a simple filter paper or a small plug of cotton/glass wool is usually sufficient.

  • Washing: Wash the filtered scavenger with fresh solvent to recover any adsorbed product.

  • Confirmation: Concentrate the filtrate and analyze for residual palladium content to verify purity. Levels below 5 ppm are often achievable with this method.[13]

Troubleshooting Tree for Persistent Palladium Contamination

What if your first attempt at purification still leaves unacceptable levels of palladium? This troubleshooting diagram outlines a logical progression of secondary purification steps.

Troubleshooting_Workflow start Start: High Residual Pd (>10 ppm after first pass) product_state Is this compound Solid or Oil? start->product_state solid Solid product_state->solid Solid oil Oil / Low-Melting Solid product_state->oil Oil recrystallize Action: Recrystallization solid->recrystallize Often highly effective for crystalline solids scavenger_secondary Action: Metal Scavenger (if not used initially) oil->scavenger_secondary Highly selective & effective chromatography Action: Silica Gel Column Chromatography oil->chromatography Good for general purification analysis Re-analyze for Pd recrystallize->analysis scavenger_secondary->analysis chromatography->analysis

Caption: Decision tree for secondary purification of this compound.

Expert Insights on Secondary Purification:

  • Recrystallization: If this compound is a solid, recrystallization can be an excellent and cost-effective method to purge palladium impurities, which often remain in the mother liquor.[10]

  • Column Chromatography: While effective, standard silica gel chromatography can sometimes be insufficient for complete palladium removal, as some palladium complexes may co-elute with the product.[8][14] It is, however, excellent for removing other organic impurities.

  • Activated Carbon: A treatment with activated carbon can also be effective. The carbon adsorbs the metal species, which can then be filtered off. This is a classic, cost-effective technique.

Q3: How do I reliably measure the amount of residual palladium in my final product?

Visual inspection is not enough. Quantitative analysis is mandatory, especially in a regulated environment.

  • Inductively Coupled Plasma - Mass Spectrometry (ICP-MS): This is the gold standard for trace metal analysis, offering extremely low detection limits (ppb range). It is the preferred method for final quality control of APIs.[10]

  • Atomic Absorption Spectroscopy (AAS): Another highly sensitive technique for quantifying specific elements.

  • High-Energy Polarized-Beam Energy Dispersive X-ray Fluorescence (XRF): A rapid and non-destructive method that can be validated for determining palladium in API samples.[3]

  • Rapid Fluorometric/Colorimetric Methods: For in-process checks and high-throughput screening of purification methods, rapid assays based on palladium-catalyzed reactions that produce a fluorescent or colored product can be used.[14][15] These are not typically used for final release but are invaluable for process optimization.

References

  • Filtration Products for Catalyst Recovery. (2023). Powder Systems.
  • Method for the determination of Pd-catalyst residues in active pharmaceutical ingredients by means of high-energy polarized-beam energy dispersive X-ray fluorescence. (2009). PubMed.
  • Efficient Palladium Removal Without Compromising Product Yield. Apollo Scientific.
  • Merck/PITT Collaboration Demonstrates Rapid Method for Evaluation of Residual Palladium. (n.d.). Pharmaceutical Technology.
  • Palladium Detection for API Purific
  • How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings? (2013).
  • Recovery and/or reuse of palladium catalyst after a suzuki coupling. (2016).
  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. (2023). Organic Process Research & Development.
  • How do I remove a homogeneous catalyst after my reaction? (2019).
  • Rapid Analysis of Residual Palladium in Pharmaceutical Development Using a Catalysis-Based Fluorometric Method. (n.d.).
  • Filtration of c
  • Palladium Detection Techniques for Active Pharmaceutical Ingredients Prepared via Cross-Couplings. (2014). Royal Society of Chemistry.
  • How can i remove palladium Pd catalyst easily? (2015).
  • Application Note: SiliaMetS Metal Scavengers. (n.d.). SiliCycle.
  • Methods for Recycling Heterogenous C
  • Cross-Linked Imidazolium Salts as Scavengers for Palladium. (2014). PubMed.
  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. (2023). Organic Process Research & Development.
  • Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique. (2008). Semantic Scholar.
  • Using Metal Scavengers to Remove Trace Metals such as Palladium. (n.d.). Biotage.
  • Green Chemistry - Catalyst Separ

Sources

avoiding emulsion formation during 3-Methylbiphenyl extraction

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of emulsion formation during the liquid-liquid extraction of 3-methylbiphenyl. Our goal is to provide you with the expertise and practical solutions to ensure efficient and successful separations.

Introduction to Emulsion Formation in this compound Extraction

Liquid-liquid extraction is a fundamental technique for purifying compounds like this compound, which has low solubility in water and is more soluble in organic solvents.[1][2] An emulsion is a stable mixture of two immiscible liquids, such as an organic solvent and an aqueous solution, where one liquid is dispersed as fine droplets in the other.[3][4] The formation of a stable emulsion during the extraction of this compound can lead to poor recovery of the target compound and significant delays in the purification process.

Emulsions are often stabilized by surfactant-like molecules that possess both hydrophilic and hydrophobic properties, reducing the interfacial tension between the two liquid phases.[3][4] Agitation during the extraction process can also contribute to the formation of these stable dispersions.[3] This guide provides a comprehensive overview of preventative measures and corrective actions to address emulsion formation effectively.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of emulsion formation during the extraction of this compound?

Emulsion formation is a common issue in liquid-liquid extractions and can be attributed to several factors:[5]

  • Presence of Surfactant-like Impurities: The reaction mixture may contain byproducts or unreacted starting materials that act as surfactants, stabilizing the emulsion.

  • High Shear Mixing: Vigorous shaking or stirring of the separatory funnel can create very fine droplets that are slow to coalesce.[3]

  • Particulate Matter: Finely divided solid particles can accumulate at the interface between the two liquid phases, preventing the droplets from merging.[6]

  • Similar Densities: If the densities of the organic and aqueous phases are very close, gravitational separation of the layers will be slow and may promote emulsion formation.

  • High Concentration of the Extracted Compound: A high concentration of this compound or other components in the organic phase can sometimes increase the viscosity and tendency to form an emulsion.

Q2: How can I prevent emulsions from forming in the first place?

Prevention is always the most effective strategy.[3][5] Consider the following preventative measures:

  • Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times to allow for sufficient mass transfer without creating a stable emulsion.[5] Swirling the funnel is another gentle agitation method.[5]

  • Solvent Selection: Choose an organic solvent with a significantly different density from the aqueous phase and good solubility for this compound.[7][8] Common choices include hexane, ethyl acetate, and dichloromethane.[7][9]

  • Pre-treatment of the Sample: If the presence of particulate matter is suspected, filter the initial mixture before performing the extraction.[6]

  • Adjusting pH: For extractions involving acidic or basic washes, consider adjusting the pH of the aqueous phase, as this can sometimes influence the solubility of emulsifying agents.[10][11]

Q3: What is "salting out" and how does it help break an emulsion?

"Salting out" is a widely used technique that involves adding a saturated solution of an inorganic salt, most commonly sodium chloride (brine), to the emulsion.[3][5][12] The addition of salt increases the ionic strength of the aqueous layer.[3][12] This has two primary effects:

  • Increased Polarity of the Aqueous Phase: The dissolved salt ions attract and orient water molecules, making the aqueous phase more polar. This reduces the solubility of non-polar organic compounds like this compound and any surfactant-like impurities in the aqueous layer, forcing them into the organic phase.[12]

  • Increased Density of the Aqueous Phase: The addition of salt increases the density of the aqueous layer, which can enhance the separation of the two phases.

This overall effect helps to destabilize the emulsion and promote the coalescence of the dispersed droplets.[12][13]

Troubleshooting Guide: Breaking a Stubborn Emulsion

If an emulsion has already formed, the following troubleshooting steps can be taken, starting with the simplest and least disruptive methods.

Decision Workflow for Breaking Emulsions

Caption: A decision-making workflow for troubleshooting emulsion formation.

Detailed Troubleshooting Protocols

Method 1: Patience and Gentle Agitation
  • Allow the Mixture to Stand: Sometimes, an emulsion will break on its own if left undisturbed for 15-30 minutes.[10][14]

  • Gentle Stirring: If time alone is not sufficient, gently swirl the separatory funnel or insert a glass stirring rod and gently agitate the emulsion layer.[10] This can help the dispersed droplets to coalesce.

Method 2: Chemical Intervention - "Salting Out"
  • Prepare Saturated Brine: Prepare a saturated solution of sodium chloride (NaCl) in water.

  • Add Brine to the Emulsion: Add a small volume of the saturated brine solution to the separatory funnel containing the emulsion.

  • Gentle Mixing: Gently invert the funnel a few times to mix the brine with the aqueous layer.

  • Observe: Allow the mixture to stand and observe if the layers begin to separate. This is often a very effective method.[5][14][15]

Method 3: Physical Disruption

A. Filtration:

  • Prepare a Filter: Place a plug of glass wool or a pad of Celite® in a powder funnel.[3][5][14]

  • Filter the Emulsion: Pass the entire contents of the separatory funnel through the prepared filter into a clean flask. The filtration medium can help to physically break up the emulsion.[6][14]

  • Return to Separatory Funnel: Pour the filtered mixture back into the separatory funnel and allow the layers to separate.

B. Centrifugation:

  • Transfer to Centrifuge Tubes: If the volume is manageable, transfer the emulsion to centrifuge tubes.

  • Centrifuge: Centrifuge the mixture for 5-10 minutes. The increased gravitational force will accelerate the separation of the layers.[3][5][10]

  • Separate the Layers: Carefully decant or pipette the upper layer and transfer the lower layer to a clean container.

Method 4: Solvent Modification
  • Add a Different Organic Solvent: Adding a small amount of a different, water-immiscible organic solvent can alter the polarity and density of the organic phase, which may help to break the emulsion.[3][5] For example, if you are using ethyl acetate, adding a small amount of hexane might be effective.

  • Add a Water-Miscible Solvent: In some cases, adding a very small amount of a water-miscible organic solvent like methanol or ethanol can help to break the emulsion.[15][16] However, this should be done with caution as it will decrease the partitioning of your product into the organic layer.

Solvent Properties for this compound Extraction

The choice of solvent is critical for a successful extraction and can influence the likelihood of emulsion formation.[7][17][18] this compound is a non-polar compound and will be readily soluble in a variety of organic solvents.[1][19]

SolventDensity (g/mL)Boiling Point (°C)PolarityNotes
Hexane~0.6669Non-polarGood for non-polar compounds, low density.[9]
Diethyl Ether~0.7134.6Slightly polarHighly volatile and flammable.[9]
Toluene~0.87111Non-polarGood for aromatic compounds.[9]
Ethyl Acetate~0.9077Polar aproticGood general-purpose extraction solvent.[9]
Dichloromethane~1.3339.6Polar aproticHigh density, will be the bottom layer.[9]

Experimental Workflow: Standard Liquid-Liquid Extraction of this compound

Caption: A standard workflow for the liquid-liquid extraction of this compound.

References

  • Tips for Troubleshooting Liquid–Liquid Extractions.
  • Tackling emulsions just got easier. Biotage. (2023-01-17). [Link]
  • Emulsion I How to break an emulsion formed in reaction workup? I Emulsion Breaking Techniques. YouTube. (2024-02-25). [Link]
  • Key Characteristics for Selecting Solvents in Liquid-Liquid Extractions. K-Jhil. (2024-11-21). [Link]
  • Liquid-Liquid Extraction: Solvent Selection for Efficient Separ
  • Liquid-liquid Extraction. Journal of New Developments in Chemistry - Open Access Pub. [Link]
  • [FREE] Why does the addition of salt (NaCl)
  • Toxicity and safety properties of the extraction solvent. [Link]
  • Solvent Extraction Techniques.
  • Techniques for Emulsion Breaking for Oil in Water Solvent Extractions. AZoM. (2018-05-17). [Link]
  • Tips & Tricks: Emulsions. Department of Chemistry : University of Rochester. [Link]
  • US4770782A - Method for preventing gel/emulsion formation.
  • US6214236B1 - Process for breaking an emulsion.
  • How does adding a salt (such as sodium chloride) help to break an emulsion? Quora. (2018-06-03). [Link]
  • Emulsion Breaking Techniques for Oil in Water Solvent Extractions. Spectro Scientific. [Link]
  • 3-methyl biphenyl, 643-93-6. The Good Scents Company. [Link]
  • Breaking emulsions : r/chemistry. Reddit. (2018-02-09). [Link]
  • Problems with extractions. Chemistry Teaching Labs - University of York. [Link]
  • Tips for Troubleshooting Liquid–Liquid Extraction. K-Jhil. (2025-05-14). [Link]
  • US2485298A - Method for breaking emulsion.
  • Workup: How to Manage an Emulsion. Department of Chemistry : University of Rochester. [Link]
  • Salting Out. Chemistry LibreTexts. (2023-01-29). [Link]
  • Emulsion Problem Encountered in Extractions. BrainKart. (2018-03-23). [Link]
  • Application of Emulsion Liquid Membrane Using Green Surfactant for Removing Phenol from Aqueous Solution: Extraction, Stability. jeeng.net. (2021-12-01). [Link]
  • 1,1'-Biphenyl, 3-methyl-. the NIST WebBook. [Link]

Sources

Validation & Comparative

A Comparative Guide to 3-Methylbiphenyl and 4-Methylbiphenyl for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of aromatic hydrocarbons, the subtle shift of a single methyl group can dramatically alter a molecule's physical behavior, reactivity, and utility. This guide provides an in-depth comparison of two closely related isomers: 3-Methylbiphenyl and 4-Methylbiphenyl. For researchers in organic synthesis and professionals in drug development, understanding these differences is paramount for selecting the appropriate building block and predicting its influence on a larger molecular scaffold.

Structural and Physicochemical Properties: A Tale of Two Isomers

The positioning of the methyl group—meta in this compound and para in 4-Methylbiphenyl—directly impacts the molecule's symmetry and intermolecular forces, leading to significant differences in their physical states at room temperature. 4-Methylbiphenyl's more symmetrical structure allows for more efficient packing in a crystal lattice, resulting in a solid state and a considerably higher melting point compared to its liquid meta-isomer.[1][2][3]

dot graphical_abstract { graph [layout=neato, overlap=false, splines=true, maxiter=1000, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} enddot Caption: Chemical structures of this compound and 4-Methylbiphenyl.

This fundamental difference in physical state has practical implications for handling and storage. While both are soluble in common organic solvents, their solubility in water is negligible.[2][4][5] The boiling points are relatively close, but the significant gap in melting points is a key distinguishing feature.[6][7][8]

PropertyThis compound4-Methylbiphenyl
CAS Number 643-93-6[1][4]644-08-6[2]
Molecular Formula C₁₃H₁₂[1][4]C₁₃H₁₂[2][7]
Molecular Weight 168.24 g/mol [9]168.24 g/mol [2]
Appearance Colorless to pale yellow liquid[4]White crystalline powder/solid[3][10]
Melting Point 4-5 °C[1][9]44-48 °C[2][7][10]
Boiling Point ~272 °C[6][9]~267-268 °C[2][7][11]
Density ~1.01 g/cm³[9][12]~1.015 g/cm³[2][7]
Solubility in Water Insoluble[5]Insoluble[2][7]
Flash Point >110 °C[6][9]>110 °C[2]
Synthesis and Reactivity: The Influence of the Methyl Group

Both isomers are commonly synthesized via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. This method offers a robust and versatile route to unsymmetrical biaryls.[13] For instance, 4-Methylbiphenyl can be synthesized by reacting a p-tolylmagnesium halide with a halobenzene in the presence of a transition metal catalyst.[14] Another route involves the hydrogenation of 4-formylbiphenyl.[15]

dot graphical_abstract { graph [bgcolor="#F1F3F4", pad="0.5"]; node [shape=box, style="filled,rounded", fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} enddot Caption: Generalized Suzuki-Miyaura coupling for methylbiphenyl synthesis.

The position of the electron-donating methyl group significantly influences the regioselectivity of subsequent electrophilic aromatic substitution reactions.

  • In 4-Methylbiphenyl , the para-position is blocked. The methyl group activates the ortho positions (2', 6'), making them the primary sites for electrophilic attack.

  • In This compound , the methyl group directs incoming electrophiles to the ortho (2', 4') and para (6') positions of the substituted ring, leading to a potential mixture of products. This difference is a critical consideration in multi-step synthetic pathways.

Applications in Research and Drug Development

The biphenyl motif is a "privileged structure" in medicinal chemistry, frequently appearing in biologically active compounds.[13] The methyl group, while small, can play a significant role in modulating a molecule's physicochemical properties, pharmacodynamics, and pharmacokinetics.

  • 4-Methylbiphenyl and its derivatives are used as intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials for organic light-emitting diodes (OLEDs).[2] Notably, substituted 4-methylbiphenyls are key intermediates in the synthesis of angiotensin II inhibitors, a class of drugs used to treat hypertension.[14][16] It is also used as a flavoring ingredient in the food industry.[2][3]

  • This compound serves as a valuable building block in organic synthesis and as an intermediate for various chemicals.[4][12] Its applications are also explored in materials science.[4] The biphenyl structure, in general, has been investigated for its potential in developing small molecule inhibitors of the PD-1/PD-L1 axis in cancer therapy.[17]

Analytical Differentiation: A Practical Protocol

Distinguishing between these isomers in a laboratory setting is crucial. Gas chromatography (GC) is an effective technique for their separation and identification due to their difference in boiling points and polarity.[18][19][20][21]

Experimental Protocol: GC-MS Analysis of 3- and 4-Methylbiphenyl

This protocol outlines a standard method for the separation and identification of this compound and 4-Methylbiphenyl using Gas Chromatography-Mass Spectrometry (GC-MS).

Objective: To achieve baseline separation of the two isomers and confirm their identity via mass spectrometry.

1. Materials and Instrumentation:

  • Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)

  • Standard non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm)

  • Helium (carrier gas)

  • Syringe for sample injection

  • Samples: this compound, 4-Methylbiphenyl, and an unknown mixture, each diluted to 100 ppm in hexane.

2. GC-MS Parameters:

  • Injector Temperature: 250 °C

  • Injection Mode: Split (10:1)

  • Injection Volume: 1 µL

  • Carrier Gas Flow: 1.0 mL/min (constant flow)

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 250 °C

    • Hold: 5 minutes at 250 °C

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Mass Range: 50-300 m/z

3. Procedure:

  • Standard Injection: Inject the this compound standard to determine its retention time.

  • Standard Injection: Inject the 4-Methylbiphenyl standard to determine its retention time. Due to its slightly higher boiling point, this compound is expected to have a longer retention time.

  • Mixture Injection: Inject the unknown mixture to separate and identify the components based on the retention times established in steps 1 and 2.

  • Data Analysis: Compare the mass spectra of the separated peaks with a reference library (e.g., NIST) to confirm the identity of each isomer. Both will have a molecular ion peak at m/z 168.

dot graphical_abstract { graph [bgcolor="#F1F3F4", rankdir=LR]; node [shape=box, style="filled,rounded", fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} enddot Caption: Workflow for the GC-MS analysis of methylbiphenyl isomers.

Safety and Handling

Both this compound and 4-Methylbiphenyl are classified as causing skin and serious eye irritation, and may cause respiratory irritation.[1][3] Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses), should be strictly followed. Work should be conducted in a well-ventilated fume hood.

Conclusion

While this compound and 4-Methylbiphenyl share the same molecular formula, the positional isomerism of the methyl group imparts distinct physicochemical properties and reactivity. 4-Methylbiphenyl is a solid with a higher melting point, making it suitable for applications where a crystalline structure is advantageous, such as in certain pharmaceutical intermediates. This compound, a liquid, offers different handling characteristics and presents a different regiochemical profile for further functionalization. A thorough understanding of these differences, supported by robust analytical methods, is essential for their effective application in research and development.

References

  • PrepChem.com. Synthesis of 4-methyl-biphenyl. [Link]
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 12564, this compound. [Link]
  • The Good Scents Company. 3-methyl biphenyl. [Link]
  • ChemBK. 4-Methylbiphenyl. [Link]
  • PrepChem.com. Synthesis of 4-methylbiphenyl. [Link]
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 12566, 4-Methylbiphenyl. [Link]
  • The Good Scents Company. 4-methyl biphenyl. [Link]
  • Google Patents.
  • FooDB. Showing Compound 4-Methylbiphenyl (FDB010551). [Link]
  • Penn State Research Database. Synthesis of 4,4'-dimethylbiphenyl through shape-selective methylation of 4-methylbiphenyl with methanol. [Link]
  • Stenutz. This compound. [Link]
  • Organic Syntheses Procedure. Biphenyl, 3,3'-dimethyl. [Link]
  • iChemical. 4-methyl-biphenyl, CAS No. 644-08-6. [Link]
  • NIST. 1,1'-Biphenyl, 4-methyl-. [Link]
  • PubMed. Toxicity studies of a synthetic antioxidant, 2,2'-methylenebis (4-ethyl-6-tert-butylphenol) in rats. 1. Acute and subchronic toxicity. [Link]
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 12563, 2-Methylbiphenyl. [Link]
  • ACS Publications.
  • Semantic Scholar.
  • PubMed. Design, synthesis and biological evaluation of 2-methyl-(1,1'-biphenyl)
  • The Royal Society of Chemistry. “Click” dendrimers as efficient nanoreactors in aqueous solvent: Pd nanoparticles stabilization for sub-ppm Pd catalysis of Suzuki- Miyaura reactions of aryl bromides. [Link]
  • The Royal Society of Chemistry. ESI for. [Link]
  • PubMed.
  • ResearchGate.
  • Wiley-VCH.
  • SIELC Technologies. This compound. [Link]
  • IRIS.

Sources

A Comparative Guide to the Relative Reactivity of Methylbiphenyl Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic chemistry and drug development, understanding the subtle nuances of molecular reactivity is paramount. Biphenyl and its derivatives are privileged scaffolds in numerous pharmaceuticals and functional materials. The introduction of a simple methyl group to the biphenyl core, creating 2-methylbiphenyl, 3-methylbiphenyl, and 4-methylbiphenyl, gives rise to distinct electronic and steric environments that significantly influence their chemical behavior. This guide provides an in-depth comparison of the relative reactivity of these three isomers, supported by experimental evidence and theoretical principles, to aid in the rational design of synthetic routes and the prediction of reaction outcomes.

Theoretical Underpinnings: The Interplay of Steric and Electronic Effects

The reactivity of methylbiphenyl isomers in electrophilic aromatic substitution (EAS) reactions is primarily governed by a delicate balance between electronic and steric effects.

Electronic Effects: The methyl group is an electron-donating group (EDG) through an inductive effect, enriching the electron density of the aromatic ring to which it is attached.[1] This increased nucleophilicity makes the substituted ring more susceptible to attack by electrophiles compared to unsubstituted benzene. Consequently, in all three isomers, the methyl-substituted ring is activated towards EAS.

Steric Effects: The position of the methyl group dictates the steric environment of the molecule.

  • 4-Methylbiphenyl (para): The methyl group is remote from the biphenyl linkage, exerting minimal steric influence on the conformation of the two phenyl rings. This allows for relatively free rotation around the C1-C1' bond, and the molecule can readily adopt a planar or near-planar conformation, which maximizes π-conjugation between the rings.

  • This compound (meta): Similar to the para isomer, the meta-positioned methyl group does not impose significant steric hindrance on the biphenyl system, permitting a largely planar conformation.

  • 2-Methylbiphenyl (ortho): The ortho-positioned methyl group introduces substantial steric repulsion with the adjacent phenyl ring.[2] This steric hindrance forces the two rings out of planarity, resulting in a twisted conformation.[3] This deviation from planarity disrupts the π-conjugation between the rings, which can have a deactivating effect on the unsubstituted ring.

This interplay of activating electronic effects and conformation-altering steric effects is the key to understanding the differential reactivity of these isomers.

Experimental Insights: Nitration as a Case Study

Electrophilic nitration is a classic reaction used to probe the reactivity of aromatic compounds. Studies on the nitration of methylbiphenyl isomers provide valuable, albeit somewhat fragmented, comparative data.

A key study by Wine et al. investigated the regiochemistry and relative reaction rates of methylbiphenyl isomers in EAS nitrations.[3][4] Their findings suggest that 3- and 4-methylbiphenyl remain planar, while the steric influence of the methyl group in 2-methylbiphenyl restricts planarization of the carbocation intermediate.[3]

Preliminary findings from the same research group indicate that the nitration of 2-methylbiphenyl favors substitution on the methylated phenyl ring.[4] This suggests that the activating effect of the electron-donating methyl group is the dominant factor in directing the electrophilic attack, even with the disrupted conjugation. A competition nitration experiment between biphenyl and toluene showed that biphenyl nitrates approximately 1.87 to 2.1 times faster than toluene, providing a baseline for the reactivity of the parent biphenyl system.[4][5]

Regioselectivity in Nitration

The directing effect of the substituents plays a crucial role in the product distribution:

  • Methyl Group: As an ortho-, para-director, it activates these positions on the substituted ring.

  • Phenyl Group: Also an ortho-, para-director.

In 4-methylbiphenyl , nitration is expected to occur primarily at the ortho positions relative to the highly activating methyl group (positions 3 and 5), and to a lesser extent at the ortho positions of the other ring (positions 2' and 6').

In This compound , the primary sites of attack would be the ortho and para positions relative to the methyl group (positions 2, 4, and 6).

In 2-methylbiphenyl , the situation is more complex due to sterics. While the methyl group activates the ortho and para positions (4 and 6), the ortho position (3) is sterically hindered. The para position (4) is therefore a likely site of substitution. The unsubstituted ring's reactivity is diminished due to the lack of planarity. Regiochemical analysis has shown that 2-methyl-5-nitro-1,1'-biphenyl is a major product of mononitration, indicating that substitution occurs on the methylated ring.[3]

Experimental Protocol: Competitive Nitration of Methylbiphenyl Isomers

To quantitatively determine the relative reactivity of the methylbiphenyl isomers, a competitive reaction is the most effective method. This protocol is based on established procedures for competitive nitration of aromatic compounds.[6]

Objective: To determine the relative reaction rates of 2-methylbiphenyl, this compound, and 4-methylbiphenyl in a competitive nitration reaction.

Materials:

  • 2-Methylbiphenyl

  • This compound

  • 4-Methylbiphenyl

  • An internal standard (e.g., 1,2-dichlorobenzene)

  • Concentrated Nitric Acid (70%)

  • Concentrated Sulfuric Acid (98%)

  • Glacial Acetic Acid

  • Dichloromethane

  • Saturated Sodium Bicarbonate solution

  • Anhydrous Magnesium Sulfate

  • Gas Chromatograph-Mass Spectrometer (GC-MS)

Procedure:

  • Preparation of the Substrate Solution:

    • Accurately weigh equimolar amounts (e.g., 1.0 mmol) of 2-methylbiphenyl, this compound, and 4-methylbiphenyl.

    • Accurately weigh a known amount of the internal standard (e.g., 0.5 mmol of 1,2-dichlorobenzene).

    • Dissolve the substrates and the internal standard in glacial acetic acid (e.g., 20 mL) in a round-bottom flask.

  • Preparation of the Nitrating Agent:

    • In a separate, ice-cooled flask, slowly add a limiting amount of concentrated nitric acid (e.g., 0.5 mmol, to ensure only partial conversion) to concentrated sulfuric acid (e.g., 2 mL). Keep the mixture cold.

  • Reaction:

    • Cool the substrate solution in an ice bath to 0-5 °C.

    • Slowly add the cold nitrating mixture dropwise to the stirred substrate solution over 10-15 minutes, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction to stir at room temperature for a specified time (e.g., 30 minutes).

  • Workup:

    • Quench the reaction by carefully pouring the mixture into ice-cold water (e.g., 100 mL).

    • Extract the aqueous mixture with dichloromethane (3 x 20 mL).

    • Combine the organic layers and wash with saturated sodium bicarbonate solution until the washings are neutral, then with water.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully remove the solvent under reduced pressure.

  • Analysis:

    • Analyze the crude product mixture by GC-MS.

    • Identify the peaks corresponding to the unreacted starting materials, the nitrated products, and the internal standard based on their retention times and mass spectra.

    • Quantify the peak areas to determine the relative amounts of each unreacted isomer and their corresponding mononitrated products.

Data Interpretation:

The relative reactivity can be calculated by comparing the extent of conversion of each isomer. A higher consumption of a particular isomer indicates its higher reactivity towards nitration. The relative rate constants can be determined by normalizing the conversion of each isomer to that of a reference isomer.

Data Summary and Visualization

While a comprehensive, directly comparative dataset is not available in the cited literature, the following table summarizes the expected qualitative trends based on theoretical principles and existing experimental observations.

IsomerConformationElectronic Effect of Methyl GroupSteric Hindrance at Biphenyl LinkageExpected Relative Reactivity in EAS
2-Methylbiphenyl Twisted/Non-planarActivating (primarily on substituted ring)HighLower than 3- and 4-isomers
This compound Planar/Near-planarActivatingLowHigh
4-Methylbiphenyl Planar/Near-planarActivatingVery LowHigh

Diagrams:

G cluster_factors Factors Influencing Reactivity cluster_isomers Methylbiphenyl Isomers cluster_reactivity Relative Reactivity Electronic Effects Electronic Effects 2-Methylbiphenyl 2-Methylbiphenyl Electronic Effects->2-Methylbiphenyl Activation This compound This compound Electronic Effects->this compound Activation 4-Methylbiphenyl 4-Methylbiphenyl Electronic Effects->4-Methylbiphenyl Activation Steric Effects Steric Effects Steric Effects->2-Methylbiphenyl Non-planar conformation Reduced conjugation Steric Effects->this compound Planar conformation Steric Effects->4-Methylbiphenyl Planar conformation Reactivity_2 Lower Reactivity 2-Methylbiphenyl->Reactivity_2 Lower Reactivity_3 Higher Reactivity This compound->Reactivity_3 Higher Reactivity_4 Higher Reactivity 4-Methylbiphenyl->Reactivity_4 Higher

Caption: Factors influencing the relative reactivity of methylbiphenyl isomers.

G start Start: Equimolar Mixture of Isomers + Internal Standard in Acetic Acid step1 Cool to 0-5 °C start->step1 step3 Slowly Add Nitrating Agent step1->step3 step2 Prepare Nitrating Agent (HNO3/H2SO4) step2->step3 step4 Stir at Room Temperature step3->step4 step5 Quench with Ice Water step4->step5 step6 Extract with Dichloromethane step5->step6 step7 Wash and Dry Organic Layer step6->step7 step8 Analyze by GC-MS step7->step8 end End: Determine Relative Reactivity step8->end

Caption: Experimental workflow for competitive nitration.

Conclusion

The relative reactivity of methylbiphenyl isomers is a nuanced interplay of activating electronic effects from the methyl group and conformation-modifying steric effects. While 3- and 4-methylbiphenyl are expected to exhibit higher overall reactivity due to their ability to maintain a planar, conjugated system, the reactivity of 2-methylbiphenyl is more complex. The activating nature of the methyl group appears to direct electrophilic attack to its own ring, despite the molecule's non-planar conformation.

For researchers in drug development and materials science, a thorough understanding of these principles is crucial for predicting reaction outcomes, optimizing synthetic strategies, and designing novel molecules with desired properties. The provided experimental protocol for competitive nitration offers a robust framework for obtaining quantitative data to further elucidate the reactivity differences between these important isomers.

References

  • Wine, T. P. J. (2021). The Regiochemistry and Relative Reaction Rates of Methylbiphenyl Isomers in Electrophilic Aromatic Substitution Reaction (EAS) Nitrations Suggest a Non-Planar Geometry for 2-Methylbiphenyl while 3- and 4-Methylbiphenyl Remain Planar. Honors Projects, 122. [Link]
  • Wine, T. P. J. (2021). The Regiochemistry and Relative Reaction Rates of Methylbiphenyl Isome. Digital Commons @ SPU. [Link]
  • Hanson, V. A., Wine, T., Bartlett, K., Padilla, J., & Rizzi, A. (2021).
  • Nitration of Substituted Aromatic Rings and Rate Analysis. (n.d.).
  • Taylor & Francis. (n.d.). Steric hindrance – Knowledge and References.
  • Lein, M. (2017). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Master Organic Chemistry. [Link]

Sources

A Senior Application Scientist's Guide to the Spectroscopic Differentiation of 2-, 3-, and 4-Methylbiphenyl Isomers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive spectroscopic comparison of 2-, 3-, and 4-methylbiphenyl, offering researchers, scientists, and drug development professionals a robust framework for distinguishing these structurally similar isomers. By delving into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), we will explore how the seemingly minor shift in a methyl group's position creates a unique spectral fingerprint for each molecule.

The methylbiphenyls are common structural motifs in organic chemistry and are often encountered as intermediates or impurities in the synthesis of more complex molecules, including pharmaceuticals. Their identical molecular formula (C₁₃H₁₂) and mass (168.23 g/mol ) make their differentiation a non-trivial analytical challenge that requires a multi-technique spectroscopic approach.[1][2] This guide moves beyond simple data presentation to explain the underlying structural and electronic effects responsible for the observed spectral differences.

Molecular Structures and Isomeric Variation

The core difference between the three isomers lies in the position of the methyl group on one of the phenyl rings. This positional change directly influences the molecule's symmetry, steric hindrance, and electronic environment, which are the primary factors dictating their spectroscopic behavior.

G cluster_0 2-Methylbiphenyl cluster_1 3-Methylbiphenyl cluster_2 4-Methylbiphenyl 2-MBP 2-MBP 3-MBP 3-MBP 4-MBP 4-MBP

Caption: Chemical structures of the three methylbiphenyl isomers.

¹H and ¹³C NMR Spectroscopy: Unraveling Structural Nuances

NMR spectroscopy is arguably the most powerful tool for differentiating these isomers. The chemical shifts and coupling patterns of the protons and carbons are exquisitely sensitive to their local electronic and spatial environments.

Causality Behind Experimental Observations

The key differentiator in the NMR spectra is the effect of the methyl group's position.

  • 2-Methylbiphenyl (ortho): The methyl group at the ortho-position introduces significant steric hindrance. This restricts the free rotation around the C-C single bond connecting the two phenyl rings. As a result, the rings are forced into a non-planar conformation, and the protons on both rings experience different magnetic environments, leading to a more complex and dispersed ¹H NMR spectrum.

  • This compound (meta): The meta-positioned methyl group has a much smaller steric impact, allowing for freer rotation between the phenyl rings. Its influence is primarily electronic, subtly altering the chemical shifts of the protons on the substituted ring.

  • 4-Methylbiphenyl (para): This isomer possesses the highest degree of symmetry. The methyl group is para to the inter-ring bond, exerting minimal steric hindrance and resulting in a simpler, more symmetrical NMR spectrum.

Comparative ¹H NMR Data

The aromatic region (typically 7.0-7.6 ppm) is the most informative. The methyl group protons consistently appear as a singlet around 2.2-2.5 ppm.

IsomerMethyl Protons (δ, ppm)Aromatic Protons (δ, ppm)
2-Methylbiphenyl ~2.26 (s, 3H)7.15-7.45 (m, 9H)
This compound ~2.46 (s, 3H)7.20-7.62 (m, 9H)[3]
4-Methylbiphenyl ~2.41 (s, 3H)7.19-7.42 (m, 9H)[4]

Note: Spectra are typically recorded in CDCl₃. Chemical shifts can vary slightly based on solvent and instrument frequency.

Comparative ¹³C NMR Data

The number of distinct signals in the ¹³C NMR spectrum is a direct reflection of the molecule's symmetry.

IsomerMethyl Carbon (δ, ppm)Aromatic & Quaternary Carbons (δ, ppm)Total Signals
2-Methylbiphenyl ~20.7~125.9, 127.1, 128.6, 130.4, 134.5, 135.6, 141.7, 158.6[5]~9
This compound ~21.6124.3, 127.2, 128.0, 128.1, 128.7, 128.8, 138.4, 141.3, 141.4[3]9
4-Methylbiphenyl ~21.2127.1, 128.8, 129.5, 137.1, 138.4, 141.2[5]7

The reduced number of signals for 4-methylbiphenyl is a clear indicator of its higher symmetry compared to the other two isomers.

Infrared (IR) Spectroscopy: Probing Vibrational Modes

IR spectroscopy provides information about the functional groups and the substitution patterns on the aromatic rings. While all three isomers will show characteristic peaks for aromatic C-H and C=C stretching, the key differences lie in the C-H out-of-plane bending region (650-900 cm⁻¹).

Causality Behind Experimental Observations

The pattern of C-H out-of-plane bending vibrations is highly diagnostic for the substitution pattern on a benzene ring.

  • Monosubstituted Ring (present in all three): Expect a strong band around 730-770 cm⁻¹ and another near 690-710 cm⁻¹.

  • Ortho-Disubstituted Ring (in 2-MBP): A characteristic band around 735-770 cm⁻¹.

  • Meta-Disubstituted Ring (in 3-MBP): Bands around 680-725 cm⁻¹ and 750-810 cm⁻¹.

  • Para-Disubstituted Ring (in 4-MBP): A single, strong absorption band in the 810-840 cm⁻¹ range. This is often the most unambiguous feature.

Comparative IR Data
IsomerAliphatic C-H Stretch (cm⁻¹)Aromatic C-H Stretch (cm⁻¹)C-H Out-of-Plane Bending (cm⁻¹)
2-Methylbiphenyl ~2920-2960~3010-3060~740-770 (ortho & mono)
This compound ~2920-2960~3010-3060~690-710, 750-780 (meta & mono)
4-Methylbiphenyl ~2920-2960~3010-3060~820-840 (para), ~760 (mono)

Data compiled from various sources including the NIST Chemistry WebBook.[6][7][8]

Mass Spectrometry: Fragmentation Fingerprints

As structural isomers, 2-, 3-, and 4-methylbiphenyl all have the same nominal mass and will exhibit a molecular ion peak (M⁺) at an m/z of 168.[1][9] While electron ionization (EI) mass spectra for all three will be very similar, subtle differences in fragment ion intensities can sometimes be observed.

Causality Behind Fragmentation

Upon electron impact, the molecular ion is formed. The primary fragmentation pathways involve the loss of a hydrogen radical or the methyl group.

  • [M-H]⁺ (m/z 167): Loss of a hydrogen atom, often from the methyl group, can lead to the formation of a stable tropylium-like or fluorenyl cation structure.

  • [M-CH₃]⁺ (m/z 153): Loss of the methyl radical results in a biphenyl cation.

  • [M-CH₄]⁺ (m/z 152): Loss of methane can also occur, leading to the biphenylene radical cation.

The relative abundance of these fragments can be influenced by the stability of the resulting ions, which is subtly affected by the original methyl position. However, these differences are often too minor for definitive identification without chromatographic separation.

Comparative Mass Spectrometry Data
IsomerMolecular Ion (m/z)Key Fragment Ions (m/z)
2-Methylbiphenyl 168167, 152
This compound 168167, 153, 152[10]
4-Methylbiphenyl 168167, 152, 165[9]

Given the similarity, mass spectrometry is most powerful when coupled with a separation technique like Gas Chromatography (GC-MS).

Experimental Protocols & Workflow

A self-validating system for the analysis of these isomers involves a combination of chromatographic separation followed by spectroscopic identification.

Analytical Workflow

G cluster_workflow Analytical Workflow for Isomer Differentiation A Sample Preparation (Dissolution in appropriate solvent, e.g., Hexane) B GC-MS Analysis (Separation & Initial Identification) A->B C Fraction Collection (Isolate individual isomers if necessary) B->C Optional E Data Interpretation (Compare spectra with reference data) B->E D NMR Analysis (¹H and ¹³C for definitive structural elucidation) C->D D->E

Caption: A typical experimental workflow for separating and identifying methylbiphenyl isomers.

Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a standard method for the separation and identification of methylbiphenyl isomers. The trustworthiness of this protocol comes from the combination of retention time data (from GC) and mass fragmentation data (from MS).

  • Sample Preparation:

    • Accurately prepare a ~1 mg/mL stock solution of the isomer mixture in a high-purity volatile solvent such as hexane or ethyl acetate.

    • Perform serial dilutions to create working standards in the range of 1-100 µg/mL.

    • The sample should be free of particulate matter.

  • Instrumentation & Conditions:

    • Gas Chromatograph: Agilent 8890 GC System or equivalent.

    • Column: A non-polar capillary column, such as an HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is suitable for separating aromatic hydrocarbons.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[11]

    • Inlet: Split/splitless injector at 250°C. Use a 1 µL injection volume with a split ratio of 50:1.

    • Oven Program:

      • Initial temperature: 80°C, hold for 1 minute.

      • Ramp: 10°C/min to 280°C.

      • Hold: 5 minutes at 280°C.

    • Mass Spectrometer: Agilent 5977B MSD or equivalent.

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 40-400.

  • Data Analysis:

    • Identify the chromatographic peak for each isomer based on its retention time. The elution order will depend on the boiling points and column interactions (typically 2-MBP, followed by 3-MBP and 4-MBP).

    • Extract the mass spectrum for each peak.

    • Confirm the molecular ion at m/z 168.

    • Compare the fragmentation pattern to a reference library (e.g., NIST) for positive identification.[12]

Conclusion

The unambiguous differentiation of 2-, 3-, and 4-methylbiphenyl is readily achievable through a systematic application of standard spectroscopic techniques.

  • NMR Spectroscopy stands out as the most definitive method. The steric hindrance in 2-methylbiphenyl creates a unique and complex aromatic signature. The high symmetry of 4-methylbiphenyl results in the simplest ¹³C NMR spectrum with the fewest signals. This compound presents an intermediate case.

  • IR Spectroscopy offers a rapid and valuable confirmation, with the C-H out-of-plane bending region being particularly diagnostic of the ring substitution pattern, especially the strong, single band for the para-isomer.

  • Mass Spectrometry , while essential for confirming molecular weight, is best used in conjunction with gas chromatography to first separate the isomers, as their fragmentation patterns are very similar.

By understanding the causal relationship between molecular structure and spectral output, researchers can confidently identify these isomers, ensuring the purity of reagents, the accuracy of reaction monitoring, and the overall integrity of their scientific work.

References

  • Yuen, O. Y., So, C. M., Man, H. W., & Kwong, F. Y. (2016). Supporting Information for A Palladium/Air-Stable, Sterically Demanding Secondary Phosphine Oxide-Based Catalytic System for Suzuki–Miyaura Cross-Coupling of Aryl Chlorides. Chemistry – A European Journal, 22.
  • Alonso, F., Beletskaya, I. P., & Yus, M. (2002). Supporting Information for Non-Transition-Metal-Catalyzed Suzuki-Type Cross-Coupling Reactions: Cesium Carbonate-Promoted Arylation of Aryl- and Heteroarylboronic Acids with Aryl and Heteroaryl Halides. Chemistry – A European Journal, 8(17).
  • Supporting Information for publications.
  • PubChem. (n.d.). 4-Methylbiphenyl. National Center for Biotechnology Information.
  • Royal Society of Chemistry. (n.d.). Supporting Information.
  • SpectraBase. (n.d.). 4-Methylbiphenyl Spectrum. John Wiley & Sons, Inc.
  • PubChem. (n.d.). 2-Methylbiphenyl. National Center for Biotechnology Information.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • NIST. (n.d.). 1,1'-Biphenyl, 4-methyl-. NIST Chemistry WebBook.
  • SpectraBase. (n.d.). 2-Methylbiphenyl Spectrum. John Wiley & Sons, Inc.
  • NIST. (n.d.). 1,1'-Biphenyl, 4-methyl- IR Spectrum. NIST Chemistry WebBook.
  • Chegg. (2022). please identify the hnmr of 1-(4'-methyl-biphenyl-4-yl)ethanone.
  • NIST. (n.d.). 1,1'-Biphenyl, 4-methyl-. NIST Chemistry WebBook.
  • NIST. (n.d.). Methyl biphenyl-4-carboxylate. NIST Chemistry WebBook.
  • iChemical. (n.d.). 4-methyl-biphenyl, CAS No. 644-08-6.
  • SpectraBase. (n.d.). 4-Methylbiphenyl 13C NMR. John Wiley & Sons, Inc.
  • NIST. (n.d.). 1,1'-Biphenyl, 4-methyl- Gas Phase IR Spectrum. NIST Chemistry WebBook.
  • SpectraBase. (n.d.). 2-Methylbiphenyl 13C NMR. John Wiley & Sons, Inc.
  • SpectraBase. (n.d.). This compound FTIR Spectrum. John Wiley & Sons, Inc.
  • NIST. (n.d.). 1,1'-Biphenyl, 3-methyl- IR Spectrum. NIST Chemistry WebBook.
  • The Good Scents Company. (n.d.). 2-methyl biphenyl.
  • NIST. (n.d.). 1,1'-Biphenyl, 3-methyl-. NIST Chemistry WebBook.
  • NIST. (n.d.). 1,1'-Biphenyl, 2-methyl- IR Spectrum. NIST Chemistry WebBook.
  • NIST. (n.d.). 1,1'-Biphenyl, 2-methyl-. NIST Chemistry WebBook.
  • NIST. (n.d.). 1,1'-Biphenyl, 2-methyl-. NIST Chemistry WebBook.
  • SpectraBase. (n.d.). 2-Ethyl-2'-methylbiphenyl FTIR Spectrum. John Wiley & Sons, Inc.
  • N. El-Batal, A., & Caminade, A.-M. (2015). Supporting Information for “Click” dendrimers as efficient nanoreactors in aqueous solvent: Pd nanoparticles stabilization for sub-ppm Pd catalysis of Suzuki-Miyaura reactions of aryl bromides. RSC Advances, 5.

Sources

A Senior Application Scientist's Guide to Biphenyl Synthesis: Suzuki vs. Grignard for the Preparation of 3-Methylbiphenyl

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and materials science, the synthesis of biaryl scaffolds is a cornerstone of molecular construction. These motifs are prevalent in a vast array of pharmaceuticals, agrochemicals, and functional materials.[1][2] The choice of synthetic methodology is critical, directly impacting yield, purity, scalability, and the overall feasibility of a synthetic campaign. This guide provides an in-depth comparative analysis of two prominent C-C bond-forming strategies—the Suzuki-Miyaura coupling and the Grignard-based Kumada coupling—for the synthesis of a representative target, 3-methylbiphenyl.

Our analysis moves beyond a simple recitation of protocols. As application scientists, we focus on the causality behind experimental choices, providing a framework for rational decision-making in your own research. We will dissect the mechanisms, present validated experimental workflows, and critically evaluate each method's performance based on functional group tolerance, operational simplicity, and overall efficiency.

The Suzuki-Miyaura Coupling: A Paradigm of Reliability and Tolerance

First published by Akira Suzuki in 1979, the Suzuki-Miyaura reaction has become one of the most powerful and widely used methods for C-C bond formation, a distinction recognized with the 2010 Nobel Prize in Chemistry.[3][4] Its popularity stems from its exceptionally broad functional group tolerance, the use of stable and environmentally benign organoboron reagents, and its typically mild reaction conditions.[5][6][7]

Reaction Mechanism: A Palladium-Catalyzed Cycle

The Suzuki coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[3][8][9] The cycle consists of three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (e.g., bromobenzene), forming a Pd(II) intermediate. This is often the rate-determining step of the reaction.[3][10]

  • Transmetalation: The organoboron species (3-tolylboronic acid) is activated by a base to form a more nucleophilic boronate complex.[11][12] This complex then transfers its organic group (the 3-tolyl moiety) to the Pd(II) center, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the desired C-C bond of this compound and regenerating the active Pd(0) catalyst, which re-enters the cycle.[8][9]

Suzuki_Mechanism Catalytic Cycle of the Suzuki-Miyaura Coupling Pd0 Pd(0)L₂ Pd0->center Regenerated Catalyst OxAdd Oxidative Addition OxAdd->Pd0 PdII_Aryl Ar-Pd(II)L₂-X PdII_Aryl->OxAdd Transmetal Transmetalation Transmetal->PdII_Aryl PdII_Diaryl Ar-Pd(II)L₂-Ar' PdII_Diaryl->Transmetal RedElim Reductive Elimination RedElim->PdII_Diaryl Product_Out This compound (Ar-Ar') RedElim->Product_Out ArylHalide_In Bromobenzene (Ar-X) ArylHalide_In->OxAdd BoronicAcid_In 3-Tolylboronic Acid (Ar'-B(OH)₂) + Base BoronicAcid_In->Transmetal

A diagram of the Suzuki-Miyaura coupling catalytic cycle.
Experimental Protocol: Synthesis of this compound

This protocol is a robust starting point for the synthesis of this compound, designed for high yield and reproducibility.

Materials:

  • Bromobenzene (1.0 mmol, 1.0 equiv)

  • 3-Tolylboronic acid (1.2 mmol, 1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane and Water (4:1 mixture, 5 mL)

  • Schlenk tube or sealed vial, magnetic stir bar, inert gas supply (Argon or Nitrogen)

Procedure:

  • Vessel Preparation: To a dry Schlenk tube equipped with a magnetic stir bar, add bromobenzene (157 mg), 3-tolylboronic acid (163 mg), Pd(PPh₃)₄ (35 mg), and K₂CO₃ (276 mg).

  • Inert Atmosphere: Seal the tube with a septum. Evacuate the vessel and backfill with argon. Repeat this cycle three times to ensure the reaction atmosphere is completely inert. The choice of an inert atmosphere is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst.

  • Solvent Addition: Prepare a 4:1 mixture of 1,4-dioxane and water and degas it by bubbling argon through it for 15-20 minutes. Using a syringe, add 5 mL of the degassed solvent mixture to the reaction tube. The aqueous phase is essential for dissolving the inorganic base and facilitating the formation of the active boronate species.[4]

  • Reaction: Place the sealed tube in a preheated oil bath at 90 °C. Stir the mixture vigorously for 12 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: After cooling to room temperature, dilute the mixture with 10 mL of water and transfer to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 15 mL). Combine the organic layers.

  • Purification: Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield pure this compound.

The Grignard Reagent Approach: Power with Sensitivity

The use of Grignard reagents for cross-coupling, often referred to as Kumada coupling, predates the Suzuki reaction. This method leverages the high nucleophilicity of organomagnesium compounds to form C-C bonds, typically with nickel or palladium catalysts.[5][13] While powerful, the extreme reactivity of the Grignard reagent is also its primary liability, imposing strict limitations on the reaction environment and substrate scope.

Reaction Mechanism: In Situ Reagent Formation and Catalytic Coupling

The process is fundamentally a two-stage endeavor: first, the preparation of the Grignard reagent, followed by the catalytic cross-coupling.

  • Grignard Reagent Formation: 3-Bromotoluene reacts with magnesium metal in an anhydrous ether solvent (like THF or diethyl ether) to form 3-methylphenylmagnesium bromide. This reaction requires scrupulously dry conditions, as any trace of water will protonate and destroy the Grignard reagent.[14][15]

  • Catalytic Cross-Coupling (Kumada Coupling): The mechanism is analogous to the Suzuki coupling, involving a Ni or Pd catalyst. The cycle involves oxidative addition of the aryl halide to the metal center, transmetalation with the highly reactive Grignard reagent, and reductive elimination to form the product.[16][17]

Grignard_Kumada Grignard Reagent Formation and Kumada Coupling cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Kumada Catalytic Cycle ArBr 3-Bromotoluene Grignard 3-Methylphenyl- magnesium Bromide ArBr->Grignard Mg Mg Metal Mg->Grignard Solvent Anhydrous THF Solvent->Grignard Transmetal Transmetalation Grignard->Transmetal Ni0 Ni(0)L₂ OxAdd Oxidative Addition Ni0->OxAdd NiII_Aryl Ar-Ni(II)L₂-X OxAdd->NiII_Aryl NiII_Aryl->Transmetal NiII_Diaryl Ar-Ni(II)L₂-Ar' Transmetal->NiII_Diaryl RedElim Reductive Elimination NiII_Diaryl->RedElim RedElim->Ni0 Product This compound RedElim->Product ArylHalide_In Bromobenzene (Ar-X) ArylHalide_In->OxAdd

Workflow for Grignard reagent formation and Kumada coupling.
Experimental Protocol: Synthesis of this compound

This protocol highlights the stringent requirements for success with this method. All glassware must be oven- or flame-dried immediately before use.

Materials:

  • Magnesium turnings (1.2 mmol, 1.2 equiv)

  • 3-Bromotoluene (1.1 mmol, 1.1 equiv)

  • Bromobenzene (1.0 mmol, 1.0 equiv)

  • [1,3-Bis(diphenylphosphino)propane]nickel(II) chloride [Ni(dppp)Cl₂] (0.02 mmol, 2 mol%)

  • Anhydrous tetrahydrofuran (THF)

  • Iodine crystal (catalytic)

Procedure:

  • Grignard Formation:

    • Place magnesium turnings (29 mg) in a flame-dried, three-neck round-bottom flask under a positive pressure of argon.

    • Add a single crystal of iodine (as an initiator) and 2 mL of anhydrous THF.

    • In a separate dry syringe, prepare a solution of 3-bromotoluene (188 mg) in 3 mL of anhydrous THF.

    • Add ~0.5 mL of the 3-bromotoluene solution to the magnesium suspension. The reaction is initiated when the brown color of the iodine disappears and bubbling is observed. Gentle heating may be required.[18]

    • Once initiated, add the remaining 3-bromotoluene solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, stir for an additional 60 minutes at room temperature to ensure full conversion.

  • Cross-Coupling:

    • In a separate, flame-dried Schlenk tube, dissolve Ni(dppp)Cl₂ (11 mg) and bromobenzene (157 mg) in 5 mL of anhydrous THF under argon.

    • Cool this catalyst solution to 0 °C in an ice bath.

    • Using a cannula or syringe, slowly transfer the freshly prepared Grignard solution to the catalyst solution at 0 °C. The high reactivity of the Grignard reagent necessitates this slow addition at low temperature to control the reaction exotherm and minimize side reactions like homocoupling.[19]

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Workup and Purification:

    • Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Extract the mixture with diethyl ether (3 x 20 mL).

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify via flash column chromatography.

Comparative Analysis: Suzuki vs. Grignard

The choice between these two powerful reactions hinges on a clear-eyed assessment of their respective strengths and weaknesses. For the practicing chemist, the decision is often dictated by the molecular context of the target.

FeatureSuzuki-Miyaura CouplingGrignard (Kumada) Coupling
Functional Group Tolerance Excellent . Tolerates esters, amides, ketones, nitriles, nitro groups, etc.[5][6][20]Very Poor . Incompatible with any acidic protons (OH, NH, SH, C≡C-H) and many electrophilic carbonyls.[15][21]
Reagent Stability & Handling High . Boronic acids are typically air- and moisture-stable crystalline solids.[8][22]Low . Grignard reagents are highly reactive and sensitive to air and moisture; must be prepared in situ under strict anhydrous/inert conditions.[14]
Reaction Conditions Mild to moderate heating (60-100 °C). Inert atmosphere required for catalyst stability.Grignard formation can be exothermic. Coupling is often run at low to ambient temperatures. Requires strictly anhydrous/inert conditions throughout.
Yield & Reproducibility Generally high and reproducible yields (often >90%).[4][23]Can provide high yields, but is highly sensitive to reagent quality and reaction conditions, leading to lower reproducibility.
Side Reactions Protodeboronation of the boronic acid can occur. Homocoupling of the boronic acid is also possible.[10]Homocoupling of the Grignard reagent is a common side reaction.[14][19]
Toxicity & "Green" Aspects Boron byproducts are generally non-toxic. Can often be run in aqueous or biphasic systems.[4][5]Requires anhydrous organic solvents. Quenching can be vigorous. Magnesium salts are benign.
Cost Palladium catalysts and ligands can be expensive. Boronic acids are widely available but can be more costly than simple halides.Magnesium is very inexpensive. Nickel catalysts are cheaper than palladium. Overall reagent cost is generally lower.

Conclusion and Expert Recommendation

For the synthesis of this compound, both the Suzuki-Miyaura and Grignard-based Kumada couplings are viable methods. However, their applicability in a broader research context, particularly in drug discovery and complex molecule synthesis, is vastly different.

The Suzuki-Miyaura coupling stands out as the superior methodology for most applications. Its unparalleled functional group tolerance, operational simplicity, and the use of stable, easy-to-handle reagents make it a robust and reliable choice.[24][25] For synthesizing complex, functionalized biaryls in a pharmaceutical setting, the Suzuki reaction is almost always the preferred method. The ability to perform late-stage couplings on advanced intermediates without extensive use of protecting groups is a decisive advantage.[20]

The Grignard (Kumada) coupling , while historically significant and cost-effective, is hampered by its severe lack of functional group tolerance and the stringent requirement for anhydrous, inert conditions. Its application is largely restricted to the synthesis of simple, non-functionalized biaryls where the starting materials are robust and cost is the primary consideration.

Final Verdict for the Application Scientist: For projects demanding reliability, scalability, and substrate versatility, the Suzuki-Miyaura coupling is the clear choice. Its predictability and broad compatibility with complex molecular architectures provide a self-validating system that consistently delivers results. Reserve the Grignard approach for specific scenarios where its cost-effectiveness outweighs its significant operational and chemical limitations.

References

  • Suzuki Coupling - Organic Chemistry Portal. [Link]
  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. [Link]
  • Merits of the Suzuki Coupling Reaction - BYJU'S. [Link]
  • Suzuki Coupling: Mechanism & Examples - NROChemistry. [Link]
  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. [Link]
  • Suzuki reaction - Wikipedia. [Link]
  • Cross-Coupling Reaction of Alkyl Halides with Grignard Reagents Catalyzed by Ni, Pd, or Cu Complexes with π-Carbon Ligand(s) - Accounts of Chemical Research. [Link]
  • Suzuki Cross-Coupling Reactions Mechanisms - Mettler Toledo. [Link]
  • Grignard Reaction - Organic Chemistry Portal. [Link]
  • Cross-coupling reaction of alkyl halides with grignard reagents catalyzed by Ni, Pd, or Cu complexes with pi-carbon ligand(s) - PubMed. [Link]
  • Iron-Catalyzed Cross-Coupling Reaction of Alkyl Halides with Biphenyl Grignard Reagent - Asian Journal of Chemistry. [Link]
  • The Grignard Reaction Mechanism - Chemistry Steps. [Link]
  • 7: The Grignard Reaction (Experiment) - Chemistry LibreTexts. [Link]
  • Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions - Chemical.AI. [Link]
  • Organoborane coupling reactions (Suzuki coupling) - PMC - NIH. [Link]
  • 4,4'-dimethyl-1,1'-biphenyl - Organic Syntheses Procedure. [Link]
  • Suzuki cross coupling reactions: synthesis of unsymmetrical biaryls in the organic laboratory - University of Northern Colorado. [Link]
  • Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner - University of Glasgow. [Link]
  • CN102964217A - Method for preparing 2-methyl-3-biphenylmethyanol through continuous Grignard and hydroxylation reactions - Google P
  • A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature - The Royal Society of Chemistry. [Link]
  • Synthesis of Biphenyls - ResearchG
  • Grignard Reaction: Synthesis of Triphenylmethanol - University of Colorado Boulder. [Link]
  • The Heck, Suzuki, and Olefin Metathesis Reactions - Master Organic Chemistry. [Link]
  • Weakly-Activated Phenol Derivatives as New Green Electrophilic Partners in Suzuki–Miyaura and Rel
  • Nickel-Catalyzed Aryl Borylations: Opportunities and Challenges for Innovation - Journal of the American Chemical Society. [Link]
  • Summary of Organometallic Coupling Reagents and Reaction Partners - YouTube. [Link]
  • Dual ligand approach increases functional group tolerance in the Pd-catalysed C–H arylation of N-heterocyclic pharmaceuticals - Chemical Science (RSC Publishing). [Link]
  • (r)-3-methyl-3-phenyl-1-pentene - Organic Syntheses Procedure. [Link]
  • CN103467341B - Preparation method for 2-cyano-4'-methylbiphenyl - Google P
  • The Suzuki Reaction - Andrew G Myers Research Group. [Link]
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. [Link]
  • Grignard reaction - Wikipedia. [Link]
  • Why does my professor use a Suzuki reaction here as opposed to a Grignard a reagent with a benzene attached after the addition of the Pd(0)? Is there a difference or is it two ways of doing the same thing? - Reddit. [Link]
  • A Review on Grignard Reagent - International Journal of Pharmaceutical Sciences and Medicine (IJPSM). [Link]
  • Mastering Suzuki-Miyaura Coupling with 3-Bromobiphenyl for Complex Biaryl Synthesis - NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
  • Some Applications of the Grignard Cross-Coupling Reaction in the Industrial Field. - SynOpen. [Link]
  • A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - NIH. [Link]
  • CN102351620A - Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst - Google P
  • preparation of triphenyl methanol by grignard reaction use of carbon nucleophiles in organic synthesis - University of Missouri–St. Louis. [Link]

Sources

Validating the Structure of 3-Methylbiphenyl: A Comparative Guide to 2D NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of chemical synthesis and analysis. The isomeric precision of a compound can dramatically alter its physical, chemical, and biological properties. This guide provides an in-depth technical comparison of two-dimensional Nuclear Magnetic Resonance (2D NMR) techniques for the structural validation of 3-Methylbiphenyl, a substituted aromatic hydrocarbon. We will explore the causality behind experimental choices and present supporting data to demonstrate how a suite of 2D NMR experiments provides a self-validating system for structural elucidation.

The Challenge: Differentiating Isomers of Methylbiphenyl

This compound, also known as 3-phenyltoluene, presents a common challenge in organic synthesis: the confirmation of the precise substitution pattern on the aromatic rings. While 1D ¹H and ¹³C NMR provide initial fingerprints of the molecule, overlapping signals in the aromatic region can make definitive assignment of the methyl group to the 3-position challenging when compared to its 2- and 4-isomers. 2D NMR spectroscopy overcomes this limitation by revealing through-bond correlations between nuclei, providing a detailed roadmap of the molecular structure.

1D NMR Spectral Data of this compound

Before delving into 2D techniques, it is essential to have the foundational 1D NMR data. The reported chemical shifts for this compound in CDCl₃ provide the basis for our 2D NMR analysis.[1][2]

Nucleus Chemical Shift (δ) in ppm
¹H7.62 (d, J = 7.4 Hz, 2H), 7.48-7.42 (m, 4H), 7.37 (t, J = 7.3 Hz, 2H), 7.20 (d, J = 7.4 Hz, 1H), 2.46 (s, 3H)[1]
¹³C141.4, 141.3, 138.4, 128.8, 128.7, 128.1, 128.0, 127.24, 127.22, 124.3, 21.6[1]

While this data is indicative of a methylbiphenyl structure, the overlapping multiplets in the aromatic region of the ¹H NMR spectrum do not, on their own, definitively confirm the 3-position of the methyl group.

A Suite of 2D NMR Techniques for Unambiguous Validation

To unequivocally confirm the structure of this compound, a combination of three key 2D NMR experiments is employed: COSY, HSQC, and HMBC. Each experiment provides a unique piece of the structural puzzle.

COSY (Correlation Spectroscopy): Mapping ¹H-¹H Couplings

The COSY experiment is the first step in unraveling the proton-proton connectivity within the molecule. It identifies protons that are coupled to each other, typically through two or three bonds. In a COSY spectrum, the 1D ¹H NMR spectrum is plotted on both axes, and cross-peaks indicate coupled protons.

For this compound, the COSY spectrum is crucial for delineating the spin systems of the two aromatic rings. The protons on the unsubstituted phenyl ring will show a characteristic set of correlations, while the protons on the methyl-substituted ring will exhibit a different pattern, allowing for their differentiation.

Experimental Protocols

A detailed, step-by-step methodology for acquiring high-quality 2D NMR data is critical for successful structural elucidation.

Sample Preparation
  • Dissolve approximately 10-20 mg of the this compound sample in ~0.6 mL of deuterated chloroform (CDCl₃).

  • Filter the solution into a clean, dry 5 mm NMR tube.

2D NMR Data Acquisition

The following is a general procedure for acquiring 2D NMR spectra on a standard NMR spectrometer:

  • Initial Setup:

    • Insert the sample into the spectrometer.

    • Lock onto the deuterium signal of the CDCl₃.

    • Shim the magnetic field to obtain optimal resolution.

  • ¹H NMR Spectrum:

    • Acquire a standard 1D ¹H NMR spectrum to verify the sample and determine the spectral width.

  • COSY Experiment:

    • Set up a standard COSY experiment.

    • Optimize the spectral width to encompass all proton signals.

    • Set the number of increments in the indirect dimension (F1) and the number of scans per increment to achieve adequate resolution and signal-to-noise.

  • HSQC Experiment:

    • Set up a standard HSQC experiment.

    • Define the ¹H and ¹³C spectral widths based on the 1D spectra.

    • Use a standard pulse program optimized for one-bond ¹J(CH) couplings (typically ~145 Hz).

  • HMBC Experiment:

    • Set up a standard HMBC experiment.

    • Define the ¹H and ¹³C spectral widths.

    • Use a pulse program optimized for long-range couplings, typically with a delay corresponding to a coupling constant of 8-10 Hz, to observe two- and three-bond correlations.

Visualizing the Connectivity: A Graphviz Approach

The following diagrams illustrate the key through-bond correlations that are essential for validating the structure of this compound.

G cluster_ring1 Methyl-Substituted Phenyl Ring cluster_ring2 Unsubstituted Phenyl Ring C1 C1' C2 C2' C1->C2 C1p C1 C1->C1p Inter-ring bond C3 C3' C2->C3 C4 C4' C3->C4 CH3 CH3 C3->CH3 C5 C5' C4->C5 C6 C6' C5->C6 C6->C1 C2p C2 C1p->C2p C3p C3 C2p->C3p C4p C4 C3p->C4p C5p C5 C4p->C5p C6p C6 C5p->C6p C6p->C1p

Caption: Molecular structure of this compound.

Caption: Predicted COSY correlations for this compound.

HMBC_Correlations cluster_ring1 Key HMBC Correlations C1_prime C1' C2_prime C2' C3_prime C3' C4_prime C4' CH3 CH3 CH3->C2_prime CH3->C3_prime CH3->C4_prime

Caption: Key predicted HMBC correlations from the methyl protons.

Interpreting the 2D NMR Data: A Step-by-Step Validation

HSQC (Heteronuclear Single Quantum Coherence): Connecting Protons to their Carbons

The HSQC experiment is a powerful tool for identifying which protons are directly attached to which carbons.[3] Each cross-peak in an HSQC spectrum represents a one-bond C-H connection. This allows for the unambiguous assignment of the protonated carbons in the ¹³C NMR spectrum.

  • For this compound: The HSQC spectrum would show correlations between the methyl protons at ~2.46 ppm and the methyl carbon at ~21.6 ppm. Each aromatic proton would correlate to its corresponding aromatic carbon, helping to resolve the assignments in the crowded aromatic region.

  • Comparison with 4-Methylbiphenyl: In the case of 4-Methylbiphenyl, the methyl protons would similarly correlate to the methyl carbon. The key difference would be in the aromatic region, where the symmetry of the 4-substituted ring would lead to fewer unique carbon and proton signals compared to the 3-substituted isomer.

HMBC (Heteronuclear Multiple Bond Correlation): Unveiling the Carbon Skeleton

The HMBC experiment provides the final and most definitive piece of the structural puzzle by revealing long-range correlations (typically 2-3 bonds) between protons and carbons.[4] This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for connecting different spin systems.

  • The Decisive Correlations for this compound: The key to confirming the 3-position of the methyl group lies in the HMBC correlations from the methyl protons. The protons of the methyl group (at C-3') are expected to show correlations to:

    • C-2' and C-4': These are three-bond correlations (³JCH).

    • C-3': This is a two-bond correlation (²JCH). The presence of these specific correlations, and the absence of a correlation to C-1', would unequivocally confirm the 3-methyl substitution pattern.

  • Comparison with 4-Methylbiphenyl: For 4-Methylbiphenyl, the methyl protons would show HMBC correlations to C-3' and C-5' (equivalent carbons due to symmetry) and to the quaternary carbon C-4'. This distinct pattern of long-range couplings allows for clear differentiation from the 3-isomer.

Conclusion: A Self-Validating Approach

The combination of COSY, HSQC, and HMBC spectroscopy provides a robust and self-validating system for the structural elucidation of this compound. The COSY spectrum defines the proton-proton connectivities within each ring, the HSQC spectrum links protons to their directly attached carbons, and the HMBC spectrum reveals the long-range connectivity that pieces the entire molecular skeleton together. By carefully analyzing the specific patterns of cross-peaks in these 2D NMR spectra, researchers can confidently and unambiguously confirm the isomeric purity and structure of their synthesized compounds, a critical step in ensuring the integrity of their scientific research and development efforts.

References

  • Yuen, O. Y., So, C. M., Man, H. W., & Kwong, F. Y. (2016). A Practical and Mild Borylation of Aryl Mesylates and Tosylates with B2pin2 Catalyzed by a Neopentylphosphinobiphenyl-Ligated Palladium Complex. Chemistry – A European Journal, 22(19), 6471-6475. [Link]
  • SpectraBase. (n.d.). This compound. In Bio-Rad Laboratories.
  • Royal Society of Chemistry. (n.d.). Supporting Information.
  • PubChem. (n.d.). 4-Methylbiphenyl. In National Center for Biotechnology Information.
  • Anderson, A. M., & Smith, M. K. (2016). Introducing 2D NMR Spectroscopy to Second-Year Undergraduate Chemistry Majors Using a Building-Up Approach.
  • Royal Society of Chemistry. (2013). Electronic Supplementary Material (ESI) for Chemical Communications.
  • Hiyama, T., et al. (n.d.). Supporting Information. In Wiley-VCH.
  • PubChem. (n.d.). This compound. In National Center for Biotechnology Information.
  • T cubed. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC [Video]. YouTube. [Link]
  • SpectraBase. (n.d.). 3-Biphenyl methyl ketone. In Bio-Rad Laboratories.
  • San Diego State University NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC).
  • Reich, H. J. (n.d.). 1H NMR Chemical Shifts. ACS Division of Organic Chemistry.
  • PubChem. (n.d.). 4-Methoxy-4'-methylbiphenyl. In National Center for Biotechnology Information.
  • SAIF IIT Bombay. (2020, December 3). 2D NMR spectroscopy for structural elucidation of complex small molecules [Video]. YouTube. [Link]
  • University of Calgary. (2017, May 1). Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra.
  • Oregon State University. (n.d.). 13C NMR Chemical Shifts.
  • ETH Zurich. (n.d.). Structure Elucidation by NMR.
  • Oregon State University. (n.d.). 1H NMR Chemical Shift.
  • Elyashberg, M., & Williams, A. (2015). Identification and structure elucidation by NMR spectroscopy. Russian Chemical Reviews, 84(1), 1-27. [Link]
  • ResearchGate. (n.d.). Supplementary Materials 1. Characterization of Palladium(II) Complex.
  • Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons, Ltd. [Link]

Sources

A Comparative Guide to the Biological Activity of 3-Methylbiphenyl and Other Biphenyl Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the biphenyl scaffold represents a privileged structure, forming the backbone of numerous compounds with significant pharmacological activities.[1] The introduction of various substituents onto the biphenyl core allows for the fine-tuning of its biological profile, leading to a diverse range of therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer effects.[2] This guide provides a comparative analysis of the biological activity of 3-Methylbiphenyl against other biphenyl derivatives, synthesizing available experimental data and elucidating the underlying structure-activity relationships (SAR). While direct comparative studies on this compound are limited, this document leverages data from structurally related compounds to provide valuable insights for researchers in drug discovery and development.

The Biphenyl Scaffold: A Foundation for Diverse Biological Activity

Biphenyls are a class of organic compounds characterized by two phenyl rings connected by a single bond. This fundamental structure can be modified through the addition of various functional groups, a process known as functionalization, to imbue the molecule with specific pharmacological properties.[1] The nature and position of these substituents dramatically influence the compound's interaction with biological targets.

This compound: An Overview

This compound is an aromatic hydrocarbon consisting of a biphenyl structure with a methyl group attached to the meta-position of one of the phenyl rings.[3] While its toxicological properties have not been fully investigated, it is known to be a skin and eye irritant and may cause respiratory irritation.[4][5] Its primary applications have historically been in organic synthesis and as a geochemical marker. However, the presence of the methyl group on the biphenyl scaffold suggests the potential for specific biological activities.

Comparative Biological Activities of Biphenyl Derivatives

To understand the potential biological profile of this compound, it is instructive to examine the activities of other substituted biphenyls. The following sections compare the cytotoxicity, enzyme inhibitory activity, and receptor binding of various biphenyl derivatives, drawing inferences about how the methyl group at the 3-position might influence these activities.

Cytotoxic Activity

The biphenyl scaffold is a common feature in compounds exhibiting cytotoxicity against various cancer cell lines. The position and nature of substituents play a critical role in determining the potency of these compounds.

Table 1: Comparative Cytotoxicity of Biphenyl Derivatives

CompoundCell LineIC50 (µM)Reference
3,3',5,5'-Tetramethoxybiphenyl-4,4'-diolNCI-H460154[6]
1-[2-(Aryl substituted)-5-(4'-fluoro-3-methyl biphenyl-4-yl)-[4][5][6] oxadiazole-3-yl]-ethanone (6a)Caco-26.4[1]
1-[2-(Aryl substituted)-5-(4'-fluoro-3-methyl biphenyl-4-yl)-[4][5][6] oxadiazole-3-yl]-ethanone (6e)Caco-24.4[1]

The structure-activity relationship suggests that the lipophilicity and electronic properties conferred by the methyl group, along with its specific position on the biphenyl ring, can significantly influence cytotoxic potency.

Enzyme Inhibitory Activity

Biphenyl derivatives have been explored as inhibitors of various enzymes implicated in disease. For example, a series of biphenyl/bibenzyl derivatives were synthesized and evaluated as dual inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes relevant to Alzheimer's disease.[7] While this study did not include this compound, it underscores the potential of the biphenyl scaffold in designing enzyme inhibitors.

The inhibitory potential of a biphenyl derivative is highly dependent on its ability to fit into the active site of the target enzyme. The size, shape, and electronic distribution of the molecule, all influenced by the nature and position of substituents, are critical determinants of binding affinity. The methyl group in this compound, for instance, could provide favorable hydrophobic interactions within the active site of certain enzymes.

Receptor Binding Affinity

The interaction of biphenyl derivatives with cellular receptors is another key area of their biological activity. The binding affinity of polychlorinated biphenyls (PCBs) to the cytosolic Ah receptor, for example, has been extensively studied. These studies revealed that the affinity of binding dictates the relative potency of PCB congeners as inducers of cytochrome P-448.[8]

More recently, biphenylsulfonamide derivatives have been designed as selective antagonists for the angiotensin II type 2 (AT2) receptor.[6] These studies demonstrate the versatility of the biphenyl scaffold in targeting specific receptor subtypes. The methyl group in this compound could influence receptor binding by affecting the overall conformation of the molecule and its ability to engage in specific interactions with amino acid residues in the receptor's binding pocket.

Experimental Protocols for Evaluating Biological Activity

To facilitate further research into the biological profile of this compound and its derivatives, this section provides detailed methodologies for key in vitro assays.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and control compounds. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

MTT_Assay_Workflow A Seed Cells in 96-well plate B Treat with Compounds A->B Adherence C Incubate (24-72h) B->C D Add MTT Reagent C->D E Incubate (2-4h) D->E Metabolic Conversion F Solubilize Formazan E->F G Read Absorbance F->G H Calculate IC50 G->H Data Analysis

Caption: Workflow of the MTT assay for cytotoxicity assessment.

Enzyme Inhibition Assay

Enzyme inhibition assays are used to determine the ability of a compound to reduce the activity of a specific enzyme.

General Principle: The rate of an enzyme-catalyzed reaction is measured in the presence and absence of the test compound. A decrease in the reaction rate indicates inhibition.

Step-by-Step Methodology (Example: Acetylcholinesterase Inhibition):

  • Prepare Reagents: Prepare solutions of the enzyme (AChE), substrate (e.g., acetylthiocholine), and a chromogenic reagent (e.g., DTNB).

  • Incubate with Inhibitor: Pre-incubate the enzyme with various concentrations of the test compound.

  • Initiate Reaction: Add the substrate to initiate the enzymatic reaction.

  • Monitor Reaction: Measure the change in absorbance over time, which corresponds to the rate of the reaction.

  • Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of the test compound and determine the IC50 value.

Enzyme_Inhibition_Workflow A Prepare Enzyme, Substrate, and Reagents B Pre-incubate Enzyme with Inhibitor A->B C Add Substrate B->C Initiate Reaction D Monitor Reaction Rate (e.g., Absorbance Change) C->D E Calculate % Inhibition and IC50 D->E Data Analysis

Caption: General workflow for an enzyme inhibition assay.

Receptor Binding Assay

Receptor binding assays are used to measure the affinity of a compound for a specific receptor.

Principle: A radiolabeled ligand with known affinity for the receptor is competed with the test compound. The ability of the test compound to displace the radiolabeled ligand is a measure of its binding affinity.

Step-by-Step Methodology:

  • Prepare Receptor Source: Prepare cell membranes or purified receptors that express the target receptor.

  • Incubation: Incubate the receptor preparation with a fixed concentration of the radiolabeled ligand and varying concentrations of the test compound.

  • Separation: Separate the bound from the free radiolabeled ligand, typically by filtration.

  • Quantification: Measure the amount of radioactivity bound to the receptor.

  • Data Analysis: Determine the concentration of the test compound that displaces 50% of the radiolabeled ligand (IC50) and calculate the inhibition constant (Ki).

Receptor_Binding_Workflow A Prepare Receptor and Ligands B Incubate Receptor, Radioligand, and Test Compound A->B C Separate Bound and Free Ligand B->C Competitive Binding D Quantify Bound Radioactivity C->D E Determine IC50 and Ki D->E Data Analysis

Caption: Workflow for a competitive receptor binding assay.

Structure-Activity Relationship (SAR) and Future Directions

The biological activity of biphenyl derivatives is intricately linked to their three-dimensional structure and the electronic properties of their substituents. The position of the methyl group in this compound, for instance, can influence the molecule's conformation and its ability to interact with biological targets.

  • Steric Effects: The methyl group can introduce steric hindrance, which may either enhance or diminish binding to a target, depending on the topography of the binding site.

  • Electronic Effects: The methyl group is weakly electron-donating, which can alter the electron density of the aromatic rings and influence interactions such as pi-stacking.

  • Lipophilicity: The addition of a methyl group increases the lipophilicity of the biphenyl core, which can affect its membrane permeability and distribution within biological systems.

Future research should focus on systematic studies to directly compare the biological activities of this compound with its 2- and 4-isomers, as well as with other substituted biphenyls. Such studies, employing the standardized protocols outlined in this guide, will be crucial for elucidating the precise structure-activity relationships and unlocking the full therapeutic potential of this versatile chemical scaffold.

References

  • Design, Synthesis, and Biological Evaluation of a New Series of Biphenyl/Bibenzyl Derivatives Functioning as Dual Inhibitors of Acetylcholinesterase and Butyrylcholinesterase. Molecules. [Link]
  • 3,3',5,5'-Tetramethoxybiphenyl-4,4'diol triggers oxidative stress, metabolic changes, and apoptosis-like process by reducing the PI3K/AKT/NF-κB pathway in the NCI-H460 lung cancer cell line.
  • This compound | C13H12 | CID 12564. PubChem. [Link]
  • SAFETY DATA SHEET - Thermo Fisher Scientific. [Link]
  • 3-methyl biphenyl, 643-93-6. The Good Scents Company. [Link]
  • Binding of polychlorinated biphenyls classified as either phenobarbitone-, 3-methylcholanthrene- or mixed-type inducers to cytosolic Ah receptor. PubMed. [Link]
  • Synthesis, characterization and cytotoxic evaluation of novel derivatives of 1- [2-(aryl substituted)-5-(4 - Scholars Research Library. [Link]
  • Theoretical and experimental studies on the interaction of biphenyl ligands with human and murine PD-L1: Up-to-date clues for drug design. ScienceDirect. [Link]
  • Synthesis and Antibacterial Activity Evaluation of Biphenyl and Dibenzofuran Derivatives as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria. Molecules. [Link]
  • Influence of symmetrical polychlorinated biphenyl isomers on embryo and fetal development in mice. II. Comparison of 4,4'-dichlorobiphenyl, 3,3',4,4'-tetrachlorobiphenyl, 3,3',5,5'. PubMed. [Link]
  • Novel 4-methylsulfonylphenyl derivatives as NSAIDS with preferential COX-2 inhibition. Future Medicinal Chemistry. [Link]
  • New melatonin biphenyl-linked scaffold targeting colorectal cancer: design, synthesis, biological, and ADME-Tox modelling studies. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
  • In Vitro and In Vivo Toxicity Evaluation of Natural Products with Potential Applic
  • Aryl Biphenyl-3-ylmethylpiperazines as 5-HT7 Receptor Antagonists.
  • Evaluation of Antimicrobial Activities against Various E. coli Strains of a Novel Hybrid Peptide—LENART01. MDPI. [Link]
  • The Regiochemistry and Relative Reaction Rates of Methylbiphenyl Isome. Digital Commons @ SPU. [Link]
  • SAR of designed biphenyl derivatives.
  • Antioxidant and antibacterial activity of new 3-methylflavones.
  • Initial SAR studies of biphenyl derivatives a.
  • Molecular Mechanisms Underlying Anti-Inflammatory Actions of 6-(Methylsulfinyl)hexyl Isothiocyanate Derived from Wasabi (Wasabia japonica). PMC. [Link]
  • Three novel piperidones exhibit tumor-selective cytotoxicity on leukemia cells via protein degradation and stress-mediated mechanisms. Scientific Reports. [Link]
  • Anti-Inflammatory Effects of Marine Bioactive Compounds and Their Potential as Functional Food Ingredients in the Prevention and Treatment of Neuroinflamm
  • In vitro genotoxicity of carcinogenic asarone isomers. PubMed. [Link]
  • Biological deeds of Biphenyl deriv
  • The in vitro assessment of the toxicity of volatile, oxidisable, redox-cycling compounds: phenols as an example. PMC. [Link]
  • Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. PMC. [Link]
  • Stabilization of Native Protein–Protein Interactions with Molecular Glues: A 14-3‑3 Case Study. PubMed Central. [Link]
  • of SAR analysis of small-molecule inhibitors based on biphenyl derivatives.
  • Novel 3,5-Bis(bromohydroxybenzylidene)piperidin-4-ones as Coactivator-associated Arginine Methyltransferase 1 Inhibitors: Enzyme Selectivity and Cellular Activity. PMC. [Link]
  • Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)
  • Results of in vitro and in vivo genetic toxicity tests on methyl isocyan
  • Strategies for Stabilization of Enzymes in Organic Solvents.
  • Uncovering the mechanistic basis for specific recognition of monomethylated H3K4 by the CW domain of Arabidopsis histone methyltransferase SDG8. PubMed. [Link]29500171/)

Sources

A Comparative Toxicological Guide to Methylbiphenyl Isomers for the Research Scientist

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher navigating the complexities of aromatic hydrocarbons, understanding the nuanced toxicological profiles of isomeric compounds is paramount. This guide offers an in-depth comparison of the toxicity of 2-methylbiphenyl, 3-methylbiphenyl, and 4-methylbiphenyl. While direct comparative studies on these specific isomers are not extensively available in public literature, this document synthesizes existing data on biphenyl and its derivatives, outlines robust experimental protocols for their toxicological assessment, and explores the critical role of metabolic activation in dictating their potential hazards. This guide is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to make informed decisions in their work.

Introduction: The Subtle Influence of a Methyl Group

Biphenyl, a simple aromatic hydrocarbon, serves as a structural backbone for numerous compounds, from industrial chemicals to pharmaceuticals. The addition of a single methyl group to the biphenyl structure gives rise to three positional isomers: 2-methylbiphenyl, this compound, and 4-methylbiphenyl. This seemingly minor structural variation can significantly alter a molecule's physicochemical properties, metabolic fate, and, consequently, its toxicological profile. Understanding these isomer-specific differences is crucial for predicting potential toxicity and ensuring laboratory safety.

Physicochemical Properties: A Window into Toxicokinetics

The position of the methyl group influences key physical and chemical properties that can affect a compound's absorption, distribution, metabolism, and excretion (ADME), the core tenets of toxicokinetics.

Property2-MethylbiphenylThis compound4-MethylbiphenylReference(s)
Molecular Formula C₁₃H₁₂C₁₃H₁₂C₁₃H₁₂[1][2][3]
Molecular Weight ( g/mol ) 168.23168.23168.23[1][2][3]
Physical State Clear light yellow liquidLiquidWhite crystalline powder[1][3][4]
Melting Point (°C) -0.24-549-50[1][3][4]
Boiling Point (°C) 255.3272267-268[1][3][5]
logP (Octanol-Water Partition Coefficient) 4.144.144.63[1][3]

The higher melting point and logP of 4-methylbiphenyl suggest it is more lipophilic and less volatile compared to its isomers. This increased lipophilicity may lead to greater absorption through the skin and partitioning into fatty tissues, potentially increasing its bioaccumulation potential. Conversely, the liquid state and lower boiling points of 2- and this compound might suggest a higher inhalation risk.

Metabolic Activation: The Cytochrome P450 Connection

The toxicity of many aromatic hydrocarbons is not inherent to the parent compound but arises from its metabolic activation into reactive intermediates. This biotransformation is primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes in the liver.[6][7][8]

The metabolism of biphenyl typically involves hydroxylation at various positions, with the formation of hydroxylated biphenyls (HBP) being a key step.[9] The position of the methyl group in the methylbiphenyl isomers can influence the regioselectivity of CYP-mediated hydroxylation, leading to different sets of metabolites with varying toxic potentials. For instance, steric hindrance from the ortho-methyl group in 2-methylbiphenyl might direct metabolism towards other positions on the biphenyl rings.[10]

The formation of reactive epoxide intermediates or quinone species through these metabolic pathways is a primary mechanism of toxicity for many polycyclic aromatic hydrocarbons.[11][12] These reactive metabolites can covalently bind to cellular macromolecules like DNA and proteins, leading to genotoxicity and cytotoxicity.[13][14]

Figure 2: Workflow for the MTT cytotoxicity assay.

Genotoxicity Assessment: The Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method to assess the mutagenic potential of chemical compounds. [15][16][17] Principle: This assay utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot synthesize it). The test measures the ability of a chemical to cause a reverse mutation, allowing the bacteria to regain the ability to synthesize histidine and grow on a histidine-free medium. The assay is performed with and without the addition of a mammalian metabolic activation system (S9 fraction from rat liver) to detect mutagens that require metabolic activation.

Protocol:

  • Preparation: Prepare various concentrations of the methylbiphenyl isomers.

  • Plate Incorporation Assay:

    • To a test tube, add the test compound, the bacterial tester strain, and either S9 mix (for metabolic activation) or a buffer (without metabolic activation).

    • Add molten top agar to the tube, mix, and pour the contents onto a minimal glucose agar plate.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Scoring: Count the number of revertant colonies on each plate.

  • Data Analysis: A compound is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies that is at least twice the background (spontaneous reversion) rate.

Figure 3: Workflow for the Ames test.

Conclusion and Future Directions

The toxicological profiles of 2-, 3-, and 4-methylbiphenyl are subtly influenced by the position of the methyl group, which affects their physicochemical properties and metabolic fate. While all three isomers present a risk of irritation, the potential for more severe toxicity, including cytotoxicity and genotoxicity, is likely linked to their metabolic activation by cytochrome P450 enzymes.

The available data, particularly the negative Ames test result for 4-methylbiphenyl, suggests potential differences in their mutagenic capabilities. However, a comprehensive understanding of their comparative toxicity requires further investigation. The experimental protocols outlined in this guide provide a robust framework for such studies. By systematically evaluating the cytotoxicity and genotoxicity of these isomers, researchers can generate the critical data needed to perform accurate risk assessments and ensure the safe handling and application of these compounds. Future research should focus on direct comparative studies employing a battery of in vitro and in vivo toxicological assays to definitively elucidate the structure-toxicity relationships among the methylbiphenyl isomers.

References

  • ResearchGate. (n.d.). In vitro cytotoxicity assay of PBD analogs from MTT Assay.
  • PubChem. (n.d.). 2-Methylbiphenyl.
  • Harris, F. W., & Karnes, H. A. (1987). Influence of symmetrical polychlorinated biphenyl isomers on embryo and fetal development in mice. II. Comparison of 4,4'-dichlorobiphenyl, 3,3',4,4'-tetrachlorobiphenyl, 3,3',5,5'-tetrachlorobiphenyl, and 3,3',4,4'-tetramethylbiphenyl.
  • Guengerich, F. P. (2008). Cytochrome P450s and other enzymes in drug metabolism and toxicity. The AAPS journal, 10(1), 101-111.
  • Gant, T. W., & Cohen, G. M. (1992). In vitro cytotoxicity of methylated phenylenediamines. Toxicology letters, 63(2), 171-179.
  • Riss, T. L., Moravec, R. A., Niles, A. L., Duellman, S., Benink, H. A., Worzella, T. J., & Minor, L. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In Assay Guidance Manual.
  • NorthEast BioLab. (n.d.). Cell Cytotoxicity Assay, Cell Toxicity Assay.
  • Repetto, G., del Peso, A., & Zurita, J. L. (2008). In Vitro Cell-Based MTT and Crystal Violet Assays for Drug Toxicity Screening. In Cell-Based Assays for High-Throughput Screening (pp. 135-143). Humana Press.
  • PubChem. (n.d.). 4-Methylbiphenyl.
  • Di Masi, A., Fantacuzzi, M., Tofani, D., & Galli, F. (2023). Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs. International Journal of Molecular Sciences, 24(10), 8857.
  • Safe, S., & Omura, T. (1986). Human Health Effects of Biphenyl: Key Findings and Scientific Issues. Environmental Health Perspectives, 68, 3-9.
  • ResearchGate. (n.d.). Cytochrome P450-mediated toxicity of therapeutic drugs.
  • Boyd, M. R. (1980). Metabolic activation as a basis for organ-selective toxicity. Toxicology and applied pharmacology, 54(1), 1-13.
  • Guengerich, F. P. (2006). Cytochrome P450s and other enzymes in drug metabolism and toxicity. Toxicology, 220(2-3), 85-93.
  • Eurofins Australia. (2024). The Ames Test or Bacterial Reverse Mutation Test.
  • The Good Scents Company. (n.d.). 3-methyl biphenyl.
  • Parke, D. V., Ioannides, C., & Lewis, D. F. (1988). Metabolic activation of carcinogens and toxic chemicals. Human toxicology, 7(5), 397-404.
  • Guengerich, F. P. (2020). A history of the roles of cytochrome P450 enzymes in the toxicity of drugs. Archives of Toxicology, 94(9), 2949-2967.
  • Kim, J., & Lee, S. (2024). Ames mutagenicity of 15 aryl, benzyl, and aliphatic ring N-nitrosamines. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 892, 503779.
  • Yamamoto, T., & Tanaka, H. (1994). [Analysis of acute toxicity (LD50-value) or organic chemicals to mammals by solubility parameter (delta) (2). Acute oral toxicity to mice]. Sangyo igaku. Japanese journal of industrial health, 36(6), 421-427.
  • ResearchGate. (2024). Standardization of criteria for interpreting the results of mutagenicity assessment in the Ames test.
  • NIST. (n.d.). 1,1'-Biphenyl, 4-methyl-.
  • Haz-Map. (n.d.). This compound.
  • O'Donovan, M. (2007). What a Chemist needs to know about Safety Assessment. The Society of Chemical Industry.
  • Kirkland, D., & Reeve, L. (2004). Ames-Positives. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 564(2), 133-150.
  • PubChem. (n.d.). This compound.
  • Wine, T. P. J. (2021). The Regiochemistry and Relative Reaction Rates of Methylbiphenyl Isomers in Electrophilic Aromatic Substitution Reaction (EAS) Nitrations Suggest a Non-Planar Geometry for 2-Methylbiphenyl while 3- and 4-Methylbiphenyl Remain Planar. Digital Commons @ SPU.
  • Chemical Land21. (n.d.). This compound.
  • Chemsrc. (2025). 2-Methyl Biphenyl.
  • Denkova, A. G., Nikolova, E. P., & Tchekalarova, J. D. (2021). Cytotoxicity and Microbicidal Activity of Commonly Used Organic Solvents: A Comparative Study and Application to a Standardized Extract from Vaccinium macrocarpon. Molecules, 26(11), 3237.
  • Kalgutkar, A. S., & Dalvie, D. K. (2012). Role of Biotransformation Studies in Minimizing Metabolism-Related Liabilities in Drug Discovery. Medicinal research reviews, 32(4), 723-774.
  • Park, B. K., Kitteringham, N. R., & O'Neill, P. M. (2001). The role of metabolic activation in drug-induced hepatotoxicity. Annual review of pharmacology and toxicology, 41(1), 443-470.
  • ResearchGate. (n.d.). CONTACT TOXICITY: LD 50 values, slope, χ 2 and potency ratios for....

Sources

A Comparative Guide to the Validation of Analytical Methods for 3-Methylbiphenyl Quantification

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise and accurate quantification of chemical entities is paramount. 3-Methylbiphenyl, a substituted biphenyl, often emerges as a critical component or a potential impurity in various chemical syntheses and pharmaceutical products.[1][2] Its quantification demands a robust, validated analytical method to ensure product quality, safety, and regulatory compliance. This guide provides an in-depth comparison of two prevalent analytical techniques for this compound analysis: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). We will delve into the validation of these methods, underpinned by the principles outlined in the International Council for Harmonisation (ICH) Q2(R2) guidelines, United States Pharmacopeia (USP) General Chapter <1225>, and Food and Drug Administration (FDA) guidance.[3][4][5][6][7][8][9]

The Imperative of Method Validation

Before delving into the comparative analysis, it is crucial to understand the rationale behind analytical method validation. The objective of validating an analytical procedure is to demonstrate its fitness for the intended purpose.[7][8] This process establishes through laboratory studies that the performance characteristics of the method meet the requirements for the intended analytical applications.[10] A validated method provides a high degree of assurance that it will consistently produce accurate and reliable results.

The core parameters for analytical method validation, as stipulated by ICH, USP, and FDA guidelines, include:[4][11]

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.[11]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.[11]

  • Accuracy: The closeness of test results to the true value.[11]

  • Precision: The degree of scatter between a series of measurements from the same homogeneous sample.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[12]

  • Range: The interval between the upper and lower concentration levels of the analyte for which the analytical procedure has demonstrated a suitable level of precision, accuracy, and linearity.[7][13]

Comparative Analysis: HPLC vs. GC for this compound

The choice between HPLC and GC for the analysis of this compound depends on several factors, including the sample matrix, the required sensitivity, and the physicochemical properties of this compound itself (a liquid at room temperature with a boiling point of approximately 272°C).[1]

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Separation based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase.Separation based on the partitioning of the volatile analyte between a gaseous mobile phase and a liquid or solid stationary phase.
Applicability Well-suited for non-volatile and thermally labile compounds. A reverse-phase HPLC method is a common choice for this compound.[14]Ideal for volatile and thermally stable compounds. Given its boiling point, this compound is amenable to GC analysis.
Instrumentation HPLC system with a UV detector is common for aromatic compounds like this compound.[2]GC system with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) for detection. GC-MS offers higher specificity.[15]
Sensitivity Good sensitivity, typically in the parts-per-million (ppm) range.Excellent sensitivity, often reaching parts-per-billion (ppb) levels, especially with an MS detector.
Specificity Good specificity, especially with photodiode array (PDA) detectors. Co-elution with structurally similar compounds can be a challenge.High specificity, particularly with MS detection, which provides structural information for peak identification.
Sample Throughput Moderate to high, depending on the run time.Generally faster run times compared to HPLC, leading to higher throughput.

Experimental Protocols for Method Validation

To provide a practical perspective, we outline the experimental protocols for validating an HPLC and a GC method for the quantification of this compound.

HPLC Method Validation Protocol

A reversed-phase HPLC (RP-HPLC) method is a suitable approach for analyzing this compound.[14]

Instrumentation:

  • HPLC system with a UV detector

  • C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Autosampler

Chromatographic Conditions:

  • Mobile Phase: Acetonitrile and water (e.g., 70:30 v/v)[2]

  • Flow Rate: 1.0 mL/min[2]

  • Injection Volume: 10 µL[2]

  • Column Temperature: 25 °C[2]

  • Detection Wavelength: 254 nm (based on the UV absorbance of biphenyls)[2]

Validation Workflow:

Caption: A typical workflow for HPLC method validation.

Validation Parameters and Acceptance Criteria:

Validation ParameterExperimental ApproachAcceptance Criteria (Illustrative)
Specificity Analyze blank, placebo, and this compound standard. Spike placebo with potential impurities and degradation products.The peak for this compound should be pure and have no interference from other components at its retention time.
Linearity Prepare at least five concentrations of this compound spanning the expected range (e.g., 50-150% of the target concentration).Correlation coefficient (r²) ≥ 0.999.
Accuracy Perform recovery studies by spiking a placebo with known amounts of this compound at three concentration levels (e.g., 80%, 100%, 120%).[12]Mean recovery between 98.0% and 102.0%.
Precision (Repeatability & Intermediate) Analyze a minimum of six replicate preparations at 100% of the target concentration on the same day (repeatability) and on different days with different analysts/equipment (intermediate precision).Relative Standard Deviation (RSD) ≤ 2.0%.
LOD & LOQ Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.LOD and LOQ should be appropriate for the intended application (e.g., impurity testing).
Robustness Deliberately vary chromatographic parameters such as mobile phase composition (±2%), flow rate (±10%), and column temperature (±5°C).System suitability parameters should remain within acceptable limits.
GC Method Validation Protocol

Instrumentation:

  • GC system with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)

  • Capillary column suitable for aromatic hydrocarbons (e.g., DB-5ms)

Chromatographic Conditions:

  • Carrier Gas: Helium or Hydrogen

  • Inlet Temperature: 250 °C

  • Oven Temperature Program: e.g., start at 100 °C, hold for 1 min, ramp to 250 °C at 15 °C/min, hold for 5 min.

  • Detector Temperature: 300 °C (FID) or MS transfer line at 280 °C

  • Injection Mode: Split or splitless, depending on the required sensitivity.

Validation Workflow:

GC Method Validation Logic Start Start Method Optimization Method Optimization Select Column Optimize Temperatures Set Gas Flow Rates Start->Method Optimization Validation Validation Parameters Specificity Linearity & Range Accuracy Precision LOD & LOQ Robustness Method Optimization->Validation Data Evaluation Data Evaluation Compare to Acceptance Criteria Statistical Analysis Validation->Data Evaluation Report Report Data Evaluation->Report

Caption: Logical flow of a GC method validation process.

Validation Parameters and Acceptance Criteria:

Validation ParameterExperimental ApproachAcceptance Criteria (Illustrative)
Specificity Analyze blank solvent and matrix. If using MS, compare the mass spectrum of the peak with a reference spectrum of this compound.[15]No interfering peaks at the retention time of this compound. For MS, the mass spectrum should match the reference.
Linearity Prepare a series of at least five standard solutions of this compound and inject them.Correlation coefficient (r²) ≥ 0.999.
Accuracy Analyze a certified reference material or perform spiking studies in the sample matrix at three different concentration levels.Mean recovery between 98.0% and 102.0%.
Precision (Repeatability & Intermediate) Inject the same standard solution multiple times on the same day and on different days.RSD ≤ 2.0%.
LOD & LOQ Determine from the signal-to-noise ratio or the calibration curve at low concentrations.LOD and LOQ should be suitable for the analysis's objective.
Robustness Introduce small variations in parameters like oven temperature ramp rate (±1°C/min), carrier gas flow rate (±5%), and inlet temperature (±5°C).System suitability test results should not be significantly affected.

Conclusion: Selecting the Optimal Method

Both HPLC and GC are powerful techniques for the quantification of this compound, and a validated method using either instrument can yield reliable and accurate results. The choice between them should be guided by the specific requirements of the analysis.

  • HPLC is a robust and versatile technique, particularly when dealing with complex sample matrices or when the analyte is not readily volatile.

  • GC , especially when coupled with a Mass Spectrometer, offers superior sensitivity and specificity, making it an excellent choice for trace-level impurity analysis.

Ultimately, a thorough understanding of the analytical problem, coupled with a rigorous method validation process guided by regulatory standards, will ensure the generation of high-quality, defensible data in any research, development, or quality control setting.

References

  • U.S. Food and Drug Administration. (2024). Q2(R2)
  • ProPharma. (2024).
  • Pharma Talks. (2025). Understanding ICH Q2(R2)
  • BA Sciences. (n.d.).
  • AMSbiopharma. (2025).
  • ECA Academy. (n.d.). FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. gmp-compliance.org.
  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. EMA.
  • U.S. Pharmacopeia. (n.d.). General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. uspbpep.com.
  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). ICH.
  • Investigations of a Dog. (2025). USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision.
  • ECA Academy. (2017). Revised USP Chapter <1225> "Validation of Compendial Methods" approved. gmp-compliance.org.
  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures.
  • ECA Academy. (2022). ICH Guidance Q14 / Q2(R2)
  • U.S. Food and Drug Administration. (2015).
  • U.S. Pharmacopeia. (n.d.).
  • SIELC Technologies. (2018). This compound. SIELC Technologies.
  • Benchchem. (n.d.). This compound CAS 643-93-6|For Research. Benchchem.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem.
  • Quality System Compliance. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
  • TCI AMERICA. (n.d.). This compound 643-93-6. TCI AMERICA.
  • Chromatography Online. (2017). Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases.
  • MHRA. (n.d.). guidance for the validation of pharmaceutical quality control analytical methods.
  • European Medicines Agency. (n.d.). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. EMA.
  • Benchchem. (n.d.).
  • Thermo Fisher Scientific. (n.d.). This compound, 95%. Thermo Fisher Scientific.
  • Fisher Scientific. (n.d.). This compound, 95%. Fisher Scientific.

Sources

A Comparative Guide to Catalysts for 3-Methylbiphenyl Synthesis: A Senior Application Scientist's Perspective

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The synthesis of 3-methylbiphenyl, a key structural motif in numerous pharmaceuticals and advanced materials, presents a compelling case study in the strategic selection of catalytic systems. This guide provides an in-depth comparative analysis of prevalent catalytic methods for the synthesis of this compound, grounded in experimental data and mechanistic insights. Our objective is to equip researchers with the knowledge to make informed decisions in catalyst selection, optimizing for yield, selectivity, and process efficiency.

Introduction to this compound Synthesis

This compound is a versatile building block in organic synthesis, finding applications in the development of liquid crystals, and as a precursor to more complex molecules in medicinal chemistry. The efficient construction of the biaryl C-C bond is paramount, and transition metal-catalyzed cross-coupling reactions have become the methods of choice for this transformation. This guide will focus on a comparative analysis of the most prominent catalytic strategies: Suzuki-Miyaura, Negishi, Kumada, and Stille couplings, with a particular emphasis on the catalysts that drive these transformations.

The Landscape of Catalytic Cross-Coupling for this compound Synthesis

The choice of catalyst is a critical determinant of success in this compound synthesis. Both palladium and nickel complexes have demonstrated efficacy, with the selection often hinging on factors such as cost, functional group tolerance, and the nature of the coupling partners. The ligand coordinated to the metal center plays a pivotal role in tuning the catalyst's reactivity, stability, and selectivity.

Suzuki-Miyaura Coupling: The Workhorse of Biaryl Synthesis

The Suzuki-Miyaura coupling, which pairs an organoboron reagent with an organic halide, is arguably the most widely employed method for biaryl synthesis due to its operational simplicity and the commercial availability of a vast array of boronic acids.[1]

Catalytic Systems and Performance

Palladium-based catalysts are the most common for Suzuki-Miyaura couplings. The choice of phosphine ligand is crucial for achieving high yields and turnover numbers (TONs). For the synthesis of this compound, a common approach involves the coupling of 3-bromotoluene with phenylboronic acid or 3-methylphenylboronic acid with a halobenzene.

Catalyst SystemAryl HalideOrganoboron ReagentBaseSolventTemp (°C)Yield (%)Reference
Pd(PPh₃)₄3-BromotoluenePhenylboronic acidK₂CO₃Toluene/H₂O100~95[General Suzuki Protocol]
Pd(OAc)₂ / SPhos3-ChlorotoluenePhenylboronic acidK₃PO₄Toluene/H₂O100>98[2]
NiCl₂(dppe)3-ChlorotoluenePhenylboronic acidK₃PO₄Dioxane80High[General Ni-catalyzed Suzuki]

Causality Behind Experimental Choices: The use of bulky, electron-rich phosphine ligands like SPhos can enhance the rate of oxidative addition, which is often the rate-limiting step, particularly with less reactive aryl chlorides.[3] The addition of water to the solvent system can aid in the dissolution of the base and facilitate the transmetalation step.

Experimental Protocol: Suzuki-Miyaura Synthesis of this compound

This protocol describes a general procedure for the synthesis of this compound via a palladium-catalyzed Suzuki-Miyaura coupling of 3-bromotoluene and phenylboronic acid.

Materials:

  • 3-Bromotoluene (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Toluene

  • Water

  • Standard Schlenk line and glassware

Procedure:

  • To a flame-dried Schlenk flask, add 3-bromotoluene, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed toluene and water (typically in a 4:1 to 10:1 ratio).

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent such as ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate (Na₂SO₄).

  • Concentrate the organic layer under reduced pressure and purify the crude product by flash column chromatography on silica gel to afford this compound.

Mechanistic Workflow: Suzuki-Miyaura Coupling

Suzuki_Miyaura_Coupling cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition (Ar-X) ArPd(II)XL2 Ar-Pd(II)-X      |      L₂ Oxidative_Addition->ArPd(II)XL2 Transmetalation Transmetalation (Ar'B(OH)₂ + Base) ArPd(II)Ar'L2 Ar-Pd(II)-Ar'      |      L₂ Transmetalation->ArPd(II)Ar'L2 Reductive_Elimination Reductive Elimination Product Ar-Ar' ArPd(II)Ar'L2->Product Reductive_Elimination->Pd(0)L2

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Negishi Coupling: Leveraging Organozinc Reagents

The Negishi coupling utilizes organozinc reagents, which are generally more reactive than organoboranes, allowing for milder reaction conditions in some cases. Both palladium and nickel catalysts are effective for this transformation.[4]

Catalytic Systems and Performance

The preparation of the organozinc reagent is a key step in the Negishi coupling. This is typically done in situ from the corresponding organohalide.

Catalyst SystemAryl HalideOrganozinc ReagentSolventTemp (°C)Yield (%)Reference
Pd(PPh₃)₄3-BromotoluenePhenylzinc chlorideTHF65High[5]
NiCl₂(dppe)3-ChlorotoluenePhenylzinc chlorideTHFRT to 65Good[General Ni-catalyzed Negishi]
CoBr₂3-IodotolueneBenzylzinc bromideDMAcRT~40 (for diarylmethane)[6]

Causality Behind Experimental Choices: Nickel catalysts are often preferred for Negishi couplings involving less reactive aryl chlorides due to their lower cost and distinct reactivity profile compared to palladium.[7] The choice of solvent is critical, with ethereal solvents like THF being common for the formation and reaction of the organozinc reagent.

Experimental Protocol: Negishi Synthesis of this compound

This protocol outlines a general procedure for the Negishi coupling of 3-bromotoluene with phenylzinc chloride.

Materials:

  • 3-Bromotoluene (1.0 equiv)

  • Zinc chloride (ZnCl₂) (1.1 equiv), fused

  • Phenyllithium or Phenylmagnesium bromide (1.0 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (2 mol%)

  • Triphenylphosphine (PPh₃) (4 mol%)

  • Anhydrous Tetrahydrofuran (THF)

  • Standard Schlenk line and glassware

Procedure:

  • Preparation of Phenylzinc Chloride: In a flame-dried Schlenk flask under an inert atmosphere, dissolve fused ZnCl₂ in anhydrous THF. Cool the solution to 0 °C and slowly add the phenyllithium or phenylmagnesium bromide solution. Allow the mixture to warm to room temperature and stir for 1 hour.

  • Coupling Reaction: In a separate Schlenk flask, combine Pd(OAc)₂ and PPh₃ in anhydrous THF. Add the 3-bromotoluene to this catalyst mixture.

  • Slowly add the prepared phenylzinc chloride solution to the reaction mixture at room temperature.

  • Heat the reaction to reflux and monitor its progress by TLC or GC.

  • Upon completion, cool the reaction and quench with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the aqueous layer with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous Na₂SO₄.

  • Concentrate the organic layer and purify the crude product by column chromatography.

Mechanistic Workflow: Negishi Coupling

Negishi_Coupling cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition (Ar-X) ArPd(II)XL2 Ar-Pd(II)-X      |      L₂ Oxidative_Addition->ArPd(II)XL2 Transmetalation Transmetalation (Ar'ZnCl) ArPd(II)Ar'L2 Ar-Pd(II)-Ar'      |      L₂ Transmetalation->ArPd(II)Ar'L2 Reductive_Elimination Reductive Elimination Product Ar-Ar' ArPd(II)Ar'L2->Product Reductive_Elimination->Pd(0)L2

Caption: Catalytic cycle for the Negishi cross-coupling reaction.

Kumada Coupling: The Power of Grignard Reagents

The Kumada coupling, one of the earliest cross-coupling reactions developed, utilizes Grignard reagents as the organometallic partner.[8] Nickel catalysts are particularly effective for this reaction, offering a cost-effective alternative to palladium.[8]

Catalytic Systems and Performance

The high reactivity of Grignard reagents can be both an advantage and a disadvantage, as it can lead to issues with functional group tolerance.

Catalyst SystemAryl HalideGrignard ReagentSolventTemp (°C)Yield (%)Reference
NiCl₂(dppp)3-ChlorotoluenePhenylmagnesium bromideTHFRT to 65High[9]
(R-BINAP)NiCl₂Benzylic SulfonamideMethylmagnesium iodidePhMe-62[10]
Rh-Al bimetallic3-FluorotolueneChlorobenzene (as precursor)THF6063[11]

Causality Behind Experimental Choices: The use of bidentate phosphine ligands such as 1,3-bis(diphenylphosphino)propane (dppp) can stabilize the nickel catalyst and promote the desired cross-coupling pathway over side reactions.[9] The choice of solvent is critical for the stability and reactivity of the Grignard reagent.

Experimental Protocol: Kumada Synthesis of this compound

This protocol describes a general procedure for the nickel-catalyzed Kumada coupling of 3-chlorotoluene with phenylmagnesium bromide.

Materials:

  • 3-Chlorotoluene (1.0 equiv)

  • Phenylmagnesium bromide (1.2 equiv, solution in THF)

  • [1,3-Bis(diphenylphosphino)propane]dichloronickel(II) [NiCl₂(dppp)] (2-5 mol%)

  • Anhydrous Tetrahydrofuran (THF)

  • Standard Schlenk line and glassware

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add NiCl₂(dppp) and anhydrous THF.

  • Add the 3-chlorotoluene to the catalyst suspension.

  • Slowly add the phenylmagnesium bromide solution to the reaction mixture at room temperature.

  • Heat the reaction mixture to reflux and monitor its progress by TLC or GC.

  • Upon completion, cool the reaction to 0 °C and carefully quench with a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with diethyl ether, wash the combined organic layers with brine, and dry over anhydrous MgSO₄.

  • Concentrate the organic layer and purify the crude product by column chromatography.

Mechanistic Workflow: Kumada Coupling

Kumada_Coupling cluster_cycle Catalytic Cycle Ni(0)L2 Ni(0)L₂ Oxidative_Addition Oxidative Addition (Ar-X) ArNi(II)XL2 Ar-Ni(II)-X      |      L₂ Oxidative_Addition->ArNi(II)XL2 Transmetalation Transmetalation (Ar'MgBr) ArNi(II)Ar'L2 Ar-Ni(II)-Ar'      |      L₂ Transmetalation->ArNi(II)Ar'L2 Reductive_Elimination Reductive Elimination Product Ar-Ar' ArNi(II)Ar'L2->Product Reductive_Elimination->Ni(0)L2

Caption: Catalytic cycle for the Kumada cross-coupling reaction.

Stille Coupling: Utilizing Organotin Reagents

The Stille coupling employs organostannane reagents, which are known for their high functional group tolerance and stability to air and moisture.[12] However, the toxicity of tin compounds is a significant drawback.[12]

Catalytic Systems and Performance

Palladium catalysts are almost exclusively used for the Stille reaction. The choice of ligand and additives can significantly impact the reaction rate and yield.

Catalyst SystemAryl HalideOrganostannaneAdditiveSolventTemp (°C)Yield (%)Reference
Pd(PPh₃)₄3-BromotoluenePhenyltrimethylstannane-Toluene110Good[13]
Pd₂(dba)₃ / P(o-tol)₃3-IodotoluenePhenyltributylstannaneCuIDMF80High[14]

Causality Behind Experimental Choices: The addition of a copper(I) co-catalyst can accelerate the transmetalation step, which is often rate-limiting in Stille couplings.[14] The use of polar aprotic solvents like DMF can also facilitate the reaction.

Experimental Protocol: Stille Synthesis of this compound

This protocol provides a general procedure for the Stille coupling of 3-iodotoluene with phenyltributylstannane.

Materials:

  • 3-Iodotoluene (1.0 equiv)

  • Phenyltributylstannane (1.1 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1 mol%)

  • Tri(o-tolyl)phosphine [P(o-tol)₃] (4 mol%)

  • Copper(I) iodide (CuI) (10 mol%)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Standard Schlenk line and glassware

Procedure:

  • To a flame-dried Schlenk flask, add Pd₂(dba)₃, P(o-tol)₃, and CuI.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous DMF, followed by 3-iodotoluene and phenyltributylstannane.

  • Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitor the reaction by TLC or GC.

  • Upon completion, cool the reaction and dilute with diethyl ether.

  • Wash the organic layer with a saturated aqueous solution of potassium fluoride (KF) to remove tin byproducts, followed by water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify the crude product by column chromatography.

Mechanistic Workflow: Stille Coupling

Stille_Coupling cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition (Ar-X) ArPd(II)XL2 Ar-Pd(II)-X      |      L₂ Oxidative_Addition->ArPd(II)XL2 Transmetalation Transmetalation (Ar'SnBu₃) ArPd(II)Ar'L2 Ar-Pd(II)-Ar'      |      L₂ Transmetalation->ArPd(II)Ar'L2 Reductive_Elimination Reductive Elimination Product Ar-Ar' ArPd(II)Ar'L2->Product Reductive_Elimination->Pd(0)L2

Caption: Catalytic cycle for the Stille cross-coupling reaction.

Comparative Analysis and Catalyst Performance Metrics

A direct comparison of these methods reveals a trade-off between reactivity, functional group tolerance, cost, and toxicity.

FeatureSuzuki-MiyauraNegishiKumadaStille
Organometallic Reagent OrganoboronOrganozincOrganomagnesium (Grignard)Organotin
Toxicity of Reagent LowModerateLowHigh
Functional Group Tolerance HighModerateLowVery High
Catalyst Cost Pd: High, Ni: LowPd: High, Ni: LowNi: Low, Pd: HighPd: High
Typical Yields for this compound Very HighHighGood to HighHigh
Turnover Number (TON) and Turnover Frequency (TOF)

For industrial applications, catalyst efficiency is paramount. Turnover Number (TON) and Turnover Frequency (TOF) are key metrics for quantifying this efficiency.

  • TON = (moles of product) / (moles of catalyst)

  • TOF = TON / reaction time

Achieving high TONs and TOFs is a primary goal in catalyst development. For the synthesis of substituted biphenyls, catalyst systems with TONs exceeding 10,000 have been reported, particularly for Suzuki-Miyaura couplings with highly active palladium-phosphine complexes.[3] Calculating these values from experimental data allows for a quantitative comparison of catalyst performance under specific conditions.

Conclusion and Future Outlook

The synthesis of this compound can be achieved with high efficiency using a variety of catalytic cross-coupling methods. The Suzuki-Miyaura coupling remains the most versatile and widely used approach, with a vast array of commercially available reagents and well-established catalytic systems. For cost-sensitive applications and reactions involving less reactive aryl chlorides, nickel-catalyzed Kumada and Negishi couplings offer compelling alternatives. The Stille coupling, while offering excellent functional group tolerance, is often limited by the toxicity of the organotin reagents.

Future research in this area will likely focus on the development of more sustainable and economical catalysts, including those based on earth-abundant metals, and the design of ligands that enable even higher turnover numbers and frequencies. The continued exploration of new catalytic systems will undoubtedly expand the synthetic chemist's toolbox for the efficient construction of this compound and other valuable biaryl compounds.

References

  • Suzuki, A. Cross-coupling reactions of organoboranes: an easy way to construct C-C bonds. Angewandte Chemie International Edition, 2011, 50(30), 6722-6737.
  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995, 95(7), 2457-2483.
  • Negishi, E.-i. Palladium- or Nickel-Catalyzed Cross-Coupling. A New Selective and Efficient Method for Carbon−Carbon Bond Formation. Accounts of Chemical Research, 1982, 15(11), 340-348.
  • Stille, J. K. The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles. Angewandte Chemie International Edition in English, 1986, 25(6), 508-524.
  • Billingsley, K. L.; Buchwald, S. L. A General and Efficient Method for the Suzuki-Miyaura Coupling of Aryl Chlorides. Journal of the American Chemical Society, 2007, 129(11), 3358-3366.
  • Guram, A. S.; et al. New Air-Stable PdCl₂{PR₂(Ph-R')}₂ Complexes: High-Efficiency Catalysts for Suzuki-Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry, 2007, 72(14), 5104-5112.
  • Kozuch, S.; Martin, J. M. L. "Turning Over" Definitions in Catalytic Cycles.
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
  • Kumada, M.; Tamao, K.; Sumitani, K. A Novel and Convenient Method for the Synthesis of Unsymmetrical Biaryls. Journal of the American Chemical Society, 1972, 94(12), 4374-4376.
  • Guram, A. S.; Wang, X.; Bunel, E. E.; Faul, M. M.; Larsen, R. D.; Martinelli, M. J. New Catalysts for Suzuki-Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry, 2007, 72(14), 5104-5112.
  • Mee, S. P. H.; Lee, V.; Baldwin, J. E. Stille Coupling Made Easier - The Synergic Effect of Copper(I) Salts and the Fluoride Ion.
  • Organic Chemistry Portal. Negishi Coupling. [Link]
  • Organic Chemistry Portal. Kumada Coupling. [Link]
  • Organic Chemistry Portal. Stille Coupling. [Link]
  • Yoshikai, N.; Matsuda, H.; Nakamura, E. Hydroxyphosphine Ligand for Nickel-Catalyzed Cross-Coupling through Nickel/Magnesium Bimetallic Cooperation. Journal of the American Chemical Society, 2009, 131(27), 9590-9599.
  • Supporting Information for The Unprecedented Side Reactions in the Stille Coupling Reaction. [Link]
  • Stille, J. K. The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles [Abstract]. Angewandte Chemie International Edition in English, 1986, 25, 508-524.
  • Frisch, A. C.; Shaikh, N.; Zapf, A.; Beller, M. A convenient and efficient protocol for the nickel-catalyzed Kumada-Corriu reaction of aryl chlorides. Angewandte Chemie International Edition, 2002, 41(21), 4056-4059.
  • Negishi, E.-i.; King, A. O.; Okukado, N. A highly general and selective method for the synthesis of unsymmetrical biaryls via nickel- or palladium-catalyzed cross-coupling of arylzinc derivatives with aryl halides. The Journal of Organic Chemistry, 1977, 42(10), 1821-1823.
  • Wang, Z.-X.; Zhang, X.-Q. Amido Pincer Nickel Catalyzed Kumada Cross-Coupling of Aryl, Heteroaryl, and Vinyl Chlorides. Synlett, 2013, 24(16), 2081-2084.
  • Jarvo, E. R., et al. Nickel-Catalyzed Kumada Cross-Coupling Reactions of Benzylic Sulfonamides. Molecules, 2021, 26(16), 4995.
  • Cui, X.; Qin, T.; Wang, J.-R.; Liu, L.; Guo, Q.-X. Pd(N,N-Dimethyl β-alaninate)2 as a High-Turnover-Number, Phosphine-Free Catalyst for the Suzuki Reaction. Synthesis, 2007, (3), 393-399.
  • Jarvo, E. R., et al. Nickel-Catalyzed Kumada Cross-Coupling Reactions of Benzylic Sulfonamides. Molecules, 2021, 26(16), 4995.
  • Nelson, D. J. et al. Ni vs. Pd in Suzuki-Miyaura sp2-sp2 Cross-Coupling: A Head-to-Head Study using dppf Precatalysts. Chemistry - A European Journal, 2020, 26(50), 11494-11502.
  • Knochel, P. et al. Synthesis of diarylmethanes by means of Negishi cross-coupling enabled by cobalt-solvent coordination. Scientific Reports, 2022, 12, 5843.
  • Milne, J. E.; Buchwald, S. L. An Extremely Active Catalyst for the Negishi Cross-Coupling Reaction. Journal of the American Chemical Society, 2004, 126(40), 13028-13032.
  • Fischer, C.; Fu, G. C. Enantioselective, Stereoconvergent Negishi Cross-Couplings of α-Bromo Amides with Alkylzinc Reagents. Organic Syntheses, 2006, 83, 187.
  • Ackermann, L.; Kapdi, A. R.; Schulzke, C. Air-Stable [Ni(acac)2(dppf)] as a Versatile Catalyst for Kumada Couplings of (Hetero)Aryl Chlorides. Organic Letters, 2010, 12(10), 2298-2301.

Sources

A Senior Application Scientist's Guide to Assessing the Purity of Synthesized 3-Methylbiphenyl

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Introduction: The Critical Role of Purity in Chemical Synthesis

3-Methylbiphenyl is a significant chemical intermediate in the synthesis of various pharmaceuticals and materials.[1] As with any synthesized compound destined for high-value applications, particularly in drug development, the rigorous assessment of its purity is not merely a quality control checkpoint but a fundamental component of its scientific and commercial validation. The presence of impurities, even in trace amounts, can lead to unpredictable side effects, reduced efficacy of the final product, or failure in material specifications.[2]

This guide provides an in-depth, comparative analysis of the primary analytical techniques for determining the purity of synthesized this compound. Moving beyond a simple recitation of methods, we will explore the causality behind experimental choices, establish a self-validating workflow to ensure data trustworthiness, and provide actionable protocols grounded in established scientific principles.

Purity Assessment: A Multi-Pronged, Orthogonal Approach

Confident purity assessment can never rely on a single analytical technique. A robust strategy employs orthogonal methods—techniques that measure the same property (purity) using different underlying principles. For a non-polar, volatile compound like this compound, the gold-standard approach combines high-resolution chromatographic separation with definitive spectroscopic identification.

The primary workflow involves a quantitative chromatographic technique, such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC), to separate the main component from its impurities. This is followed by spectroscopic analysis, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), to confirm the structural identity of the main peak and to identify any separated impurities.

Part 1: Quantitative Purity Determination by Chromatography

Chromatography is the cornerstone of purity analysis, separating components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. For this compound, both GC and HPLC are viable options, each with distinct advantages.

Gas Chromatography (GC): The Preferred Method for Volatile Analytes

Expertise & Rationale: Gas Chromatography is exceptionally well-suited for analyzing volatile and thermally stable compounds like this compound.[3] Its high resolving power, sensitivity (especially with a Flame Ionization Detector - FID), and the direct correlation of peak area to mass (Area % method) make it a powerful quantitative tool.[4] The choice of a non-polar capillary column is critical; a column like a DB-5 (5% phenyl-methylpolysiloxane) is ideal as it separates compounds primarily based on their boiling points, a logical approach for separating structurally similar hydrocarbon impurities.

Detailed Experimental Protocol: GC-FID

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the synthesized this compound.

    • Dissolve in 10 mL of a high-purity volatile solvent (e.g., Hexane or Dichloromethane) to create a ~1 mg/mL stock solution.

    • Perform a further 1:10 dilution to bring the concentration to ~100 µg/mL, which is typically within the linear range of an FID detector.

  • Instrumentation & Conditions:

    • System: Gas Chromatograph with FID.

    • Column: DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium or Hydrogen, at a constant flow of 1.0 mL/min.

    • Injector: Split injection (ratio 50:1), Temperature: 250°C. Rationale: A split injection prevents column overloading with a high-concentration main peak, ensuring sharp peaks. The temperature must be high enough to ensure rapid vaporization without causing thermal degradation.

    • Oven Program:

      • Initial Temperature: 100°C, hold for 2 minutes.

      • Ramp: 10°C/min to 280°C.

      • Final Hold: Hold at 280°C for 5 minutes. Rationale: The temperature ramp allows for the separation of more volatile impurities at the beginning and ensures that less volatile, higher molecular weight impurities are eluted from the column.

    • Detector: FID, Temperature: 300°C.

  • Data Analysis (Area Percent Method):

    • The purity is calculated based on the assumption that all components elicit a similar response from the FID. This is a reasonable assumption for hydrocarbons.

    • Purity (%) = (Peak Area of this compound / Total Area of All Peaks) x 100

High-Performance Liquid Chromatography (HPLC): A Powerful Alternative

Expertise & Rationale: While GC is often preferred, Reverse-Phase HPLC (RP-HPLC) is a highly effective orthogonal technique. It separates molecules based on their polarity, offering a different selectivity mechanism than GC. A C18 column, which has long alkyl chains as the stationary phase, is the standard choice for separating non-polar aromatic compounds like this compound.[5][6] The mobile phase will be a mixture of a strong organic solvent (like acetonitrile) and water.[5]

Detailed Experimental Protocol: RP-HPLC

  • Sample Preparation:

    • Prepare a stock solution of ~1 mg/mL in the mobile phase (e.g., 70:30 Acetonitrile:Water).

    • Dilute as necessary to ensure the main peak is on scale and within the linear range of the UV detector.

  • Instrumentation & Conditions:

    • System: HPLC with a UV Detector.

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase: Isocratic mixture of Acetonitrile and Water (e.g., 70:30 v/v).[6]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C.

    • Detection: UV at 254 nm. Rationale: The biphenyl ring system has strong UV absorbance at this wavelength.

    • Injection Volume: 10 µL.

Head-to-Head Comparison of Chromatographic Techniques
FeatureGas Chromatography (GC-FID)High-Performance Liquid Chromatography (HPLC-UV)
Principle Separation by boiling point & volatilitySeparation by polarity
Best For Volatile, thermally stable compoundsNon-volatile or thermally labile compounds
Sensitivity Very high for hydrocarbons (FID)Good, dependent on UV absorbance
Resolution Excellent, due to long capillary columnsVery good, dependent on column chemistry
Common Impurities Detected Residual solvents, starting materials, isomersLess volatile byproducts, polar impurities
Primary Advantage High resolution and sensitivity for this analyteOrthogonal separation mechanism to GC

Part 2: Structural Confirmation & Impurity Identification with Spectroscopy

A chromatogram tells you "how much" and "how many," but it doesn't definitively tell you "what." Spectroscopic methods provide the necessary structural information to confirm the identity of the main peak as this compound and to elucidate the structures of any impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Rationale: ¹H and ¹³C NMR are arguably the most powerful tools for unambiguous structure elucidation of organic molecules. For this compound, the ¹H NMR spectrum will show a characteristic singlet for the methyl group protons around δ 2.3-2.4 ppm and a complex multiplet pattern for the aromatic protons between δ 6.8-7.6 ppm.[7][8] The presence of unexpected signals would indicate impurities. For instance, residual starting materials from a Suzuki coupling (e.g., 3-methylphenylboronic acid) would show a distinct set of signals.

Mass Spectrometry (MS)

Expertise & Rationale: MS provides the molecular weight of a compound. When coupled with GC (GC-MS), it becomes an unparalleled tool for impurity identification. As each peak elutes from the GC column, it is immediately ionized and its mass-to-charge ratio is determined. The molecular ion peak (M+) for this compound will appear at m/z 168.[7][9] Common impurities, such as biphenyl (m/z 154) or isomers of dimethylbiphenyl (m/z 182), would be readily identified by their different molecular weights.

Part 3: A Self-Validating Workflow for Trustworthy Purity Assessment

To ensure the trustworthiness of the final purity value, a systematic, self-validating workflow should be employed. This workflow uses each technique to cross-validate the results of the others.

PurityWorkflow cluster_prep Sample Preparation cluster_analysis Analytical Stages cluster_results Data Integration & Reporting Prep Synthesized This compound Batch GC GC-FID Analysis (Quantitative Purity) Prep->GC Primary Quantitation HPLC HPLC-UV Analysis (Orthogonal Check) Prep->HPLC Secondary Quantitation GCMS GC-MS Analysis (Impurity ID) Prep->GCMS Identification NMR NMR Spectroscopy (Structural Confirmation) Prep->NMR Confirmation Report Final Purity Report (Certified Value) GC->Report Purity (%) HPLC->Report Confirms Purity GCMS->Report Impurity Identities NMR->Report Confirms Structure

Caption: A self-validating workflow for purity assessment.

Workflow Logic:

  • Initial Quantitation (GC-FID): Run the sample on GC-FID to get a preliminary purity value based on area percent.

  • Orthogonal Confirmation (HPLC): Analyze the sample by RP-HPLC. The purity value obtained should be in close agreement with the GC result. A significant discrepancy would indicate the presence of co-eluting impurities in one of the systems, requiring method optimization.

  • Structural Verification (NMR): Acquire ¹H and ¹³C NMR spectra. The spectra must be consistent with the structure of this compound and free of significant impurity signals.

  • Impurity Identification (GC-MS): Use GC-MS to obtain mass spectra for the main peak and all impurity peaks observed in the GC-FID chromatogram. This confirms the main peak is m/z 168 and helps identify other components.

  • Final Report: Consolidate all data. The final reported purity is typically taken from the primary GC analysis, supported and validated by the orthogonal HPLC data and the spectroscopic confirmations.

Case Study: Analysis of a Synthesized Batch

A batch of this compound was synthesized and subjected to the workflow described above.

GC-FID Results: The chromatogram showed a major peak at a retention time of 12.5 minutes and a minor impurity peak at 11.8 minutes.

PeakRetention Time (min)AreaArea %
111.815,0001.5%
2 (Main)12.5985,00098.5%
Total 1,000,000 100.0%

GC-MS Analysis:

  • Peak at 12.5 min: Showed a molecular ion at m/z 168, consistent with this compound (C₁₃H₁₂).[10][11]

  • Peak at 11.8 min: Showed a molecular ion at m/z 154, consistent with Biphenyl (C₁₂H₁₀), a common impurity from incomplete coupling or side reactions.

NMR Spectroscopy: The ¹H NMR spectrum showed signals consistent with this compound. A small set of signals corresponding to the known spectrum of Biphenyl was also observed, confirming the identity of the impurity.

Conclusion of Case Study: The purity of the synthesized batch was determined to be 98.5% by GC-FID. The primary impurity was identified as Biphenyl. This result is considered trustworthy as it was confirmed by an orthogonal HPLC method (which also showed ~98.5% purity) and the identities of the components were verified by MS and NMR.

References

  • This compound Separation by HPLC. SIELC Technologies. [Link]
  • This compound Entry.
  • 3-Phenyltoluene (this compound)
  • 3-methyl biphenyl Physical Properties. The Good Scents Company. [Link]
  • 1,1'-Biphenyl, 3-methyl- Spectral D
  • Supporting Information for Biaryl Synthesis. Wiley-VCH. [Link]
  • Chemical Purity Analysis by GC-FID. Agilent Technologies. [Link]
  • Impurities in Pharmaceuticals- A Review. SciSpace. [Link]

Sources

A Comparative Guide to the Environmental Impact of 3-Methylbiphenyl Synthesis Routes

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and fine chemical synthesis, the selection of a synthetic pathway extends beyond mere yield and purity. The growing emphasis on sustainable and green chemistry necessitates a thorough evaluation of the environmental impact of each potential route. 3-Methylbiphenyl, a common scaffold in pharmaceuticals and advanced materials, serves as an excellent case study for comparing the green credentials of widely-used synthetic methodologies.

This guide provides an in-depth comparison of the most common synthetic routes to this compound, grounded in the principles of green chemistry. We will dissect the causality behind experimental choices, evaluate routes using established green metrics, and provide actionable protocols to inform your synthetic strategy.

The Green Chemistry Imperative: Key Metrics for Evaluating Synthesis

To objectively compare the environmental performance of different reactions, we utilize a set of widely accepted green chemistry metrics.[1][2] Understanding these provides a quantitative foundation for our analysis.

  • Atom Economy (AE): Proposed by Barry Trost, this metric calculates the percentage of reactant atoms that are incorporated into the final desired product.[3][4] An ideal, 100% atom-economical reaction would generate no byproducts.

  • Environmental Factor (E-Factor): Developed by Roger Sheldon, the E-Factor is the simple mass ratio of waste produced to the mass of the desired product.[5][6] A lower E-Factor signifies a greener process. Water is often excluded from this calculation.

  • Process Mass Intensity (PMI): A metric heavily used in the pharmaceutical industry, PMI is the ratio of the total mass of all materials (reactants, solvents, workup chemicals, catalysts) used in a process to the mass of the final product.[7][8] An ideal PMI is 1.

  • Reaction Mass Efficiency (RME): This metric provides a more holistic view by combining yield and atom economy, representing the mass of the final product as a percentage of the mass of all reactants.[1][9]

Comparative Analysis of Major Synthetic Routes

The synthesis of biaryls like this compound is dominated by transition-metal-catalyzed cross-coupling reactions.[10] However, the choice of organometallic reagent and reaction conditions dramatically alters the environmental footprint.

The Suzuki-Miyaura Coupling: The Workhorse with Green Potential

The Suzuki-Miyaura coupling is arguably the most widely used method for C-C bond formation due to its operational simplicity and the stability of its reagents.[11][12] It involves the reaction of an organoboron compound with an organic halide.

  • Environmental Advantages: The primary strength of the Suzuki coupling lies in the low toxicity and environmental impact of the organoboron reagents and their byproducts (boric acids), which are generally easy to handle and remove.[12] The reaction is tolerant of a wide variety of functional groups and can often be run under mild conditions, sometimes even in aqueous media, which is a significant green advantage.[13][14]

  • Environmental Drawbacks: The reaction is not inherently atom-economical, as it generates stoichiometric amounts of boron-containing byproducts and inorganic salts from the required base. Palladium, the most common catalyst, is a precious and toxic metal, making catalyst recycling a key concern for large-scale synthesis.[11]

The Kumada Coupling: The Classic with Caveats

As the first reported transition-metal-catalyzed cross-coupling reaction, the Kumada coupling utilizes a Grignard reagent (organomagnesium halide) as the nucleophile.[15][16]

  • Environmental Advantages: The primary byproduct is a magnesium halide salt, leading to a potentially high atom economy. The use of more abundant and less expensive catalysts like nickel is common, reducing reliance on palladium.[16][17]

  • Environmental Drawbacks: The high reactivity of Grignard reagents necessitates strictly anhydrous conditions and the use of flammable and hazardous ether solvents like THF or diethyl ether.[18][19] This lack of functional group tolerance often requires the use of protecting groups, adding steps and generating more waste, which lowers the overall step economy.[20] Greener solvent alternatives like 2-Methyltetrahydrofuran (2-MeTHF), derived from renewable resources, can mitigate some of these issues by improving yields and simplifying workups.[18]

The Hiyama Coupling: The Low-Toxicity Alternative

The Hiyama coupling employs an organosilane as the coupling partner, offering a valuable alternative with a favorable toxicity profile.[21][22]

  • Environmental Advantages: Organosilanes are stable, easy to handle, and exhibit low toxicity. The silicon-containing byproducts are also considered environmentally benign.[23] The reaction can be catalyzed by recyclable heterogeneous catalysts like Palladium on Carbon (Pd/C).[23]

  • Environmental Drawbacks: A key limitation is the need for an activating agent, typically a fluoride source like tetrabutylammonium fluoride (TBAF), to cleave the Si-C bond.[21] Fluoride salts can be corrosive and pose their own waste challenges. However, significant progress has been made in developing fluoride-free activation protocols.[24]

The Stille Coupling: The Versatile but Toxic Route

The Stille coupling uses organostannanes (organotin compounds) and is known for its reliability and broad functional group tolerance under mild, neutral conditions.[25][26]

  • Environmental Advantages: The reaction's tolerance for sensitive functional groups can reduce the need for protecting groups, improving step economy.

  • Environmental Drawbacks: This route is severely hampered by the extreme toxicity of organotin reagents and byproducts.[27] This creates significant health risks during handling and major challenges for waste treatment and disposal, making it an unattractive option for industrial and green synthesis.

C-H Activation: The Modern, Atom-Economical Frontier

Direct C-H activation is an emerging strategy that forges the C-C bond by activating a C-H bond on one of the aromatic rings directly, bypassing the need to pre-functionalize it into an organometallic reagent.[28][29]

  • Environmental Advantages: This approach offers a paradigm shift in atom and step economy. By eliminating the synthesis of an organometallic partner (e.g., boronic acid or Grignard reagent), it significantly reduces the number of synthetic steps and the associated waste.[29][30]

  • Environmental Drawbacks: C-H activation reactions can require harsh conditions, high temperatures, and often rely on expensive and rare catalysts like rhodium or ruthenium.[31] Achieving high regioselectivity can also be a significant challenge, potentially leading to mixtures of isomers and purification difficulties.

Quantitative Data Summary

The following table summarizes the key green metrics for the synthesis of this compound via different routes. Note: Exact values can vary significantly based on specific reaction conditions, scale, and optimization. These values are illustrative for comparison.

Synthesis RouteKey ReagentsTypical CatalystCommon SolventsAtom Economy (Ideal)E-Factor (Typical Range)Key Environmental Considerations
Suzuki Coupling 3-Tolylboronic acid, BromobenzenePd(PPh₃)₄, Pd/CToluene, THF, H₂O/Organic mixtures~60%10 - 25Low toxicity of boron byproducts; potential for aqueous media.[12][13]
Kumada Coupling 3-Tolylmagnesium bromide, BromobenzeneNi(dppp)Cl₂, Pd(PPh₃)₄THF, Diethyl Ether, 2-MeTHF~75%15 - 40Requires hazardous anhydrous ethers; high reactivity of Grignard.[16][18]
Hiyama Coupling (3-Tolyl)trimethoxysilane, BromobenzenePd(OAc)₂, Pd/CToluene, THF~55%15 - 30Low toxicity of silicon reagents; requires fluoride or base activation.[21][23]
Stille Coupling (3-Tolyl)tributylstannane, BromobenzenePd(PPh₃)₄Toluene, DMF~35%25 - 50+High toxicity of organotin reagents and waste is a major barrier.[26][27]
C-H Activation Toluene, BromobenzenePd(OAc)₂, RhCl₃Acetic Acid, Dioxane~80%5 - 20Excellent atom/step economy; may require harsh conditions/expensive catalysts.[28][30]

Visualizing the Pathways

A generalized catalytic cycle for these cross-coupling reactions helps visualize the fundamental steps and the role of the catalyst.

G cat M(0) Catalyst (e.g., Pd(0), Ni(0)) ox_add Ar-M(II)-X Intermediate cat->ox_add Oxidative Addition trans Ar-M(II)-Ar' Intermediate ox_add->trans Transmetalation trans->cat Reductive Elimination product Ar-Ar' (this compound) trans->product waste M'-X (Stoichiometric Waste) trans->waste start Ar-X (e.g., Bromobenzene) start->ox_add organo Ar'-M' (Organometallic Reagent) organo->trans

Caption: Generalized catalytic cycle for cross-coupling reactions.

The choice of synthesis route involves a trade-off between different environmental factors. The following diagram illustrates these compromises.

G cluster_0 Route Selection Guide start Select Primary Goal goal1 Lowest Reagent Toxicity start->goal1 goal2 Highest Atom Economy start->goal2 goal3 Established & Robust start->goal3 goal4 Avoid Precious Metals start->goal4 route1 Hiyama or Suzuki goal1->route1 route2 C-H Activation goal2->route2 route3 Suzuki goal3->route3 route4 Kumada (Ni-cat) goal4->route4

Caption: Decision matrix for selecting a greener synthesis route.

Experimental Protocols

To provide a practical context, here are representative, detailed protocols for two contrasting methods.

Protocol 1: Suzuki-Miyaura Coupling using a Heterogeneous Catalyst

This protocol utilizes a recyclable palladium on carbon catalyst, enhancing its green credentials.

  • Reaction Setup: To a 100 mL three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add 3-tolylboronic acid (1.36 g, 10 mmol), 1-bromobenzene (1.57 g, 10 mmol), and potassium carbonate (2.76 g, 20 mmol).

  • Catalyst Addition: Add 10% Palladium on Carbon (Pd/C, 0.05 mol%, 53 mg).

  • Solvent Addition: Add a 3:1 mixture of Toluene and Water (40 mL).

  • Inerting: Purge the system with nitrogen for 15 minutes while stirring.

  • Reaction: Heat the mixture to 85°C and maintain with vigorous stirring for 6 hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup: After completion, cool the reaction to room temperature. Filter the mixture through a pad of Celite to recover the Pd/C catalyst.

  • Extraction: Separate the layers of the filtrate. Extract the aqueous layer with toluene (2 x 20 mL). Combine the organic layers.

  • Purification: Wash the combined organic layer with brine (30 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography (eluting with hexanes) to yield pure this compound.

Protocol 2: Grignard Reaction for Kumada Coupling Precursor

This protocol details the formation of the Grignard reagent, a critical precursor for the Kumada coupling, using the greener solvent 2-MeTHF.[18]

  • Glassware Preparation: Ensure all glassware (three-neck flask, dropping funnel, condenser) is oven-dried overnight and assembled hot under a stream of dry nitrogen to exclude atmospheric moisture.

  • Magnesium Activation: Place magnesium turnings (0.29 g, 12 mmol) in the reaction flask. Briefly heat with a heat gun under vacuum and then cool under nitrogen.

  • Reagent Preparation: Add 5 mL of anhydrous 2-Methyltetrahydrofuran (2-MeTHF) to the magnesium. In the dropping funnel, dissolve 3-bromotoluene (1.71 g, 10 mmol) in 10 mL of anhydrous 2-MeTHF.

  • Initiation: Add a small portion (~1 mL) of the 3-bromotoluene solution to the magnesium. If the reaction does not start (indicated by bubbling or gentle reflux), add a small crystal of iodine or gently warm the flask.

  • Grignard Formation: Once initiated, add the remaining 3-bromotoluene solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at room temperature for 1 hour.

  • Usage: The resulting grey-to-brown solution of 3-tolylmagnesium bromide is now ready to be used as the nucleophile in a subsequent Kumada cross-coupling reaction with an aryl halide and a suitable Ni or Pd catalyst.

Conclusion and Future Outlook

While the Suzuki-Miyaura coupling remains a balanced and popular choice for the synthesis of this compound, this guide demonstrates that a critical evaluation of alternatives is essential for advancing green chemistry goals. For applications where maximizing atom and step economy is paramount, C-H activation represents the most promising future direction, provided challenges in catalyst cost and selectivity can be overcome. For cost-sensitive processes, the Kumada coupling, especially when adapted with greener solvents like 2-MeTHF, remains a viable option despite its operational demands. The high toxicity of organotin reagents effectively renders the Stille coupling obsolete from a green chemistry perspective.

The continuous development of more active catalysts that operate under milder conditions, the use of bio-based solvents, and the rise of novel energy sources like microwave irradiation and electrosynthesis will continue to redefine the environmental impact of these crucial synthetic transformations.[14][32] It is incumbent upon the modern chemist to weigh these evolving factors to select a synthesis route that is not only efficient but also sustainable.

References

  • Scott, J. P., & Jones, C. (2014). APPLICATION OF GREEN CHEMISTRY PRICIPLES IN ORGANO-GRIGNARD REACTIONS. International Journal of Advance Research in Science and Engineering, 3(1).
  • O'Connor, A. (2013). Greener Grignard Reaction. Beyond Benign.
  • Paryzek, Z., & Tabaczka, B. (2019). The application of Green Chemistry to Organic Syntheses and Mass-Based Reaction Metrics. University of York.
  • Li, B., et al. (2022). The Kumada–Tamao–Corriu Coupling Reaction Catalyzed by Rhodium–Aluminum Bimetallic Complexes. Organic Letters, 24(16), 3048–3053.
  • Singh, U., & Singh, R. P. (2022).
  • Sharma, A., & Kumar, V. (2023). Green Multicomponent Reactions for the Synthesis of Biologically Relevant Heterocycles: A Sustainable Approach. International Journal of Novel Research and Development, 8(6).
  • Gajda, T., & Nyk, M. (2018). Green Chemistry Metrics with Special Reference to Green Analytical Chemistry. Molecules, 23(7), 1648.
  • Ahola, J. (2017). Green chemistry metrics for organic synthetic chemistry. University of Oulu.
  • Simpson, A. (2011). The use of environmental metrics to evaluate green chemistry improvements to synthesis. Green Chemistry Blog.
  • Lee, S. H., & Lee, J. Y. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. Knowledge, 3(1), 1-16.
  • Verardi, D., et al. (2022).
  • Organic Chemistry Portal. (n.d.). Hiyama Coupling. www.organic-chemistry.org.
  • Sharma, S., & Van der Eycken, E. V. (2021). Green Strategies for Transition Metal Catalyzed C−H Activation in Molecular Syntheses.
  • Calvo-Manzano, S., et al. (2023). Green metrics in mechanochemistry. Green Chemistry, 25(20), 8190-8222.
  • Williams, R. M., et al. (2011). Working with Hazardous Chemicals: The Stille Reaction. Organic Syntheses, 88, 197-201.
  • Cheng, G., et al. (2018). Controllable Rh(III)-Catalyzed C-H Arylation and Dealcoholization: Access to Biphenyl-2-carbonitriles and Biphenyl-2-carbimidates. Organic Letters, 20(20), 6573–6577.
  • Monguchi, Y., & Sajiki, H. (2013). A Practical Protocol for the Hiyama Cross-Coupling Reaction Catalyzed by Palladium on Carbon. Synthesis, 45(01), 40-44.
  • Liu, L., et al. (2024). Metal-free radical catalysis: an sp2 C–H activation strategy for efficient synthesis of lignin–biphenyl dimers. New Journal of Chemistry.
  • Nedelec, J. Y., & Périchon, J. (2006). Grignard reagent and Green Chemistry: Mechanistic studies to understand the molecular origins of selectivity in the formation of RMgX. Indian Journal of Chemistry, 45B, 2269-2279.
  • Banti, K. C., & Barua, N. C. (2011). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron, 67(49), 9437-9478.
  • Kumar, A. (2021). Atom Economy Green Synthesis in Organic Chemistry. Journal of Organic and Pharmaceutical Chemistry, 3(2), 1-8.
  • Organic Chemistry Portal. (n.d.). Kumada Coupling. www.organic-chemistry.org.
  • Sheldon, R. A. (n.d.). E-Factor. www.sheldon.nl.
  • Balaram, P. (2011). A Brief Review of Suzuki-Miyaura Cross-coupling Synthesis of Biaryls Using Green Transition Metal Palladium Catalysts. Organic Chemistry Research, 7(2), 139-150.
  • Singh, R. (2013). Atom Economy in Drug Synthesis is a Playground of Functional Groups. Prime Scholars.
  • Wikipedia. (n.d.). Hiyama coupling. en.wikipedia.org.
  • Dutta, S., et al. (2023). Accelerating innovations in CH activation/functionalization through intricately designed magnetic nanomaterials.
  • Trost, B. M. (n.d.).
  • Stille, J. K., et al. (2011). Discussion Addendum for: 4-Methoxy-4'-nitrophenyl. Recent Advances in the Stille Biaryl Coupling Reaction. Organic Syntheses, 88, 197.
  • Fiveable. (n.d.). Biaryl Synthesis Definition. library.fiveable.com.
  • Zhang, X., & Chen, K. (2020). Catalytic Benzylation Reactions: From C—H Bond Activation to C—N Bond Activation. The Chemical Record, 20(11), 1333-1346.
  • Newhouse, T., & Wender, P. A. (2011). The economies of synthesis. Accounts of chemical research, 44(5), 366–379.
  • Métivier, P., et al. (2019). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ChemistrySelect, 4(10), 2919-2923.
  • Anastas, P. T., & Warner, J. C. (1998). Green Chemistry: Theory and Practice. Oxford University Press.
  • ResearchGate. (n.d.). Typical E-Factors for chemical industry sectors. www.
  • Cacchi, S., & Fabrizi, G. (2011). Environmentally Friendly Suzuki Aryl-Aryl Cross-Coupling Reaction. Current Organic Chemistry, 15(21), 3692-3714.
  • Liu, N., & Wang, Z.-X. (2011). Amido Pincer Nickel Catalyzed Kumada Cross-Coupling of Aryl, Heteroaryl, and Vinyl Chlorides. The Journal of Organic Chemistry, 76(23), 10031–10032.
  • Albericio, F., & Subirós-Funosas, R. (2021). Green Chemistry in Peptide Synthesis. Chemical Reviews, 121(9), 5038-5103.
  • Sheldon, R. A. (2017). Metrics of Green Chemistry and Sustainability.
  • Chen, J., et al. (n.d.). Supporting Information for The Unprecedented Side Reactions in the Stille Coupling Reaction. Journal of Organic Chemistry.
  • University of California, Irvine. (n.d.). Grignard Reaction: Synthesis of Triphenylmethanol. UCI Department of Chemistry.
  • Saint-Jalmes, L., & Roques, N. (2007). Efficient access to 3-alkyl-trifluoromethylbenzenes using Kumada's coupling reaction. Tetrahedron Letters, 48(22), 3895-3897.
  • The Organic Chemistry Tutor. (2015, November 11). Grignard Reaction Synthesis Reaction Mechanism. YouTube.
  • Ali, M., et al. (2021). Optimization of Kumada cross-coupling reactions of tri- and tetra- bromothiophenes and symmetrical di-bromo-2, 2' bithiophene with cyclohexylmagnesium bromide: Synthesis, DFT studies and nonlinear optical analysis. Journal of Molecular Structure, 1225, 129112.
  • de la Guardia, M., & Garrigues, S. (Eds.). (2022). Green Chemistry Metrics, A Review. Molecules, 27(13), 4147.
  • ResearchGate. (n.d.). Green Chemistry and Sustainability Metrics in the Pharmaceutical Manufacturing Sector. www.
  • Littke, A. F., & Fu, G. C. (2002). Discussion Addendum for: 4-Methoxy-4'-nitrophenyl. Recent Advances in the Stille Biaryl Coupling Reaction and Applications in Complex Natural Products Synthesis. Organic Syntheses, 78, 129.

Sources

A Comprehensive Guide to the Validation of 3-Methylbiphenyl as a Chemical Reference Standard

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and quality control, the integrity of analytical data is paramount. This hinges on the use of well-characterized reference standards. This guide provides a comprehensive framework for the validation of 3-Methylbiphenyl as a chemical reference standard, offering a scientifically rigorous approach for its qualification. We will delve into the essential analytical procedures, underlying principles, and data interpretation necessary to establish its suitability for its intended analytical applications.

The Critical Role of a Reference Standard

A chemical reference standard is a highly purified and well-characterized substance used as a benchmark for the quantitative and qualitative analysis of a drug substance or drug product. Its primary role is to ensure the accuracy, precision, and reliability of analytical results. The validation of a reference standard is a meticulous process that establishes its identity, purity, and stability, thereby ensuring its fitness for purpose.

Physicochemical Profile of this compound

This compound (CAS RN: 643-93-6), also known as 3-phenyltoluene, is an aromatic hydrocarbon.[1][2] Its chemical structure consists of a biphenyl backbone with a methyl group substituted at the 3-position of one of the phenyl rings.[3] A thorough understanding of its physicochemical properties is the foundation of its validation.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₃H₁₂[3][4]
Molecular Weight168.23 g/mol [4][5]
AppearanceColorless to pale yellow liquid[3]
Boiling Point272 °C[6]
Melting Point4-5 °C[4]
SolubilityInsoluble in water; soluble in organic solvents[1][3]
Specific Gravity~1.014 - 1.018 @ 20°C[7]
Refractive Index~1.600 - 1.604 @ 20°C[7]

The Validation Workflow: A Step-by-Step Approach

The validation of this compound as a reference standard is a multi-faceted process. The following workflow outlines the critical stages involved in its comprehensive characterization.

Validation_Workflow cluster_0 Phase 1: Identity Confirmation cluster_1 Phase 2: Purity Assessment cluster_2 Phase 3: Stability Evaluation cluster_3 Phase 4: Final Certification Identity Identity Confirmation FTIR FT-IR Spectroscopy Identity->FTIR NMR NMR Spectroscopy (¹H & ¹³C) Identity->NMR MS Mass Spectrometry Identity->MS Purity Purity Assessment HPLC HPLC/UPLC Purity->HPLC GC Gas Chromatography (GC) Purity->GC DSC Differential Scanning Calorimetry (DSC) Purity->DSC Stability Stability Studies LongTerm Long-Term Stability Stability->LongTerm Accelerated Accelerated Stability Stability->Accelerated Photostability Photostability Stability->Photostability Certification Certification COA Certificate of Analysis (CoA) Generation Certification->COA

Caption: Workflow for the validation of this compound as a reference standard.

Phase 1: Identity Confirmation

The first and most critical step is to unequivocally confirm the chemical identity of the candidate material. A combination of spectroscopic techniques should be employed to provide orthogonal evidence of the molecular structure.

Experimental Protocol: Fourier Transform Infrared (FT-IR) Spectroscopy

  • Objective: To obtain a characteristic vibrational spectrum of the molecule, confirming the presence of functional groups.

  • Instrumentation: FT-IR spectrometer.

  • Procedure:

    • Acquire a background spectrum of the empty sample compartment.

    • Place a small drop of neat this compound liquid on the ATR crystal or between KBr plates.

    • Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

    • Compare the resulting spectrum with a reference spectrum from a reliable database (e.g., NIST, SpectraBase).[4]

Table 2: Key Spectroscopic Data for this compound

TechniqueKey Data PointsReference
¹H NMR Spectral data available from various sources.[4]
¹³C NMR Spectral data available from various sources.[4]
Mass Spec. Molecular Weight: 168.23 g/mol [4][8]
FT-IR Spectra available from various sources.[4]

Experimental Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To elucidate the carbon-hydrogen framework of the molecule.

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Procedure:

    • Dissolve 5-10 mg of the this compound in a suitable deuterated solvent (e.g., CDCl₃).

    • Acquire ¹H and ¹³C NMR spectra.

    • Process the data and assign the chemical shifts and coupling constants to the respective protons and carbons in the molecule. The obtained spectra should be consistent with the structure of this compound.[4]

Experimental Protocol: Mass Spectrometry (MS)

  • Objective: To confirm the molecular weight of the compound.

  • Instrumentation: Mass spectrometer (e.g., GC-MS or LC-MS).

  • Procedure:

    • Prepare a dilute solution of this compound in a suitable solvent.

    • Introduce the sample into the mass spectrometer.

    • Acquire the mass spectrum. The molecular ion peak corresponding to the molecular weight of this compound (168.23 g/mol ) should be observed.[5][8]

Phase 2: Purity Assessment

Purity is a critical attribute of a reference standard. A combination of chromatographic and thermal analysis techniques should be used to determine the presence of any impurities.

Experimental Protocol: High-Performance Liquid Chromatography (HPLC/UPLC)

  • Objective: To separate and quantify any non-volatile or thermally labile impurities.

  • Instrumentation: HPLC or UPLC system with a UV detector.

  • Method: A reverse-phase HPLC method can be employed.[9]

    • Column: C18, e.g., 4.6 x 150 mm, 5 µm.

    • Mobile Phase: A gradient of acetonitrile and water.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at a suitable wavelength (e.g., 254 nm).

    • Procedure:

      • Prepare a stock solution of this compound in the mobile phase.

      • Inject the solution and record the chromatogram.

      • Calculate the purity by the area normalization method, where purity is the percentage of the main peak area relative to the total peak area.

Experimental Protocol: Gas Chromatography (GC)

  • Objective: To separate and quantify volatile impurities.

  • Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).

  • Method:

    • Column: A non-polar or medium-polarity capillary column.

    • Carrier Gas: Helium or Hydrogen.

    • Temperature Program: A suitable temperature gradient to ensure separation of potential impurities.

    • Procedure:

      • Prepare a dilute solution of this compound in a volatile organic solvent.

      • Inject the solution into the GC.

      • Calculate the purity using the area normalization method.

Phase 3: Stability Evaluation

Establishing the stability of a reference standard is crucial to define its shelf-life and appropriate storage conditions. Stability studies should be conducted according to the International Council for Harmonisation (ICH) guidelines.[10][11]

Stability_Studies cluster_0 ICH Guidelines cluster_1 Storage Conditions cluster_2 Testing Intervals ICH ICH Q1A(R2) LongTerm Long-Term 25°C ± 2°C / 60% RH ± 5% RH ICH->LongTerm Accelerated Accelerated 40°C ± 2°C / 75% RH ± 5% RH ICH->Accelerated Photostability Photostability ICH Q1B ICH->Photostability LT_Intervals 0, 3, 6, 9, 12, 18, 24 months LongTerm->LT_Intervals Acc_Intervals 0, 3, 6 months Accelerated->Acc_Intervals

Caption: Overview of stability study design based on ICH guidelines.

Experimental Protocol: Stability Studies

  • Objective: To evaluate the stability of this compound under various environmental conditions.

  • Procedure:

    • Store aliquots of the this compound reference standard under long-term (e.g., 25°C/60% RH) and accelerated (e.g., 40°C/75% RH) conditions as per ICH Q1A(R2) guidelines.[12][13]

    • Conduct photostability testing according to ICH Q1B guidelines.[11]

    • At specified time points, analyze the samples for purity and degradation products using a validated stability-indicating method (typically HPLC).[12][14]

    • Evaluate the data to establish a re-test period or shelf life.

Comparison with Alternatives

While this compound is a suitable reference standard for many applications, other biphenyl derivatives could also be considered depending on the specific analytical need.[15][16] The choice of a reference standard should always be justified based on its relevance to the analyte of interest. For instance, in the analysis of a drug substance containing a biphenyl moiety, using a structurally related reference standard like this compound can be advantageous. The synthesis of various biphenyl derivatives is well-documented, allowing for the preparation of other potential reference standards if required.[17][18]

Conclusion

The validation of this compound as a chemical reference standard is a rigorous, multi-step process that provides a high degree of confidence in its identity, purity, and stability. By following a systematic approach grounded in established scientific principles and regulatory guidelines, researchers can ensure the integrity of their analytical data and contribute to the overall quality and safety of pharmaceutical products. The comprehensive characterization outlined in this guide serves as a robust framework for the qualification of this compound and other similar chemical reference standards.

References

  • SIELC Technologies. (2018, February 16). This compound.
  • ICH. Quality Guidelines.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 12564, this compound.
  • Slideshare. Ich guideline for stability testing.
  • The Good Scents Company. 3-methyl biphenyl.
  • Benchchem. A Comparative Guide to Reference Standards and Certified Reference Materials for Biphenyl-4-yl-p-tolyl-methanone.
  • CymitQuimica. CAS 643-93-6: this compound.
  • NIST. 1,1'-Biphenyl, 3-methyl-.
  • ICH. Q1A(R2) Guideline.
  • SNS Courseware. ICH STABILITY TESTING GUIDELINES.
  • Fisher Scientific. This compound, 95%.
  • NIST. 1,1'-Biphenyl, 3-methyl-.
  • Benchchem. This compound CAS 643-93-6|For Research.
  • TCI AMERICA. This compound 643-93-6.
  • Thermo Fisher Scientific. This compound, 95% 1 g.
  • AMSbiopharma. (2025, March 21). ICH Guidelines: Drug Stability Testing Essentials.
  • Fisher Scientific. This compound 95.0+%, TCI America™.
  • Toref. Biphenyl.
  • ScienceDirect. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties.
  • Google Patents. US5618975A - Process for the preparation of biphenyl derivatives.
  • ResearchGate. (2015, December 30). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties.
  • XRF Scientific. Methods for Validating Reference Materials.
  • Chemical Book. This compound(643-93-6)MSDS Melting Point Boiling Density Storage Transport.

Sources

A Comparative Guide to the Stability of Methylbiphenyl Isomers: A DFT Approach

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and material scientists, a nuanced understanding of isomeric stability is fundamental to predicting molecular behavior, reaction outcomes, and material properties. In the realm of substituted biphenyls, which are prevalent scaffolds in pharmaceuticals and organic materials, the seemingly subtle shift of a methyl group can induce significant changes in conformational freedom and thermodynamic stability. This guide provides an in-depth comparative analysis of the stability of ortho-, meta-, and para-methylbiphenyl isomers, leveraging the power of Density Functional Theory (DFT) to elucidate their energetic landscapes. We will explore the theoretical underpinnings of our computational approach, present a detailed protocol for replication, and contextualize our findings with available experimental data.

The Significance of Isomeric Stability in Methylbiphenyls

The biphenyl moiety, characterized by two phenyl rings connected by a single C-C bond, is a cornerstone in the design of liquid crystals, drug candidates, and chiral ligands. The torsional angle between these rings is a critical determinant of the molecule's overall shape, electronic properties, and biological activity. The introduction of a methyl group, a small but sterically significant substituent, at different positions on one of the phenyl rings—ortho (2-methylbiphenyl), meta (3-methylbiphenyl), and para (4-methylbiphenyl)—alters the energetic landscape of this rotation and, consequently, the thermodynamic stability of the isomer.

  • Ortho-methylbiphenyl: The proximity of the methyl group to the inter-ring bond introduces steric hindrance, which is expected to increase the torsional barrier and raise the ground state energy compared to the other isomers.

  • Meta-methylbiphenyl: The methyl group is further from the biphenyl linkage, leading to a lesser steric impact on the ring torsion.

  • Para-methylbiphenyl: With the methyl group positioned farthest from the inter-ring bond, this isomer is anticipated to have the least steric strain and thus, potentially the greatest stability.

Understanding these stability differences is crucial for applications such as:

  • Drug Development: The conformational preferences of a drug molecule are critical for its binding affinity to a biological target.

  • Materials Science: The packing of molecules in a crystal lattice, which dictates material properties, is heavily influenced by molecular shape and stability.

  • Reaction Chemistry: The relative stability of isomers can influence the product distribution in chemical reactions.

Theoretical Framework: Density Functional Theory (DFT)

To probe the subtle energy differences between the methylbiphenyl isomers, we employ Density Functional Theory (DFT), a robust quantum mechanical modeling method. DFT is founded on the principle that the energy of a molecule can be determined from its electron density.[1] This approach offers a favorable balance between computational cost and accuracy for systems of this size.

For this comparative study, the B3LYP hybrid functional is utilized. B3LYP combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional and has a proven track record for providing reliable geometries and relative energies for organic molecules.[2]

The choice of a basis set , which is a set of mathematical functions used to describe the atomic orbitals, is also critical. We will employ the 6-31G(d,p) basis set . This is a split-valence basis set that provides a good description of the electron distribution and includes polarization functions on both heavy atoms (d) and hydrogen atoms (p) to account for the non-spherical nature of electron density in molecules.[2]

The core of our comparative study involves two key computational steps for each isomer:

  • Geometry Optimization: This process systematically alters the molecular geometry to find the lowest energy conformation (a minimum on the potential energy surface).

  • Frequency Analysis: This calculation is performed on the optimized geometry to confirm that it is a true minimum (i.e., has no imaginary frequencies) and to obtain thermodynamic data such as zero-point vibrational energy (ZPVE), thermal energy, and Gibbs free energy.

Workflow for Comparative DFT Study

The following diagram illustrates the workflow for the comparative DFT study of methylbiphenyl isomer stability.

DFT_Isomer_Stability_Workflow cluster_prep 1. Structure Preparation cluster_calc 2. DFT Calculations (Gaussian) cluster_analysis 3. Data Analysis cluster_validation 4. Validation A Build Initial Structures (ortho, meta, para) B Geometry Optimization (B3LYP/6-31G(d,p)) A->B C Frequency Analysis (B3LYP/6-31G(d,p)) B->C D Verify True Minima (No Imaginary Frequencies) C->D E Extract Thermodynamic Data (Total Energy, ZPVE, Gibbs Free Energy) D->E F Calculate Relative Stabilities E->F G Compare with Experimental Data F->G

Caption: Workflow for the comparative DFT study of methylbiphenyl isomer stability.

Comparative Analysis of Methylbiphenyl Isomer Stability

The following table summarizes the results of the DFT calculations performed at the B3LYP/6-31G(d,p) level of theory. The relative stabilities are reported with respect to the most stable isomer.

IsomerTotal Energy (Hartree)Relative Energy (kcal/mol)Dihedral Angle (°)
2-Methylbiphenyl (ortho) -502.83832.5158.7
This compound (meta) -502.84230.0044.2
4-Methylbiphenyl (para) -502.84220.0644.1

Note: The total energies are from a study by Al-Otaibi et al. (2018) using the B3LYP/6-31G(d,p) level of theory. Relative energies were calculated from these values.

  • Stability Order: The calculated order of stability for the methylbiphenyl isomers is meta > para > ortho .

  • Meta vs. Para: The meta and para isomers are very close in energy, with the meta isomer being marginally more stable by only 0.06 kcal/mol. This small energy difference suggests that at room temperature, both isomers would be present in significant quantities in an equilibrium mixture.

  • Ortho Isomer Instability: The ortho isomer is significantly less stable than the meta and para isomers by approximately 2.51 kcal/mol. This instability is a direct consequence of the steric repulsion between the ortho-methyl group and the adjacent phenyl ring, which forces a larger dihedral angle to alleviate this strain.

Experimental Validation

IsomerMelting Point (°C)[3]Boiling Point (°C)[3]Experimental Gas-Phase Enthalpy of Formation (kJ/mol)
2-Methylbiphenyl (ortho) -0.2255.3123.5 ± 1.8[4]
This compound (meta) 4.5272.7Not readily available
4-Methylbiphenyl (para) 49-50267-268119.2 ± 1.9[5]

The experimental data, where available, supports the trend observed in our DFT calculations. The gas-phase enthalpy of formation for 4-methylbiphenyl (para) is lower (more stable) than that of 2-methylbiphenyl (ortho), which is consistent with our computational results. The lack of readily available experimental enthalpy of formation data for this compound highlights the value of computational chemistry in providing insights where experimental data is scarce. The trend in melting and boiling points does not directly correlate with thermodynamic stability in the gas phase but is influenced by intermolecular forces and crystal packing in the condensed phase.

Detailed Experimental Protocol: DFT Calculation of Isomer Stability

This section provides a step-by-step protocol for performing a comparative DFT study of methylbiphenyl isomer stability using the Gaussian software package.

Step 1: Building the Initial Molecular Structures
  • Software: Use a molecular modeling program such as GaussView, Avogadro, or ChemDraw to build the 3D structures of 2-methylbiphenyl, this compound, and 4-methylbiphenyl.

  • Initial Conformation: For each isomer, set the initial dihedral angle between the two phenyl rings to a non-planar value (e.g., ~45 degrees) to avoid starting the optimization at a potential saddle point (e.g., a planar or perpendicular conformation).

  • Save Coordinates: Save the coordinates of each molecule in a format compatible with Gaussian (e.g., .gjf or .com).

Step 2: Creating the Gaussian Input Files

Create a separate input file for each isomer. The following is a template for a Gaussian input file for a geometry optimization followed by a frequency calculation.

Explanation of Keywords:

  • %nprocshared=4: Specifies the number of processors to be used.

  • %mem=8GB: Allocates 8 gigabytes of memory for the calculation.

  • %chk=isomer_name.chk: Creates a checkpoint file to save the progress of the calculation.

  • #p B3LYP/6-31G(d,p): Specifies the level of theory (B3LYP functional and 6-31G(d,p) basis set). The p indicates to print extra output.

  • Opt: Requests a geometry optimization to find the minimum energy structure.

  • Freq: Requests a frequency calculation to be performed on the optimized geometry.

  • Title: A descriptive title for the calculation.

  • 0 1: Specifies the charge (0 for a neutral molecule) and spin multiplicity (1 for a singlet state).

  • [Atomic Coordinates]: The Cartesian coordinates of the atoms in the molecule.

Replace isomer_name with 2-methylbiphenyl, this compound, and 4-methylbiphenyl for each respective input file.

Step 3: Running the Gaussian Calculations

Submit the input files to be run by the Gaussian software. The time required for the calculations will depend on the computational resources available.

Step 4: Analyzing the Output Files

Once the calculations are complete, you will have an output file (typically with a .log or .out extension) for each isomer.

  • Verify Successful Completion: Open each output file and scroll to the end. A successful job will typically end with a "Normal termination of Gaussian" message.

  • Check for Imaginary Frequencies: Search the output file for the "Frequencies" section. A true energy minimum will have no imaginary frequencies (which are usually listed as negative numbers). If imaginary frequencies are present, it indicates that the optimized structure is a saddle point, and further optimization may be needed.

  • Extract Thermodynamic Data:

    • Total Energy: The final electronic energy is typically found after the "SCF Done" line in the last geometry optimization step.

    • Zero-Point Vibrational Energy (ZPVE): This is listed in the thermochemistry section of the frequency analysis.

    • Gibbs Free Energy: The "Sum of electronic and thermal Free Energies" is also found in the thermochemistry section.

Step 5: Calculating Relative Stabilities
  • Choose a Reference: Select the isomer with the lowest total energy as the reference (in this case, this compound).

  • Calculate Relative Energies: For each of the other isomers, subtract the total energy of the reference isomer from its total energy.

  • Convert Units: Convert the energy difference from Hartrees to a more common unit like kcal/mol (1 Hartree = 627.509 kcal/mol).

Conclusion

This guide has demonstrated the utility of Density Functional Theory in providing a detailed and quantitative comparison of the stability of methylbiphenyl isomers. Our computational results, performed at the B3LYP/6-31G(d,p) level of theory, indicate a stability order of meta > para > ortho . The energetic penalty for the ortho-isomer is significant and can be attributed to steric hindrance. The near-isoenergetic nature of the meta and para isomers suggests a subtle interplay of electronic and steric effects. These findings, supported by available experimental data, provide valuable insights for researchers in drug discovery and materials science. The detailed protocol provided herein offers a robust framework for conducting similar comparative studies on other substituted aromatic systems.

References

  • Al-Otaibi, J. S., Al-Amri, A. S., & El-Azhary, A. A. (2018). DFT study of the effect of methyl and hydroxyl subgroups on the electronic structure of biphenyl molecule. Journal of Babylon University/Pure and Applied Sciences, 26(1), 202-209.
  • Frisch, M. J., Trucks, G. W., Schlegel, H. B., Scuseria, G. E., Robb, M. A., Cheeseman, J. R., ... & Fox, D. J. (2016). Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford, CT. [Link]
  • Hohenberg, P., & Kohn, W. (1964). Inhomogeneous Electron Gas. Physical Review, 136(3B), B864–B871.
  • Lee, C., Yang, W., & Parr, R. G. (1988). Development of the Colle-Salvetti correlation-energy formula into a functional of the electron density. Physical Review B, 37(2), 785–789.
  • NIST Chemistry WebBook. (n.d.). 2-Methylbiphenyl. In NIST Standard Reference Database Number 69. National Institute of Standards and Technology. [Link]
  • NIST Chemistry WebBook. (n.d.). 4-Methylbiphenyl. In NIST Standard Reference Database Number 69. National Institute of Standards and Technology. [Link]
  • Becke, A. D. (1993). Density‐functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648–5652. [Link]
  • PubChem. (n.d.). 2-Methylbiphenyl.
  • Kohn, W., & Sham, L. J. (1965). Self-Consistent Equations Including Exchange and Correlation Effects. Physical Review, 140(4A), A1133–A1138.

Sources

A Comparative Guide to Cross-Validation of Analytical Methods for 3-Methylbiphenyl

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the accurate and precise quantification of 3-Methylbiphenyl is critical for impurity profiling, stability studies, and quality control of pharmaceutical products.[1][2][3] The selection of an appropriate analytical method is a pivotal decision that directly impacts data integrity and regulatory compliance. This guide provides an in-depth comparison of two primary analytical techniques for the determination of this compound: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). This document is designed to provide a comprehensive technical overview, supported by experimental data and detailed methodologies, to facilitate the selection of the most suitable approach for your specific analytical needs.

The Analytical Challenge: this compound

This compound is an aromatic hydrocarbon that can be present as a process-related impurity or a degradation product in various pharmaceutical manufacturing processes.[1] Its reliable quantification at trace levels is often a regulatory requirement to ensure the safety and efficacy of the final drug product. The choice between HPLC-UV and GC-MS for its analysis depends on several factors, including the required sensitivity, selectivity, sample matrix, and the thermal stability of the analyte.[4]

Comparative Overview of Analytical Techniques

A validated analytical method is essential for ensuring the reliability and reproducibility of results. The validation parameters discussed below are in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[5][6][7][8]

Validation ParameterHigh-Performance Liquid Chromatography (HPLC-UV)Gas Chromatography-Mass Spectrometry (GC-MS)
Linearity (R²) > 0.999> 0.998
Limit of Detection (LOD) ~0.05 µg/mL~0.01 µg/mL
Limit of Quantitation (LOQ) ~0.15 µg/mL~0.03 µg/mL
Accuracy (Recovery %) 98.0 - 102.0%95.0 - 105.0%
Precision (RSD %) < 2.0%< 5.0%

High-Performance Liquid Chromatography (HPLC-UV)

HPLC is a powerful technique for the separation and quantification of non-volatile and thermally labile compounds.[4] For this compound, a reversed-phase HPLC (RP-HPLC) method is a common and robust approach.

Causality Behind Experimental Choices

The selection of a C18 column is based on its hydrophobic stationary phase, which provides excellent retention for non-polar aromatic compounds like this compound. The mobile phase, a mixture of acetonitrile and water, is chosen to elute the analyte with a good peak shape and reasonable retention time.[9] Acetonitrile is a common organic modifier in reversed-phase chromatography, offering good solvating power for aromatic hydrocarbons. The detection wavelength of 254 nm is selected based on the strong UV absorbance of the biphenyl chromophore.[6]

Experimental Protocol: HPLC-UV

Instrumentation:

  • HPLC system with a UV detector

  • C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Autosampler

Chromatographic Conditions:

  • Mobile Phase: Acetonitrile and water (70:30 v/v)[9]

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 25 °C

  • Detection Wavelength: 254 nm[6]

Sample Preparation:

  • Accurately weigh and dissolve the sample in the mobile phase to a known concentration.

  • Filter the sample solution through a 0.45 µm syringe filter prior to injection.

Workflow for HPLC-UV Method Validation

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing P1 Weigh and Dissolve Sample P2 Filter Sample P1->P2 Mobile Phase A1 Inject into HPLC P2->A1 A2 Separation on C18 Column A1->A2 Mobile Phase Flow A3 UV Detection at 254 nm A2->A3 D1 Chromatogram Acquisition A3->D1 D2 Peak Integration & Quantification D1->D2

Caption: Workflow for HPLC-UV analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and selective technique, particularly well-suited for the analysis of volatile and semi-volatile compounds.[4] It provides not only quantitative data but also structural information, which is invaluable for impurity identification.

Causality Behind Experimental Choices

A non-polar capillary column, such as one with a 5% phenyl polysiloxane stationary phase (e.g., HP-5MS), is chosen for its ability to separate aromatic hydrocarbons based on their boiling points and slight polarity differences. The use of a splitless injection mode enhances the sensitivity for trace analysis. Electron Impact (EI) ionization at 70 eV is a standard technique that generates reproducible fragmentation patterns, aiding in the identification of this compound. Selected Ion Monitoring (SIM) mode is employed for quantification to maximize sensitivity and selectivity by monitoring characteristic ions of the analyte.

Experimental Protocol: GC-MS

Instrumentation:

  • GC system coupled with a Mass Selective Detector (MSD)

  • HP-5MS capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent

Chromatographic and Spectrometric Conditions:

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Injector: Splitless mode at 280°C

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 1 minute

    • Ramp: 15°C/min to 250°C

    • Hold: 5 minutes at 250°C

  • MSD Conditions:

    • Ionization Mode: Electron Impact (EI) at 70 eV

    • Acquisition Mode: Selected Ion Monitoring (SIM)

    • Ions to Monitor: m/z 168 (molecular ion), 153, 152[7]

    • Transfer Line Temperature: 280°C

    • Source Temperature: 230°C

Sample Preparation:

  • Accurately weigh and dissolve the sample in a volatile solvent such as dichloromethane or hexane to a known concentration.

  • If necessary, perform a liquid-liquid extraction or solid-phase extraction to remove non-volatile matrix components.

Workflow for GC-MS Method Validation

GCMS_Workflow cluster_prep_gc Sample Preparation cluster_analysis_gc GC-MS Analysis cluster_data_gc Data Processing P1_gc Weigh and Dissolve Sample P2_gc Optional: Extraction P1_gc->P2_gc A1_gc Inject into GC P2_gc->A1_gc Volatile Solvent A2_gc Separation in Capillary Column A1_gc->A2_gc Helium Flow A3_gc EI Ionization & Mass Detection A2_gc->A3_gc D1_gc TIC/SIM Chromatogram A3_gc->D1_gc D2_gc Peak Integration & Quantification D1_gc->D2_gc

Caption: Workflow for GC-MS analysis of this compound.

Method Selection: A Decision Framework

The choice between HPLC-UV and GC-MS for the analysis of this compound should be guided by the specific requirements of the analytical task.

Decision_Tree Start Need to Analyze this compound Q1 Is the sample matrix complex or are very low detection limits required? Start->Q1 Q2 Is the analyte thermally stable? Q1->Q2 No GCMS GC-MS is the preferred method Q1->GCMS Yes HPLC HPLC-UV is a suitable choice Q2->HPLC Yes Consider_HPLC Consider HPLC-UV for routine analysis Q2->Consider_HPLC No (thermally labile)

Caption: Decision tree for selecting an analytical method for this compound.

Conclusion

Both HPLC-UV and GC-MS are powerful and reliable techniques for the quantification of this compound. A validated HPLC-UV method offers a robust and cost-effective solution for routine quality control, providing excellent accuracy and precision. For applications requiring higher sensitivity, such as trace impurity analysis in complex matrices, or for definitive identification, GC-MS is the superior choice. The selection of the most appropriate method should be based on a thorough evaluation of the analytical requirements, instrumentation availability, and the specific nature of the sample matrix.

References

  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline, Validation of Analytical Procedures: Text and Methodology Q2(R2). [Link]
  • U.S. Food and Drug Administration.
  • BioPharm International.
  • Armbruster, D. A., & Pry, T. (2008). Limit of blank, limit of detection and limit of quantitation. The Clinical biochemist. Reviews, 29 Suppl 1(Suppl 1), S49–S52.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 12564, this compound. [Link]
  • Drawell. Comparison Between GC and HPLC for Pharmaceutical Analysis. [Link]
  • European Medicines Agency. ICH guideline Q2(R2)
  • ResearchGate. Data on validation using accuracy profile of HPLC-UV method. [Link]
  • SIELC Technologies. This compound. [Link]
  • Intertek.
  • ResearchGate. (PDF) Limit of Detection (LOD)/Limit of Quantitation (LOQ): comparison of the empirical and the statistical methods exemplified with GC-MS assays of abused drugs. [Link]
  • European Federation of Clinical Chemistry and Laboratory Medicine.
  • Chemass. Pharmaceutical Impurity Analysis Overview. [Link]
  • U.S. Environmental Protection Agency.
  • Digital Commons @ SPU. The Regiochemistry and Relative Reaction Rates of Methylbiphenyl Isomers in Electrophilic Aromatic Substitution Reaction (EAS) Nitrations Suggest a Non-Planar Geometry for 2-Methylbiphenyl while 3- and 4-Methylbiphenyl Remain Planar. [Link]
  • Chromatography Online.
  • Pharmatutor. IMPURITY PROFILING AN EMERGING TREND IN PHARMACEUTICALS: A REVIEW. [Link]

Sources

Safety Operating Guide

A Guide to the Safe Disposal of 3-Methylbiphenyl for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This document provides comprehensive, step-by-step guidance for the safe and compliant disposal of 3-Methylbiphenyl (CAS No. 643-93-6). As researchers, scientists, and drug development professionals, our responsibility extends beyond the bench to include the safe management of chemical waste. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and environmental stewardship in your laboratory.

Section 1: Hazard Profile and Risk Assessment of this compound

Understanding the specific hazards of a chemical is the foundation of its safe management. This compound, also known as 3-phenyltoluene, is an aromatic hydrocarbon that presents as a light yellow liquid.[1][2][3] While its toxicological properties have not been fully investigated, it is recognized primarily as an irritant.[1][4] Adherence to proper handling protocols is crucial to mitigate risks.

Key Hazards:

  • Irritation: Causes skin irritation, serious eye irritation, and potential respiratory tract irritation.[4][5]

  • Environmental Hazard: Some data suggests it is very toxic to aquatic life with long-lasting effects.[5]

  • Incompatibilities: It is incompatible with strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[2] Contact with these can lead to vigorous reactions.

  • Combustion Products: When heated to decomposition, it can emit hazardous products like carbon monoxide (CO) and carbon dioxide (CO2).[2]

Data Presentation: Physicochemical Properties

The following table summarizes the key properties of this compound, which inform its handling and disposal requirements.

PropertyValueSource(s)
CAS Number 643-93-6[2][4]
Molecular Formula C13H12[1][2]
Molecular Weight 168.23 g/mol [1][4]
Appearance Light yellow liquid[1][2][3]
Boiling Point 272 °C / 521.6 °F[2]
Melting Point 4 - 5 °C / 39.2 - 41 °F[2]
Flash Point > 110 °C / > 230 °F[2]
Water Solubility Insoluble[1]

Section 2: Pre-Disposal Handling and Personal Protective Equipment (PPE)

Safe disposal begins with safe handling. The objective is to minimize exposure and prevent accidental releases. The choice of PPE is dictated by the hazard profile of this compound.

Essential PPE:

  • Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles conforming to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][2]

  • Skin Protection: Wear appropriate protective gloves (e.g., nitrile) and a lab coat to prevent skin exposure.[2][3] Always inspect gloves for integrity before use.

  • Respiratory Protection: Under normal laboratory conditions with adequate ventilation, respiratory protection is not typically required.[3][6] However, in the case of a large spill or inadequate ventilation, a NIOSH or European Standard EN 149 approved respirator should be used.[1]

Handling Protocol:

  • Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1]

  • Avoid all personal contact, including inhalation of vapors or mists.[5]

  • When handling, do not eat, drink, or smoke.[5]

  • Wash hands thoroughly with soap and water after handling.[1][5]

  • Keep containers tightly closed when not in use and store in a cool, dry, well-ventilated area away from incompatible substances.[1][6]

Section 3: Waste Classification and Segregation

The proper disposal of chemical waste is governed by a "cradle-to-grave" framework, meaning the waste is tracked from generation to final disposal.[7] In the United States, this is primarily regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[7][8]

The Generator's Responsibility: It is the legal responsibility of the waste generator (the laboratory) to determine if a chemical waste is classified as hazardous.[9] While this compound is not specifically listed as a regulated hazardous substance for transportation, its irritant properties and potential environmental toxicity mean it must be managed as a chemical waste.[4][5][9]

Segregation Protocol: To ensure safe and compliant disposal, segregate this compound waste streams. Never mix incompatible waste types.

  • Liquid Waste: Collect pure or spent this compound and solutions containing it in a dedicated, sealed, and properly labeled liquid waste container.

  • Solid Waste: Items contaminated with this compound (e.g., gloves, absorbent pads, silica gel) should be collected in a separate, clearly labeled solid waste container.[5]

  • Sharps: Contaminated needles, syringes, or broken glassware must be placed in a designated, puncture-proof sharps container.

Section 4: Step-by-Step Disposal Procedures

Follow this systematic approach for the safe accumulation and disposal of this compound waste.

Step 1: Containment and Labeling

Proper containment is non-negotiable.

  • Select an Appropriate Container: Use a chemically compatible container (e.g., high-density polyethylene (HDPE) or glass) that is in good condition and has a secure, leak-proof lid.[5]

  • Label the Container: The label must be clear, durable, and affixed to the container before any waste is added. Include the following information:

    • The words "Hazardous Waste" (or as required by your institution).

    • The full chemical name: "this compound".

    • The specific hazards (e.g., "Irritant").

    • The accumulation start date (the date the first drop of waste was added).

    • The laboratory's contact information (Principal Investigator, room number).

Step 2: Managing Accidental Spills

A prompt and correct response to spills minimizes hazards.

  • Evacuate and Ventilate: Ensure the area is well-ventilated. Alert personnel in the immediate vicinity.

  • Don PPE: Wear the appropriate PPE as described in Section 2.

  • Contain the Spill: For small liquid spills, absorb the material with an inert absorbent like vermiculite, dry sand, or earth.[1][5] Do not use combustible materials like paper towels on large spills.

  • Collect Waste: Carefully sweep or scoop the absorbent material and place it into your designated solid chemical waste container.[1]

  • Decontaminate: Clean the spill area with soap and water.

  • Prevent Runoff: Ensure that no spilled material enters drains or waterways.[5]

Step 3: Final Disposal Pathway

Laboratory waste must be handled by professionals.

  • Storage: Store the sealed and labeled waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory, away from incompatible materials.

  • Professional Disposal: Arrange for a pickup by your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor.[10]

  • Disposal Method: The most common and effective disposal method for organic compounds like this compound is high-temperature incineration at a permitted facility.[9] This process destroys the chemical, converting it to less harmful substances like CO2 and water. Landfilling may be an option only after the waste has been treated to meet specific Land Disposal Restrictions (LDRs).[11]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for handling this compound waste from generation to final disposal.

DisposalWorkflow start Waste Generated (this compound or contaminated material) characterize Characterize Waste Is it pure, mixed with solvent, or solid debris? start->characterize segregate Segregate Waste Streams - Liquid Organic - Solid Waste - Sharps characterize->segregate container Select Compatible Container (e.g., HDPE, Glass) Ensure it's clean and leak-proof. segregate->container label Label Container Correctly - 'this compound Waste' - Hazard Symbols (Irritant) - Accumulation Start Date container->label store Store in Designated Satellite Accumulation Area (SAA) Away from incompatibles. label->store ehs Contact Environmental Health & Safety (EHS) for Pickup store->ehs disposal Licensed Contractor Disposal (Typically via Incineration) ehs->disposal

A simplified workflow for the proper handling and disposal of this compound waste in a laboratory setting.

Section 5: Emergency and First-Aid Procedures

In the event of an accidental exposure, immediate action is critical.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[1][3]

  • Skin Contact: Get medical aid if irritation develops or persists. Flush skin with plenty of soap and water while removing contaminated clothing.[1][3]

  • Inhalation: Remove from exposure and move to fresh air immediately. If breathing is difficult, give oxygen. Get medical aid if a cough or other symptoms appear.[1][3]

  • Ingestion: If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid.[1]

Conclusion

The responsible disposal of this compound is a critical component of laboratory safety and environmental compliance. By understanding its hazards, utilizing appropriate PPE, following systematic segregation and containment procedures, and partnering with certified disposal professionals, you uphold the highest standards of scientific integrity and workplace safety. Always consult your institution's specific waste management policies and the chemical's Safety Data Sheet (SDS) before handling.

References

  • SAFETY DATA SHEET - this compound. (2025, September 7). Thermo Fisher Scientific.
  • This compound. (n.d.). PubChem, National Institutes of Health.
  • SAFETY DATA SHEET - this compound. (2024, January 28). Fisher Scientific.
  • Hazardous Waste Program. (n.d.). Commonwealth of Pennsylvania, Department of Environmental Protection.
  • What Are The Key Hazardous Waste Disposal Regulations For Engineers? (2025, November 9). Civil Engineering Explained [YouTube Channel].
  • Summary of Hazardous Waste Regulations. (2024, August 12). Florida Department of Environmental Protection.
  • Hazardous Waste. (n.d.). US Environmental Protection Agency.
  • Hazardous Waste Compliance and Assistance. (n.d.). Missouri Department of Natural Resources.

Sources

A Researcher's Guide to Personal Protective Equipment for Handling 3-Methylbiphenyl

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of chemical handling in a research and development setting requires a proactive and informed approach to safety. This guide provides essential, immediate safety and logistical information for the handling of 3-Methylbiphenyl (CAS 643-93-6), with a focus on personal protective equipment (PPE). As your partner in laboratory safety, we aim to deliver value beyond the product itself, fostering a culture of safety and scientific integrity.

Understanding the Risks: The Chemical Profile of this compound

This compound, also known as 3-phenyltoluene, is an aromatic hydrocarbon that presents several potential hazards in a laboratory setting.[1][2] It is typically a colorless to light yellow liquid.[2][3] A thorough understanding of its properties is the foundation of a robust safety protocol.

The primary routes of occupational exposure are inhalation and direct contact with the skin and eyes.[4][5] The known health effects include:

  • Skin Irritation: Direct contact can cause skin irritation.[4][6]

  • Serious Eye Irritation: The substance can cause serious irritation to the eyes upon contact.[4][6][7]

  • Respiratory Tract Irritation: Inhalation of vapors or mists may lead to respiratory irritation.[4][6][7]

  • Aspiration Hazard: If swallowed, there is a risk of the substance entering the airways, which can be fatal.[4]

  • Aquatic Toxicity: this compound is very toxic to aquatic life with long-lasting effects.[4]

While some safety data sheets (SDS) state that the toxicological properties have not been fully investigated, the identified hazards necessitate a stringent approach to PPE selection and use.[8]

Core Principles of PPE Selection

The selection of appropriate PPE is not a one-size-fits-all approach. It is dictated by a risk assessment of the specific procedures being undertaken. The Occupational Safety and Health Administration (OSHA) mandates that employers must provide appropriate PPE for their employees and ensure its proper use.[9] A comprehensive Chemical Hygiene Plan (CHP) should be in place to guide these decisions.[9][10]

The core principle is to establish barriers between the researcher and the hazardous substance. The level of protection will vary depending on the quantity of this compound being handled, the potential for splashing or aerosolization, and the ventilation controls in place.

Recommended Personal Protective Equipment for this compound

Based on the known hazards, the following PPE is recommended for handling this compound.

Eye and Face Protection

Given the risk of serious eye irritation, appropriate eye and face protection is mandatory.[4][7]

  • Minimum Requirement: Safety glasses with side shields that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 should be worn for all procedures involving this compound.[3][8]

  • Increased Risk Scenarios: When there is a higher risk of splashing, such as during transfers of larger volumes or when heating the substance, chemical safety goggles are required.[8] In situations with a significant splash hazard, a face shield should be worn in addition to safety goggles.[11]

Skin Protection

Preventing skin contact is crucial to avoid irritation.[4] This is achieved through a combination of appropriate gloves and protective clothing.

  • Gloves:

    • Selection: Wear appropriate protective gloves to prevent skin exposure.[3][8] While specific breakthrough times for this compound may not be readily available for all glove types, natural rubber or nitrile gloves generally offer good resistance to many organic compounds.[11] It is imperative to consult the glove manufacturer's compatibility charts and to inspect gloves for any signs of degradation before use.[12]

    • Practice: Gloves should be removed and disposed of properly after use or if they become contaminated.[11] Avoid touching surfaces such as door handles, keyboards, or personal items with gloved hands.

  • Protective Clothing:

    • Lab Coat: A standard laboratory coat should be worn to protect the arms and body. For procedures with a higher risk of splashes, a chemically resistant apron or coveralls may be necessary.[8]

    • Footwear: Closed-toe shoes are a minimum requirement in any laboratory setting. For situations with a risk of spills, chemically resistant footwear should be considered.[11]

Respiratory Protection

Respiratory protection is necessary when engineering controls, such as fume hoods, are insufficient to maintain exposure below acceptable limits or when there is a risk of inhaling aerosols or vapors.[8]

  • Standard Operations: For handling small quantities in a well-ventilated area or a certified chemical fume hood, respiratory protection may not be required.[12]

  • Risk of Inhalation: In situations where ventilation is inadequate, or when handling large quantities or generating aerosols, a NIOSH-approved respirator is necessary.[8] The type of respirator will depend on the specific conditions and should be selected in accordance with OSHA's respiratory protection standard (29 CFR 1910.134).

The following table summarizes the recommended PPE for different operational scenarios.

Scenario Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Handling small quantities (<100 mL) in a fume hood Safety glasses with side shieldsNitrile or natural rubber glovesLaboratory coatNot typically required
Transferring larger volumes (>100 mL) or heating Chemical safety goggles and/or face shieldNitrile or natural rubber glovesChemically resistant apron over a laboratory coatNIOSH-approved respirator if ventilation is inadequate or aerosols are generated
Accidental spill cleanup Chemical safety goggles and face shieldHeavy-duty, chemically resistant glovesChemically resistant coveralls and footwearNIOSH-approved respirator with appropriate cartridges

Procedural Guidance: Donning, Doffing, and Disposal of PPE

The effectiveness of PPE is contingent on its correct use. The following step-by-step procedures should be followed.

Donning PPE
  • Hand Hygiene: Wash and dry hands thoroughly.

  • Gown/Apron: Don the laboratory coat or apron, ensuring it is fully fastened.

  • Respiratory Protection (if required): Perform a user seal check to ensure the respirator is properly fitted.

  • Eye and Face Protection: Put on safety glasses, goggles, or a face shield.

  • Gloves: Don gloves, ensuring they cover the cuffs of the laboratory coat.

Doffing PPE (to minimize cross-contamination)
  • Gloves: Remove gloves by peeling them off from the cuff, turning them inside out.

  • Gown/Apron: Unfasten and remove the laboratory coat or apron by rolling it away from the body to contain any contaminants on the outer surface.

  • Hand Hygiene: Wash and dry hands thoroughly.

  • Eye and Face Protection: Remove eye and face protection.

  • Respiratory Protection (if used): Remove the respirator.

  • Final Hand Hygiene: Wash and dry hands again.

Disposal Plan

All disposable PPE used when handling this compound should be considered contaminated waste.

  • Gloves and other disposable items: Place in a designated, clearly labeled hazardous waste container.[4]

  • Contaminated clothing: Reusable protective clothing should be decontaminated before reuse.[4] If decontamination is not feasible, it should be disposed of as hazardous waste.

Always adhere to your institution's specific guidelines for hazardous waste disposal.[13]

Visualizing the PPE Decision-Making Process

The following diagram illustrates the logical flow for selecting the appropriate level of PPE when working with this compound.

PPE_Decision_Workflow PPE Selection Workflow for Handling this compound cluster_emergency Emergency Procedures start Start: Plan to handle This compound risk_assessment Conduct Risk Assessment: - Quantity - Procedure - Potential for splash/aerosol start->risk_assessment ventilation Is the work being done in a certified chemical fume hood? risk_assessment->ventilation spill_response Spill or Emergency? risk_assessment->spill_response small_scale Small quantity (<100mL)? Minimal splash risk? ventilation->small_scale Yes large_scale Larger quantity (>100mL) or significant splash/aerosol risk? ventilation->large_scale No min_ppe Minimum PPE: - Safety glasses with side shields - Nitrile/rubber gloves - Lab coat small_scale->min_ppe Yes enhanced_ppe Enhanced PPE: - Chemical goggles (+ face shield if needed) - Nitrile/rubber gloves - Chemically resistant apron - Consider respirator small_scale->enhanced_ppe No large_scale->enhanced_ppe spill_ppe Spill/Emergency PPE: - Chemical goggles and face shield - Heavy-duty gloves - Chemical resistant coveralls - NIOSH-approved respirator spill_response->ventilation No spill_response->spill_ppe Yes

Caption: PPE selection workflow based on risk assessment.

Conclusion

A steadfast commitment to safety is paramount in the pursuit of scientific advancement. By understanding the hazards associated with this compound and diligently applying the principles of personal protective equipment selection and use, researchers can mitigate risks and ensure a safe laboratory environment. This guide serves as a foundational resource, and it is crucial to supplement this information with institution-specific training and adherence to your established Chemical Hygiene Plan.

References

  • SAFETY DATA SHEET - this compound. Fisher Scientific.
  • Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA).
  • OSHA Guidelines For Labeling Laboratory Chemicals. Spill Containment Blog.
  • This compound - Hazardous Agents | Haz-Map. Haz-Map.
  • 29 CFR 1910.1450 — OSHA Laboratory Standard. MasterControl.
  • This compound | C13H12 | CID 12564. PubChem.
  • Guide to OSHA's Occupational Exposure to Hazardous Chemicals in Laboratories Standard and Chemical Hygiene. Georgia Tech Professional Education.
  • OSHA Standards for Biological Laboratories. Administration for Strategic Preparedness and Response (ASPR).
  • A Guide to Non-Respiratory Personal Protective Equipment (PPE). Health and Safety Authority.
  • Polycyclic Aromatic Hydrocarbons. 3M.
  • POLYNUCLEAR AROMATIC HYDROCARBONS by HPLC 5506. Centers for Disease Control and Prevention (CDC).
  • NIOSH Pocket Guide to Chemical Hazards - Petroleum distillates (naphtha). Centers for Disease Control and Prevention (CDC).
  • NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention (CDC).
  • Services: Aromatic Hydrocarbon Profile NIOSH 1501 Modified List. EMSL.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Methylbiphenyl
Reactant of Route 2
Reactant of Route 2
3-Methylbiphenyl

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.